Dimethylsulfamoyl fluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylsulfamoyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6FNO2S/c1-4(2)7(3,5)6/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOYMOQFZUUTHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188878 | |
| Record name | Sulfamoyl fluoride, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354-44-9 | |
| Record name | Sulfamoyl fluoride, N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamoyl fluoride, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylsulfamoyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Emergence of a Privileged Reagent
An In-depth Technical Guide to Dimethylsulfamoyl Fluoride: Properties, Reactivity, and Applications in Drug Discovery
This compound (DMSF), a seemingly simple organosulfur compound, has risen to prominence as a critical tool for researchers at the nexus of chemistry, biology, and medicine.[1][2] Initially recognized as a fluorinating agent, its true potential has been unlocked with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[3][4][5] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties of DMSF, its unique reactivity, and its transformative applications as a covalent warhead and chemical probe in modern drug discovery.[6][7]
Unlike highly reactive electrophiles that pose risks of off-target effects, the sulfamoyl fluoride moiety offers a unique balance of stability and "context-dependent" reactivity.[6][8] The sulfur-fluorine bond is remarkably stable in aqueous biological environments yet can be potently activated for covalent bond formation when precisely positioned within a protein's binding pocket.[9] This proximity-driven reactivity is the cornerstone of its utility, enabling the development of highly selective covalent inhibitors that target a range of nucleophilic amino acid residues beyond the traditionally targeted cysteine.[7]
Physicochemical and Safety Profile
A thorough understanding of the fundamental properties and hazards of DMSF is essential for its safe and effective use in a laboratory setting. DMSF is a colorless to light yellow, flammable liquid with a pungent odor.[2][10]
Physical and Chemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 354-44-9 | [10][11][12] |
| Molecular Formula | C₂H₆FNO₂S | [10][11][13] |
| Molecular Weight | 127.14 g/mol | [11][12][14] |
| Appearance | Colorless to light yellow liquid | [2][14] |
| Boiling Point | 150-151.5 °C at 760 mmHg | [10][13] |
| Density | 1.334 g/cm³ | [10][13] |
| Flash Point | 45.5 - 46 °C | [10][13] |
| Refractive Index | 1.42 | [10][13] |
| Storage Temperature | 0-10 °C, under inert gas | [12] |
Safety and Handling
DMSF is a hazardous chemical and must be handled with extreme care by trained professionals in a controlled laboratory environment.[1]
| Hazard Class | GHS Statement | Precautionary Measures | Source(s) |
| Flammability | H226: Flammable liquid and vapor | Keep away from heat/sparks/open flames. Use non-sparking tools. | [11] |
| Corrosivity | H314: Causes severe skin burns and eye damage | Wear protective gloves, clothing, and eye/face protection. | [1][11] |
| Acute Toxicity | H301: Toxic if swallowed | Do NOT induce vomiting. Rinse mouth. Immediately call a POISON CENTER/doctor. | [1][11][12] |
| Irritation | H335: May cause respiratory irritation | Use only outdoors or in a well-ventilated area. | [1][11] |
Handling Protocol:
-
Always work in a properly functioning chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (inspect before use), a lab coat, and splash-proof safety goggles and a face shield.[15][16]
-
Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[15][16]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials. It is sensitive to air and moisture.[1]
Synthesis of this compound
Several synthetic routes to DMSF have been established, typically involving the introduction of a fluoride to the N,N-dimethylsulfamoyl moiety. A prevalent and scalable method involves the fluorination of the corresponding sulfamoyl chloride.
Common Synthetic Approaches
-
From Sulfamoyl Chlorides: The reaction of N,N-dimethylsulfamoyl chloride (DMSCl) with a fluorinating agent is a common approach. Reagents such as bismuth trifluoride (BiF₃) or anhydrous hydrogen fluoride (HF) have been effectively used to exchange the chloride for a fluoride in high yield.[17][18]
-
From Secondary Amines: The direct reaction of a secondary amine, such as dimethylamine, with sulfuryl fluoride (SO₂F₂) can yield the desired sulfamoyl fluoride.[1] However, this method can sometimes lead to a mixture of products, making purification challenging for commercial-scale production.[19]
Applications in Drug Discovery and Chemical Biology
The unique properties of DMSF make it an exceptionally versatile tool for identifying and validating novel therapeutic targets and developing covalent inhibitors. [3][4]
Covalent Inhibitor Design
Covalent drugs offer advantages such as increased potency, prolonged duration of action, and the ability to overcome drug resistance. [20]DMSF serves as a "covalent warhead" that can be incorporated into small molecules. This strategy expands the druggable proteome by enabling the targeting of proteins that lack a reactive cysteine residue in their binding pockets. [4][7]
Chemical Proteomics and Target Identification
DMSF-based fragments and probes are invaluable for activity-based protein profiling (ABPP) and "inverse drug discovery" approaches. [21][22]In this workflow, a library of DMSF-containing molecules is incubated with cell lysates or living cells. Proteins that are covalently modified by the probes are then identified using affinity chromatography and mass spectrometry. [22]This powerful technique allows for the unbiased discovery of protein targets for a given small molecule, illuminating new therapeutic opportunities.
Experimental Workflow: Covalent Fragment Screening
The following outlines a generalized workflow for identifying protein targets that are susceptible to covalent modification by DMSF-based fragments.
Protocol Steps:
-
Library Incubation: A library of diverse, low-molecular-weight fragments containing the this compound warhead is incubated with the target protein or a complex cell lysate.
-
Removal of Non-Covalent Binders: The mixture is subjected to stringent washing conditions (e.g., denaturation, dialysis, or size-exclusion chromatography) to remove all molecules that have not formed a stable covalent bond.
-
Analysis by Mass Spectrometry: The protein sample is digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Hit Identification: Bioinformatic analysis of the mass spectrometry data identifies the specific proteins that have been modified, pinpointing the exact amino acid residue that formed the covalent bond with the DMSF fragment. This provides a "hit" for subsequent medicinal chemistry optimization.
Conclusion
This compound has transcended its role as a simple reagent to become a cornerstone of modern covalent drug discovery and chemical biology. Its unique combination of stability and proximity-driven reactivity, harnessed through the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, provides researchers with an exquisite tool for selectively targeting a wide array of proteins. By enabling the covalent modification of non-cysteine residues, DMSF-based chemistry is significantly expanding the boundaries of the druggable proteome. As synthetic methodologies continue to advance, the strategic application of DMSF is poised to accelerate the development of novel, highly selective, and potent covalent therapies for a multitude of diseases.
References
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet - N,N-Dimethylsulfamoyl fluoride. Retrieved from [Link]
-
Chemsrc. (2025, August 28). This compound. Retrieved from [Link]
- Google Patents. (n.d.). KR20230054416A - Synthesis of N,N-branched sulfamoyl fluoride compounds using bismuth trifluoride.
-
Capot Chemical. (2025, December 8). MSDS of this compound. Retrieved from [Link]
-
PubChem. (n.d.). Sulfamoyl fluoride, N,N-dimethyl-. Retrieved from [Link]
-
Wang, J., et al. (2019). FSI-inspired solvent and “full fluorosulfonyl” electrolyte for 4 V class lithium-metal batteries. Energy & Environmental Science, 12(11), 3374-3381. Retrieved from [Link]
- Google Patents. (n.d.). KR20240027683A - Synthesis of N,N-dialkyl, N,N-dialkenyl, N,N-dialkynyl, and related cyclic, sulfamoyl fluoride compounds using hydrogen fluoride.
-
Otava Chemicals. (n.d.). SuFEx handle fragment library. Retrieved from [Link]
- Google Patents. (2021, October 29). US 2024/0368075 A1 - Synthesis of N,N-dialkyl, N,N-dialkenyl, N,N-dialkynyl, and related cyclic, sulfamoyl fluoride compounds using hydrogen fluoride.
-
Liu, Z., et al. (2020). Novel Approaches to Access Arylfluorosulfates and Sulfamoyl Fluorides Based on Sulfur (VI) Fluoride Exchange. Current Protocols in Chemical Biology, 12(2), e75. Retrieved from [Link]
-
Covalent Drug Discovery. (n.d.). Aryl Fluorides for Kinase Inhibition. Retrieved from [Link]
-
Contakes, S. M., et al. (2023). Sulfur Fluoride Exchange. Nature Reviews Methods Primers, 3(1), 1-22. Retrieved from [Link]
-
Li, S., et al. (2023). SuFEx as a new generation of click chemistry: synthesis and development of linkers. Chemical Society Reviews, 52(14), 4697-4716. Retrieved from [Link]
-
Chen, Y., et al. (2023). Sulfur-fluoride exchange (SuFEx)-enabled lead discovery of AChE inhibitors by fragment linking strategies. European Journal of Medicinal Chemistry, 257, 115502. Retrieved from [Link]
-
Martinez Velez, P. (2024). Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. Scholarship@Claremont. Retrieved from [Link]
-
Li, S., et al. (2022). Discovering covalent inhibitors of protein-protein interactions from trillions of sulfur(VI) fluoride exchange-modified oligonucleotides. Nature Chemistry, 14(11), 1269-1277. Retrieved from [Link]
-
Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Covalent inhibitors containing sulfonyl fluoride moieties. Retrieved from [Link]
-
Zheng, J., et al. (2020). Using sulfuramidimidoyl fluorides that undergo sulfur(VI) fluoride exchange for inverse drug discovery. Nature Chemistry, 12(10), 906-913. Retrieved from [Link]
-
Kelly, J. W., & Sharpless, K. B. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(6), 575-585. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluoride impairs vascular smooth muscle cells via disrupting amino acids metabolism. Retrieved from [Link]
-
ResearchGate. (n.d.). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Retrieved from [Link]
-
Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(10), 2845-2857. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. Retrieved from [Link]
-
Salwiczek, M., et al. (2012). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 17(12), 14646-14666. Retrieved from [Link]
-
Li, Y., et al. (2024). Fluoride impairs vascular smooth muscle A7R5 cell lines via disrupting amino acids metabolism. Journal of Hazardous Materials, 470, 134106. Retrieved from [Link]
-
O'Hagan, D. (2012). Synthesis, Structure, and Biological Applications of α-fluorinated β-amino Acids and Derivatives. Helvetica Chimica Acta, 95(10), 1731-1753. Retrieved from [Link]
-
Chabre, M. (1990). The biochemistry and physiology of metallic fluoride: action, mechanism, and implications. Journal of Fluorine Chemistry, 49(3), 329-356. Retrieved from [Link]
Sources
- 1. Buy this compound | 354-44-9 [smolecule.com]
- 2. CAS 354-44-9: dimethylsulfamyl fluoride | CymitQuimica [cymitquimica.com]
- 3. FSI-inspired solvent and “full fluorosulfonyl” electrolyte for 4 V class lithium-metal batteries - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C9EE02538C [pubs.rsc.org]
- 4. otavachemicals.com [otavachemicals.com]
- 5. bioengineer.org [bioengineer.org]
- 6. benchchem.com [benchchem.com]
- 7. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cas 354-44-9,this compound | lookchem [lookchem.com]
- 11. Sulfamoyl fluoride, N,N-dimethyl- | C2H6FNO2S | CID 120216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 354-44-9 [chemicalbook.com]
- 13. This compound | CAS#:354-44-9 | Chemsrc [chemsrc.com]
- 14. This compound | CymitQuimica [cymitquimica.com]
- 15. angenechemical.com [angenechemical.com]
- 16. capotchem.com [capotchem.com]
- 17. KR20230054416A - Synthesis of N,N-branched sulfamoyl fluoride compounds using bismuth trifluoride - Google Patents [patents.google.com]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 19. KR20240027683A - Synthesis of N,N-dialkyl, N,N-dialkenyl, N,N-dialkynyl, and related cyclic, sulfamoyl fluoride compounds using hydrogen fluoride - Google Patents [patents.google.com]
- 20. uh-ir.tdl.org [uh-ir.tdl.org]
- 21. "Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical B" by Pedro Martinez Velez and Nicholas Ball [scholarship.claremont.edu]
- 22. Using sulfuramidimidoyl fluorides that undergo sulfur(VI) fluoride exchange for inverse drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimethylsulfamoyl Fluoride (DMSF): A Technical Guide for Covalent Probe Development and Drug Discovery
Introduction: The Resurgence of Covalency and the Rise of Novel Warheads
The paradigm of drug discovery has seen a significant resurgence in the rational design of covalent inhibitors.[1][2] These molecules, which form a stable, covalent bond with their biological target, offer distinct pharmacological advantages, including enhanced potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable".[2][3] Historically, the field was dominated by warheads targeting the nucleophilic thiol of cysteine residues.[4] However, the infrequent presence of cysteine in many protein binding sites has catalyzed the exploration of novel electrophiles capable of reacting with other nucleophilic amino acids.
This guide focuses on Dimethylsulfamoyl fluoride (DMSF), a member of the N-disubstituted sulfamoyl fluoride class of compounds. These molecules are emerging as highly selective and tunable electrophilic warheads in the expanding toolbox of covalent drug discovery.[5][6] Central to their utility is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a biocompatible "click" reaction that allows for the context-dependent formation of a covalent bond with amino acid residues such as lysine, tyrosine, serine, and histidine.[3][5] Unlike highly reactive electrophiles, the S-F bond in DMSF is remarkably stable to hydrolysis and non-specific nucleophilic attack, minimizing off-target effects. Covalent bond formation is "proximity-driven," requiring the precise positioning of the sulfamoyl fluoride within a binding pocket to facilitate the reaction.[5]
This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of DMSF's chemical properties, its mechanism of covalent modification, and practical, field-proven insights into its application as a covalent fragment and chemical probe.
Physicochemical and Reactive Properties of this compound
This compound (DMSF) is a colorless to light yellow liquid with the chemical formula C₂H₆FNO₂S.[7][8][9] Its unique reactivity profile stems from the hexavalent sulfur center bonded to a fluorine atom, making it a key reagent in SuFEx chemistry.[7][10]
| Property | Value | Source(s) |
| CAS Number | 354-44-9 | [11] |
| Molecular Formula | C₂H₆FNO₂S | [11][12] |
| Molecular Weight | 127.14 g/mol | [11][12] |
| Appearance | Colorless to light yellow clear liquid | [8][9] |
| Boiling Point | 148-150 °C | [12][13] |
| Flash Point | 45.5-46 °C | [7][14] |
| Density (Predicted) | 1.334 g/cm³ | [12][15] |
| Purity (Typical) | >98.0% (GC) | [9][16] |
Reactivity and Stability:
The reactivity of the sulfamoyl fluoride warhead can be modulated by the substituents on the nitrogen atom.[5] N-disubstituted sulfamoyl fluorides, such as DMSF, are at the lower end of the reactivity spectrum for sulfur(VI) fluorides.[5][6] This attenuated reactivity is a key advantage, as it minimizes promiscuous, non-specific labeling of proteins and makes covalent bond formation highly dependent on the affinity of the parent molecule for its target binding site. The S-F bond is generally stable to metabolic degradation and hydrolysis under physiological conditions, which is a favorable characteristic for drug candidates.[5][17] However, it is sensitive to moisture and should be stored under an inert atmosphere.[7][14]
Mechanism of Action: Proximity-Driven Covalent Modification
The covalent modification of proteins by DMSF is predicated on the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. This reaction involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfamoyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfamide linkage.
The reaction is highly dependent on the formation of an initial non-covalent complex, which positions the sulfamoyl fluoride "warhead" in close proximity to a nucleophilic residue in the protein's binding pocket. This proximity effect dramatically increases the effective concentration of the reactants, overcoming the intrinsically low reactivity of the N-disubstituted sulfamoyl fluoride and driving the formation of the covalent bond.[5] This mechanism ensures high selectivity for the intended target, as off-target proteins that do not form a stable non-covalent complex with the DMSF-containing molecule are unlikely to be modified.
Sulfamoyl fluorides have been shown to react with a range of nucleophilic amino acid residues, including:
-
Lysine: The ε-amino group of lysine is a potent nucleophile.
-
Tyrosine: The hydroxyl group of the phenolic side chain of tyrosine can act as a nucleophile.
-
Serine: The hydroxyl group of serine can be targeted.
-
Histidine: The imidazole side chain of histidine is also a potential nucleophile.[5][18]
This ability to target multiple residues beyond cysteine significantly expands the scope of the druggable proteome.[3]
Application in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds by screening low molecular weight fragments (typically <300 Da) for binding to a protein target.[15] Covalent fragments, such as DMSF, offer the advantage of "trapping" weak binding interactions through the formation of a covalent bond, which facilitates their detection and characterization.[9]
The lower intrinsic reactivity of DMSF makes it an excellent candidate for a covalent fragment library.[5] Its reactivity is attenuated to a point where covalent modification is unlikely to occur without a preceding, affinity-driven binding event. This minimizes the risk of false positives from non-specific, overly reactive fragments.
Experimental Workflow: Covalent Fragment Screening with DMSF
A typical workflow for a covalent fragment screen using DMSF or a DMSF-derived library involves a combination of biophysical and biochemical assays to identify and validate hits.
Detailed Protocol 1: Primary Screening by Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, is a high-throughput method to screen for ligand binding by measuring the change in a protein's melting temperature (Tₘ).[7][19] Covalent bond formation typically results in a significant stabilization of the protein, leading to a measurable increase in Tₘ.
Causality: The rationale for using DSF as a primary screen is its speed, low sample consumption, and its ability to directly measure the consequence of binding (stabilization). A significant thermal shift is a strong indicator of a binding event, which for a covalent fragment, suggests that a covalent reaction has likely occurred.
Step-by-Step Methodology:
-
Protein Preparation:
-
Prepare the target protein at a concentration of 0.2-0.5 mg/mL in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl). The protein should be >95% pure.
-
Perform a buffer screen to ensure the protein is stable and exhibits a clear unfolding transition.
-
-
Compound Plating:
-
Prepare a 100 mM stock of DMSF (or DMSF-containing fragments) in 20% v/v DMSO.
-
In a 384-well PCR plate, add 200 nL of the compound stock to each well. Include DMSO-only controls.
-
-
Assay Preparation:
-
Prepare a master mix of the protein solution and a fluorescent dye (e.g., SYPRO Orange at 5x final concentration).
-
Dispense 20 µL of the protein/dye mixture into each well of the 384-well plate containing the compounds. The final compound concentration will be 1 mM.
-
Seal the plate, centrifuge briefly, and incubate at room temperature for a defined period (e.g., 1-4 hours) to allow for covalent bond formation.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of the dye at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence versus temperature to generate melting curves.
-
Calculate the first derivative of each curve to determine the Tₘ.
-
A hit is defined as a compound that induces a significant positive shift in Tₘ (e.g., > 2 °C) compared to the DMSO control.
-
Detailed Protocol 2: Hit Confirmation and Characterization by Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool in covalent drug discovery. It provides direct evidence of covalent modification by detecting the mass increase of the protein upon adduction with the fragment.
Causality: Intact protein MS confirms that the stabilization observed in the DSF screen is due to a covalent modification. Subsequent peptide mapping via LC-MS/MS provides definitive proof of the binding site, which is critical for validating the target and guiding the subsequent medicinal chemistry effort.
Step-by-Step Methodology:
-
Intact Protein Analysis (Hit Confirmation):
-
Incubate the target protein (e.g., 5 µM) with the hit fragment (e.g., 50 µM) in a suitable buffer for a defined time course (e.g., 0, 1, 4, 24 hours) at a controlled temperature (e.g., 4 °C or room temperature).
-
Quench the reaction by adding 0.1% formic acid.
-
Analyze the samples by liquid chromatography-mass spectrometry (LC-MS). Use a reverse-phase column suitable for protein separation.
-
Deconvolute the resulting mass spectra to determine the mass of the protein. A mass shift corresponding to the molecular weight of the fragment confirms covalent modification.
-
-
Binding Site Identification (Peptide Mapping):
-
Incubate the protein with the fragment as described above to achieve a high level of modification.
-
Denature the protein (e.g., with urea), reduce the disulfide bonds (with DTT), and alkylate the free cysteines (with iodoacetamide).
-
Digest the protein into peptides using a protease such as trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
Use database search software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides. Include a variable modification on nucleophilic residues (Lys, Tyr, Ser, His) corresponding to the mass of the DMSF fragment minus HF (+108.0045 Da).
-
The MS/MS spectrum of the modified peptide will confirm the exact site of covalent adduction.
-
Synthesis of DMSF-based Probes
To facilitate target identification and validation, it is often necessary to synthesize a "clickable" version of the lead fragment. This involves incorporating a bioorthogonal handle, such as an alkyne or azide, into the structure. This allows for the attachment of a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging) via a click chemistry reaction.[9][14]
The synthesis of N-disubstituted sulfamoyl fluorides typically involves the reaction of a primary or secondary amine with a sulfuryl fluoride source.[12][20] For clickable probes, a starting material containing the desired bioorthogonal handle would be used.
Sources
- 1. Residue-Selective Protein C-Formylation via Sequential Difluoroalkylation-Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of various classes of protein adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of protein adducts formed by toxic alkaloids by nano-scale liquid chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical B" by Pedro Martinez Velez and Nicholas Ball [scholarship.claremont.edu]
- 6. domainex.co.uk [domainex.co.uk]
- 7. inext-discovery.eu [inext-discovery.eu]
- 8. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. escholarship.org [escholarship.org]
- 11. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KR20240027683A - Synthesis of N,N-dialkyl, N,N-dialkenyl, N,N-dialkynyl, and related cyclic, sulfamoyl fluoride compounds using hydrogen fluoride - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide to Deoxyfluorination Using (Dialkylamino)sulfur Trifluorides
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Editor's Note: This guide centers on the applications and methodologies of (Dialkylamino)sulfur Trifluoride reagents. While the user specified "DMSF" (Dimethylaminosulfur Trifluoride), the vast majority of research, applications, and safety data concern the closely related and more widely utilized analogue, Diethylaminosulfur Trifluoride (DAST) . Dimethylaminosulfur Trifluoride, first prepared in 1964, was the progenitor of this class of reagents.[1][2] However, DAST, developed shortly after, has become the industry and academic standard.[1][2] The principles, mechanisms, and protocols discussed herein are largely applicable to both, but this guide will focus on DAST due to the extensive availability of validated data, providing a more robust and reliable resource.
Abstract
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[3][4] Deoxyfluorination, the substitution of a hydroxyl or carbonyl oxygen with fluorine, is a key transformation in this endeavor. Among the reagents available for this purpose, Diethylaminosulfur Trifluoride (DAST) has emerged as a versatile and widely used tool.[5][6] This guide provides an in-depth technical overview of DAST, detailing its reaction mechanisms, substrate scope, field-proven experimental protocols, and critical safety considerations. It is designed to equip researchers and drug development professionals with the expert knowledge required to effectively and safely implement DAST-mediated fluorinations in their synthetic workflows.
The Strategic Advantage of Deoxyfluorination with DAST
The introduction of fluorine can dramatically alter the physicochemical properties of a drug candidate, often leading to improved pharmacokinetic profiles.[4] DAST serves as a powerful nucleophilic fluorinating agent that facilitates this transformation under relatively mild conditions.[7] Unlike the highly toxic and gaseous sulfur tetrafluoride (SF₄), DAST is a liquid that can be handled in standard laboratory glassware, making it far more accessible for laboratory-scale synthesis.[6]
Its primary advantage lies in its ability to convert a wide range of alcohols, aldehydes, and ketones to their corresponding fluorinated analogues.[8] For alcohols, the reaction typically proceeds with an inversion of stereochemistry, offering a predictable outcome for chiral centers.[9] For aldehydes and ketones, DAST efficiently generates geminal difluorides.[6] While more thermally stable alternatives like Deoxo-Fluor™ have been developed, DAST remains a prevalent reagent due to its long-standing use and extensive documentation in chemical literature.[7]
Unveiling the Mechanism: Causality in Action
Understanding the reaction mechanism is critical for predicting outcomes, troubleshooting, and avoiding common pitfalls like rearrangements and elimination side reactions.[8] DAST's reactivity stems from the electrophilic nature of its sulfur atom.
Deoxyfluorination of Alcohols
The conversion of an alcohol to an alkyl fluoride is a cornerstone application of DAST. The reaction is typically performed at low temperatures (e.g., -78 °C) to control the reactivity and minimize side reactions.
The Mechanism Unfolded:
-
Activation of the Alcohol: The oxygen atom of the alcohol performs a nucleophilic attack on the sulfur atom of DAST. This displaces one of the fluoride atoms, forming an alkoxysulfur difluoride intermediate.[9]
-
Formation of the Leaving Group: This intermediate is primed for nucleophilic attack.
-
Nucleophilic Attack by Fluoride: The fluoride ion released in the first step (or from another equivalent of the intermediate) attacks the carbon atom bearing the oxygen, proceeding via an Sₙ2 pathway. This results in the displacement of the sulfur-oxygen group and the formation of the C-F bond with an inversion of stereochemistry.[9]
This Sₙ2 character is a key field-proven insight; it dictates that sterically hindered alcohols will react more slowly or may undergo elimination (E2) side reactions. The choice of a non-polar, aprotic solvent like dichloromethane (DCM) is deliberate to solvate the reagents without interfering with the reactive intermediates.
Caption: DAST converts alcohols to alkyl fluorides via an Sₙ2 mechanism.
Gem-Difluorination of Aldehydes and Ketones
DAST effectively converts carbonyl compounds into geminal difluorides (CF₂). This reaction is invaluable for creating metabolically stable isosteres of carbonyl groups.
The Mechanism Unfolded:
-
Carbonyl Activation: Similar to alcohols, the carbonyl oxygen attacks the sulfur atom of DAST, forming a reactive intermediate.
-
Fluoride Attack & Elimination: A fluoride ion attacks the carbonyl carbon, and subsequent elimination steps lead to the formation of the gem-difluoride. The overall process involves the replacement of the C=O bond with two C-F bonds.
For this transformation, slightly warmer temperatures (e.g., 0 °C to room temperature) are often required compared to alcohol fluorination.[6]
Caption: DAST converts ketones to geminal difluorides.
Conversion of Carboxylic Acids
Carboxylic acids react with DAST, but the reaction typically stops at the acyl fluoride stage.[6] The resulting acyl fluorides are valuable synthetic intermediates themselves. Further conversion to a trifluoromethyl (CF₃) group requires harsher reagents like SF₄.[6]
Substrate Scope & Quantitative Data
The success of a DAST fluorination is highly dependent on the substrate. The following table summarizes typical reactivity and conditions, providing a baseline for experimental design.
| Substrate Class | Functional Group | Product | Typical Temp. | Yields | Key Considerations |
| Alcohols | Primary (1°) | R-CH₂-F | -78 °C to RT | Good-Excellent | Generally clean reactions.[7] |
| Secondary (2°) | R₂CH-F | -78 °C to 0 °C | Good | Prone to elimination with hindered substrates.[6] | |
| Tertiary (3°) | R₃C-F | -78 °C to 0 °C | Variable | High risk of elimination and rearrangement.[6][8] | |
| Carbonyls | Aldehydes | R-CHF₂ | -78 °C to RT | Good-Excellent | Generally efficient conversion.[7] |
| Ketones (unhindered) | R-CF₂-R' | 0 °C to RT | Good | Hindered ketones may react slowly or not at all.[6] | |
| Acids | Carboxylic Acids | R-C(=O)F | 0 °C to RT | Good | Reaction stops at the acyl fluoride.[8] |
Field-Proven Experimental Protocols
A self-validating protocol is built on meticulous technique and an understanding of the reagent's nature.
General Workflow for Deoxyfluorination
The following diagram outlines the critical stages of a typical DAST fluorination experiment, emphasizing the anhydrous conditions and controlled quenching necessary for safety and success.
Caption: Standard experimental workflow for a DAST fluorination reaction.
Step-by-Step Protocol: Deoxyfluorination of a Secondary Alcohol
Objective: Convert a secondary alcohol to its corresponding alkyl fluoride.
Materials:
-
Secondary Alcohol (1.0 eq)
-
Diethylaminosulfur Trifluoride (DAST, 1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Flame-dried, two-neck round-bottom flask with stir bar
-
Septa, nitrogen inlet, syringe, and needles
-
Dry ice/acetone bath
Methodology:
-
Inert Atmosphere Setup: Assemble the flame-dried glassware under a positive pressure of nitrogen.
-
Substrate Preparation: Dissolve the secondary alcohol (1.0 eq) in anhydrous DCM in the reaction flask.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is crucial to control the exothermic reaction and prevent the formation of elimination byproducts.
-
Reagent Addition: Add DAST (1.2-1.5 eq) dropwise to the cold solution via syringe over 10-15 minutes. A slight color change may be observed.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. CAUTION: Carefully and slowly add saturated aqueous NaHCO₃ solution dropwise to quench the excess DAST. Vigorous gas evolution (HF) will occur. Ensure adequate ventilation in a fume hood.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
A Culture of Safety: Handling DAST
DAST is a hazardous reagent that demands respect and stringent safety protocols. Its thermal instability and high reactivity with water are primary concerns.
-
Thermal Hazard: DAST can decompose violently or explosively at temperatures above 70-90 °C.[4][10] Never distill DAST at atmospheric pressure and avoid heating reaction mixtures excessively.
-
Water Reactivity: DAST reacts violently with water, releasing large volumes of toxic and corrosive hydrogen fluoride (HF) gas.[9][11] All experiments must be conducted under strictly anhydrous conditions.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and chemical-resistant gloves.[9] Work exclusively in a well-ventilated chemical fume hood.
-
Storage: Store DAST in a tightly sealed container (often the supplier's bottle) under an inert atmosphere at 2-8 °C, away from moisture.[5]
-
Disposal: Quench excess DAST carefully with a basic solution (like NaHCO₃) in a controlled manner before disposal according to institutional guidelines.
Comparative Analysis of Deoxyfluorinating Agents
While DAST is a workhorse reagent, several alternatives have been developed to address its safety and stability limitations.
| Reagent | Structure | Thermal Stability | Key Advantages | Key Disadvantages |
| DAST | Et₂NSF₃ | Low (Decomposes >70°C)[4] | Widely used, extensive literature, effective for many substrates.[6] | Thermally unstable, reacts violently with water, can cause rearrangements.[8][9] |
| Deoxo-Fluor™ | (MeOCH₂CH₂)₂NSF₃ | Moderate (More stable than DAST) | Higher thermal stability, sometimes higher yields and selectivity.[7] | More expensive, still moisture-sensitive. |
| Fluolead™ | (4-tBu-2,6-Me₂Ph)SF₃ | High | Crystalline solid, high thermal stability, resistant to aqueous hydrolysis.[11] | Newer reagent, less literature available. |
| PyFluor | (Pyridin-2-yl)SO₂F | High | Crystalline solid, stable, often milder conditions. | Requires a base co-reagent (e.g., DBU). |
Conclusion and Future Outlook
Diethylaminosulfur Trifluoride (DAST) remains a pivotal reagent in the synthesis of organofluorine compounds, particularly within the pharmaceutical and agrochemical industries. Its ability to reliably convert alcohols and carbonyls to their fluorinated counterparts under relatively mild conditions has solidified its place in the synthetic chemist's toolbox. However, its inherent thermal instability and reactivity with water necessitate rigorous handling protocols and have spurred the development of safer, more stable alternatives. As the demand for complex fluorinated molecules grows, reagents like Fluolead™ and PyFluor, which offer enhanced stability and ease of handling, will likely see increased adoption. Nonetheless, a thorough understanding of DAST's reactivity, mechanisms, and safety protocols—as detailed in this guide—is essential for any scientist engaged in the art and science of fluorine chemistry.
References
-
Fluorination with Diethylaminosulfur Trifluoride and Related Aminofluorosulfuranes. Organic Reactions.[Link]
-
Exploring Diethylaminosulfur Trifluoride: A Key Fluorinating Agent. Ningbo Inno Pharmchem Co., Ltd. Blog.[Link]
-
Diethylaminosulfur trifluoride - Grokipedia. Grok.[Link]
-
Fluorination with Diethylaminosulfur Trifluoride and Related Aminofluorosulfuranes. ResearchGate.[Link]
-
Fluorination with Diethylaminosulfur Trifluoride and Related Aminofluorosulfuranes. Wiley Online Library.[Link]
-
Understanding DAST: Properties, Synthesis, and Handling in Organofluorine Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Diethylaminosulfur trifluoride - Wikipedia. Wikipedia.[Link]
-
Fluorine-18-labeled diethylaminosulfur trifluoride (DAST): an F-for-OH fluorinating agent. Journal of Nuclear Medicine.[Link]
-
8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. Thieme.[Link]
-
Diethylaminosulfur Trifluoride (DAST) - Common Organic Chemistry. chem.commuch.com.[Link]
-
Diethylaminosulfur Trifluoride (DAST) - R Discovery. researcher.life.[Link]
-
Diethylaminosulfur Trifluoride (DAST) - SciSpace. SciSpace.[Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. scispace.com [scispace.com]
- 5. innospk.com [innospk.com]
- 6. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 7. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 8. DAST - Enamine [enamine.net]
- 9. grokipedia.com [grokipedia.com]
- 10. Diethylaminosulfur trifluoride | 38078-09-0 [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Physical Properties of Dimethylsulfamoyl Fluoride
Introduction
Dimethylsulfamoyl fluoride (DMSF), with the CAS number 1493-14-7, is a sulfamoyl fluoride that has garnered significant interest within the scientific community, particularly in the realms of chemical synthesis and drug development.[1] Its unique chemical reactivity makes it a valuable reagent and building block in the synthesis of complex molecules.[1] A thorough understanding of its physical properties is paramount for its safe handling, application in synthetic protocols, and for the accurate design and scale-up of chemical processes. This guide provides a comprehensive overview of two key physical properties of this compound: its boiling point and density, supported by detailed experimental protocols for their determination.
Core Physical Properties of this compound
The boiling point and density are fundamental physical constants that provide insight into the intermolecular forces and the physical state of a substance under various conditions. For this compound, these properties are crucial for purification procedures such as distillation and for calculating reaction concentrations.
Data Summary
The experimentally determined and reported physical properties of this compound are summarized in the table below. These values represent the current consensus in the scientific literature.
| Physical Property | Value | Units | Conditions | Source(s) |
| Boiling Point | 151.5 | °C | at 760 mmHg | [2][3][4] |
| 150 | °C | Not specified | [][6] | |
| Density | 1.334 | g/cm³ | Not specified | [2][3][4] |
| 1.334 ± 0.06 | g/cm³ | Predicted | [7] |
Experimental Determination of Physical Properties
Accurate determination of the boiling point and density of this compound requires meticulous experimental technique. The following protocols are designed to yield reliable data while ensuring laboratory safety, a critical consideration given the hazardous nature of this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For pure substances, the boiling point is a characteristic constant at a given pressure. The Thiele tube method is a convenient and widely used technique for micro-scale boiling point determination.[8]
This method is advantageous as it requires a small sample volume and provides accurate results.[8] The underlying principle is the observation of the temperature at which a rapid and continuous stream of bubbles emerges from a capillary tube immersed in the heated liquid, and more accurately, the temperature at which the liquid is drawn back into the capillary upon cooling.[8][9]
Step-by-Step Protocol:
-
Sample Preparation: Fill a small, clean, and dry test tube with approximately 0.5 mL of this compound.
-
Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube into the test tube with the open end downwards.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
Thiele Tube Setup: Clamp the Thiele tube to a retort stand and fill it with a suitable heating oil (e.g., mineral oil or silicone oil) to a level just above the side arm.
-
Immersion: Immerse the thermometer and the attached test tube into the oil bath of the Thiele tube, ensuring the sample is below the oil level.
-
Heating: Gently heat the side arm of the Thiele tube with a micro-burner.[8] The shape of the Thiele tube allows for the circulation of the oil, ensuring uniform heating.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.
-
Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn into the capillary tube.[8] Record this temperature.
-
Repeatability: For accuracy, allow the apparatus to cool further, then reheat to obtain a second determination. The results should be within a narrow range.
Caption: A flowchart illustrating the key steps for the experimental determination of the density of this compound.
Safety Considerations
This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as a flammable liquid and vapor, toxic if swallowed, and causes severe skin burns and eye damage. [10][11]All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
Conclusion
The physical properties of this compound, specifically its boiling point and density, are critical parameters for its application in research and development. The experimental protocols detailed in this guide provide a framework for the accurate and safe determination of these values. A solid understanding and precise measurement of these properties are essential for the effective and responsible use of this important chemical reagent.
References
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid. Retrieved from [Link]
-
Chemsrc. (2025, August 28). This compound | CAS#:354-44-9. Retrieved from [Link]
-
Unknown. (n.d.). Density of liquids. Retrieved from [Link]
-
Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Retrieved from [Link]
-
Unknown. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]
-
Unknown. (n.d.). Experiment name / Determination of Boiling point Purpose. Retrieved from [Link]
-
Home Science Tools. (n.d.). Liquid Density Experiments. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]
-
YouTube. (2020, August 15). Experiment 1: Determination of the Density of Water. Retrieved from [Link]
-
PubChem. (n.d.). Sulfamoyl fluoride, N,N-dimethyl- | C2H6FNO2S | CID 120216. Retrieved from [Link]
Sources
- 1. CAS 354-44-9: dimethylsulfamyl fluoride | CymitQuimica [cymitquimica.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | CAS#:354-44-9 | Chemsrc [chemsrc.com]
- 4. Page loading... [guidechem.com]
- 6. This compound | 354-44-9 | TCI AMERICA [tcichemicals.com]
- 7. This compound | 354-44-9 [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. Buy this compound | 354-44-9 [smolecule.com]
- 11. Sulfamoyl fluoride, N,N-dimethyl- | C2H6FNO2S | CID 120216 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dimethylsulfamoyl Fluoride: Stability, Reactivity, and Applications
Abstract
Dimethylsulfamoyl fluoride ((CH₃)₂NSO₂F, DMSF), a once specialized reagent, has rapidly emerged as a cornerstone in modern chemical biology and drug discovery. Its unique combination of high stability under physiological conditions and tunable, "proximity-driven" reactivity has established it as a preferred electrophilic warhead for designing targeted covalent inhibitors. This guide provides an in-depth analysis of the core chemical principles governing the stability and reactivity of DMSF. We will explore its physicochemical properties, decomposition pathways, and the mechanistic underpinnings of its reactivity, particularly the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique capabilities of this versatile molecule.
Introduction: The Rise of a Privileged Covalent Warhead
The pursuit of covalent inhibitors is undergoing a significant resurgence, driven by their potential for enhanced potency, prolonged pharmacodynamic effects, and the ability to target challenging proteins previously considered "undruggable."[1][2] Historically, covalent drug design has been dominated by electrophiles targeting the nucleophilic thiol of cysteine residues. However, the relative scarcity of cysteine in protein binding pockets has necessitated the exploration of novel warheads capable of engaging other nucleophilic amino acids.[3]
Enter the sulfamoyl fluoride moiety. Anchored by the robust sulfur(VI)-fluorine bond, compounds like DMSF exhibit remarkable stability to hydrolysis and indiscriminate reaction with biological nucleophiles, mitigating concerns of off-target toxicity.[2] Their reactivity is context-dependent, requiring precise positioning within a protein's binding pocket to facilitate a covalent reaction with proximal lysine, tyrosine, serine, or histidine residues.[3][4] This unique profile is governed by the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a powerful click chemistry transformation that has expanded the toolkit of medicinal chemists.[2] DMSF is not only a key building block for these complex inhibitors but also finds utility in materials science, notably as a stable electrolyte solvent for high-voltage lithium-metal batteries.[5][6] This guide will deconstruct the fundamental properties that make DMSF an exemplary tool for modern molecular design.
Physicochemical Properties and Stability Profile
A thorough understanding of a reagent's stability is paramount to its effective and safe utilization. DMSF is a colorless to light yellow liquid characterized by moderate thermal stability and a pronounced sensitivity to moisture.[7][8]
| Property | Value | Source(s) |
| CAS Number | 354-44-9 | [9][10] |
| Molecular Formula | C₂H₆FNO₂S | [8][9] |
| Molecular Weight | 127.13 g/mol | [9] |
| Appearance | Colorless to light yellow clear liquid | [8] |
| Boiling Point | 148-151.5 °C at 760 mmHg | [7][11] |
| Density | ~1.29 - 1.334 g/cm³ | [11] |
| Flash Point | 45.5 - 46 °C | [11] |
| Vapor Pressure | 3.65 mmHg at 25°C | [7][11] |
Table 1: Physicochemical Properties of this compound.
Thermal and Chemical Stability
The stability of DMSF is fundamentally dictated by the strength of the sulfur-fluorine bond. Compared to analogous S-Cl bonds, the S-F bond is significantly stronger, contributing to the compound's relative thermal stability.[7] However, it is classified as heat-sensitive, and thermal decomposition can generate hazardous products, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and sulfur oxides.[7]
DMSF's chemical stability is robust under anhydrous conditions. The sulfur center is in its highest oxidation state (S VI), providing inherent resistance to many common degradation pathways.[7] However, the compound is sensitive to both air and moisture and is incompatible with strong oxidizing agents.[7]
| Parameter | Recommendation | Rationale | Source(s) |
| Storage Temperature | 0-10°C (Refrigerated) | To prevent thermal degradation. | [7] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | To prevent reaction with atmospheric moisture and oxygen. | [7] |
| Container | Tightly closed in a dry, well-ventilated area | To prevent hydrolysis and ensure safety. | |
| Incompatibilities | Strong oxidizing agents, moisture | To prevent hazardous reactions and decomposition. | [7] |
Table 2: Recommended Storage and Handling Conditions.
Experimental Protocol: Standard Procedure for Handling and Storage
Trustworthiness in experimental science begins with safe and proper handling of reagents. The following protocol outlines the self-validating steps for managing DMSF in a laboratory setting.
-
Engineering Controls: All manipulations of DMSF must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[12][13]
-
Dispensing: Use dry glassware and syringes/needles that have been oven-dried or flame-dried to prevent moisture contamination. An inert gas blanket should be maintained over the reagent during transfer.
-
Storage: Upon receipt and after each use, securely seal the container, purge the headspace with an inert gas, and store in a designated, clearly labeled, refrigerated (0-10°C) and well-ventilated area away from incompatible materials.[7]
-
Waste Disposal: Dispose of unused material and contaminated items as hazardous chemical waste through a licensed professional waste disposal service, in accordance with local and national regulations.[13]
Caption: General mechanism of the SuFEx reaction with DMSF.
Reactivity with Biological Nucleophiles
The true power of DMSF in drug discovery lies in its ability to covalently bind to a range of nucleophilic amino acid residues beyond cysteine. Extensive studies have shown that sulfonyl fluorides can form stable adducts with the side chains of tyrosine, lysine, serine, and histidine. [3][4][14]
-
Tyrosine: The phenolate anion of tyrosine is a potent nucleophile that readily reacts with the sulfonyl fluoride moiety.
-
Lysine: The primary amine of the lysine side chain is also highly competent for SuFEx, forming a stable sulfamide linkage.
-
Serine & Threonine: The hydroxyl groups of these residues can react, analogous to the serine protease inhibitor Phenylmethylsulfonyl fluoride (PMSF).
-
Histidine: The imidazole side chain of histidine has also been shown to be a viable nucleophile for covalent modification. [15][16] Crucially, while sulfonyl fluorides can react with cysteine, the resulting thioester-like adduct is often unstable and subject to hydrolysis, making them less suitable for durable, irreversible inhibition of cysteine-containing proteins. [4]This reactivity profile is complementary to traditional warheads like acrylamides, significantly expanding the scope of the targetable proteome. [4]
Experimental Protocol: Assessing Covalent Modification of a Model Peptide
This protocol provides a framework for evaluating the reactivity of a DMSF-containing compound with a target peptide using mass spectrometry.
-
Materials: A DMSF-functionalized probe, a target peptide containing a nucleophilic residue (e.g., tyrosine), and an appropriate buffer (e.g., PBS, pH 7.4).
-
Reaction Setup: Prepare a solution of the target peptide (e.g., 10 µM) in the reaction buffer. Add the DMSF probe (e.g., 100 µM, 10 equivalents). Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
Time-Point Quenching: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of 0.1% formic acid in water.
-
LC-MS Analysis: Analyze the quenched samples by liquid chromatography-mass spectrometry (LC-MS). Monitor the depletion of the starting peptide's mass and the appearance of a new mass corresponding to the peptide-probe adduct (Mass of Peptide + Mass of Probe - Mass of HF).
-
Data Analysis: Quantify the peak areas for the unmodified peptide and the covalent adduct at each time point to determine the reaction rate.
Synthesis and Application in Drug Discovery
Synthesis
DMSF and its derivatives are typically synthesized via the fluorination of the corresponding sulfamoyl chloride. Various fluorinating agents can be employed, including metal fluorides or, more recently, bismuth trifluoride (BiF₃) for high-yield, non-aqueous processes. [6][17][18] Illustrative Synthesis: The reaction of N,N-dimethylsulfamoyl chloride with a suitable fluorinating source, such as excess hydrogen fluoride or other fluoride salts, can yield N,N-dimethylsulfamoyl fluoride. [17]The crude product is often purified by distillation under reduced pressure. [17]
Applications in Covalent Drug and Probe Development
The unique stability and reactivity profile of DMSF makes it an ideal component for developing highly selective chemical probes and covalent drugs. [15][19]
-
Target Identification and Validation: DMSF-containing fragments or probes can be used in chemoproteomic platforms to identify novel, druggable binding pockets on proteins. Covalent labeling of a specific residue (e.g., a tyrosine in a previously uncharacterized allosteric site) provides strong evidence of a potential target site. [3]2. Selective Covalent Inhibitors: By incorporating the sulfamoyl fluoride warhead into a high-affinity reversible binder, researchers can create potent and highly selective irreversible inhibitors. The initial non-covalent binding event orients the warhead, dramatically increasing the effective molarity and driving the covalent modification of a nearby nucleophile, a classic example of proximity-driven reactivity. [2]3. Expanding the Druggable Proteome: The ability to target lysine, tyrosine, and other residues opens up a vast number of proteins that lack a suitably positioned cysteine for covalent inhibition, thereby expanding the landscape of druggable targets. [3]
Caption: Workflow for developing a DMSF-based covalent probe.
Conclusion
This compound represents a paradigm shift in the field of covalent molecular design. Its foundation rests on a delicate but powerful balance: a kinetically stable S-F bond that minimizes off-target reactivity, coupled with a highly electrophilic sulfur center poised for context-dependent reaction. This profile grants medicinal chemists a tool to forge stable, covalent links to a variety of amino acid residues, significantly broadening the horizons of the druggable proteome. As synthetic methodologies advance and our understanding of its nuanced reactivity deepens, DMSF and the broader class of sulfamoyl fluorides are set to become even more integral to the development of the next generation of precision therapeutics.
References
-
Angene Chemical. (2021, May 1). Safety Data Sheet - N,N-Dimethylsulfamoyl fluoride. [Link]
-
Capot Chemical. (2025, December 8). MSDS of this compound. [Link]
-
PubChem. Sulfamoyl fluoride, N,N-dimethyl-. National Center for Biotechnology Information. [Link]
-
Wang, J., et al. (2019). FSI-inspired solvent and “full fluorosulfonyl” electrolyte for 4 V class lithium-metal batteries. Energy & Environmental Science, 12(11), 3374-3383. [Link]
- Kodiweera, C., et al. (2024). Synthesis of N,N-dialkyl, N,N-dialkenyl, N,N-dialkynyl, and related cyclic, sulfamoyl fluoride compounds using hydrogen fluoride. U.S.
-
Zwaagstra, M. (2021). Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. Leiden University Thesis. [Link]
-
LookChem. This compound. [Link]
- Lee, H., et al. (2023). Synthesis of N,N-branched sulfamoyl fluoride compounds using bismuth trifluoride.
-
Kaur, P. (2022). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. CUNY Academic Works. [Link]
- Kodiweera, C., et al. (2024). Synthesis of N,N-dialkyl, N,N-dialkenyl, N,N-dialkynyl, and related cyclic, sulfamoyl fluoride compounds using hydrogen fluoride.
-
Narayanan, A., et al. (2017). A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. MedChemComm, 8(11), 2057-2063. [Link]
-
Parker, C. G., et al. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 15(2), 607-611. [Link]
-
Jones, L. H., & Parker, C. G. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(7), 723-730. [Link]
-
Am Ende, C. W., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3048. [Link]
-
Parker, C. G., et al. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry. [Link]
-
PubChem. Sulfamoyl fluoride, N,N-dimethyl-. National Institutes of Health. [Link]
Sources
- 1. uh-ir.tdl.org [uh-ir.tdl.org]
- 2. benchchem.com [benchchem.com]
- 3. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FSI-inspired solvent and “full fluorosulfonyl” electrolyte for 4 V class lithium-metal batteries - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C9EE02538C [pubs.rsc.org]
- 6. KR20230054416A - Synthesis of N,N-branched sulfamoyl fluoride compounds using bismuth trifluoride - Google Patents [patents.google.com]
- 7. Buy this compound | 354-44-9 [smolecule.com]
- 8. CAS 354-44-9: dimethylsulfamyl fluoride | CymitQuimica [cymitquimica.com]
- 9. Sulfamoyl fluoride, N,N-dimethyl- | C2H6FNO2S | CID 120216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Sulfamoyl fluoride, N,N-dimethyl- | C2H6FNO2S | CID 120216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cas 354-44-9,this compound | lookchem [lookchem.com]
- 12. angenechemical.com [angenechemical.com]
- 13. capotchem.com [capotchem.com]
- 14. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. KR20240027683A - Synthesis of N,N-dialkyl, N,N-dialkenyl, N,N-dialkynyl, and related cyclic, sulfamoyl fluoride compounds using hydrogen fluoride - Google Patents [patents.google.com]
- 19. "Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical B" by Pedro Martinez Velez and Nicholas Ball [scholarship.claremont.edu]
The Emergence of Sulfamoyl Fluorides: A Technical Guide to Their Discovery, Synthesis, and Application in Covalent Drug Design
Abstract
The sulfamoyl fluoride moiety, once a relatively obscure functional group, has rapidly ascended to a privileged position in the toolbox of medicinal chemists and chemical biologists. This ascent is largely attributable to its unique reactivity profile: a delicate balance of stability in aqueous environments and a "context-dependent" reactivity towards a range of nucleophilic amino acid residues. This combination makes it an ideal warhead for the design of targeted covalent inhibitors. This in-depth technical guide provides a comprehensive exploration of the discovery, synthesis, and application of sulfamoyl fluoride compounds. We delve into the historical context of their development, provide detailed synthetic protocols, and offer insights into the mechanistic principles that govern their reactivity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this versatile functional group in their own research endeavors.
A Historical Perspective: From Serendipity to Rational Design
The story of sulfamoyl fluorides is intrinsically linked to the broader class of sulfonyl fluorides. Early forays into this area of chemistry were largely driven by the discovery of their potent inhibitory activity against serine proteases. Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) emerged as workhorse inhibitors in biochemistry laboratories, effectively shutting down protease activity through the irreversible sulfonylation of the active site serine residue.[1] These early examples laid the conceptual groundwork for the utility of the sulfur(VI)-fluoride bond as a reactive handle in biological systems.
However, it was the renaissance of "click chemistry," spearheaded by the Sharpless group, that truly catapulted sulfur(VI) fluorides into the limelight. The introduction of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry in 2014 provided a robust and modular platform for the synthesis of a diverse array of sulfur(VI) fluoride-containing molecules.[2] This renewed interest led to a deeper investigation of the reactivity of various S(VI)-F functionalities, including sulfamoyl fluorides, and their potential to target a wider range of nucleophilic amino acids beyond serine.
The Heart of the Matter: Synthesis of the Sulfamoyl Fluoride Moiety
The ability to reliably and efficiently synthesize sulfamoyl fluorides is paramount to their application in drug discovery. Several key methodologies have been developed, each with its own advantages and considerations.
The Classical Approach: Reaction with Sulfuryl Fluoride (SO₂F₂) Gas
The direct reaction of a primary or secondary amine with sulfuryl fluoride (SO₂F₂) gas is a foundational method for the preparation of sulfamoyl fluorides.[3] The reaction is typically performed in the presence of a base to neutralize the hydrofluoric acid generated in situ.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of sulfamoyl fluorides from amines and sulfuryl fluoride.
Causality of Experimental Choices:
-
Solvent: Aprotic solvents such as dichloromethane (DCM) or acetonitrile are commonly used to avoid unwanted side reactions with the highly reactive SO₂F₂ gas.
-
Base: Tertiary amines like triethylamine (Et₃N) or 1,4-diazabicyclo[2.2.2]octane (DABCO) are often employed as acid scavengers. The choice of base can influence the reaction rate and yield. For the synthesis of N-monosubstituted sulfamoyl fluorides from primary amines, stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective in preventing the formation of undesired side products.[4]
-
Safety: A significant drawback of this method is the use of highly toxic and gaseous SO₂F₂. This necessitates the use of specialized equipment, such as a well-ventilated fume hood and a dedicated gas handling system. To mitigate this hazard, methods for the ex situ generation of SO₂F₂ from stable solid precursors have been developed.[4]
Experimental Protocol: Synthesis of N,N-dibenzylsulfamoyl fluoride
-
To a stirred solution of dibenzylamine (1.0 g, 5.07 mmol) and triethylamine (1.4 mL, 10.14 mmol) in anhydrous dichloromethane (20 mL) at 0 °C under a nitrogen atmosphere, slowly bubble in sulfuryl fluoride gas for 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N,N-dibenzylsulfamoyl fluoride as a white solid.
The Modern Era: Solid Fluorosulfonylating Reagents
To circumvent the safety concerns associated with SO₂F₂ gas, a number of stable, solid fluorosulfonylating reagents have been developed. These reagents offer a more practical and user-friendly approach to the synthesis of sulfamoyl fluorides.
Key Reagents:
-
Fluorosulfuryl Imidazolium Triflate (SuFEx-IT): A highly reactive and effective reagent for the fluorosulfonylation of both primary and secondary amines.[5]
-
[4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF): A bench-stable and non-hygroscopic alternative to SuFEx-IT.[6]
Reaction Scheme with SuFEx-IT:
Caption: Synthesis of sulfamoyl fluorides using the solid reagent SuFEx-IT.
Experimental Protocol: Synthesis of a N-monosubstituted sulfamoyl fluoride using SuFEx-IT
-
To a solution of a primary amine (1.0 mmol) in anhydrous acetonitrile (5 mL) at room temperature, add SuFEx-IT (1.1 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-monosubstituted sulfamoyl fluoride.
Emerging Frontiers: Radical Fluorosulfonylation
Recent advances have led to the development of radical-based methods for the synthesis of sulfonyl and sulfamoyl fluorides.[7][8][9][10] These methods often utilize photoredox catalysis to generate fluorosulfonyl or fluorosulfamoyl radicals, which can then engage in a variety of transformations, including C-H functionalization.[10] While still an emerging area, radical fluorosulfonylation holds promise for accessing novel chemical space and enabling late-stage functionalization of complex molecules.
Table 1: Comparison of Synthetic Methodologies for Sulfamoyl Fluorides
| Method | Reagent | Advantages | Disadvantages | Typical Yields |
| Gas Phase | SO₂F₂ gas | Readily available, high reactivity | Toxic, requires specialized equipment | 60-95% |
| Solid Phase | SuFEx-IT, AISF | Safe, easy to handle, bench-stable | Can be more expensive than SO₂F₂ | 70-98%[5] |
| Radical | Photoredox catalysts, radical precursors | Mild reaction conditions, novel reactivity | Substrate scope still under development | Variable |
The "Just-Right" Reactivity: A Covalent Warhead for the Post-Cysteine Era
The utility of sulfamoyl fluorides as covalent warheads stems from their finely tuned reactivity. Unlike more aggressive electrophiles that can react indiscriminately with cellular nucleophiles, the S-F bond in a sulfamoyl fluoride is relatively inert in the absence of a specific activating environment.[1] This "proximity-driven" reactivity is the cornerstone of their success. Covalent bond formation typically occurs when the sulfamoyl fluoride-containing ligand binds to its target protein, positioning the electrophilic warhead in close proximity to a nucleophilic amino acid residue. This localized increase in effective concentration, coupled with the favorable microenvironment of the binding pocket, facilitates the nucleophilic attack and subsequent displacement of the fluoride ion.
Mechanism of Covalent Modification:
Caption: Proximity-driven covalent modification of a protein by a sulfamoyl fluoride warhead.
Sulfamoyl fluorides have been shown to react with a variety of nucleophilic amino acid residues, including lysine, tyrosine, serine, and histidine. The selectivity for a particular residue is influenced by a combination of factors, including the pKa of the nucleophile, its accessibility within the binding pocket, and the electronic properties of the sulfamoyl fluoride itself.
Table 2: Relative Reactivity of Sulfamoyl Fluorides with Nucleophilic Amino Acids
| Amino Acid | Nucleophilic Group | General Reactivity |
| Lysine | ε-amino group | Moderate |
| Tyrosine | Phenolic hydroxyl group | Moderate to High |
| Serine | Hydroxyl group | Low to Moderate |
| Histidine | Imidazole ring | Low to Moderate |
Note: Reactivity is highly context-dependent and can be significantly influenced by the protein microenvironment.
Applications in Drug Discovery: Targeting the "Undruggable"
The unique properties of sulfamoyl fluorides have made them invaluable tools in modern drug discovery, enabling the pursuit of previously "undruggable" targets.
Covalent Inhibitors of Kinases
Protein kinases are a major class of drug targets, and the development of covalent kinase inhibitors has proven to be a highly successful strategy. While many covalent kinase inhibitors target a cysteine residue in the active site, not all kinases possess a suitably located cysteine. Sulfamoyl fluorides offer an alternative approach by targeting other nucleophilic residues, such as the conserved lysine in the ATP-binding pocket.
Example: Targeting the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[11] Several kinases within this pathway, such as p38 MAPK, are important therapeutic targets.[12] While fluoride ions themselves have been shown to modulate MAPK signaling,[13][14][15] the development of specific, covalent inhibitors is an active area of research. A hypothetical sulfamoyl fluoride-based inhibitor could be designed to bind to the ATP pocket of a MAPK, such as p38, and form a covalent bond with a nearby lysine or tyrosine residue, leading to irreversible inhibition of the kinase and blockade of downstream signaling.
Caption: Simplified MAPK signaling pathway illustrating the potential point of intervention for a sulfamoyl fluoride-based covalent inhibitor targeting MEK.
Chemical Probes for Target Identification and Validation
In addition to their therapeutic potential, sulfamoyl fluorides are powerful tools for chemical biology research. By incorporating a reporter tag, such as an alkyne or azide, into a sulfamoyl fluoride-containing molecule, researchers can create chemical probes for activity-based protein profiling (ABPP) and target deconvolution studies. These probes can be used to identify the protein targets of a bioactive small molecule, validate new drug targets, and map the ligandable proteome.
Future Directions and Conclusion
The discovery and development of sulfamoyl fluoride compounds represent a significant advancement in the field of covalent drug discovery. Their unique combination of stability and tunable, proximity-driven reactivity has opened up new avenues for targeting challenging proteins and interrogating complex biological systems. Future research in this area is likely to focus on the development of new and more efficient synthetic methodologies, a deeper understanding of the factors that govern their reactivity and selectivity, and the application of this versatile warhead to an even broader range of biological targets. As our ability to rationally design and synthesize these powerful molecules continues to grow, so too will their impact on medicine and chemical biology.
References
- Liao, L., et al. (2024). Enhanced Synthesis of Sulfonyl Fluorides and Sulfamoyl Fluorides Using Fluorosulfonyl-Containing Radical Reagents. Synthesis, 56(10), 1707-1720.
- BenchChem Technical Support Team. (2025, November). Synthesis of Sulfamoyl Fluorides from Secondary Amines: A Technical Guide. BenchChem.
- Aleksandrenko, S., et al. (2024, September). Saturated Heterocyclic Sulfamoyl Fluorides: Building Blocks for the SuFEx Chemistry.
- Enhanced Synthesis of Sulfonyl Fluorides and Sulfamoyl Fluorides Using Fluorosulfonyl-Containing Radical Reagents. (2024, October 21). CoLab.
- Advances in the construction of diverse SuFEx linkers. (2024).
- Bertram, J., et al. (2024). Access to SuFExable Compounds Was Remarkably Simplified Using the Solid FO2S-Donor SuFEx-IT. The Journal of Organic Chemistry, 89(6), 3821–3833.
- Fluorosulfonamidation Reagents for the Synthesis of Sulfamoyl Fluorides. (n.d.). Thieme E-Books & E-Journals.
- Hogg, S. J., et al. (2015). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry, 13(24), 6814-6821.
- Radical Fluorosulfonamidation: A Facile Access to Sulfamoyl Fluorides. (2024, August 19).
- Sulfonyl fluoride synthesis by fluorosulfon
- BenchChem Technical Support Team. (2025, November). The Ascendance of the Sulfamoyl Fluoride Moiety in Medicinal Chemistry: An In-depth Technical Guide. BenchChem.
- Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. (2023, January 17). ACS Central Science, 9(1), 125-136.
- Ball, N. D., & am Ende, C. W. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(5), 869-884.
- Rapid Access to N-Protected Sulfonimidoyl Fluorides: Divergent Synthesis of Sulfonamides and Sulfonimidamides. (2024).
- Weng, J., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 83, 153353.
- Kelly, M. J., et al. (2018). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-Phase Strategy.
-
Sulfamoyl fluoride. (n.d.). In Wikipedia. Retrieved from [Link]
- Narayanan, A., et al. (2022). Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction. Organic Letters, 24(27), 4965-4970.
- Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions. (2022). The Journal of Organic Chemistry, 87(15), 9949–9957.
- am Ende, C. W., & Ball, N. D. (2023). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(5), 869-884.
- Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. (2023). bioRxiv.
- Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc-Based Solid-Phase Strategy. (2018).
- Palomo, J. M. (2014). Solid-phase peptide synthesis: a practical guide. RSC Advances, 4(61), 32658-32672.
- MAPK Inhibitors. (n.d.). Selleck Chemicals.
- Fluoride at mitogenic doses induces a sustained activation of p44mapk, but not p42mapk, in human TE85 osteosarcoma cells. (1996). Endocrinology, 137(11), 4579-4584.
- Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. (2023). ACS Chemical Biology, 18(4), 811-821.
- Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine. (2016). Oncology Reports, 35(2), 1145-1153.
- shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. (2025, August 1). Chemical Science.
- Effects of Fluoride on the Expression of p38MAPK Signaling Pathway-Related Genes and Proteins in Spleen Lymphocytes of Mice. (2019). Biological Trace Element Research, 189(1), 164-170.
- Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo. (2019).
- Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. (2023).
- Fluoride Induces a Volume Reduction in CA1 Hippocampal Slices Via MAP Kinase Pathway Through Volume Regulated Anion Channels. (2016). Experimental Neurobiology, 25(2), 72-78.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 3. Sulfamoyl fluoride - Wikipedia [en.wikipedia.org]
- 4. Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfamoyl fluoride synthesis by amination [organic-chemistry.org]
- 6. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced Synthesis of Sulfonyl Fluorides and Sulfamoyl Fluorides Using Fluorosulfonyl-Containing Radical Reagents | CoLab [colab.ws]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. Radical Fluorosulfonamidation: A Facile Access to Sulfamoyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluoride at mitogenic doses induces a sustained activation of p44mapk, but not p42mapk, in human TE85 osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Fluoride on the Expression of p38MAPK Signaling Pathway-Related Genes and Proteins in Spleen Lymphocytes of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluoride Induces a Volume Reduction in CA1 Hippocampal Slices Via MAP Kinase Pathway Through Volume Regulated Anion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: Principles, Protocols, and Applications
Abstract
Sulfur(VI) Fluoride Exchange (SuFEx) has rapidly emerged as a cornerstone of modern molecular assembly, earning its place as a second-generation click chemistry.[1] This guide provides an in-depth exploration of SuFEx chemistry, tailored for researchers, scientists, and professionals in drug development. We will dissect the core principles that grant the S(VI)-F bond its unique blend of stability and latent reactivity, explore the diverse toolkit of SuFExable hubs, and detail the mechanisms and catalytic systems that drive these transformations. With a focus on practical application, this document provides field-proven experimental protocols and examines the profound impact of SuFEx on drug discovery, from high-throughput library synthesis to the development of next-generation covalent therapeutics.
Introduction to SuFEx: A Second-Generation Click Chemistry
The "click chemistry" philosophy, introduced by K. Barry Sharpless, prioritizes reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts.[1] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) was the prototypic click reaction, the search for new, complementary transformations continued.[2][3] In 2014, Sharpless and coworkers introduced Sulfur(VI) Fluoride Exchange (SuFEx) as a powerful new entry into the click chemistry canon.[4][5][6]
Key Attributes and Advantages of SuFEx
SuFEx chemistry is founded on the exchange of a fluoride atom from a hexavalent sulfur center with a nucleophile.[3][5] This process is distinguished by several key features:
-
Biocompatibility: The reactions are metal-free and often proceed under aqueous, oxygen-tolerant conditions, making them highly suitable for biological applications.[1][3][5]
-
High Stability of Precursors: The sulfonyl fluoride (R-SO₂F) group is remarkably stable to hydrolysis, reduction, and thermolysis compared to its sulfonyl chloride analogue, allowing for robust handling and purification.[4]
-
Latent Reactivity: Despite their stability, S(VI)-F bonds can be selectively activated under specific catalytic conditions to react with a wide range of nucleophiles.[7]
-
Thermodynamically Favorable: The formation of strong S-O and S-N bonds provides a powerful thermodynamic driving force for the reaction.[8]
The Unique Nature of the S(VI)-F Bond
The success of SuFEx hinges on the exceptional properties of the sulfur(VI)-fluoride bond. With a bond dissociation energy of approximately 90 kcal·mol⁻¹, it is one of the strongest single bonds in chemistry.[9] This inherent stability prevents unwanted side reactions. However, the high oxidation state of the sulfur atom renders it highly electrophilic, creating a latent reactivity that can be "switched on" by an appropriate catalyst or activating group.[3][7] This activation facilitates the departure of the fluoride ion, a process pivotal to the exchange reaction.[2]
The SuFEx Toolkit: Core Hubs and Connectors
The modularity of SuFEx is enabled by a growing family of "hubs" or "connectors"—molecules bearing one or more S(VI)-F moieties ready for exchange.
-
Sulfonyl Fluorides (R-SO₂F): These are the most common SuFEx electrophiles. Their synthesis has been extensively developed from a variety of precursors, including sulfonyl chlorides, sulfonic acids, and through modern photoredox and electrochemical methods.[4][6] They are workhorse reagents for installing sulfonate and sulfonamide linkages.
-
Aryl Fluorosulfates (ArO-SO₂F): Readily prepared from the reaction of phenols with sulfuryl fluoride (SO₂F₂) gas, aryl fluorosulfates are themselves valuable SuFExable hubs.[3][9][10] They are crucial intermediates in polymer science and serve as powerful electrophilic probes in chemical biology.[11]
-
Thionyl Tetrafluoride (SOF₄) Hub: Unlike the linear connections from SO₂F₂, the tetrahedral SOF₄ gas acts as a three-dimensional SuFEx hub.[12][13] It reacts first with a primary amine to form an iminosulfur oxydifluoride (RN=S(O)F₂), a versatile intermediate with two remaining fluoride "handles" for subsequent, independent exchange reactions.[6][13][14] This allows for the rapid construction of complex, multi-dimensional molecules from a single sulfur core.[8]
-
Other Key Hubs: Ethenesulfonyl fluoride (ESF) and sulfamoyl fluorides (R₂N-SO₂F) further expand the toolkit, each offering unique reactivity profiles and applications.[9][15][16]
| SuFEx Hub | Formula | Typical Precursor(s) | Key Features & Applications |
| Sulfonyl Fluoride | R-SO₂F | Sulfonyl chlorides, Sulfonic acids | Ubiquitous hub; forms sulfonates and sulfonamides; covalent warhead.[4] |
| Aryl Fluorosulfate | ArO-SO₂F | Phenol + SO₂F₂ | Highly reactive hub; used in polymerization and bioconjugation.[3][9] |
| Iminosulfur Oxydifluoride | RN=S(O)F₂ | Primary Amine + SOF₄ | 3D connective hub; enables sequential, multidimensional synthesis.[8][13][14] |
| Ethenesulfonyl Fluoride | CH₂=CHSO₂F | Various | Michael acceptor and SuFEx electrophile; dual reactivity.[12][16] |
| Sulfamoyl Fluoride | R₂N-SO₂F | Secondary Amine + SO₂F₂ | Forms sulfamides; common motif in medicinal chemistry.[6][9] |
Mechanism and Catalysis of the SuFEx Reaction
While seemingly a simple substitution, the mechanism of SuFEx can be nuanced, and its efficiency relies heavily on proper catalysis. The reaction is understood to proceed via an Sₙ2-type mechanism or a stepwise addition-elimination pathway, depending on the nucleophile and conditions.[17] The critical step is the activation of the highly stable S-F bond.
Catalytic Activation Strategies
The transition of fluoride from a tightly bound covalent partner to a good leaving group requires catalytic intervention.[2]
-
Lewis Base Catalysis: Common organic bases like triethylamine (Et₃N) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are effective catalysts, particularly for reactions with silylated nucleophiles.[3] The required catalyst loading can vary significantly depending on the reactivity of the SuFEx hub.[3]
-
Accelerated SuFEx Click Chemistry (ASCC): A significant advancement is the use of a synergistic catalytic system comprising a hindered guanidine base, 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), and hexamethyldisilazane (HMDS).[2][18] This combination dramatically accelerates the reaction, often to completion within minutes at room temperature with catalyst loadings as low as 1 mol%.[2] BTMG is proposed to activate the alcohol nucleophile via deprotonation, while HMDS acts as a potent fluoride scavenger.[2][18]
-
Organocatalysis and Lewis Acid Catalysis: N-Heterocyclic Carbenes (NHCs) have been shown to catalyze the reaction of sulfonyl fluorides with alcohols and amines in the absence of silicon reagents.[19][20] Additionally, metal Lewis acids like Ca(NTf₂)₂ can effectively catalyze S-N bond formation.[21]
Applications in Drug Discovery and Chemical Biology
SuFEx chemistry has had a transformative impact on drug discovery and chemical biology, providing tools for both the rapid synthesis of new chemical entities and for probing biological systems.[22][23]
Modular Synthesis and High-Throughput Chemistry
The "hub-and-plugin" model allows for the rapid, modular assembly of vast compound libraries from a set of core SuFEx hubs and diverse nucleophilic fragments.[8] This is particularly powerful when combined with high-throughput synthesis and screening formats.[18][24] The biocompatible conditions of many SuFEx reactions even allow for the in situ biological assaying of reaction products without prior purification, dramatically accelerating the hit-to-lead process.[24]
Covalent Inhibitors: Targeting Beyond Cysteine
Perhaps the most significant impact of SuFEx in drug discovery has been the development of covalent probes and inhibitors that target nucleophilic amino acid residues beyond cysteine.[1][11] While traditional covalent drugs primarily target the hyper-reactive cysteine, many protein binding sites lack a suitably positioned cysteine residue. Sulfonyl fluorides and fluorosulfates are relatively inert in the cellular milieu but can be "proximally activated" by the unique microenvironment of a protein's binding pocket to covalently label key tyrosine, lysine, histidine, and serine residues.[1][3][11] This has opened up a vast new landscape of the proteome for covalent drug discovery.[3]
Bioconjugation and Protein Labeling
The chemoselectivity of SuFEx reactions has been harnessed for the specific modification of peptides and proteins.[14][25] For example, by using specific catalysts, aryl fluorosulfates can react selectively with tyrosine residues over other nucleophilic amino acids, enabling site-specific protein functionalization under biocompatible conditions.[26] This has applications in creating antibody-drug conjugates, attaching imaging agents, and stabilizing therapeutic proteins.
Practical Guide: Experimental Protocols
The following protocols are illustrative and should be adapted based on the specific substrates and laboratory safety guidelines. Handle all reagents, especially gaseous ones like SO₂F₂, with appropriate care in a well-ventilated fume hood.
Protocol: Synthesis of an Aryl Fluorosulfate using SO₂F₂
This protocol is adapted from methodologies reported by Sharpless and coworkers.[9][10]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a septum, add the desired phenol (1.0 eq.).
-
Dissolution: Dissolve the phenol in a suitable anhydrous solvent (e.g., THF or CH₂Cl₂).
-
Base Addition: Add a tertiary amine base, such as triethylamine (1.5 eq.), to the solution.
-
Reaction with SO₂F₂: Cool the mixture to 0 °C in an ice bath. Bubble sulfuryl fluoride (SO₂F₂) gas through the solution via the gas inlet needle for a designated time (e.g., 2-6 hours), or use a gastight bag filled with SO₂F₂ gas.[18]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aryl fluorosulfate can then be purified by flash column chromatography on silica gel.
Protocol: Accelerated SuFEx (ASCC) Coupling
This protocol is based on the ASCC method developed by Moses and coworkers.[2][18]
-
Setup: To a vial containing a magnetic stir bar, add the sulfonyl fluoride (1.0 eq.) and the alcohol or phenol nucleophile (1.1 eq.).
-
Solvent and Reagents: Add an anhydrous solvent (e.g., acetonitrile). Add hexamethyldisilazane (HMDS, 1.5 eq.).
-
Catalyst Addition: Add the catalyst, 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), typically at a loading of 1-20 mol%, depending on the reactivity of the substrates.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 5-30 minutes.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Purification: Upon completion, the solvent can be removed under reduced pressure. The resulting product is often of high purity, but can be further purified by flash column chromatography if necessary.
Conclusion and Future Outlook
Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has matured from a novel concept into an indispensable tool in the molecular sciences. Its unique combination of precursor stability, catalytic reactivity, and operational simplicity embodies the ideals of click chemistry. The ongoing development of new SuFEx hubs, more efficient catalytic systems, and innovative applications continues to expand its reach. For researchers in drug discovery, SuFEx provides an unprecedented platform for building molecular complexity, accessing previously "undruggable" targets through covalent interactions, and accelerating the entire discovery pipeline. The future of SuFEx promises even more sophisticated applications in materials science, diagnostics, and in vivo chemistry.
References
-
Sulfur Fluoride Exchange (SuFEx) - Monash University.
-
Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC - NIH.
-
SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes | ACS Catalysis - ACS Publications.
-
Recent Advances in the Catalytic Transformations to Access Alkylsulfonyl Fluorides as SuFEx Click Hubs - Sigma-Aldrich.
-
Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC - NIH.
-
A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and their Reactivity. Thieme Connect.
-
Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry | Request PDF - ResearchGate.
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications.
-
The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing).
-
The application of SuFEx in probing protein-biomolecules interactions... - ResearchGate.
-
Lewis Acid-Catalyzed Sulfur Fluoride Exchange - PMC - NIH.
-
Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction - PubMed.
-
Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfonates and sulfonamides | ChemRxiv.
-
Sulfur-fluoride exchange (SuFEx) chemistry as a tool toward drug discovery - American Chemical Society.
-
Sulfur(VI) Fluoride Exchange (SuFEx): new developments and biological applications - Karl Sharpless - Grantome.
-
A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and their Reactivity - ResearchGate.
-
SuFEx-enabled high-throughput medicinal chemistry - PMC - NIH.
-
SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. MilliporeSigma.
-
The growing applications of SuFEx click chemistry. - Semantic Scholar.
-
Sulfur fluoride exchange - PMC - PubMed Central.
-
Click Chemistry * Sharpless Lab * The Scripps Research Institute.
-
Sulfur(VI) Fluoride Exchange (SuFEx)-Mediated Synthesis of the Chitosan-PEG Conjugate and Its Supramolecular Hydrogels for Protein Delivery - MDPI.
-
Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery | Department of Chemistry. University of Toronto.
-
Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. ACS Publications.
-
(A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... - ResearchGate.
-
SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes | ACS Catalysis.
-
SuFEx Click Chemistry Empowered High-throughput Drug Discovery Platforms - J&K Scientific LLC.
-
SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - Sigma-Aldrich.
-
Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine.
-
SuFEx as a new generation of click chemistry: synthesis and development of linkers. RSC Publishing.
-
Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles | ACS Omega - ACS Publications.
-
Click chemistry reaches a new dimension - R Discovery.
-
Modular synthesis of functional libraries by accelerated SuFEx click chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05729A.
-
SuFEx synthesis of macrocycles. Typical reaction conditions: 0.2 mmol... - ResearchGate.
-
CHAPTER 1: New Polymers From SuFEx Click Chemistry: Syntheses and Perspectives. CaltechTHESIS.
Sources
- 1. Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery | Department of Chemistry [chem.uga.edu]
- 2. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Catalytic Transformations [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.monash.edu [research.monash.edu]
- 16. Sulfur(VI) Fluoride Exchange (SuFEx): new developments and biological applications - Karl Sharpless [grantome.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Modular synthesis of functional libraries by accelerated SuFEx click chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05729A [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Lewis Acid-Catalyzed Sulfur Fluoride Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 23. Sulfur-fluoride exchange (SuFEx) chemistry as a tool toward drug discovery - American Chemical Society [acs.digitellinc.com]
- 24. SuFEx-enabled high-throughput medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilicity and Application of Sulfonyl Fluorides
Abstract
Sulfonyl fluorides (R-SO₂F) have transitioned from being a chemical curiosity to a cornerstone of modern chemical biology and drug discovery. This is largely due to their unique "Goldilocks" reactivity: they are remarkably stable under physiological and many synthetic conditions, yet can be selectively activated to form robust covalent bonds with specific biological nucleophiles.[1][2] This guide provides a comprehensive overview of the fundamental principles governing the electrophilicity of sulfonyl fluorides, their reactivity profiles, and their expanding applications as covalent probes and inhibitors. We will delve into the mechanistic underpinnings of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, contrast the properties of sulfonyl fluorides with other sulfonyl halides, and provide practical synthetic protocols for their preparation.[3][4]
The Re-emergence of a Privileged Electrophile
While organosulfonyl fluorides have been known for nearly a century, their potential was fully unlocked with the advent of "click chemistry". In 2014, K. Barry Sharpless and coworkers introduced Sulfur(VI) Fluoride Exchange (SuFEx) as a next-generation click reaction, catapulting the sulfonyl fluoride motif to prominence.[1][2] Unlike many electrophiles used in biology, sulfonyl fluorides are not broadly reactive. Instead, their reactivity is context-dependent, often requiring a specific microenvironment, such as an enzyme's binding pocket, for activation.[5][6] This exquisite balance of stability and latent reactivity makes them privileged warheads for designing highly selective covalent therapeutics.[7][8]
1.1 The S-F Bond: A Distinct Advantage Over Other Halides
The utility of sulfonyl fluorides is best understood in comparison to their more common sulfonyl chloride (R-SO₂Cl) counterparts. The key difference lies in the nature of the sulfur-halogen bond.
-
Chemoselectivity: Reactions with sulfonyl fluorides proceed exclusively through nucleophilic substitution at the sulfur atom. Sulfonyl chlorides, being more reactive, can engage in undesired side reactions, complicating their use in complex molecular settings.[12]
The remarkable inertness of sulfonyl fluorides can be demonstrated by the "refluxing aniline test"; they remain unchanged even after hours in refluxing aniline, a condition under which most electrophiles would readily react.[13]
Understanding the Electrophilicity of the Sulfur(VI) Center
The reactivity of a sulfonyl fluoride is dictated by the electrophilicity of the central sulfur atom. This can be precisely modulated through synthetic design, allowing for the fine-tuning of a probe or inhibitor for a specific biological target.
2.1 Electronic and Steric Tuning
The electrophilicity of the sulfur center in arylsulfonyl fluorides is highly sensitive to the electronic properties of the aromatic ring.
-
Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., -NO₂, -CF₃) to the aryl ring increases the partial positive charge on the sulfur atom, making it more electrophilic and accelerating its reaction with nucleophiles.[14]
-
Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -OCH₃, -CH₃) decrease the sulfur's electrophilicity, resulting in a less reactive warhead.
This principle allows researchers to create a spectrum of reagents with tailored reactivity profiles, a crucial aspect in optimizing both on-target engagement and minimizing off-target effects.[14]
2.2 Comparison with Related S(VI)-F Warheads
The sulfonyl fluoride is part of a larger family of S(VI)-F electrophiles, each with distinct properties.
| Warhead Type | Structure | General Reactivity | Key Characteristics |
| Sulfonyl Fluoride | R-SO₂F | Moderate / Tunable | The most widely used S(VI)-F warhead. Excellent balance of stability and context-dependent reactivity.[15] |
| Fluorosulfate | R-O-SO₂F | Lower | The oxygen atom adjacent to the sulfur tempers its electrophilicity through resonance, making fluorosulfates generally less reactive than sulfonyl fluorides.[15][16] This can lead to enhanced selectivity.[17] |
| Sulfamoyl Fluoride | R₂N-SO₂F | Variable | Reactivity is modulated by the substituents on the nitrogen atom.[15] |
The SuFEx Reaction: A Profile of Covalent Engagement
The magic of sulfonyl fluorides lies in their ability to remain dormant until they encounter a suitably activating environment. The protein binding pocket provides this unique context, facilitating the Sulfur(VI) Fluoride Exchange (SuFEx) reaction with nucleophilic amino acid side chains.
3.1 Mechanism of Covalent Modification
The SuFEx reaction is a nucleophilic substitution at the S(VI) center. The process is thought to be activated by the unique arrangement of residues within a binding site. Hydrogen bond donors, for instance, can interact with the fluorine atom, polarizing the S-F bond and making the sulfur atom more susceptible to attack.[18] A nearby nucleophilic residue then attacks the sulfur, displacing the fluoride ion and forming a stable sulfonate or sulfonamide linkage.
3.2 Targeting a Broad Range of Nucleophilic Residues
A key advantage of sulfonyl fluorides is their ability to target a wider range of amino acids than traditional cysteine-focused electrophiles. This expands the "druggable proteome" by enabling covalent modification of proteins that lack an accessible cysteine.[19]
-
Primary Targets: The most common residues targeted are serine, tyrosine, and lysine , forming highly stable covalent adducts.[3][7][19]
-
Expanded Targets: Context-dependent reactivity has also been observed with threonine, histidine, and even cysteine .[7][20]
-
A Note on Cysteine: While sulfonyl fluorides can react with cysteine, the resulting thio-sulfonate ester adduct is often unstable and prone to hydrolysis, making them generally unsuitable for durable covalent inhibition via this residue.[3][14]
Applications in Modern Drug Discovery
The unique properties of sulfonyl fluorides have made them invaluable tools for identifying and validating new drug targets and for designing potent, selective covalent inhibitors.
4.1 Agnostic Screening for Covalent Inhibitors
Because the reactivity of sulfonyl fluorides is context-dependent, they are ideal for "agnostic" or "unbiased" screening campaigns. In this approach, libraries of simple sulfonyl fluoride-containing fragments are screened against a protein target without prior knowledge of binding interactions. This has led to the discovery of highly selective and potent inhibitors, such as those for human neutrophil elastase (hNE).[5][21]
Sources
- 1. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 2. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ionic Liquids Containing the Sulfonyl Fluoride Moiety: Integrating Chemical Biology with Materials Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jk-sci.com [jk-sci.com]
- 14. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Sulfonyl Fluorides - Enamine [enamine.net]
- 16. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 17. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 21. pnas.org [pnas.org]
Theoretical Underpinnings of Dimethylsulfamoyl Fluoride: A Guide for Advanced Drug Discovery
Abstract
The resurgence of covalent inhibitors in drug discovery has catalyzed the search for novel electrophilic "warheads" that can target amino acid residues beyond the canonical cysteine. Among these, Dimethylsulfamoyl fluoride (DMSF) and related sulfonyl fluorides have emerged as exceptionally promising moieties.[1][2] Their unique combination of stability in physiological environments and context-dependent reactivity offers a powerful tool for developing potent, selective, and durable therapeutics.[3][4] This technical guide provides an in-depth exploration of the theoretical and computational principles governing the behavior of this compound. We will dissect its molecular structure, the quantum mechanical basis of its reactivity through the Sulfur(VI) Fluoride Exchange (SuFEx) mechanism, and the computational workflows used to model its interactions, thereby providing a predictive framework for its application in rational drug design.
Core Physicochemical and Structural Properties of this compound (DMSF)
This compound, with the chemical formula C₂H₆FNO₂S, is a colorless liquid that serves as a foundational building block in the synthesis of advanced chemical probes and covalent drugs.[5][6] Its utility stems from a finely tuned balance of kinetic stability and thermodynamic potential for reaction.
Unlike the more aggressive sulfonyl chlorides, the sulfur-fluorine bond in DMSF is remarkably stable against hydrolysis and indiscriminate nucleophilic attack, a critical feature for biocompatibility.[4][7] This stability allows DMSF-containing molecules to circulate and reach their intended biological targets without premature degradation. However, the high oxidation state of the sulfur(VI) center renders it a potent electrophile under the right conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂H₆FNO₂S | [6][8] |
| Molecular Weight | 127.14 g/mol | [8] |
| CAS Number | 354-44-9 | [8] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 151.5 °C at 760 mmHg | [9] |
| Density | 1.334 g/cm³ | [9] |
| Flash Point | 45.5 °C | [9] |
The molecular geometry of DMSF, characterized by a tetrahedral sulfur center, is crucial to its function. The two methyl groups on the nitrogen atom influence the steric and electronic environment around the electrophilic sulfur, subtly modulating its reactivity. Theoretical studies on related sulfamoyl fluorides using Density Functional Theory (DFT) confirm the stability of the anti-conformation, where the F-S bond is positioned anti to the nitrogen lone pair, influencing its interaction with approaching nucleophiles.[10]
The Quantum Mechanical Basis of SuFEx Reactivity
The cornerstone of DMSF's utility in covalent drug design is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a click chemistry transformation that involves the substitution of the fluoride on the S(VI) center with a nucleophile.[2][3] The reaction's efficiency and specificity are rooted in fundamental quantum mechanical principles.
The S-F bond is strong and highly polarized, with the fluorine atom being highly electronegative. This creates a significant partial positive charge on the sulfur atom, making it susceptible to nucleophilic attack. However, the reaction is not spontaneous. The activation barrier is high enough to prevent reactions with weak, ambient nucleophiles like water, but low enough to be overcome by potent nucleophiles or through proximity effects within an enzyme's active site.[4]
Theoretical modeling using DFT is essential for elucidating the SuFEx reaction mechanism. These calculations allow for the mapping of the potential energy surface, identification of the transition state, and calculation of the activation energy. The reaction proceeds through a trigonal bipyramidal intermediate or transition state, where the incoming nucleophile and the leaving fluoride ion occupy the axial positions.
Caption: Standard workflow for DFT analysis of DMSF reactions.
Experimental Protocol: DFT Calculation of DMSF Reaction with a Lysine Model
This protocol outlines a general methodology for computationally investigating the reaction between a DMSF-containing molecule and a model for a lysine side chain (e.g., butylamine).
-
Structure Preparation:
-
Using a molecular modeling program (e.g., Avogadro, GaussView), construct 3D structures of the DMSF-containing compound and the butylamine nucleophile.
-
Create an initial guess for the reaction complex by positioning the amine nitrogen of butylamine for an SN2-like attack on the sulfur atom of DMSF, opposite the fluorine atom.
-
-
Geometry Optimization:
-
Perform geometry optimizations of the individual reactants and the final product adduct using a DFT method. A common and effective choice is the B3LYP functional with the 6-31G(d) basis set.
-
Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the physiological environment (water).
-
-
Transition State (TS) Search:
-
Using the optimized reactant complex as a starting point, perform a transition state search. Methods like QST2 (requires reactant and product structures) or Berny optimization are typically used.
-
The goal is to locate the first-order saddle point on the potential energy surface corresponding to the reaction's highest energy barrier.
-
-
Verification and Analysis:
-
Perform a frequency calculation at the same level of theory on the located TS structure. A true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (i.e., the breaking of the S-F bond and formation of the S-N bond).
-
Calculate the zero-point vibrational energy (ZPVE) corrections from the frequency calculation.
-
Run an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS structure to confirm that it correctly connects the reactant and product energy minima.
-
-
Energy Calculation:
-
To obtain more accurate energies, perform single-point energy calculations on the optimized reactant, TS, and product structures using a larger, more flexible basis set, such as 6-311+G(d,p).
-
Calculate the activation energy (ΔE‡) and the overall reaction energy (ΔE_rxn). These values provide quantitative insight into the reaction's kinetics and thermodynamics.
-
Application in Covalent Inhibitor Design: A Theoretical Perspective
The true power of theoretical studies on DMSF lies in their direct application to the design of targeted covalent inhibitors. [11]Computational chemistry allows researchers to move beyond trial-and-error synthesis and adopt a rational, structure-guided approach.
Caption: DMSF warhead positioned for reaction by the ligand scaffold.
By integrating computational models with structural biology data (e.g., X-ray crystallography or Cryo-EM), scientists can:
-
Predict Targetability: Analyze a protein's binding site to identify nucleophilic residues (Lys, Tyr, Ser, His) that are suitably positioned for attack on a DMSF warhead.
-
Optimize Ligand Scaffolds: Design and modify the non-covalent portion of the inhibitor to achieve optimal positioning of the DMSF group. The goal is to minimize the distance and perfect the angle of attack between the nucleophile and the sulfur center.
-
Tune Reactivity: The reactivity of the sulfonyl fluoride can be modulated by altering its electronic environment. Theoretical calculations can predict how substitutions on an aryl ring attached to the sulfonyl group, for example, will increase or decrease the activation barrier for the SuFEx reaction, allowing for the fine-tuning of potency versus off-target reactivity.
-
Covalent Docking: Employ specialized docking algorithms that can model the formation of the covalent bond between the ligand and the target protein, providing more accurate predictions of binding affinity and pose.
Conclusion and Future Outlook
This compound represents a significant advancement in the toolkit for modern drug discovery. Its unique reactivity profile, governed by the principles of the SuFEx reaction, makes it an ideal warhead for developing next-generation covalent therapies. Theoretical and computational studies are not merely academic exercises; they are essential, predictive tools that provide unparalleled insight into the molecular and electronic factors driving DMSF's behavior. By leveraging these computational methodologies, researchers can rationalize experimental outcomes, predict the reactivity of novel compounds, and ultimately accelerate the design of highly selective and potent covalent inhibitors for challenging therapeutic targets. The continued integration of these theoretical approaches will undoubtedly be a cornerstone of future successes in covalent drug discovery.
References
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024).
- Buy this compound | 354-44-9. (2023). Smolecule.
- Sulfonyl fluorides as privileged warheads in chemical biology. (2015). RSC Publishing.
- Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. (2025).
- Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. (2023). RSC Publishing.
- Cas 354-44-9, this compound. lookchem.
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (n.d.). ScienceDirect.
- CAS 354-44-9: dimethylsulfamyl fluoride. CymitQuimica.
- Sulfamoyl fluoride. Wikipedia.
- Sulfamoyl fluoride, N,N-dimethyl- | C2H6FNO2S | CID 120216. PubChem.
- Synthesis of N,N-dialkyl, N,N-dialkenyl, N,N-dialkynyl, and related cyclic, sulfamoyl fluoride compounds using hydrogen fluoride. (n.d.).
- Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. (n.d.). eScholarship, University of California.
- FSI-inspired solvent and “full fluorosulfonyl” electrolyte for 4 V class lithium-metal b
- Discovering covalent inhibitors of protein-protein interactions from trillions of sulfur(VI) fluoride exchange-modified oligonucleotides. (n.d.). PubMed.
- Spectroscopic and theoretical studies of sulfamoil fluoride, FSO2NH2 and N-(fluorosulfonyl) imidosulfuryl fluoride, FSO2NS(O)F2. (2025).
- Covalent inhibitors containing sulfonyl fluoride moieties. (n.d.).
- The Emerging Role of Sulfamoyl Fluorides in Covalent Drug Discovery: A Technical Guide. (2025). Benchchem.
- Fluorosulfonamide-type electrolyte additives for long-life K-ion b
- Covalent drug discovery using sulfur(VI) fluoride exchange warheads. (2023). PubMed.
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Buy this compound | 354-44-9 [smolecule.com]
- 6. CAS 354-44-9: dimethylsulfamyl fluoride | CymitQuimica [cymitquimica.com]
- 7. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 8. Sulfamoyl fluoride, N,N-dimethyl- | C2H6FNO2S | CID 120216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cas 354-44-9,this compound | lookchem [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Molecular Profile of Dimethylsulfamoyl Fluoride
An In-depth Technical Guide to the Spectroscopic Characterization of Dimethylsulfamoyl Fluoride (DMSF)
This compound (DMSF), with the chemical formula C₂H₆FNO₂S, is a sulfamoyl fluoride that has garnered interest in various chemical fields.[1] It serves as a key reagent in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a novel class of click chemistry transformations, and shows promise as a stable solvent for high-voltage lithium-metal batteries.[1][2][3] Structurally, it features a central sulfur atom bonded to two oxygen atoms, a fluorine atom, and the nitrogen of a dimethylamino group.[4] Given its reactivity and applications, a thorough understanding of its molecular structure and purity is paramount. This guide provides an in-depth analysis of the spectroscopic data for DMSF, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, intended for researchers and professionals in chemical synthesis and materials science.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For this compound, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provide a definitive and comprehensive characterization of its molecular framework.
¹H NMR Spectroscopy: Probing the Proton Environment
The proton NMR spectrum of DMSF is characterized by its simplicity, which is a direct reflection of the molecule's symmetry.
-
Chemical Shift and Multiplicity: The two methyl (CH₃) groups are chemically and magnetically equivalent. Consequently, they produce a single, sharp resonance signal. This signal appears as a singlet at approximately δ 3.15 ppm.[1] The downfield shift from typical aliphatic amines is due to the significant electron-withdrawing effect of the adjacent sulfamoyl fluoride moiety (-SO₂F), which deshields the protons. The signal integrates to six hydrogens, confirming the presence of the two methyl groups.[1]
-
Causality of the Singlet: The signal is a singlet because there are no adjacent protons to induce spin-spin coupling. While four-bond coupling to the fluorine atom (⁴JHF) is theoretically possible, it is typically very small and often not resolved in standard ¹H NMR spectra, resulting in a sharp singlet rather than a doublet.
¹⁹F NMR Spectroscopy: A Highly Sensitive Nuclear Probe
Fluorine-19 is an ideal nucleus for NMR studies due to its 100% natural abundance, high gyromagnetic ratio, and a nuclear spin of ½, making it nearly as sensitive as ¹H.[5][6] Its large chemical shift dispersion provides high resolution and sensitivity to the local electronic environment.[5][7]
-
Chemical Shift: The ¹⁹F NMR spectrum of DMSF is expected to show a single resonance. While specific data for DMSF is not always detailed, related sulfamoyl fluoride compounds consistently exhibit ¹⁹F chemical shifts in the range of +50 to +55 ppm (relative to CFCl₃).[1] For instance, similar sulfamoyl fluoride moieties in functionalized nucleosides have been reported with chemical shifts of δF = 53.93 ppm and δF = 52.49 ppm.[2] This specific chemical shift range is characteristic of the S(VI)-F bond in this electronic environment.
¹³C NMR Spectroscopy: Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
-
Chemical Shift: Similar to the proton spectrum, the two methyl carbons are equivalent and will produce a single signal in the aliphatic region of the spectrum. While detailed chemical shift assignments are limited in published literature, the electron-withdrawing nature of the N-sulfonyl group is expected to shift this signal downfield compared to a simple aliphatic amine like dimethylamine.[1]
Summary of NMR Spectroscopic Data
The following table summarizes the key NMR data for this compound.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment |
| ¹H | ~ 3.15 | Singlet | 6H, -N(CH₃)₂ |
| ¹⁹F | ~ 50 - 55 | Singlet | 1F, -SO₂F |
| ¹³C | Not widely reported | Singlet | 2C, -N(C H₃)₂ |
Experimental Protocol for NMR Data Acquisition
This protocol outlines the steps for acquiring high-quality, reproducible NMR spectra of DMSF.
-
Sample Preparation:
-
Select a suitable deuterated solvent. Chloroform-d (CDCl₃) or Acetonitrile-d₃ are common choices. Ensure the solvent is of high purity with low residual water content.[8]
-
Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the deuterated solvent directly in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for referencing the ¹H and ¹³C spectra to 0 ppm.[9] For ¹⁹F spectra, Trichlorofluoromethane (CFCl₃) is the standard reference, though secondary standards are often used.
-
-
Instrument Setup & Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8 or 16) should be averaged to achieve a good signal-to-noise ratio.
-
¹⁹F NMR: Tune the probe to the ¹⁹F frequency. Acquire the spectrum using a single-pulse experiment. Proton decoupling may be applied to remove any potential long-range H-F couplings and produce a sharp singlet.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to enhance signal sensitivity and simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm for ¹H and ¹³C).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Visualization of NMR Structural Correlations
The following diagram illustrates the relationship between the structure of DMSF and its expected NMR signals.
Caption: Correlation of DMSF functional groups to their respective IR absorption regions.
References
- Sample Preparation for FTIR Analysis. (n.d.). Drawell.
- This compound | 354-44-9. (2023, August 16). Smolecule.
- Sample preparation for FT-IR. (n.d.). Northern Illinois University, Department of Chemistry and Biochemistry.
- How to prepare IR samples? (n.d.). ResearchGate.
- How to prepare an IR sample. (2014, July 28). YouTube.
- Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab.
- This compound 354-44-9. (n.d.). Guidechem.
- Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction. (2022, June 30). National Institutes of Health (NIH).
- N,N-Dimethylsulfamoyl fluoride | 354-44-9. (n.d.). Ambeed.com.
- This compound 354-44-9. (n.d.). Tokyo Chemical Industry Co., Ltd.
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (n.d.). ResearchGate.
- Sulfamoyl fluoride, N,N-dimethyl-. (n.d.). PubChem.
- Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. (n.d.). Utrecht University.
- N,N-Dimethylsulfamoyl fluoride | 354-44-9. (n.d.). BLD Pharm.
- NMR Solvents. (n.d.). Sigma-Aldrich.
- Representative sulfonyl fluoride-containing molecules with significant biological values. (n.d.). ResearchGate.
- Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction. (2022, June 30). ACS Publications.
- This compound 354-44-9. (n.d.). TCI EUROPE N.V.
- This compound | 354-44-9. (n.d.). TCI Chemicals.
- 19F NMR Chemical Shift Table. (n.d.). Alfa Chemistry.
- This compound. (n.d.). CymitQuimica.
- 19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara.
- 19Flourine NMR. (n.d.). University of Ottawa.
- Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.
- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
- Synthesis of Unsymmetrical Sulfamides and Polysulfamides Via SuFEx Click Chemistry. (n.d.). ACS Publications.
- N,N-Dimethylsulfamoyl fluoride | 354-44-9. (n.d.). Sigma-Aldrich.
- Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.
- Dimethyl Sulfoxide. (n.d.). NIST WebBook.
- Formamide, N,N-dimethyl-. (n.d.). NIST WebBook.
Sources
- 1. Buy this compound | 354-44-9 [smolecule.com]
- 2. Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfamoyl fluoride, N,N-dimethyl- | C2H6FNO2S | CID 120216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. biophysics.org [biophysics.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. uni-onward.com.tw [uni-onward.com.tw]
- 9. scs.illinois.edu [scs.illinois.edu]
Methodological & Application
Dimethylsulfamoyl Fluoride (DMSF) as a Chemical Probe for Protein Labeling: Application Notes and Protocols
Introduction: Unveiling Protein Function with a Covalent Probe
In the intricate landscape of cellular biology and drug discovery, understanding protein function is paramount. Chemical probes—small molecules designed to interact with proteins—are indispensable tools for dissecting these complex biological systems.[1] Among the various classes of probes, covalent probes, which form a stable, permanent bond with their target, offer unique advantages for identifying and characterizing proteins, including those of low abundance or with transient interactions.[2]
Dimethylsulfamoyl fluoride (DMSF), a member of the sulfonyl fluoride (SF) class of compounds, has emerged as a powerful and versatile electrophilic "warhead" for covalent protein labeling.[3] While unassuming in its structure (C₂H₆FNO₂S), its reactivity profile makes it an exceptional tool for activity-based protein profiling (ABPP), target identification, and mapping functionally important amino acid residues directly within the native proteome.[4][5] This guide provides a comprehensive overview of the principles, applications, and detailed protocols for utilizing DMSF as a chemical probe for researchers in chemical biology, proteomics, and drug development.
⚠ CRITICAL SAFETY WARNINGThis compound (DMSF) is a highly toxic and hazardous compound, classified as a potential nerve agent. It is acutely toxic upon ingestion, causes severe skin burns and eye damage, and may cause respiratory irritation. All handling of DMSF must be performed by trained professionals in a properly equipped laboratory with appropriate engineering controls (e.g., certified chemical fume hood) and personal protective equipment (PPE), including, but not limited to, a lab coat, chemical-resistant gloves, and safety glasses with a face shield. Consult the Safety Data Sheet (SDS) for this compound before any use.
The Chemistry of Covalent Labeling: Mechanism and Selectivity
The utility of DMSF and other sulfonyl fluorides is rooted in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[6] The sulfonyl fluoride moiety (–SO₂F) acts as a moderately reactive electrophile. It maintains a crucial balance: stable enough to persist in aqueous biological media but reactive enough to covalently modify nucleophilic amino acid residues within a protein's microenvironment.[3][7]
Mechanism of Action
The labeling reaction involves a nucleophilic attack from an amino acid side chain on the electrophilic sulfur atom of DMSF. This displaces the fluoride ion, which is an excellent leaving group, resulting in the formation of a highly stable sulfamide or sulfonate ester bond.
Amino Acid Residue Selectivity
Unlike highly specific warheads that target only cysteine, sulfonyl fluorides are privileged electrophiles known to react with a broader range of nucleophilic residues.[3] The reactivity is context-dependent, influenced by the residue's accessibility and its pKa, which can be significantly perturbed by the local protein environment.[8]
-
Primary Targets (Stable Adducts): Lysine (Lys) and Tyrosine (Tyr) are frequent targets. DMSF reacts with the ε-amino group of lysine and the hydroxyl group of tyrosine to form stable sulfonamide and sulfonate ester linkages, respectively.[6][9] The modification of functionally important tyrosines in enzymes like glutathione transferases has been demonstrated.[10][11]
-
Other Potential Targets: Serine (Ser), Threonine (Thr), and Histidine (His) can also be modified, particularly when they are part of a catalytic site or a pocket that enhances their nucleophilicity.[3][8]
-
Unstable Adducts: While sulfonyl fluorides can react with Cysteine (Cys), the resulting thio-sulfonate ester adduct is often unstable, making them generally unsuitable for durable cysteine labeling.[6]
This broader reactivity profile is a key advantage, as it expands the "ligandable proteome" beyond the reach of cysteine-centric probes.[9]
Core Applications in Research and Drug Development
The ability of DMSF to form stable covalent adducts enables a variety of powerful chemoproteomic applications.
-
Activity-Based Protein Profiling (ABPP): ABPP uses reactive probes to assess the functional state of enzymes in complex proteomes.[1][2] DMSF, or more sophisticated probes bearing a DMSF warhead, can label the active sites of enzyme families, allowing for a direct readout of their catalytic activity.[12][13] Changes in labeling intensity can reveal alterations in enzyme activity in response to disease or drug treatment.
-
Target Identification & Validation: In phenotypic drug discovery, a compound may show a desirable effect, but its protein target is unknown. A DMSF-based probe that mimics the compound can be used to covalently "pull-down" its binding partners from a cell lysate for identification by mass spectrometry.[14] Competitive profiling, where the parent drug competes with a DMSF probe for binding, can validate target engagement in a cellular context.[15]
-
Mapping Ligand Binding Sites: By comparing the DMSF labeling pattern on a protein in the presence and absence of a ligand (e.g., a drug candidate), one can identify which residues are "protected" from labeling by the bound ligand. This footprinting approach provides valuable structural information about the binding site.[8]
Experimental Design and Protocols
Successful protein labeling with DMSF requires careful planning, stringent safety measures, and optimization of reaction conditions.
Critical Preliminary Considerations
-
Probe Selection: DMSF itself can be used as a simple, untagged probe for initial reactivity studies, detected by the mass shift it imparts on a protein or peptide. For enrichment and visualization, DMSF must be incorporated into a larger probe structure containing a reporter tag (e.g., Biotin for affinity capture) and/or a fluorophore. The synthesis of such probes requires expertise in organic chemistry.[16]
-
Buffer System: The stability of sulfonyl fluorides is pH-dependent. Hydrolysis is a competing reaction, especially at high pH.[7] It is advisable to work in buffers at or slightly below physiological pH (e.g., pH 6.0-7.5). Avoid buffers containing primary or secondary amines (e.g., Tris) or other nucleophiles that can react with the probe. Phosphate-buffered saline (PBS) or HEPES are generally suitable choices.[12][17]
-
Optimization: The optimal concentration of DMSF and incubation time will vary depending on the protein target and the complexity of the sample. A titration experiment is essential to find conditions that maximize on-target labeling while minimizing off-target effects and protein precipitation.
Protocol 1: In Vitro Labeling of a Purified Protein
This protocol provides a starting point for labeling a single, purified protein to confirm reactivity and optimize conditions.
Materials:
-
Purified protein of interest
-
This compound (DMSF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 50 mM HEPES or PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Equipment for downstream analysis (e.g., SDS-PAGE, Mass Spectrometer)
Procedure:
-
Prepare Protein Solution: Dilute the purified protein to a final concentration of 1-5 µM in the Reaction Buffer.
-
Prepare DMSF Stock: (Perform in a certified chemical fume hood) . Prepare a 100 mM stock solution of DMSF in anhydrous DMSO. This stock should be prepared fresh and stored under inert gas if possible.
-
Initiate Labeling Reaction: Add a small aliquot of the DMSF stock solution to the protein solution to achieve the desired final concentration (start with a 10-100 fold molar excess of DMSF over the protein, e.g., 10-500 µM). Vortex gently to mix. Include a DMSO-only control.
-
Incubate: Incubate the reaction at room temperature or 37°C for 1-2 hours. Time can be optimized (from 30 minutes to 4 hours).
-
Quench Reaction: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. The excess Tris will react with and consume any remaining DMSF.
-
Analyze Results:
-
Intact Mass Analysis: Desalt the protein sample and analyze by LC-MS to observe the mass shift corresponding to the covalent addition of the dimethylsulfamoyl group (+107.01 Da).[18]
-
Peptide Mapping: Add SDS-PAGE loading buffer, run on a gel, excise the band, and perform in-gel tryptic digestion. Analyze the resulting peptides by LC-MS/MS to identify the specific residue(s) modified.
-
Protocol 2: Chemoproteomic Profiling in Cell Lysate
This protocol outlines a workflow for identifying DMSF targets in a complex biological mixture using an affinity-tagged probe (e.g., DMSF-Biotin).
Procedure:
-
Prepare Cell Lysate: Lyse cells in a non-nucleophilic buffer (e.g., PBS) containing protease inhibitors. Determine the total protein concentration using a BCA or Bradford assay.
-
Label Proteome: Dilute the lysate to 1-2 mg/mL. Add the DMSF-Biotin probe to a final concentration of 1-25 µM. Include a DMSO control and, if applicable, a competition control where the lysate is pre-incubated with a non-tagged inhibitor. Incubate for 1 hour at room temperature.
-
Enrich Labeled Proteins: Add streptavidin-agarose beads to the quenched lysate and incubate for 1-2 hours at 4°C with rotation to capture biotinylated proteins.
-
Wash and Digest: Pellet the beads and wash extensively with buffer (e.g., PBS with 0.1% SDS) to remove non-specifically bound proteins. Perform on-bead tryptic digestion to release peptides for analysis.
-
LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution mass spectrometry.
-
Data Analysis: Use a proteomics search engine (e.g., MaxQuant, Mascot) to identify the enriched proteins.[19] Search for the expected mass shift on Lys or Tyr residues to pinpoint the sites of modification.
Data Analysis and Interpretation
The final and most critical step is the analysis of mass spectrometry data.
-
Identifying Modified Peptides: The covalent addition of the dimethylsulfamoyl group results in a specific mass increase. This mass shift must be included as a variable modification in the database search parameters.[20][21] High-resolution MS is crucial for distinguishing the modification from other natural post-translational modifications.
-
Quantitative Analysis: To compare labeling between different states (e.g., +/- drug), quantitative proteomics strategies should be employed. This can include label-free quantification (LFQ) or isobaric tagging (e.g., TMT) of the digested peptides from control and treated samples.[22]
-
Interpreting Results: A protein identified and quantified with high confidence in the probe-treated sample but absent in the control is a candidate target. A decrease in probe labeling in a competition experiment validates this interaction. The identification of a specific modified peptide confirms the direct binding site.
Table 1: Mass Modifications for DMSF Labeling
| Amino Acid | Modification Type | Mass Shift (Monoisotopic) |
| Lysine (K) | Sulfamoylation | +107.0095 Da |
| Tyrosine (Y) | Sulfonylation | +107.0095 Da |
| Serine (S) | Sulfonylation | +107.0095 Da |
| Threonine (T) | Sulfonylation | +107.0095 Da |
| Histidine (H) | Sulfamoylation | +107.0095 Da |
Note: The mass of the added moiety is C₂H₅NO₂S.
Conclusion and Future Outlook
This compound is a powerful, albeit hazardous, chemical tool that expands the repertoire of covalent probes available to researchers. Its ability to react with a range of nucleophilic residues beyond cysteine opens up new avenues for exploring protein function and discovering novel drug targets.[9] As mass spectrometry sensitivity continues to improve and new probe designs are developed, the application of DMSF and other sulfonyl fluorides in chemical biology is set to grow, providing deeper insights into the complex machinery of life.[5]
References
-
Angene Chemical. (2021, May 1). Safety Data Sheet: N,N-Dimethylsulfamoyl fluoride. Retrieved from [Link]
-
Capot Chemical. (2025, December 8). MSDS of this compound. Retrieved from [Link]
-
de Matos, M. J., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Molecules, 24(8), 1569. Available from: [Link]
-
Gendron, T., et al. (2016). Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis. Angewandte Chemie International Edition, 55(43), 13579-13583. Available from: [Link]
-
Gu, C., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & Biology, 20(4), 541-548. Available from: [Link]
-
Hameed, D. S., et al. (2021). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. Bioorganic & Medicinal Chemistry Letters, 48, 128260. Available from: [Link]
-
Jones, L. H. (2025, May 6). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Expert Opinion on Drug Discovery. Available from: [Link]
-
Kalesh, K. A., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(3), 1898-1909. Available from: [Link]
-
Li, Y., et al. (2023). A machine learning-based chemoproteomic approach to identify drug targets and binding sites in complex proteomes. ETH Research Collection. Available from: [Link]
-
Lopes, J., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Frontiers in Chemistry, 7, 531. Available from: [Link]
-
Meng, F., et al. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics, 4(6), 723-732. Available from: [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Available from: [Link]
-
Parker, C. G., & Cravatt, B. F. (2015). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology, 7(2), 77-96. Available from: [Link]
-
Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Retrieved from [Link]
-
Pinto-Melo, T. (2021). Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. Retrieved from [Link]
-
ResearchGate. (2025, November 25). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). A Sulfur(VI) fluorides for targeting lysine, tyrosine,.... Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoproteomic strategies for drug target identification. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS. Retrieved from [Link]
-
Thomas, J. R., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. Available from: [Link]
-
Tulej, P., et al. (2022). Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction. Organic Letters, 24(27), 4984-4989. Available from: [Link]
-
Tulej, P., et al. (2022). Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction. ACS Publications. Available from: [Link]
-
Vinogradova, E. V., et al. (2020). Covalent Chemical Tools for Profiling Post-Translational Modifications. Cell Chemical Biology, 27(8), 947-966. Available from: [Link]
-
Wikipedia. (n.d.). Activity-based proteomics. Retrieved from [Link]
-
Wikipedia. (n.d.). Chemoproteomics. Retrieved from [Link]
-
Wozniak, L., et al. (2023). Activity-based protein profiling: A graphical review. Journal of Controlled Release, 358, 255-266. Available from: [Link]
-
Wu, H., & Fokin, V. V. (2024, January 9). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry. Available from: [Link]
-
Zhang, T., et al. (2020). Impact of Mass Spectrometry-Based Technologies and Strategies on Chemoproteomics as a Tool for Drug Discovery. Journal of Proteome Research, 19(5), 1836-1853. Available from: [Link]
-
Zhang, Y., et al. (2025, August 10). Activity-Based Proteomics: Methods and Protocols | Request PDF. Retrieved from [Link]
-
Zhang, Y., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & Biology, 20(4), 541-548. Available from: [Link]
Sources
- 1. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 4. CAS 354-44-9: dimethylsulfamyl fluoride | CymitQuimica [cymitquimica.com]
- 5. "Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical B" by Pedro Martinez Velez and Nicholas Ball [scholarship.claremont.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 9. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 19. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]
- 21. Covalent Chemical Tools for Profiling Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Impact of Mass Spectrometry-Based Technologies and Strategies on Chemoproteomics as a Tool for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Harnessing Dansyl Fluoride for Activity-Based Protein Profiling of Serine Hydrolases
Audience: Researchers, scientists, and drug development professionals engaged in functional proteomics, target identification, and inhibitor screening.
Abstract: Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes active site-directed covalent probes to assess the functional state of enzymes within complex biological systems.[1][2] This guide provides a detailed protocol and technical insights for the application of Dansyl Fluoride (DMSF), a fluorescent sulfonyl fluoride, as a probe for profiling serine hydrolase activity. We will explore the underlying mechanism, provide step-by-step experimental workflows for both gel-based and mass spectrometry-based analyses, and offer guidance on data interpretation and troubleshooting.
Introduction: The Principle of Activity-Based Protein Profiling with DMSF
Activity-Based Protein Profiling (ABPP) offers a direct method to interrogate the functional status of enzymes in their native environment, moving beyond simple abundance measurements provided by traditional proteomics.[1] The technique relies on chemical probes, or Activity-Based Probes (ABPs), that typically consist of three key components: a reactive group (the "warhead") that covalently binds to a catalytic residue in the enzyme's active site, a linker, and a reporter tag for detection and enrichment.[1][3]
Dansyl Fluoride (5-(dimethylamino)naphthalene-1-sulfonyl fluoride, DMSF) is a valuable ABP for studying specific enzyme families. Its utility stems from two core features:
-
An Electrophilic Sulfonyl Fluoride Warhead: This group acts as a potent and selective reactive partner for nucleophilic amino acid residues. While sulfonyl fluorides can react with various nucleophiles, they exhibit a pronounced reactivity towards the hyper-nucleophilic serine residue found within the catalytic triad of serine hydrolases.[4][5] This reaction is mechanism-based, meaning the probe's reactivity is dependent on the target enzyme being in a catalytically competent conformation.
-
An Intrinsic Fluorescent Reporter: The dansyl group is a well-characterized fluorophore, emitting a strong blue-green fluorescence upon excitation.[6][7] This built-in reporter tag obviates the need for secondary labeling steps (like click chemistry) for visualization, simplifying the experimental workflow, particularly for gel-based applications.[8]
Compared to its analog, Dansyl Chloride, Dansyl Fluoride has demonstrated a greatly increased selectivity for labeling the active site serine of serine proteinases, whereas the chloride version tends to be more unspecific.[4] This specificity makes DMSF a superior tool for functional enzyme profiling.
Figure 1: General workflow for DMSF-based Activity-Based Protein Profiling (ABPP).
Mechanism of Action: Covalent Modification of Serine Hydrolases
The core of the DMSF-ABPP technique is the irreversible covalent reaction between the probe and the target enzyme. The process is initiated by the nucleophilic attack of the activated serine residue in the enzyme's active site on the electrophilic sulfur atom of the sulfonyl fluoride group.[4] This results in the displacement of the fluoride leaving group and the formation of a stable sulfonyl-enzyme conjugate.
This labeling is activity-dependent because the catalytic serine's nucleophilicity is significantly enhanced by a proton-shuttling network involving other residues of the catalytic triad (typically histidine and aspartate). In denatured or inhibited enzymes, this catalytic architecture is disrupted, and the serine residue is not sufficiently reactive to be modified by the probe.
Figure 2: Reaction mechanism of DMSF with an active site serine residue.
While highly selective for active site serines in serine hydrolases, it is important to note that DMSF can also react with other nucleophilic residues, such as the primary amines on lysine side chains, particularly at higher concentrations or pH values.[6][9] Therefore, careful optimization and the use of appropriate controls are critical for ensuring that the observed labeling corresponds to the targeted enzyme activity.
Experimental Protocols
This section provides detailed methodologies for both initial screening via in-gel fluorescence and subsequent target identification using mass spectrometry.
Protocol 1: Gel-Based ABPP for Profiling Serine Hydrolase Activity
This protocol is designed for the rapid visualization and comparison of enzyme activity profiles across different samples.
A. Materials & Reagents
-
Dansyl Fluoride (DMSF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Proteome source (e.g., cultured cells, tissue)
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Protease Inhibitor Cocktail (serine hydrolase inhibitors must be excluded)
-
BCA Protein Assay Kit
-
4X SDS-PAGE Loading Buffer
-
Precast or hand-cast polyacrylamide gels
-
Fluorescence Gel Scanner with appropriate excitation/emission filters for the dansyl group (Excitation: ~340 nm, Emission: ~510 nm)
B. Procedure
-
Preparation of DMSF Stock Solution:
-
Dissolve DMSF in anhydrous DMSO to a final concentration of 10 mM.
-
Expert Tip: Prepare small aliquots to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. DMSF is sensitive to hydrolysis.[9]
-
-
Proteome Preparation (Cell Lysate):
-
Harvest cells and wash twice with cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells (e.g., via sonication or Dounce homogenization on ice).
-
Centrifuge at 14,000 x g for 30 minutes at 4°C to pellet insoluble debris.
-
Carefully collect the supernatant (proteome).
-
Determine the protein concentration using a BCA assay. Adjust the concentration to 1-2 mg/mL with Lysis Buffer.
-
-
DMSF Labeling Reaction:
-
In a microcentrifuge tube, add 50 µL of the adjusted proteome (50-100 µg total protein).
-
Add 0.5 µL of the 10 mM DMSF stock solution for a final concentration of 100 µM. (This is a starting point; see Table 1 for optimization).
-
Incubate for 30-60 minutes at room temperature.
-
Causality: The incubation time allows for sufficient reaction between the probe and active enzymes. Longer times or higher temperatures can increase off-target labeling.
-
-
Control Reactions (Crucial for Data Integrity):
-
Heat-Denatured Control: Before adding DMSF, boil a parallel proteome sample for 10 minutes at 95°C. This denatures enzymes, and any remaining signal represents non-activity-based labeling.[10]
-
Competitive Inhibition Control: Pre-incubate a parallel proteome sample with a known broad-spectrum serine hydrolase inhibitor (e.g., PMSF) for 30 minutes before adding DMSF. A loss of signal compared to the DMSF-only sample validates target identity.[11]
-
-
SDS-PAGE and Fluorescence Imaging:
-
Quench the labeling reaction by adding 1/3 volume of 4X SDS-PAGE Loading Buffer.
-
Boil the samples for 5 minutes at 95°C.
-
Load 20-30 µg of protein per lane on a polyacrylamide gel.
-
Run the gel according to standard procedures.
-
Without staining, immediately visualize the gel using a fluorescence scanner. The appearance of fluorescent bands indicates proteins that have been covalently modified by DMSF.
-
Protocol 2: Mass Spectrometry-Based Target Identification
This workflow is used to identify the specific protein(s) corresponding to a fluorescent band of interest observed in the gel-based assay.
A. Procedure
-
Preparative Gel and Band Excision:
-
Run a preparative SDS-PAGE gel as described above, loading a larger amount of labeled proteome (e.g., 100-200 µg).
-
After fluorescence scanning, carefully excise the fluorescent band(s) of interest from the gel using a clean scalpel. Minimize excess polyacrylamide.
-
-
In-Gel Tryptic Digestion:
-
Destain the gel piece (if any background staining was used) and dehydrate it with acetonitrile.
-
Reduce the disulfide bonds (e.g., with DTT) and alkylate the resulting thiols (e.g., with iodoacetamide).
-
Rehydrate the gel piece in a solution containing sequencing-grade trypsin and incubate overnight at 37°C.
-
Extract the resulting peptides from the polyacrylamide matrix using a series of acetonitrile and formic acid washes.
-
-
LC-MS/MS Analysis:
-
Data Analysis and Protein Identification:
-
Process the raw MS/MS data using a database search algorithm (e.g., Mascot, Sequest, MaxQuant).
-
Search the spectra against a relevant protein database (e.g., Swiss-Prot) for your species of interest.
-
The output will be a list of proteins identified within the excised gel band, ranked by score. The top candidate(s) are the putative targets of DMSF.
-
Advanced Analysis: Further analysis can pinpoint the exact site of DMSF modification by searching for the mass shift corresponding to the dansyl-sulfonyl adduct on serine or other nucleophilic residues.
-
Data Presentation and Interpretation
Quantitative Data Summary
For reproducible results, key experimental parameters should be carefully controlled and optimized.
| Parameter | Recommended Range | Rationale & Key Considerations |
| DMSF Concentration | 25 - 200 µM | Lower concentrations increase specificity but may yield lower signal. Higher concentrations risk off-target labeling.[14] |
| Incubation Time | 15 - 60 minutes | Shorter times can minimize background, while longer times may be needed for less active enzymes.[15] |
| Incubation Temperature | Room Temperature (20-25°C) | Higher temperatures can accelerate the reaction but also increase probe hydrolysis and protein denaturation. |
| Proteome Concentration | 1 - 2 mg/mL | Ensures a sufficient concentration of target enzymes for robust detection. |
| Buffer pH | 7.0 - 8.0 | Slightly alkaline pH can facilitate the reaction, but pH > 8.5 may increase hydrolysis and reactivity with lysines.[9] |
Interpreting Experimental Outcomes
-
Gel-Based Results: A fluorescent band that appears in the treated sample but is absent or significantly reduced in the heat-denatured control indicates successful activity-based labeling.
-
Competitive Profiling: When comparing a vehicle-treated sample to one pre-treated with a test inhibitor, a decrease in the intensity of a specific fluorescent band signifies that the inhibitor is engaging that enzyme target in situ.[1][16] This is a powerful method for assessing inhibitor potency and selectivity across the proteome.
-
Mass Spectrometry Results: The primary output is the identity of the protein(s) in your band of interest. High-confidence identification of a known serine hydrolase that is diminished in competitive profiling experiments provides strong evidence of a direct inhibitor-target interaction.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Weak Fluorescent Signal | 1. Inactive DMSF probe (hydrolyzed).2. Low abundance/activity of target enzymes.3. Insufficient probe concentration or incubation time. | 1. Use a fresh aliquot of DMSF stock.2. Increase the amount of protein loaded on the gel.3. Optimize DMSF concentration and incubation time (see Table 1). |
| High Background/Smearing | 1. DMSF concentration is too high.2. Excessive incubation time/temperature.3. Proteome degradation. | 1. Perform a concentration titration to find the optimal DMSF concentration.2. Reduce incubation time.3. Ensure lysis buffer contains protease inhibitors and samples are kept on ice. |
| Bands in Heat-Denatured Lane | 1. Non-specific, non-covalent binding.2. Reaction with non-catalytic, hyper-reactive residues. | 1. Increase the stringency of washes if applicable.2. This is inherent to the probe; focus on signals that are absent in this control. Acknowledge this off-target binding during interpretation. |
References
- Google. (n.d.). Current time information in Davao City, PH.
- Smolecule. (n.d.). Buy Dansyl fluoride | 34523-28-9.
- Vaz, W. L., & Schoellmann, G. (1976). Specific fluorescent derivatives of macromolecules. Reaction of dansyl fluoride with serine proteinases. Biochimica et Biophysica Acta (BBA) - Protein Structure, 439(1), 194–205.
- Molecular BioSystems. (n.d.). In-gel activity-based protein profiling of a clickable covalent ERK1/2 inhibitor.
- Wikipedia. (n.d.). Dansyl chloride.
- MDPI. (n.d.). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.
- National Institutes of Health. (n.d.). Targeted quantification of amino acids by dansylation.
- National Institutes of Health. (n.d.). Fluorescent probes for proteolysis: Tools for drug discovery.
- Science.gov. (n.d.). dansyl derived amino: Topics by Science.gov.
- PubMed. (n.d.). Design, synthesis, and in vitro evaluation of an activity-based protein profiling (ABPP) probe targeting agmatine deiminases.
- MDPI. (n.d.). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes.
- ResearchGate. (n.d.). Gel-based activity-based protein profiling (ABPP) platform to....
- PubMed Central. (n.d.). Activity-based protein profiling: A graphical review.
- MDPI. (n.d.). Bioorthogonal Reactions in Activity-Based Protein Profiling.
- Stanford Medicine. (n.d.). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases.
- National Institutes of Health. (n.d.). The Application of Fluorine-Containing Reagents in Structural Proteomics.
- PubMed. (n.d.). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells.
- Thermo Fisher Scientific. (n.d.). ActivX Serine Hydrolase Probes.
- PubMed Central. (n.d.). High-Resolution Confocal Fluorescence Imaging of Serine Hydrolase Activity in Cryosections – Application to Glioma Brain Unveils Activity Hotspots Originating from Tumor-Associated Neutrophils.
- ResearchGate. (n.d.). (PDF) Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes.
- Wiley Online Library. (n.d.). Dansyl labeling and bidimensional mass spectrometry to investigate protein carbonylation.
- PubMed. (n.d.). Two-step activity-based protein profiling of diacylglycerol lipase.
- PubMed Central. (n.d.). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes.
- PubMed Central. (n.d.). Activity-Based Protein Profiling of RHBDL4 Reveals Proteolysis of the Enzyme and a Distinct Inhibitor Profile.
- ACS Publications. (n.d.). Signature Ions in MS/MS Spectra for Dansyl-Aminohexyl-QQIV Adducts on Lysine.
- ResearchGate. (n.d.). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.
- Frontiers. (n.d.). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development.
- ResearchGate. (n.d.). Dansyl-peptides matrix-assisted laser desorption/ionization mass spectrometric (MALDI-MS) and tandem mass spectrometric (MS/MS) features improve the liquid chromatography/MALDI-MS/MS analysis of the proteome | Request PDF.
- Royal Society of Chemistry. (n.d.). Synthesis and evaluation of naphthoquinone-based probes for activity-based protein profiling of oxidoreductases.
- Bohrium. (n.d.). a-dipeptide-derived-dansyl-fluorescent-probe-for-the-detection-of-cu2-in-aqueous-solutions.
- NIH RePORTER. (n.d.). Profiling of methyltransferases.
Sources
- 1. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 4. Specific fluorescent derivatives of macromolecules. Reaction of dansyl fluoride with serine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy Dansyl fluoride | 34523-28-9 [smolecule.com]
- 7. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Activity-Based Protein Profiling of RHBDL4 Reveals Proteolysis of the Enzyme and a Distinct Inhibitor Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dansyl labeling and bidimensional mass spectrometry to investigate protein carbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In-gel activity-based protein profiling of a clickable covalent ERK1/2 inhibitor - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. med.stanford.edu [med.stanford.edu]
Application Notes & Protocols: Dimethylsulfamoyl Fluoride as a High-Performance Electrolyte Additive for Lithium-Metal Batteries
Introduction: The Challenge and Opportunity of Lithium-Metal Anodes
The pursuit of next-generation energy storage with transformative energy density inevitably leads to the lithium-metal anode. With its exceptionally high theoretical specific capacity (3860 mAh/g) and the lowest electrochemical potential (-3.04 V vs. the standard hydrogen electrode), it stands as the "holy grail" of anode materials.[1][2] However, the practical realization of lithium-metal batteries (LMBs) is plagued by significant challenges rooted in the anode's high reactivity.[1][2]
Uncontrolled dendritic lithium growth and a fragile, unstable solid electrolyte interphase (SEI) lead to low Coulombic efficiencies (CE), rapid capacity decay, and critical safety hazards.[3] The electrolyte, being in direct contact with the anode, plays a pivotal role in mediating these interfacial reactions. While conventional carbonate-based electrolytes are intrinsically unstable against lithium metal, strategic electrolyte engineering—specifically the use of functional additives—has emerged as one of the most effective strategies to tame the reactive lithium surface.[4][5]
This document introduces Dimethylsulfamoyl fluoride (DMSF), also known as N,N-Dimethylsulfamoyl fluoride or by its solvent name, Fluorosulfonamide (FSA), as a highly effective electrolyte additive.[4][6] Inspired by the successful fluorosulfonyl imide group in the widely used salt, lithium bis(fluorosulfonyl)imide (LiFSI), DMSF participates in the formation of a robust, inorganic-rich SEI that dramatically enhances the stability and performance of LMBs.[6][7] These notes provide a comprehensive guide to its properties, mechanism of action, and detailed protocols for its application and evaluation.
DMSF: Physicochemical Properties and Critical Safety Protocols
This compound (C₂H₆FNO₂S) is a colorless to light yellow liquid that serves as a promising component in advanced electrolyte formulations.[8][9] Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound (DMSF)
| Property | Value | Source(s) |
| Chemical Formula | C₂H₆FNO₂S | [8][9] |
| Molecular Weight | 127.14 g/mol | [9][10] |
| CAS Number | 354-44-9 | [9][11] |
| Appearance | Colorless to light yellow clear liquid | [9] |
| Boiling Point | 148-150 °C | [8] |
| Purity | >98.0% (GC) | [9] |
Critical Safety and Handling Mandates
DMSF is a hazardous chemical and requires strict handling protocols.[8][12] All handling must be performed by trained personnel in a controlled environment.
-
Hazard Classification: DMSF is classified as a flammable liquid and vapor (H226), toxic if swallowed (H301), and causes severe skin burns and eye damage (H314).[8][10][12] It may also cause respiratory irritation.[8][12]
-
Personal Protective Equipment (PPE): Always wear a face shield, safety glasses, a flame-retardant lab coat, and impermeable gloves.[11][12][13] All manipulations should be conducted within a certified fume hood.[12]
-
Handling: Avoid all contact with skin and eyes.[11] Use explosion-proof equipment and take precautionary measures against static discharge.[14] Ensure adequate ventilation at all times.[11][13]
-
Storage: Store in a cool, dry, and well-ventilated area, away from heat and open flames.[12] The recommended storage temperature is 2-8°C.[11][12]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and drench the affected area with running water for at least 15 minutes. Seek immediate medical attention.[12][14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][14]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
Mechanism of Action: Building a Superior SEI
The success of DMSF lies in its ability to be sacrificially reduced at the lithium anode surface, preempting the decomposition of less stable solvent and salt components. This targeted reduction forms a robust and stable SEI.
The core principle is that the fluorosulfonamide functionality in DMSF, similar to the FSI⁻ anion, decomposes to form a high concentration of lithium fluoride (LiF) at the interface.[4][6] LiF is an ideal SEI component due to its wide bandgap, high mechanical strength, and excellent electronic insulation, which effectively blocks electron tunneling and prevents further electrolyte decomposition.[6] This LiF-rich SEI facilitates smooth, uniform lithium-ion flux, thereby suppressing the formation of dendrites.
Unlike carbonate solvents which decompose into organic and polymeric species, the DMSF-derived SEI is predominantly inorganic, leading to superior stability and longevity.
Figure 1: Proposed mechanism of DMSF in forming a stable SEI on the lithium-metal anode.
Performance Enhancements with DMSF Additive
The incorporation of DMSF as an additive or co-solvent leads to remarkable, quantifiable improvements in LMB performance, particularly when paired with high-voltage cathodes like LiNi₀.₆Mn₀.₂Co₀.₂O₂ (NMC622).[6]
Table 2: Performance Metrics of LMBs with and without DMSF
| Performance Metric | Standard Electrolyte (e.g., Carbonate-based) | DMSF-Containing Electrolyte ("FFS" Electrolyte¹) | Source(s) |
| Initial Coulombic Efficiency (Li | Cu) | Often < 85-90% | |
| Average Coulombic Efficiency (Li | Cu) | Unstable, rapid decay | |
| Anodic Stability Window | ~4.2 V vs Li/Li⁺ | >4.5 V vs Li/Li⁺ | [6] |
| Full Cell Capacity Retention (Li | NMC622) | Poor, rapid fade | |
| Full Cell Reversible Capacity (Li | NMC622) | ~147.7 mAh/g (1C) |
¹ "Full Fluorosulfonyl" (FFS) electrolyte consists of DMSF (FSA) as the solvent and LiFSI as the salt.[6]
These results demonstrate that DMSF not only stabilizes the highly reductive lithium anode but also possesses the high anodic stability required to be compatible with high-energy cathodes.[6][7]
Experimental Protocols
The following protocols provide a step-by-step guide for preparing and evaluating DMSF-containing electrolytes. All procedures involving electrolytes and cell components must be performed inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
Protocol 1: Preparation of DMSF-Containing Electrolyte
This protocol describes the preparation of a model electrolyte: 1 M LiFSI in a 1:1 (v/v) mixture of DMSF and 1,2-dimethoxyethane (DME), a common ether-based solvent.
Materials & Equipment:
-
This compound (DMSF), battery grade (>99.9%)
-
1,2-dimethoxyethane (DME), battery grade, dried over molecular sieves
-
Lithium bis(fluorosulfonyl)imide (LiFSI), battery grade, dried under vacuum
-
Argon-filled glovebox
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Materials: Transfer all components (DMSF, DME, LiFSI salt) and equipment into the glovebox antechamber and allow sufficient time to purge (at least 3 hours). Causality: This step is critical to remove atmospheric moisture and oxygen, which would otherwise react with the lithium salt and lithium metal, compromising electrochemical performance.
-
Solvent Mixture Preparation: In a volumetric flask, pipette the required volume of DMSF. Add an equal volume of DME to achieve the desired 1:1 v/v ratio.
-
Salt Dissolution: Weigh the required amount of LiFSI to achieve a 1 M concentration in the total solvent volume.
-
Mixing: Slowly add the weighed LiFSI to the solvent mixture while stirring with a magnetic stir bar. Continue stirring at room temperature for at least 12 hours to ensure complete dissolution. Causality: A long stirring time ensures a homogenous electrolyte, which is essential for consistent cell performance and avoiding localized concentration gradients.
-
Storage: Store the prepared electrolyte in a sealed container inside the glovebox. It is recommended to use the electrolyte within one week of preparation.
Protocol 2: Assembly of Coin Cells (CR2032)
This protocol details the assembly of Li||Cu half-cells for CE evaluation and Li||Li symmetric cells for plating/stripping analysis.
Materials & Equipment:
-
CR2032 coin cell components (casings, spacers, springs)
-
Copper foil (15 mm diameter discs), as working electrode
-
Lithium metal foil (15 mm diameter discs), as counter/reference electrode
-
Celgard 2325 separator (19 mm diameter discs)
-
Prepared DMSF-containing electrolyte
-
Crimping machine for CR2032 cells
-
Micropipette
Procedure:
-
Component Preparation: Punch electrodes and separators to the specified dimensions. Ensure all components are clean and dry before transferring into the glovebox.
-
Cell Stacking (Li||Cu): a. Place the Cu foil disc in the center of the negative cell casing. b. Add 20 µL of the DMSF electrolyte directly onto the Cu foil surface. Causality: This pre-wetting ensures good initial contact and ionic pathways. c. Place a separator disc on top of the wetted Cu foil. d. Add another 20 µL of electrolyte onto the separator. e. Carefully place the lithium metal disc on top of the separator. f. Add a stainless-steel spacer and a spring. g. Place the positive cell cap on top and transfer the assembly to the crimper.
-
Cell Stacking (Li||Li Symmetric): Follow the same procedure as above, but replace the Cu foil with a second lithium metal disc.
-
Crimping: Crimp the coin cell with the appropriate pressure to ensure a hermetic seal. The pressure should be sufficient to ensure good internal contact without causing short circuits.
-
Resting: Allow the assembled cells to rest for at least 6 hours before electrochemical testing. Causality: The rest period allows for the initial formation of a stable SEI layer and ensures the electrolyte has fully wetted the electrode and separator pores.
Protocol 3: Electrochemical Characterization Workflow
A systematic electrochemical evaluation is required to validate the performance of the DMSF additive.
Figure 2: Standard experimental workflow for evaluating DMSF electrolyte performance.
Characterization Steps:
-
Coulombic Efficiency (CE) Measurement:
-
Use a Li||Cu cell.
-
Plate a fixed capacity of lithium (e.g., 1.0 mAh/cm²) onto the Cu foil at a set current density (e.g., 0.5 mA/cm²).
-
Strip the plated lithium until the voltage cutoff (e.g., 1.0 V vs Li/Li⁺).
-
CE is calculated as (Stripping Capacity / Plating Capacity) x 100%.
-
Repeat for hundreds of cycles to assess the stability of the SEI. A high and stable CE (>99%) is the primary indicator of a successful additive.[6]
-
-
Li Plating/Stripping Stability:
-
Use a Li||Li symmetric cell.
-
Cycle the cell at a fixed current density and capacity (e.g., 0.5 mA/cm² for 1.0 mAh/cm²).
-
Monitor the voltage profile over time. A low and stable voltage hysteresis (overpotential) indicates uniform lithium deposition and low interfacial resistance.
-
-
Anodic Stability Window:
-
Use a Li||Al or Li||Stainless Steel cell.
-
Perform Linear Sweep Voltammetry (LSV) by scanning the potential from the open-circuit voltage to a high potential (e.g., 6.0 V) at a slow scan rate (e.g., 1 mV/s).
-
The onset potential of significant oxidative current indicates the upper stability limit of the electrolyte.[6]
-
Conclusion and Future Outlook
This compound has proven to be a highly effective electrolyte additive for stabilizing lithium-metal anodes. Its ability to form a robust, LiF-rich SEI leads to significant improvements in Coulombic efficiency, cycle life, and compatibility with high-voltage cathodes. The protocols outlined in this document provide a reliable framework for researchers to prepare, assemble, and validate the performance of DMSF-containing electrolytes.
Future research may focus on optimizing the concentration of DMSF as an additive rather than a co-solvent, exploring its synergy with other functional additives, and evaluating its performance in practical high-energy pouch cell configurations. The "full fluorosulfonyl" concept, leveraging both FSI-containing salts and solvents like DMSF, opens a promising new avenue for the rational design of electrolytes for next-generation lithium-metal batteries.[6][7]
References
-
Angene Chemical. (2021-05-01). Safety Data Sheet: N,N-Dimethylsulfamoyl fluoride. [Link]
-
Xue, W., et al. (2019). FSI-inspired solvent and “full fluorosulfonyl” electrolyte for 4 V class lithium-metal batteries. Energy & Environmental Science. [Link]
-
Guan, G. (n.d.). Novel electrolyte formulations for lithium metal batteries. [Link]
-
Capot Chemical. (2025-12-08). MSDS of this compound. [Link]
-
Cresser, D., et al. (2022). Fluorosulfonamide-type electrolyte additives for long-life K-ion batteries. RSC Publishing. [Link]
-
Xue, W., et al. (2019). FSI-inspired solvent and “full fluorosulfonyl” electrolyte for 4 V class lithium-metal batteries. DSpace@MIT. [Link]
-
Wang, J., et al. (2022). Electrolyte additive enabled low temperature lithium metal batteries. Materials Chemistry Frontiers. [Link]
-
PubChem. (n.d.). Sulfamoyl fluoride, N,N-dimethyl-. [Link]
-
ResearchGate. (2023-01-02). High‐Performance Lithium Metal Batteries Enabled by a Fluorinated Cyclic Ether with a Low Reduction Potential. [Link]
-
ResearchGate. (n.d.). The SEI formation process (a) and reaction process between 4-MBSF and LiOH (b). [Link]
-
Wang, S., et al. (2023). Molecular design of electrolyte additives for high-voltage fast-charging lithium metal batteries. Energy & Environmental Science. [Link]
-
ResearchGate. (2023-01-02). High‐Performance Lithium Metal Batteries Enabled by a Fluorinated Cyclic Ether with a Low Reduction Potential. [Link]
-
Jiang, K.S. (2022). Design Guidelines for Sulfonyl/Sulfamoyl Fluoride Additives to Modulate Lithium Anode Coulombic Efficiency. DSpace@MIT. [Link]
-
ResearchGate. (2022-10). Design Guidelines for Sulfonyl/Sulfamoyl Fluoride Electrolyte Additives for Modulation of Lithium Anode Coulombic Efficiency. [Link]
-
Jiang, K.S., et al. (2022). Design Guidelines for Sulfonyl/Sulfamoyl Fluoride Additives to Modulate Lithium Anode Coulombic Efficiency. DSpace@MIT. [Link]
-
Shkrob, I.A. (2025-08-07). Study of Solid Electrolyte Interface (SEI) Formation Mechanism in Lithium-Ion Battery and New Idea on Electrolyte Additive Design. ResearchGate. [Link]
Sources
- 1. Design Guidelines for Sulfonyl/Sulfamoyl Fluoride Additives to Modulate Lithium Anode Coulombic Efficiency [dspace.mit.edu]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Molecular design of electrolyte additives for high-voltage fast-charging lithium metal batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 4. hirosaki.repo.nii.ac.jp [hirosaki.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. FSI-inspired solvent and “full fluorosulfonyl” electrolyte for 4 V class lithium-metal batteries - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C9EE02538C [pubs.rsc.org]
- 7. FSI-inspired solvent and “full fluorosulfonyl” electrolyte for 4 V class lithium-metal batteries [dspace.mit.edu]
- 8. Buy this compound | 354-44-9 [smolecule.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. Sulfamoyl fluoride, N,N-dimethyl- | C2H6FNO2S | CID 120216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. angenechemical.com [angenechemical.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. capotchem.com [capotchem.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
Application Notes & Protocols: Harnessing SuFEx Click Chemistry for Robust Bioconjugation
Section 1: Foundational Principles for the Bench Scientist
What is SuFEx and Why Does It Matter for Bioconjugation?
Click chemistry has revolutionized how scientists assemble complex molecular architectures, providing a set of powerful, reliable, and selective reactions.[1] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of this field, the Sulfur(VI) Fluoride Exchange (SuFEx) reaction represents a next-generation tool with exceptional utility in biological settings.[2][3][4][5] Discovered by the Sharpless lab in 2014, SuFEx is a family of reactions centered on the remarkable properties of the hexavalent sulfur-fluorine (SVI-F) bond.[1][5]
The power of SuFEx lies in the unique balance of stability and reactivity of sulfonyl fluorides (R-SO₂F) and related SVI-F compounds.[6][7] These groups are exceptionally stable to hydrolysis, reduction, and thermolysis, remaining inert in complex biological media and even in refluxing aniline.[2][8] However, this latent reactivity can be "switched on" under specific, mild conditions to react chemoselectively with nucleophiles, making SuFEx an ideal connector technology for bioconjugation.[5] Unlike many traditional bioconjugation chemistries that target lysine or cysteine residues with broad reactivity, SuFEx offers a distinct and highly controllable reaction profile.
The SuFEx Mechanism in an Aqueous World: A Controllable Covalent Bond
The core of SuFEx chemistry is the exchange of a fluoride atom on a hexavalent sulfur center with a nucleophile.[8] In the context of bioconjugation, the most relevant nucleophiles are the deprotonated hydroxyl group of tyrosine and the primary amine of lysine.
The reaction is highly favorable in aqueous environments, a critical feature for working with biomolecules. Water and common biological buffers can even promote the reaction, particularly for the formation of sulfamides from iminosulfur oxydifluorides and primary amines, which can complete in minutes at room temperature.[2] This biocompatibility allows for the efficient labeling of proteins and DNA under mild pH and temperature conditions, preserving their native structure and function.[9]
Caption: General mechanism of SuFEx bioconjugation.
Section 2: The SuFEx Bioconjugation Toolkit
Choosing Your Electrophilic Hub: Key SuFEx Reagents
The versatility of SuFEx stems from a variety of S(VI) electrophilic "hubs" that can be tailored for specific applications.
| Reagent Class | Structure | Key Features & Applications |
| Sulfonyl Fluorides | R-SO₂F | The most common SuFEx warhead. Aliphatic sulfonyl fluorides are excellent for designing irreversible protein inhibitors and labeling probes due to their moderate reactivity.[10] Aryl sulfonyl fluorides are also widely used. |
| Iminosulfur Oxydifluorides | R-N=S(O)F₂ | Derived from thionyl tetrafluoride (SOF₄), these hubs are highly versatile.[5] The two fluorine atoms can be sequentially replaced, allowing for the creation of multidimensional and multifunctional libraries, ideal for drug discovery and DNA-encoded libraries.[2][9] |
| Fluorosulfates | R-O-SO₂F | Formed by reacting sulfuryl fluoride (SO₂F₂) with phenols.[1] These are generally stable but can be activated for proximity-induced labeling of tyrosine, lysine, and histidine residues on proteins.[8] |
| Ethenesulfonyl Fluoride (ESF) | CH₂=CHSO₂F | A highly reactive Michael acceptor that allows for the ready incorporation of the SO₂F group onto N, O, S, and C nucleophiles, effectively creating a SuFEx handle on a molecule of interest. |
Critical Experimental Parameters: A Guide to Causality
Optimizing a SuFEx bioconjugation protocol requires understanding the interplay of key parameters. The choices made directly influence reaction rate, selectivity, and the stability of the final conjugate.
| Parameter | Recommended Range | Rationale & Expert Insights |
| pH | 7.0 - 8.5 | Causality: The nucleophilicity of the target residue is pH-dependent. Tyrosine's phenol group (pKa ~10) requires deprotonation for efficient reaction, favoring slightly basic conditions (pH > 8). Lysine amines (pKa ~10.5) also react more readily at higher pH. However, protein stability is paramount; thus, a compromise is often struck. For many protein labeling applications, a pH of 7.3-8.0 provides a good balance between reactivity and protein integrity.[9] |
| Temperature | 25°C - 37°C | Causality: While SuFEx reactions are efficient, providing thermal energy can accelerate the rate, especially for less reactive pairings.[9] Incubating at 37°C is common for reactions involving biomolecules. Higher temperatures risk protein denaturation and should be avoided unless the target is exceptionally stable. |
| Concentration | 10 µM - 1 mM (Biomolecule) | Causality: Reaction kinetics are concentration-dependent. For protein labeling, biomolecule concentrations are typically in the low micromolar range. The SuFEx reagent is added in excess (1 to 100 equivalents) to drive the reaction to completion.[9] The exact excess depends on the reactivity of the specific reagent and the number of target sites. |
| Catalyst | Often not required; Organic bases (e.g., BTMG) | Causality: Many biocompatible SuFEx reactions proceed efficiently without a catalyst, especially in aqueous buffers.[2] For more challenging couplings, particularly in organic synthesis, non-nucleophilic organic bases can be used to facilitate the reaction. An accelerated SuFEx protocol using a synergistic catalyst system has been developed for small molecule synthesis.[11] |
| Buffer Choice | PBS, Borate, HEPES | Causality: The buffer must maintain the desired pH without interfering with the reaction. Buffers containing primary or secondary amines (like Tris) are incompatible as they will compete with the target biomolecule for the SuFEx reagent. Phosphate-buffered saline (PBS) is a common and effective choice.[9] |
Section 3: Core Application Protocols
Protocol: General Protein Labeling with an Alkyne-Functionalized Iminosulfur Oxydifluoride
This protocol describes the labeling of a model protein, Bovine Serum Albumin (BSA), with an alkyne-bearing iminosulfur oxydifluoride. This two-step approach first installs the SuFEx handle, which can then be used for subsequent CuAAC click chemistry.
Sources
- 1. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 2. jk-sci.com [jk-sci.com]
- 3. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. The growing applications of SuFEx click chemistry. | Semantic Scholar [semanticscholar.org]
- 5. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 6. Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biospecific Chemistry for Covalent Linking of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]
- 11. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Covalent Modification of Lysine Residues with Sulfonyl Fluorides
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide to the principles and practice of covalently modifying lysine residues in proteins using sulfonyl fluoride electrophiles. This powerful strategy has gained significant traction in chemical biology and drug discovery for its ability to create highly specific and irreversible interactions, enabling the development of potent inhibitors and sophisticated chemical probes. This guide moves beyond a simple recitation of steps to explain the underlying chemistry and rationale, empowering researchers to not only execute protocols but also to innovate and troubleshoot effectively.
Introduction: The Rise of a Privileged Warhead for Lysine Targeting
The covalent modification of proteins offers a powerful approach to modulate their function, identify new drug targets, and elucidate complex biological pathways. While cysteine has traditionally been the primary target for covalent strategies due to the high nucleophilicity of its thiol side chain, the relatively low abundance of cysteine in protein binding sites can be a limitation.[1] Lysine, with its ε-amino group, is a far more abundant residue, often found in functionally critical regions such as enzyme active sites and protein-protein interfaces.[2] However, the higher pKa of the lysine side chain means it is predominantly protonated at physiological pH, rendering it less nucleophilic and more challenging to target selectively.
Enter the sulfonyl fluorides (-SO₂F), a class of electrophiles that have emerged as "privileged warheads" for their unique balance of stability and reactivity.[3][4] Governed by the principles of Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry," these reagents exhibit remarkable stability in aqueous environments yet can be "activated" by the specific microenvironment of a protein binding pocket to react with nucleophilic residues.[2][5][6] This "context-dependent" reactivity allows for the selective modification of not only serine and tyrosine but also, significantly, lysine.[3][4][7][8] The reaction with lysine forms a highly stable sulfonamide linkage, resulting in an irreversible covalent bond.[9]
This guide will delve into the mechanistic underpinnings of this reaction, provide detailed protocols for protein labeling and analysis, and explore key applications in drug discovery and chemical proteomics.
The Chemistry of Lysine Sulfonylation
The reaction between a sulfonyl fluoride and the ε-amino group of a lysine residue is a nucleophilic substitution reaction. The reactivity of the sulfonyl fluoride is highly dependent on the protein's local microenvironment.[10] Residues within the binding pocket can facilitate the reaction by deprotonating the lysine's ammonium group, thereby increasing its nucleophilicity, and by stabilizing the fluoride leaving group.[10][11] This proximity-induced reactivity is a key factor in achieving selectivity for a specific lysine residue over other solvent-exposed lysines on the protein surface.[12]
The general mechanism can be visualized as follows:
Caption: Mechanism of lysine modification by a sulfonyl fluoride probe.
Applications in Research and Drug Development
The unique properties of sulfonyl fluorides make them invaluable tools for:
-
Developing Covalent Inhibitors: By incorporating a sulfonyl fluoride warhead into a ligand that binds reversibly to a target protein, it is possible to create a potent and highly selective irreversible inhibitor. This is particularly valuable for challenging targets like kinases and protein-protein interactions.[9][13] For example, the probe XO44, a broad-spectrum kinase inhibitor, covalently modifies a conserved lysine in the ATP-binding site of numerous kinases.[14][15][16]
-
Chemoproteomic Profiling: Sulfonyl fluoride probes equipped with a reporter tag (e.g., an alkyne for click chemistry) are used in activity-based protein profiling (ABPP) to identify new ligandable sites across the proteome.[17] This approach can reveal novel drug targets and provide insights into cellular signaling pathways.
-
Target Engagement and Validation: These probes can be used to confirm that a drug candidate is binding to its intended target within a complex cellular environment.[15] Competitive binding experiments, where a non-covalent inhibitor competes with a sulfonyl fluoride probe for binding, can be used to determine the potency and selectivity of the inhibitor in a cellular context.
Experimental Protocols
The following sections provide detailed protocols for labeling a purified protein with a sulfonyl fluoride probe and for performing a competitive profiling experiment in cell lysate.
Protocol: Labeling of a Purified Protein
This protocol describes a general procedure for labeling a purified protein with a lysine-targeted sulfonyl fluoride probe. Optimization of probe concentration, incubation time, and temperature may be required for each specific protein-probe pair.
Materials:
-
Purified protein of interest
-
Sulfonyl fluoride probe (e.g., XO44 or a custom-synthesized probe)
-
Reaction Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl (or other suitable buffer, see 'Causality Behind Experimental Choices')
-
Dimethyl sulfoxide (DMSO)
-
Quenching solution: 1 M hydroxylamine, pH 7.0
-
SDS-PAGE loading buffer
-
Coomassie stain or fluorescent stain for in-gel visualization
-
For probes with a reporter tag (e.g., alkyne): Click chemistry reagents (e.g., azide-biotin or azide-fluorophore, copper(II) sulfate, and a reducing agent like sodium ascorbate)
Procedure:
-
Protein Preparation:
-
Prepare a stock solution of the purified protein at a concentration of 1-5 mg/mL in the Reaction Buffer. The protein should be free of any primary amine-containing buffer components (e.g., Tris).
-
-
Probe Preparation:
-
Prepare a 10 mM stock solution of the sulfonyl fluoride probe in DMSO. Store at -20°C or -80°C for long-term storage.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the protein solution and the sulfonyl fluoride probe to achieve the desired final concentrations. A typical starting point is a 1:5 to 1:10 molar ratio of protein to probe.
-
Example: For a 10 µM final protein concentration, add the probe to a final concentration of 50-100 µM.
-
Incubate the reaction at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the labeling reaction, add hydroxylamine to a final concentration of 50-100 mM. Hydroxylamine will react with any remaining unreacted probe. Incubate for 30 minutes at room temperature.
-
-
Analysis of Labeling:
-
By SDS-PAGE:
-
Take an aliquot of the reaction mixture and add SDS-PAGE loading buffer.
-
Run the sample on an SDS-PAGE gel.
-
If the probe itself is fluorescent or has a fluorescent tag added via click chemistry, visualize the gel using an appropriate imager.
-
Alternatively, the gel can be stained with Coomassie blue to visualize the protein bands. A successful labeling reaction may result in a slight shift in the molecular weight of the protein.
-
-
By Mass Spectrometry:
-
To confirm covalent modification and identify the specific lysine residue(s) labeled, the sample can be analyzed by intact protein mass spectrometry or by peptide mapping after proteolytic digestion (e.g., with trypsin).
-
-
Causality Behind Experimental Choices:
-
Buffer System: The choice of buffer is critical. Buffers containing primary amines, such as Tris, will compete with the lysine residues for reaction with the sulfonyl fluoride probe and should be avoided. HEPES, phosphate, or bicarbonate buffers are generally suitable. The pH of the reaction is also important; while the deprotonated amine is the reactive species, a slightly basic pH (7.5-8.5) can sometimes increase the rate of reaction but may also increase the rate of probe hydrolysis. A starting pH of 7.4 is a good compromise.
-
Probe Concentration: A molar excess of the probe is used to drive the reaction to completion. However, excessively high concentrations can lead to non-specific labeling.
-
Incubation Time and Temperature: These parameters influence the extent of labeling. Longer incubation times and higher temperatures generally lead to more complete labeling but can also increase the risk of protein denaturation and non-specific modification.
Protocol: Competitive Profiling in Cell Lysate
This protocol outlines a workflow for assessing the target engagement of a non-covalent inhibitor by competing its binding against a sulfonyl fluoride probe in a complex proteome.
Sources
- 1. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. The proximity-enabled sulfur fluoride exchange reaction in the protein context - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to Developing Covalent Inhibitors for Protein-Protein Interactions Using Differential Scanning Fluorimetry
Introduction: The Challenge and the Opportunity
Protein-protein interactions (PPIs) represent a vast and largely untapped class of therapeutic targets, governing nearly every cellular process. However, targeting PPIs with small molecules has been notoriously difficult due to the large, flat, and often featureless interfaces involved in these interactions.[1][2][3] Traditional non-covalent inhibitors frequently struggle to achieve the high affinity and specificity required for therapeutic efficacy.
Covalent inhibitors offer a compelling strategic advantage for these "difficult-to-drug" targets.[1][4] By forming a stable, covalent bond with a specific amino acid residue on the target protein, these molecules can achieve high potency, prolonged duration of action, and improved selectivity.[5][6][7] The mechanism typically involves a two-step process: initial reversible binding to the target, followed by the formation of a permanent covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic residue on the protein.[8][9] This irreversible engagement can overcome the challenges posed by shallow binding pockets and high concentrations of endogenous substrates.[10]
Differential Scanning Fluorimetry (DSF), also known as the Thermal Shift Assay (TSA), is a rapid, cost-effective, and high-throughput biophysical technique for measuring protein stability.[11][12][13] It monitors the thermal unfolding of a protein by measuring changes in the fluorescence of an environment-sensitive dye.[14][15] Ligand binding typically stabilizes a protein, resulting in a measurable increase in its melting temperature (Tₘ).[16][17] This principle makes DSF an ideal tool for screening compound libraries and characterizing binding events.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute DSF-based assays specifically tailored for the discovery and characterization of covalent inhibitors targeting PPIs. We will explore the causality behind experimental choices, provide detailed protocols, and offer insights into data interpretation and troubleshooting.
Principle of the Technique: From Thermal Shift to Covalent Engagement
The Basics of Differential Scanning Fluorimetry (DSF)
DSF measures a protein's thermal melting temperature (Tₘ), the temperature at which 50% of the protein population is unfolded.[12] The assay uses a fluorescent dye (e.g., SYPRO™ Orange) that has low fluorescence in aqueous solution but becomes highly fluorescent upon binding to the hydrophobic regions of a protein.[15][18]
As a protein is heated, it unfolds, exposing its hydrophobic core. The dye binds to these newly exposed regions, causing a sharp, measurable increase in fluorescence.[15][17] The resulting data is a sigmoidal curve of fluorescence versus temperature, and the midpoint of this transition is the Tₘ.[18]
A ligand that binds to the folded state of the protein will stabilize it, meaning more thermal energy is required to unfold it. This stabilization is observed as a positive shift in the Tₘ (ΔTₘ).[16] The magnitude of this shift can be related to the binding affinity of the ligand.[19]
Adapting DSF for Covalent Inhibitors
While DSF is straightforward for reversible inhibitors, its application to covalent inhibitors requires special consideration of their two-step binding mechanism.
-
Initial Reversible Binding (Kᵢ): The inhibitor first binds non-covalently to the target protein.
-
Irreversible Covalent Bonding (kᵢₙₐ꜀ₜ): The inhibitor's warhead then reacts with a nearby nucleophilic residue (like cysteine or lysine) to form a permanent bond.[8][20]
This time-dependent covalent modification leads to a profound stabilization of the protein structure. Consequently, a successful covalent inhibitor will produce a significant and often irreversible increase in the Tₘ. The key experimental adaptation is the inclusion of a pre-incubation step before the thermal ramp. This allows sufficient time for the covalent bond to form, ensuring that the measured thermal shift reflects the stabilized, covalently modified protein state rather than just the initial, reversible binding event.
Applying DSF to Protein-Protein Interactions
DSF can be ingeniously applied to screen for inhibitors that disrupt PPIs. Oligomeric proteins are often significantly more thermally stable than their monomeric subunits.[21][22] This stability difference provides a clear experimental window. A compound that effectively inhibits the interaction and promotes the dissociation of the complex will cause a significant negative shift in the Tₘ, moving it closer to that of the unstable monomer. Conversely, a compound that stabilizes the PPI complex would result in a positive Tₘ shift.
Visualization of Core Concepts
Diagram 1: Mechanism of Covalent Inhibition and DSF Detection
Caption: Covalent inhibition is a two-step process leading to a highly stabilized protein adduct, detectable as a large Tₘ shift in DSF.
Detailed Protocols and Methodologies
This section provides a step-by-step guide for a DSF-based screening and validation workflow to identify covalent inhibitors of PPIs.
Materials and Reagents
-
Target Proteins: Purified target protein(s) of interest at a concentration of >1 mg/mL in a suitable, stable buffer. Protein purity should be >95%.
-
Covalent Inhibitor Library: Compounds dissolved in 100% DMSO to a stock concentration of 10-50 mM.
-
Assay Buffer: A buffer system known to maintain protein stability (e.g., HEPES, PBS). The buffer's pH can change with temperature, so careful selection is crucial.[23]
-
Fluorescent Dye: SYPRO™ Orange Protein Gel Stain (e.g., from Thermo Fisher Scientific), typically supplied as a 5000x stock in DMSO.
-
Instrumentation: A real-time PCR (qPCR) machine with thermal melt curve capabilities.[24]
-
Consumables: 96-well or 384-well PCR plates compatible with the qPCR instrument, optical seals.
Experimental Workflow: A Step-by-Step Guide
The workflow is designed to first screen for binders and then validate their covalent mechanism.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Targeting Protein-Protein Interaction with Covalent Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Drugs: Advantages, Challenges, Opportunities | Aragen [aragen.com]
- 6. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. researchgate.net [researchgate.net]
- 14. Differential Scanning Fluorimetry (DSF) - Creative Proteomics [creative-proteomics.com]
- 15. dsdpanalytics.com [dsdpanalytics.com]
- 16. axxam.com [axxam.com]
- 17. portlandpress.com [portlandpress.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. kinaselogistics.com [kinaselogistics.com]
- 21. Differential scanning fluorimetry (DSF) screen to identify inhibitors of Hsp60 protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
Application Notes & Protocols: Dimethylsulfamoyl Fluoride for Selective Histidine Targeting in Proteins
Introduction: Expanding the Covalent Drugging Landscape Beyond Cysteine
Covalent drugs have undergone a renaissance in modern drug discovery, offering distinct advantages in potency, duration of action, and the ability to tackle challenging targets.[1][2] Historically, the rational design of these inhibitors has focused overwhelmingly on the nucleophilic thiol of cysteine residues.[3][4] While effective, this cysteine-centric approach is limited by the relatively low abundance of cysteine in protein binding sites.[3] To unlock the full potential of covalent therapeutics and chemical biology probes, the field is actively seeking robust strategies to target other nucleophilic amino acids such as lysine, tyrosine, and histidine.[2][5]
Histidine represents a particularly compelling target.[4] Its imidazole side chain possesses favorable nucleophilicity at physiological pH, and analyses of the Protein Data Bank (PDB) reveal that histidine is significantly enriched in small-molecule binding sites.[3][6] This makes it an ideal candidate for covalent modification to achieve high-affinity binders and potent inhibitors. The emergence of sulfur(VI) fluoride exchange (SuFEx) chemistry has provided a powerful toolkit for this purpose, with sulfonyl fluoride-based electrophiles showing promise in reacting with histidine residues.[4]
This guide focuses on Dimethylsulfamoyl fluoride (DMSF), a member of the N-disubstituted sulfamoyl fluoride class. These reagents represent the lower reactivity limit of sulfur(VI) fluorides, a characteristic that suggests they can function as highly selective chemical probes for protein covalent modification.[7] Here, we provide a comprehensive overview of the mechanism, applications, and detailed protocols for using DMSF as a chemoselective tool to label and study protein histidine residues.
DMSF: A Selective Electrophile for Histidine Modification
This compound (DMSF) is a small, reactive organic compound belonging to the sulfamoyl fluoride class.[8][9] While aryl sulfonyl fluorides have been more broadly explored for targeting various nucleophilic residues, the simpler DMSF structure provides a valuable tool for fundamental studies and fragment-based approaches. Its reactivity is centered on the sulfur(VI) fluoride exchange (SuFEx) mechanism, where the fluoride acts as an excellent leaving group upon nucleophilic attack on the electrophilic sulfur atom.[8]
The key to DMSF's utility in targeting histidine lies in the nucleophilicity of the imidazole side chain. Histidine residues in proteins typically have a pKa around 6.5, meaning a significant portion are unprotonated and thus nucleophilic at physiological pH (~7.4).[3] This allows the nitrogen of the imidazole ring to attack the sulfur atom of DMSF, displacing the fluoride ion and forming a stable sulfonyl-imidazole covalent adduct.
Caption: Mechanism of DMSF reaction with a protein histidine residue.
Key Properties of this compound (DMSF)
The following table summarizes essential physicochemical properties of DMSF.
| Property | Value | Reference(s) |
| Chemical Formula | C₂H₆FNO₂S | [9] |
| Molecular Weight | 127.14 g/mol | [9][10] |
| Appearance | Colorless to pale yellow liquid | [9] |
| Boiling Point | 151.5 °C at 760 mmHg | [10] |
| Reactivity Class | N-disubstituted sulfamoyl fluoride | [7] |
| Covalent Adduct Mass | +109.13 Da (DMS group) | N/A |
Scientist's Note (Expertise): The relatively low intrinsic reactivity of N-disubstituted sulfamoyl fluorides like DMSF compared to aryl sulfonyl fluorides is an advantage.[7] It reduces the likelihood of off-target reactions with more abundant but less nucleophilic residues or hydrolysis in aqueous buffers, thereby enhancing selectivity for hyper-reactive histidine residues within specific protein microenvironments.
Application 1: Covalent Labeling of Histidine-Containing Proteins
This protocol provides a general framework for the covalent labeling of a purified protein with DMSF. The primary method for verification is intact protein mass spectrometry, which should reveal a specific mass shift corresponding to the addition of the dimethylsulfamoyl group.
// Nodes A [label="1. Prepare Protein Solution\n(e.g., in PBS, pH 7.5)"]; B [label="2. Prepare Fresh DMSF Stock\n(in anhydrous DMSO)"]; C [label="3. Initiate Labeling Reaction\n(Add DMSF to protein)"]; D [label="4. Incubate\n(e.g., 1-4h at RT or overnight at 4°C)"]; E [label="5. Quench Reaction\n(Optional, e.g., with Tris buffer)"]; F [label="6. Remove Excess Reagent\n(e.g., Desalting column)"]; G [label="7. Analyze Labeled Protein"]; H [label="Intact Protein MS\n(Confirm +109 Da shift)"]; I [label="SDS-PAGE\n(Check for integrity)"];
// Edges A -> C; B -> C; C -> D -> E -> F -> G; G -> H [label="Verification"]; G -> I [label="Quality Control"]; } ondot
Caption: General workflow for covalent labeling of proteins with DMSF.
Protocol 1: Protein Labeling with DMSF
A. Materials
-
Purified protein of interest (concentration ≥ 1 mg/mL)
-
This compound (DMSF), CAS 354-44-9
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.5, or other suitable non-nucleophilic buffer (e.g., HEPES)
-
Desalting columns (e.g., PD-10)
-
Quenching buffer (optional): 1 M Tris-HCl, pH 8.0
B. Reagent Preparation
-
Protein Solution: Prepare the protein in a suitable buffer like PBS at a concentration of 1-5 mg/mL.
Rationale: A non-nucleophilic buffer is crucial to prevent reaction with the buffer components. The pH of 7.5-8.0 ensures that the target histidine is sufficiently deprotonated for nucleophilic attack without significantly increasing the rate of DMSF hydrolysis.[11]
-
DMSF Stock Solution: Immediately before use, prepare a 100 mM stock solution of DMSF in anhydrous DMSO.
Trustworthiness: DMSF is susceptible to hydrolysis. Preparing the stock solution fresh in anhydrous solvent is critical for reproducible results.
C. Labeling Procedure
-
To your protein solution, add the DMSF stock solution to achieve a final molar excess of 10-100 fold over the protein. Start with a 20-fold excess and optimize as needed.
Scientist's Note: The optimal molar excess depends on the protein's reactivity and DMSF stability. A higher excess may be needed for less reactive histidines or longer incubation times.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. Protect the reaction from light if working with photosensitive proteins.
-
(Optional) Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl) to a final concentration of 20-50 mM. Incubate for 30 minutes.
-
Remove unreacted DMSF and buffer exchange the labeled protein using a desalting column equilibrated with the desired storage buffer.
D. Verification and Analysis
-
Mass Spectrometry (Trustworthiness): Analyze the labeled protein using intact protein mass spectrometry (e.g., ESI-MS). A successful reaction will show an increase in the protein's molecular weight by 109.13 Da for each modification. Multiple additions may be observed if the protein contains several reactive histidines.
-
SDS-PAGE: Run the labeled protein on an SDS-PAGE gel alongside an unlabeled control to check for protein integrity and aggregation.
Application 2: Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics strategy to study enzyme function directly in complex biological systems.[12][13] By using a DMSF-based probe that includes a reporter tag (e.g., an alkyne for click chemistry), one can profile the activity of specific enzymes. In a competitive ABPP experiment, a library of potential inhibitors is pre-incubated with a proteome before adding the DMSF probe. A successful inhibitor will bind to its target's active site, blocking the DMSF probe from reacting. This reduction in labeling is then quantified by mass spectrometry to determine inhibitor potency and selectivity.[14][15]
// Nodes for the workflow A [label="1. Prepare Proteome\n(e.g., Cell Lysate)"]; B [label="2. Pre-incubate with Inhibitor\n(or Vehicle Control)"]; C [label="3. Add DMSF-Alkyne Probe"]; D [label="4. Click Chemistry\n(Add Azide-Biotin Tag)"]; E [label="5. Enrich Labeled Proteins\n(Streptavidin Beads)"]; F [label="6. On-Bead Digestion\n(e.g., Trypsin)"]; G [label="7. LC-MS/MS Analysis"]; H [label="8. Quantify Peptides\n(Compare Inhibitor vs. Vehicle)"];
// Edges to define the flow A -> B -> C -> D -> E -> F -> G -> H; } ondot
Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).
Protocol 2: Competitive ABPP for Covalent Inhibitor Profiling
A. Materials
-
Cell lysate or tissue homogenate (proteome source)
-
DMSF-alkyne probe (synthesized separately)
-
Test inhibitor(s) and vehicle control (e.g., DMSO)
-
Azide-biotin reporter tag
-
Click chemistry reagents (e.g., copper(II) sulfate, TBTA ligand, sodium ascorbate)
-
Streptavidin-agarose beads
-
Buffers for lysis, washing, and digestion
-
Mass spectrometry-grade trypsin
B. Procedure
-
Proteome Preparation: Prepare cell lysate in a suitable buffer (e.g., PBS) and determine the total protein concentration.
-
Inhibitor Incubation: In separate microfuge tubes, aliquot equal amounts of proteome (e.g., 1 mg). Add the test inhibitor at various concentrations to its respective tubes. Add vehicle (DMSO) to a control tube. Incubate for 30-60 minutes at 37°C.
-
Probe Labeling: Add the DMSF-alkyne probe to all tubes to a final concentration of 1-10 µM. Incubate for 30-60 minutes at room temperature.
-
Click Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding the azide-biotin tag and click chemistry reagents. Incubate for 1 hour at room temperature.
-
Protein Enrichment (Trustworthiness): Add streptavidin-agarose beads to each sample to capture the biotin-tagged proteins. Incubate for 1-2 hours at 4°C with rotation.
-
Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins.
-
Proteomic Sample Prep: Perform on-bead reduction, alkylation, and overnight digestion with trypsin to release peptides from the captured proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS.
-
Data Analysis: Identify and quantify the peptides from the labeled proteins. Determine the potency (IC₅₀) of the inhibitor for each target by comparing the signal intensity in the inhibitor-treated samples to the vehicle control.
Application 3: Screening for Novel Covalent Binders
DMSF and its derivatives can be used in high-throughput screens to identify novel covalent inhibitors.[16][17] A common method is to screen a library of DMSF-containing fragments or compounds against a target protein and detect covalent modification using high-resolution mass spectrometry.[1] Hits are identified by the characteristic mass shift.
Protocol 3: High-Throughput Mass Spectrometry Screening
A. General Workflow
-
Library Plating: Plate a library of DMSF-containing compounds into a multi-well plate (e.g., 384-well).
-
Protein Incubation: Add the target protein to each well and incubate for a defined period.
-
Analysis: Analyze the protein from each well using a high-throughput intact protein mass spectrometry platform.
-
Hit Identification: Identify wells where the protein shows a mass increase corresponding to the covalent addition of the library compound.
B. Key Considerations
-
Assay Development: Optimize protein concentration, compound concentration, and incubation time to ensure a sufficient signal-to-noise ratio.
-
Controls (Trustworthiness): Include positive controls (known binders) and negative controls (vehicle only) on each plate.
-
Follow-up: Hits from the primary screen must be validated. This includes confirming the binding site via peptide mapping (MS/MS) and assessing functional activity in a relevant biochemical or cellular assay.[1][18]
Safety and Handling
This compound is classified as acutely toxic and can cause severe skin and eye damage.[8] It should only be handled by trained personnel in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) before use.
References
- (No Source Found)
- Smolecule. (2023, August 16). Buy this compound | 354-44-9. Smolecule.
- LookChem. (n.d.). Cas 354-44-9, this compound. LookChem.
- (No Source Found)
- WuXi AppTec DMPK. (2025, January 20). Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques. WuXi AppTec.
- CymitQuimica. (n.d.). CAS 354-44-9: dimethylsulfamyl fluoride. CymitQuimica.
- bioRxiv. (2022, February 21). ABPP-HT - Deep meets fast for activity-based profiling of deubiquitylating enzymes using advanced DIA mass spectrometry methods*. bioRxiv.
- MDPI. (n.d.). ABPP-HT—Deep Meets Fast for Activity-Based Profiling of Deubiquitylating Enzymes Using Advanced DIA Mass Spectrometry Methods*. MDPI.
- (No Source Found)
- Google Patents. (n.d.). KR20240027683A - Synthesis of N,N-dialkyl, N,N-dialkenyl, N,N-dialkynyl, and related cyclic, sulfamoyl fluoride compounds using hydrogen fluoride.
- PubMed. (2020, April 1). Activity-based protein profiling: Recent advances in medicinal chemistry. PubMed.
- (No Source Found)
- Wikipedia. (n.d.). Activity-based proteomics. Wikipedia.
- PubMed Central. (n.d.). Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics. PubMed Central.
- National Institutes of Health. (n.d.). Covalent drugs targeting histidine – an unexploited opportunity?. PMC.
- PubMed. (n.d.). A proposed screening paradigm for discovery of covalent inhibitor drugs. PubMed.
- (No Source Found)
- PubMed. (n.d.). Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery. PubMed.
- YouTube. (2016, February 19). SERVA Webinar: Protein Labelling and Staining using Fluorescent Dyes (English). YouTube.
- (No Source Found)
- PubMed. (2025, September).
- RSC Publishing. (2022, September 28). Covalent drugs targeting histidine – an unexploited opportunity?. RSC Publishing.
- ResearchGate. (2025, August 6). Covalent drugs targeting histidine – An unexploited opportunity? | Request PDF.
- (No Source Found)
- (No Source Found)
- ResearchGate. (2025, August 7). Design of next-generation covalent inhibitors: Targeting residues beyond cysteine.
- ResearchGate. (2015, November 17). What are the protocols for protein labeling by using antibodies?.
- PubMed. (2023, January 27).
- ChemRxiv. (2025, November 27). Development of Covalent Inhibitors for Bacterial Histidine Kinases. ChemRxiv.
- BenchChem. (2025, December).
- YouTube. (2024, October 14). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube.
- National Institutes of Health. (n.d.).
- YouTube. (2013, November 17). Microscopy: Labeling Proteins with Fluorescent Probes (Timothy Mitchison). YouTube.
Sources
- 1. Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent drugs targeting histidine – an unexploited opportunity? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent drugs targeting histidine – an unexploited opportunity? - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. "Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical B" by Pedro Martinez Velez and Nicholas Ball [scholarship.claremont.edu]
- 8. Buy this compound | 354-44-9 [smolecule.com]
- 9. CAS 354-44-9: dimethylsulfamyl fluoride | CymitQuimica [cymitquimica.com]
- 10. Cas 354-44-9,this compound | lookchem [lookchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Activity-based protein profiling: Recent advances in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. A proposed screening paradigm for discovery of covalent inhibitor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Dimethyl Sulfone (DMSF) as a Strategic Intermediate in Modern Pharmaceutical Synthesis
Abstract
Dimethyl Sulfone (DMSF), also known as Methylsulfonylmethane (MSM) or DMSO2, is a stable, organosulfur compound that has emerged as a cornerstone structural motif in medicinal chemistry.[1][2] While often recognized as a dietary supplement, its true power in pharmaceutical development lies in its role as a key intermediate and building block for active pharmaceutical ingredients (APIs). The incorporation of the methylsulfonyl (–SO₂CH₃) group into drug candidates can profoundly and predictably modulate their physicochemical properties. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic value and synthetic application of DMSF. We will explore the causal relationship between its chemical attributes and its pharmacological impact, detail robust synthetic protocols for its incorporation, and present a framework for its use in rational drug design.
The Methylsulfonyl Moiety: A Tool for Physicochemical Optimization
The utility of the methylsulfonyl group stems from its unique combination of physical and electronic properties. Unlike many functional groups, it is exceptionally stable to metabolic, hydrolytic, and reductive conditions, ensuring the integrity of the drug scaffold in vivo.[1]
Key Physicochemical Properties:
Dimethyl Sulfone is a white crystalline solid at room temperature, characterized by high polarity and water solubility.[2] These properties are conferred by the sulfonyl functional group, which is a strong hydrogen bond acceptor and possesses a significant dipole moment.
| Property | Value | Source |
| Molecular Formula | C₂H₆O₂S | [3] |
| Molecular Weight | 94.13 g/mol | [3] |
| Appearance | White crystalline powder | [2][3] |
| Melting Point | 109 °C | Generic MSDS |
| Boiling Point | 238 °C | Generic MSDS |
| Solubility | Soluble in water, ethanol, methanol, acetone | [4] |
| Chemical Nature | Chemically inert, polar aprotic | [5] |
Strategic Advantages in Drug Design:
The decision to incorporate a methylsulfonyl group is a strategic choice aimed at optimizing a candidate's drug-like properties. Its powerful electron-withdrawing nature is central to its function.[1]
-
pKa Modulation: By withdrawing electron density, the sulfonyl group significantly lowers the basicity (pKa) of adjacent nitrogen atoms (e.g., in anilines or heterocycles). This is a critical tactic to fine-tune the ionization state of a drug at physiological pH, which directly impacts cell permeability, target binding, and off-target effects.
-
Solubility Enhancement: The high polarity of the sulfonyl group can disrupt crystal lattice packing and introduce a potent hydrogen bond acceptor site, often leading to a marked decrease in lipophilicity and an increase in aqueous solubility.[1] This is crucial for improving the bioavailability of orally administered drugs.
-
Metabolic Stability: The sulfur atom in DMSF is in its highest oxidation state (S(VI)), rendering it resistant to further oxidation, a common metabolic pathway.[1] Replacing more labile groups (like methylthio ethers) with a methyl sulfone can block metabolic hotspots and prolong the drug's half-life.
-
Bioisosterism: The sulfonyl group can act as a bioisostere for other functionalities like sulfonamides or even ketones, allowing medicinal chemists to explore new chemical space while retaining key binding interactions.[6]
Caption: Causal relationship between DMSF properties and drug characteristics.
Synthetic Pathways to Methylsulfonyl-Containing APIs
While Dimethyl Sulfone itself is relatively inert, the methylsulfonyl moiety is typically introduced into a target molecule using one of two primary, reliable strategies.[5] The choice of method depends on the available starting materials and the overall synthetic route.
-
Strategy A: Oxidation of Methyl Thioethers (-SMe): This is the most common and robust method. A precursor molecule containing a methylthio group is synthesized first, followed by oxidation to the sulfone. This two-step sequence offers high predictability and functional group tolerance.
-
Strategy B: Nucleophilic Aromatic Substitution (SₙAr) or Cross-Coupling: This approach utilizes a methylsulfinate salt, typically sodium methylsulfinate (NaSO₂CH₃), as the nucleophile. It is particularly effective for constructing aryl methyl sulfones from activated aryl halides/sulfonates or through metal-catalyzed cross-coupling reactions with aryl halides or boronates.[7][8]
Caption: Comparative workflow of primary synthetic routes to aryl methyl sulfones.
Experimental Protocol: Synthesis of an Aryl Methyl Sulfone via Oxidation
This protocol details a representative synthesis of 4-(methylsulfonyl)acetophenone from 4-(methylthio)acetophenone. The procedure is a self-validating system, concluding with characterization steps to confirm product identity and purity.
Objective: To prepare an aryl methyl sulfone intermediate via the oxidation of its corresponding methyl thioether precursor.
Materials:
-
4-(methylthio)acetophenone (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(methylthio)acetophenone (e.g., 1.66 g, 10 mmol, 1.0 eq). Dissolve the starting material in anhydrous dichloromethane (50 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. Causality: The oxidation is exothermic; cooling is essential to control the reaction rate and prevent side reactions.
-
Reagent Addition: Slowly add m-CPBA (e.g., 5.0 g, ~22 mmol, 2.2 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: Slow addition maintains temperature control. Using slightly more than two equivalents ensures complete oxidation from the sulfide to the sulfone.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Upon completion, cool the reaction mixture again in an ice bath. Slowly add saturated Na₂S₂O₃ solution (~20 mL) to quench any excess peroxide. Stir for 15 minutes. Causality: Sodium thiosulfate safely reduces unreacted m-CPBA.
-
Workup: Transfer the mixture to a separatory funnel. Add saturated NaHCO₃ solution (~30 mL) to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel (e.g., using a 30-50% ethyl acetate in hexanes gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the identity and purity of the white solid product, 4-(methylsulfonyl)acetophenone, using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Expected ¹H NMR (CDCl₃): δ ~8.1 (d, 2H), ~8.0 (d, 2H), 3.0 (s, 3H), 2.6 (s, 3H).
| Oxidation Method | Common Reagent | Typical Conditions | Advantages | Disadvantages |
| Peroxy Acid | m-CPBA | DCM, 0 °C to RT | High yield, reliable | Requires careful quenching |
| Peroxide | Hydrogen Peroxide (H₂O₂) | Acetic Acid, heat | Inexpensive, "green" | Can require harsh conditions |
| Persulfate | Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | MeOH/H₂O, RT | Safe, easy to handle | Can be slower, requires aqueous media |
Case Study: The Impact of the Methylsulfonyl Group on Celecoxib
Celecoxib, the active ingredient in Celebrex, is a selective COX-2 inhibitor used to treat inflammation and pain. Its structure prominently features an aryl methylsulfonamide group, but for illustrative purposes, we can analyze the impact of a related methylsulfonyl group. The sulfonamide/sulfone moieties are critical for its activity and properties.
-
Solubility and Permeability: The polar sulfonyl group is essential for providing the necessary aqueous solubility for formulation while balancing the lipophilicity required to cross cell membranes and reach its target enzyme.
-
Target Binding: The oxygen atoms of the sulfonyl group act as key hydrogen bond acceptors, anchoring the molecule within the active site of the COX-2 enzyme. This interaction is a primary determinant of the drug's potency and selectivity.
-
Metabolic Stability: The methylsulfonyl-like group is metabolically robust, contributing to a favorable pharmacokinetic profile and duration of action.
| Property | Hypothetical Scaffold (Ar-CH₃) | Actual Scaffold (Ar-SO₂CH₃) | Rationale for Change |
| Calculated LogP | ~4.5 | ~3.5 | Decreased. Improves solubility balance. |
| H-Bond Acceptors | 0 | 2 | Increased. Provides key binding interactions. |
| Metabolic Liability | High (Benzylic Oxidation) | Low | Decreased. Blocks a major metabolic pathway. |
Safety and Handling
Dimethyl Sulfone (MSM) is generally considered a very safe compound with low toxicity, as evidenced by its widespread use as a dietary supplement.[2][4] However, when handling it as a chemical reagent in a laboratory setting, standard safety protocols must be observed.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
Dimethyl Sulfone is more than a simple solvent or supplement; it is a powerful and strategic intermediate in pharmaceutical synthesis. The methylsulfonyl moiety, when judiciously incorporated into a drug candidate, provides medicinal chemists with a reliable tool to enhance solubility, block metabolic degradation, and fine-tune electronic properties for optimal target engagement.[1] The synthetic routes to its installation are robust and well-established, making it an accessible and indispensable component in the modern drug discovery toolkit.
References
-
GlobalRx. (n.d.). Clinical Profile: Dimethyl Sulfone for Compounding. Retrieved from GlobalRx website. [Link]
-
Moghaddam, F. M., & Tehrani, Z. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 8(2), 954-996. [Link]
-
Aoks Bio. (n.d.). What is dimethyl sulfone. Retrieved from Aoks Bio website. [Link]
-
Reddy, T. J., et al. (2016). Transition metal-free synthesis of quinazolinones using dimethyl sulfoxide as a synthon. Organic & Biomolecular Chemistry, 14(34), 8086-8090. [Link]
-
LookChem. (n.d.). S,S-Dimethyl Sulfoximine: A Versatile Building Block for Chemical Innovation. Retrieved from LookChem website. [Link]
-
Datsenko, O. P., et al. (2024). A reagent to access methyl sulfones. Nature Communications, 15(1), 1-10. [Link]
-
Baruah, P., & Das, P. J. (2017). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Journal of Chemical and Pharmaceutical Research, 9(1), 291-305. [Link]
-
FooDB. (2010). Showing Compound Dimethyl sulfone (FDB006725). Retrieved from FooDB website. [Link]
-
Datsenko, O. P., et al. (2024). A New Reagent to Access Methyl Sulfones. ChemRxiv. [Link]
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. Articles [globalrx.com]
- 3. News - What is dimethyl sulfone [unilongmaterial.com]
- 4. Applications of dimethyl sulfone_Chemicalbook [chemicalbook.com]
- 5. Showing Compound Dimethyl sulfone (FDB006725) - FooDB [foodb.ca]
- 6. nbinno.com [nbinno.com]
- 7. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Site-specific protein labeling with Dimethylsulfamoyl fluoride probes
Launching Research Phase
I'm initially diving deep into the literature. Right now, I'm performing extensive Google searches to find everything I can on site-specific protein labeling using DMSF probes. I'm especially interested in the chemical mechanisms involved in this technique.
Defining Search Strategy
I've refined my initial search strategy to focus specifically on the chemical mechanisms, targeted amino acids, probe design, and experimental protocols for DMSF-based protein labeling. I'll meticulously evaluate the credibility of sources. I am now planning to structure the application note, starting with an introduction to DMSF labeling, then detailing the reaction mechanism, and finally presenting clear protocols.
Planning the Approach
I'm now outlining a detailed workflow for this application note. First, I'll launch comprehensive Google searches on DMSF labeling, focusing on mechanisms, targeted residues, probe design, and protocols. I plan to critically assess source credibility as I go. Then, I'll structure the note logically: introduction, reaction mechanism, in vitro and in cellulo protocols, and references. Visualizations and tables will enhance clarity. My writing will connect each protocol step to its rationale, backed by reputable citations.
Exploring Labeling Strategies
I'm currently focused on the introduction section, aiming to clearly explain the value of site-specific protein labeling and the specific advantages of DMSF probes within the broader context of SuFEx click chemistry. My goal is to set the stage for a detailed application note, emphasizing the practical benefits of this approach for expert users. I'm thinking of focusing on specific examples of what applications are made possible due to the specificity.
Outlining the Application Note
I've just finished the introduction, focusing on site-specific protein labeling and the power of SuFEx click chemistry, as well as the special advantage of DMSF probes. Now, I'm diving into the mechanism of action, emphasizing DMSF's reactivity with tyrosine and other residues, and the selectivity in action. A Graphviz diagram illustrating the reaction is also in progress. I'm aiming to provide an in-depth yet accessible overview.
Detailing Experimental Protocols
I'm now in the process of formulating a comprehensive experimental protocol for in-vitro protein labeling using DMSF probes. I'm focusing on providing clear, detailed steps for expert users, covering materials, protein preparation, probe optimization, reaction conditions, and analysis. This protocol will be divided into specific sections for clarity.
Refining Application Examples
I'm now in the process of adding more specific application examples for DMSF-based labeling. I'm focusing on highlighting the utility in chemical proteomics for functional residue identification and its role in target validation for drug discovery, as well as fluorescence imaging applications. I'm also including how this technology aids in biophysical studies to give the expert user a clear picture of utility.
Planning the Application Note
I'm now in the process of organizing the content for the application note. The introduction is drafted, and I am developing the section on the mechanism of action, including diagrams. I've also outlined the structure of the experimental protocols, separating them into in vitro and in cellulo sections. The synthesis will be very high level. Now, I am planning how to showcase specific applications with data and examples for the expert user. The goal is a clear and helpful resource.
Structuring the Application Note
I'm now putting together the application note, using the collected information on DMSF probes and the established SuFEx click chemistry framework. I've begun crafting the introduction, which focuses on the importance of site-specific protein labeling and the specific advantages of DMSF probes. Next, I will create sections for the mechanism of action, probe design, and applications, supported by detailed experimental protocols. These protocols will provide clear guidance for in vitro and in cellulo studies. I'm aiming for a clear flow to this useful resource.
Chemoproteomic Applications of Sulfonyl Fluoride Probes: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Rise of Sulfonyl Fluorides in Covalent Chemoproteomics
In the landscape of chemical biology and drug discovery, the ability to map the interactions of small molecules with proteins in their native environment is paramount. Chemoproteomics, a powerful discipline that employs chemical probes to study protein function and regulation on a proteome-wide scale, has been instrumental in this pursuit. Within this field, the development of covalent probes has revolutionized our ability to identify and validate new drug targets. While traditional covalent strategies have heavily focused on the nucleophilic cysteine residue, its low abundance in protein binding pockets has limited the scope of the "ligandable" proteome[1][2].
This has led to a surge of interest in "beyond-cysteine" covalent chemistries, with sulfonyl fluorides (SFs) emerging as a privileged class of electrophiles[3][4][5]. These warheads possess a unique balance of stability in aqueous environments and reactivity towards a broader range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine[2][5][6][7]. This versatility significantly expands the druggable target space, allowing researchers to probe proteins that lack a reactive cysteine in their binding sites[2][4].
This technical guide provides a comprehensive overview of the applications of sulfonyl fluoride probes in chemoproteomics. We will delve into the underlying mechanism, principles of probe design, and provide detailed, field-proven protocols for their application in target identification and validation.
Mechanism of Action: Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
The covalent modification of proteins by sulfonyl fluoride probes occurs through a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx)[8][9]. This reaction involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-protein adduct[10]. The reactivity of the sulfonyl fluoride is highly context-dependent, relying on the nucleophilicity of the target residue and its microenvironment within the protein binding pocket[2][7]. This "templated" reactivity contributes to the specificity of these probes, as the initial non-covalent binding of the probe's scaffold to the target protein positions the sulfonyl fluoride warhead for efficient covalent modification[2].
PART 1: Sulfonyl Fluoride Probe Design and Synthesis
The design of an effective sulfonyl fluoride probe is a critical first step in any chemoproteomic experiment. A typical probe consists of three key components: a recognition element, the sulfonyl fluoride warhead, and a reporter tag.
-
Recognition Element: This is a scaffold that provides the initial, non-covalent binding affinity and selectivity for the target protein or protein family. It can be a known ligand, a fragment, or a library of diverse small molecules[3][4].
-
Sulfonyl Fluoride (SF) Warhead: The electrophilic trap that forms the covalent bond with the target protein. The reactivity of the SF group can be tuned by modifying its electronic environment[6][11].
-
Reporter Tag: This functional handle enables the detection and enrichment of probe-labeled proteins. The most common reporter tag is a terminal alkyne, which allows for bioorthogonal ligation to an azide-containing reporter molecule (e.g., biotin or a fluorophore) via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry"[12][13].
General Synthesis of Aryl Sulfonyl Fluoride Probes
The synthesis of aryl sulfonyl fluoride probes typically involves a few key steps, starting from an appropriately substituted aryl bromide. A common synthetic route is outlined below[1]:
-
Palladium-catalyzed coupling: The aryl bromide is coupled with a benzyl sulfide to introduce the sulfur moiety.
-
Oxidation: The resulting sulfide is oxidized to a sulfonyl chloride using an oxidizing agent like N-chlorosuccinimide (NCS).
-
Fluorination: The sulfonyl chloride is then converted to the final sulfonyl fluoride by treatment with a fluoride source, such as potassium fluoride (KF).
Researchers can incorporate the alkyne reporter tag at various stages of the synthesis, depending on the desired final structure of the probe.
PART 2: Core Experimental Workflows
The application of sulfonyl fluoride probes in chemoproteomics generally follows a well-established workflow, from initial labeling in a biological sample to the final identification of target proteins by mass spectrometry.
Workflow Overview: Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive probes to profile the functional state of enzymes and other proteins in complex biological systems[14][15][16]. The general workflow for an ABPP experiment using a sulfonyl fluoride probe is depicted below.
Sources
- 1. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 3. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Sulfonyl Fluorides - Enamine [enamine.net]
- 7. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
Application Notes & Protocols: The Utility of Dimethylsulfamoyl Fluoride in Modern Agrochemical Synthesis
Abstract
Dimethylsulfamoyl fluoride (DMSF), a highly reactive sulfonyl fluoride derivative, has emerged as a valuable reagent in the synthesis of complex organic molecules, particularly within the agrochemical industry.[1][2] Its utility stems from the unique reactivity conferred by the sulfamoyl fluoride moiety, enabling efficient construction of sulfamide and sulfonylurea linkages that are central to the biological activity of numerous herbicides and fungicides. This guide provides an in-depth exploration of DMSF, covering its chemical properties, critical safety protocols, and detailed applications in agrochemical synthesis, with a primary focus on its role in the formation of sulfonylurea herbicides. The protocols herein are designed for researchers, chemists, and process development professionals, offering not just procedural steps but also the underlying chemical principles to ensure safe, efficient, and reproducible outcomes.
Introduction to this compound (DMSF)
This compound (CAS 354-44-9) is a colorless to pale yellow liquid known for its pungent odor and high reactivity.[2] Structurally, it features a central sulfur atom bonded to two oxygen atoms, a fluorine atom, and a dimethylamino group.[3] This configuration makes DMSF an excellent electrophile at the sulfur center, readily undergoing nucleophilic substitution. The fluoride ion is a competent leaving group, facilitating reactions with a wide range of nucleophiles, including amines and alcohols.[2]
In the context of agrochemical development, DMSF is primarily utilized as a key building block for introducing the N,N-dimethylsulfamoyl group.[1][2] This functional group is integral to the structure of many sulfonylurea herbicides, a critical class of agrochemicals that act by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is essential for branched-chain amino acid biosynthesis in plants but absent in mammals.[4][5]
Physicochemical Properties of DMSF
A summary of the key properties of this compound is presented below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 354-44-9 | [1][3] |
| Molecular Formula | C₂H₆FNO₂S | [1][3] |
| Molecular Weight | 127.14 g/mol | [1][3] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Boiling Point | 46–47 °C (10 mm Hg) | [6] |
| Density | 1.29 g/cm³ | [7] |
Critical Safety and Handling Protocols
The high reactivity of DMSF also underlies its significant hazards. It is classified as toxic if swallowed, flammable, and causes severe skin burns and eye damage.[7][8][9] Adherence to stringent safety protocols is therefore non-negotiable.
Hazard Summary & Personal Protective Equipment (PPE)
| Hazard Classification | Handling Requirement |
| Acute Toxicity (Oral) | Do not ingest. Never give anything by mouth to an unconscious person.[10][11] |
| Skin Corrosion/Irritation | Causes severe burns. Handle with impermeable gloves and wear protective clothing.[8][9][10] |
| Serious Eye Damage | Causes serious eye damage. Use safety glasses with side-shields and a face shield.[7][10] |
| Flammability | Flammable liquid and vapor. Keep away from heat, sparks, and open flames.[8][9] |
| Respiratory Irritation | May cause respiratory irritation. Work in a well-ventilated fume hood.[9] |
Mandatory PPE:
-
Eye/Face Protection: Face shield and safety glasses approved under NIOSH (US) or EN 166 (EU) standards.[10]
-
Hand Protection: Handle with inspected, impermeable gloves (e.g., butyl rubber). Use proper glove removal technique.[10][11]
-
Body Protection: Impermeable protective clothing to prevent skin contact.[9]
-
Respiratory Protection: If ventilation is inadequate, use a respirator with appropriate cartridges (e.g., OV/AG/P99).[11]
Storage and Disposal
-
Storage: Store in a cool, well-ventilated area, away from sources of ignition.[9] Recommended storage temperature is 2-8°C in a dry area.[7][10] Keep containers tightly closed.
-
Disposal: Dispose of contents and container to an approved waste disposal plant. Do not allow the product to enter drains.[8][11] All waste should be handled as hazardous.
Application in Agrochemical Synthesis: Sulfonylurea Herbicides
The primary application of DMSF in the agrochemical sector is the synthesis of sulfonylurea herbicides.[4][12] These compounds are characterized by a central sulfonylurea bridge connecting an aryl or heterocyclic group with a pyrimidine or triazine ring system. DMSF serves as the precursor for the sulfonyl portion of this bridge.
General Reaction Principle
The core synthetic transformation involves the reaction of DMSF with a suitable amine, typically an aniline or a heterocyclic amine, in the presence of a non-nucleophilic base. The amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of DMSF and displacing the fluoride ion. The base serves to neutralize the hydrofluoric acid (HF) generated in situ.
Caption: General workflow for the synthesis of a sulfonylurea precursor using DMSF.
Detailed Synthetic Protocol: Synthesis of a Generic N-Aryl-N',N'-dimethylsulfamide
This protocol describes a representative procedure for the reaction of DMSF with an aromatic amine. Causality: The choice of an aprotic solvent like Dichloromethane (DCM) is critical to prevent reaction with the solvent itself. A base such as triethylamine (Et₃N) is used to scavenge the HF produced, preventing it from protonating the starting amine (which would render it non-nucleophilic) and mitigating its corrosive effects. The reaction is initiated at a low temperature to control the exothermic reaction before being allowed to warm.
Materials:
-
This compound (DMSF)
-
Substituted Aniline (Ar-NH₂)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
0.1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve the substituted aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
DMSF Addition: Add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.[13]
-
Quenching: Carefully quench the reaction by slowly adding a saturated solution of NaHCO₃ to neutralize any remaining acidic species.
-
Workup & Extraction:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 0.1 M HCl (2x), water (1x), and brine (1x).[13]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-Aryl-N',N'-dimethylsulfamide.
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution at the sulfur center, a pathway often referred to as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[14]
Caption: Nucleophilic substitution mechanism for sulfamide formation from DMSF.
Broader Applications and Future Outlook
While its role in sulfonylurea synthesis is well-established, DMSF also serves as a versatile intermediate for other agrochemicals.[1] Its ability to introduce the sulfamoyl moiety can be leveraged in the design of novel fungicides and insecticides where this functional group can modulate properties like lipophilicity, metabolic stability, and target binding.[15][16] Furthermore, as a fluorinating agent, DMSF can participate in reactions to introduce fluorine into molecules, a common strategy in agrochemical design to enhance biological efficacy.[1][17]
The continued exploration of SuFEx click chemistry will undoubtedly expand the toolkit for agrochemical synthesis, with DMSF and related sulfamoyl fluorides playing a central role in the rapid and efficient construction of diverse molecular architectures for biological screening.[18][19]
References
-
LookChem. Cas 354-44-9, this compound. [Link]
-
Angene Chemical. (2021). Safety Data Sheet: N,N-Dimethylsulfamoyl fluoride. [Link]
-
Capot Chemical. MSDS of this compound. [Link]
- Google Patents. KR20240027683A - Synthesis of N,N-dialkyl, N,N-dialkenyl, N,N-dialkynyl, and related cyclic, sulfamoyl fluoride compounds using hydrogen fluoride.
-
ResearchGate. Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. [Link]
-
PubChem. Sulfamoyl fluoride, N,N-dimethyl-. [Link]
-
RUDN Journal of Agronomy and Animal Industries. Development and synthesis of compounds with fungicidal activity in suppression of fungal growth. [Link]
-
ResearchGate. Synthesis and Herbicidal Activity of Novel Sulfonylureas Containing Thiadiazol Moiety | Request PDF. [Link]
-
National Institutes of Health. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. [Link]
-
Synthesis of Unsymmetrical Sulfamides and Polysulfamides Via SuFEx Click Chemistry. [Link]
-
National Institutes of Health. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. [Link]
-
MDPI. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. [Link]
- Google Patents. KR20230054416A - Synthesis of N,N-branched sulfamoyl fluoride compounds using bismuth trifluoride.
-
ResearchGate. Design and synthesis of florylpicoxamid, a fungicide derived from renewable raw materials. [Link]
-
[New methods of constructing fluorinated organic compounds and their application]. [Link]
-
ResearchGate. (2025). (PDF) Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. [Link]
- Google Patents. CN101503403A - Preparation of sulfonylurea herbicide nicosulfuron.
-
Organic Syntheses. diethylaminosulfur trifluoride. [Link]
-
MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
-
Organic Chemistry Portal. Sulfamoyl fluoride synthesis by amination. [Link]
-
Organic Syntheses. 4,4'-Difluorobenzhydryl Fluoride. [Link]
-
National Institutes of Health. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. [Link]
-
National Institutes of Health. Synthesis of Fluorinated Amines: A Personal Account. [Link]
-
Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. [Link]
Sources
- 1. Cas 354-44-9,this compound | lookchem [lookchem.com]
- 2. CAS 354-44-9: dimethylsulfamyl fluoride | CymitQuimica [cymitquimica.com]
- 3. Sulfamoyl fluoride, N,N-dimethyl- | C2H6FNO2S | CID 120216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. This compound | 354-44-9 | TCI AMERICA [tcichemicals.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. angenechemical.com [angenechemical.com]
- 11. capotchem.com [capotchem.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Development and synthesis of compounds with fungicidal activity in suppression of fungal growth - Dahaeva - RUDN Journal of Agronomy and Animal Industries [agrojournal.rudn.ru]
- 16. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons [mdpi.com]
- 17. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Sulfamoyl fluoride synthesis by amination [organic-chemistry.org]
In Vitro Selection of Covalent Inhibitors with SuFEx-Modified Oligonucleotides: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of potent and selective covalent inhibitors represents a significant frontier in modern drug development, offering the potential for enhanced therapeutic efficacy and prolonged duration of action. However, identifying such molecules is often hampered by the challenge of balancing reactivity with selectivity. This guide details a powerful, cutting-edge platform that integrates the precision of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry with the vast combinatorial power of in vitro selection of oligonucleotides . By employing SuFEx-modified oligonucleotide libraries, researchers can directly select for molecules that not only bind to a target protein but also form a stable, covalent bond at a specific site. This document provides a comprehensive overview of the core principles, detailed experimental protocols, and field-proven insights for the successful implementation of this technology, from library design to hit validation.
Introduction: The Covalent Inhibitor Renaissance and the SuFEx Solution
Covalent drugs, once largely avoided due to concerns over off-target toxicity, are experiencing a resurgence.[1][2] Their ability to form a permanent bond with a target protein can lead to unparalleled potency and a pharmacological effect that persists long after the drug has been cleared from circulation.[3] This is particularly advantageous for challenging targets, such as those with shallow binding pockets or high substrate concentrations.
However, the rational design of covalent inhibitors is a formidable task. It requires not only a high-affinity recognition moiety but also a precisely positioned electrophilic "warhead" that can react with a specific nucleophilic amino acid residue on the target protein. The central challenge lies in discovering warheads that are reactive enough to engage the target but not so reactive that they indiscriminately modify other biomolecules, leading to toxicity.
This is where the synergy of SuFEx chemistry and in vitro selection provides a transformative solution. Sulfur(VI) Fluoride Exchange (SuFEx) , a next-generation click chemistry, offers a class of exceptionally stable yet "triggerable" electrophiles.[4][5] When appended to a high-diversity oligonucleotide library, these SuFEx warheads can be used in an in vitro selection process, such as Systematic Evolution of Ligands by Exponential Enrichment (SELEX) , to sift through trillions of candidates and identify those that possess the perfect combination of binding affinity and covalent reactivity for a given protein target.[6]
Core Principles: The Power of SuFEx Chemistry for Bioconjugation
The success of this platform hinges on the unique properties of SuFEx chemistry. Unlike many traditional electrophiles used in covalent drug design, sulfonyl fluorides (R-SO₂F) and related SuFExable groups are remarkably stable in aqueous, biological environments.[5][7] They are resistant to hydrolysis and do not readily react with biological nucleophiles like glutathione.
The SuFEx reaction is "unlocked" only in specific microenvironments, such as the binding pocket of a target protein.[7][8] Proximity and precise orientation of the SuFEx warhead to a nucleophilic amino acid residue (e.g., tyrosine, lysine, serine, histidine) on the protein surface dramatically accelerates the reaction, leading to the formation of a highly stable covalent bond (a sulfonate or sulfonamide linkage).[1][2][9] This "proximity-enabled" reactivity is the key to achieving target selectivity and minimizing off-target effects.
Caption: Proximity-enabled SuFEx reaction mechanism.
Designing the Experiment: SuFEx-Modified Oligonucleotide Libraries
The foundation of a successful selection experiment is a high-quality, high-diversity library of SuFEx-modified oligonucleotides.
Rationale for Oligonucleotide Scaffolds
Single-stranded DNA or RNA oligonucleotides are ideal scaffolds for in vitro selection due to several key advantages:
-
Vast Diversity: A randomized region of just 40 nucleotides can theoretically produce 4⁴⁰ (or ~10²⁴) unique sequences.
-
Folding Potential: Oligonucleotides can fold into complex three-dimensional structures capable of binding to proteins with high affinity and specificity.
-
Amplification: The ability to amplify the library using PCR is the cornerstone of the SELEX process, allowing for exponential enrichment of binding sequences.
-
Compatibility with Modification: Chemical modifications, such as the SuFEx warhead, can be readily incorporated during or after oligonucleotide synthesis.
Synthesis of SuFEx-Modified Oligonucleotides
There are two primary strategies for generating a SuFEx-modified oligonucleotide library:
-
Post-SELEX Modification: A standard SELEX experiment is performed to identify high-affinity aptamers. These aptamers are then synthesized with a modification handle (e.g., an amine or thiol) that allows for the subsequent conjugation of a SuFEx warhead. This approach is simpler but separates the selection for binding from the covalent reaction.
-
Direct Selection with Modified Libraries (Recommended): The entire oligonucleotide library is modified with the SuFEx warhead before the selection process begins. This is a more powerful approach as it simultaneously selects for both high-affinity binding and efficient covalent reactivity.
A common method for preparing a library for direct selection involves incorporating a modified nucleotide (e.g., an amino-modified or thio-modified dNTP) during PCR amplification, followed by conjugation of the SuFEx warhead to the incorporated handles.
| SuFEx Warhead | Target Residues | Key Features |
| Aryl Sulfonyl Fluoride (Ar-SO₂F) | Tyrosine, Lysine, Serine, Histidine | Highly stable, broad reactivity profile.[1][2] |
| Aryl Fluorosulfate (Ar-OSO₂F) | Tyrosine | Particularly effective for targeting tyrosine residues.[9] |
| Ethenesulfonyl Fluoride (ESF) | Cysteine, Lysine | A Michael acceptor with good reactivity. |
| Iminosulfur Oxydifluoride | Amines (Lysine) | Versatile hub for creating diverse libraries.[10] |
Table 1: Common SuFEx warheads and their primary amino acid targets.
Caption: Structure of a SuFEx-modified oligonucleotide.
The Workflow: In Vitro Selection of Covalent Inhibitors (SuFEx-SELEX)
The SuFEx-SELEX process is a cyclical workflow designed to enrich oligonucleotide sequences that covalently bind to the target protein. Each round consists of binding, partitioning, and amplification, with increasing stringency applied in later rounds to isolate the most potent candidates.
Caption: The SuFEx-SELEX workflow for covalent inhibitor discovery.
Detailed Protocol: SuFEx-SELEX
Materials:
-
ssDNA library with randomized region (N20-N60) flanked by primer sites.
-
Modified dNTPs (e.g., amino-dUTP).
-
High-fidelity DNA polymerase.
-
SuFEx reagent (e.g., an NHS-ester of a sulfonyl fluoride).
-
Purified target protein (biotinylated for bead-based selection).
-
Streptavidin-coated magnetic beads.
-
Selection and wash buffers.
-
PCR reagents.
-
Reagents for ssDNA generation (e.g., lambda exonuclease).
Step-by-Step Methodology:
-
Library Preparation:
-
Amplify the initial DNA library via PCR, incorporating the modified dNTPs.
-
Purify the dsDNA product.
-
Conjugate the SuFEx reagent to the modified dsDNA library. Causality: This step arms the entire library with the covalent warhead, making it ready for selection.
-
Generate the initial ssDNA library pool (e.g., by denaturing PAGE or selective enzymatic digestion).
-
-
Target Incubation and Covalent Capture (Round 1):
-
Immobilize the biotinylated target protein on streptavidin-coated magnetic beads.
-
Incubate the SuFEx-modified ssDNA library with the protein-bead conjugates in selection buffer for a defined period (e.g., 1-2 hours) at a suitable temperature (e.g., 37°C) to allow for both binding and covalent reaction. Expert Insight: The incubation time is critical. It must be long enough for the covalent reaction to occur but short enough to minimize non-specific interactions.
-
-
Washing and Partitioning:
-
Remove the supernatant containing unbound oligonucleotides.
-
Wash the beads extensively with wash buffer. In later rounds, increase the stringency of the washes (e.g., by adding denaturants like urea or increasing temperature) to remove even high-affinity non-covalent binders. Causality: The covalent bond ensures that true hits will remain bound even under harsh washing conditions that would strip away reversible binders.
-
-
Elution and Recovery:
-
Since the bond is covalent, elution is typically achieved by denaturing the protein (e.g., by boiling in a denaturing buffer) to release the protein-DNA adducts from the beads.
-
The recovered solution, containing the enriched pool of covalently bound oligonucleotides, is used directly as the template for the next step.
-
-
PCR Amplification:
-
Amplify the recovered oligonucleotides using PCR. The optimal number of cycles should be determined empirically to avoid PCR bias.[6]
-
-
Preparation for the Next Round:
-
Generate ssDNA from the amplified dsDNA product.
-
This enriched ssDNA pool is used as the input for the next round of selection. The entire process (steps 2-6) is repeated for 5-12 rounds.
-
-
Sequencing and Analysis:
-
After the final round, the enriched dsDNA pool is subjected to high-throughput next-generation sequencing (NGS).
-
Bioinformatic analysis is used to identify sequences that have been significantly enriched throughout the selection process. These are your candidate covalent inhibitors.
-
Hit Validation and Characterization
Identifying enriched sequences is only the first step. Rigorous validation is essential to confirm covalent binding and characterize the inhibitory properties of the selected candidates.
| Experiment | Purpose | Methodology | Expected Outcome |
| Mass Spectrometry | Confirm covalent modification and identify the site of reaction. | Incubate the synthesized aptamer with the target protein and analyze the complex by intact protein MS or peptide mapping (LC-MS/MS). | An increase in the protein's mass corresponding to the mass of the oligonucleotide. Peptide mapping will identify the specific amino acid residue that was modified. |
| Time-Dependent Inhibition Assay | Determine the kinetics of covalent bond formation. | Pre-incubate the enzyme with the inhibitor for varying amounts of time before initiating the activity assay. | IC₅₀ value should decrease with longer pre-incubation times, a hallmark of covalent inhibition.[3] |
| k_inact / K_I Determination | Quantify the efficiency of covalent inhibition. | A more detailed kinetic analysis measuring the initial binding affinity (K_I) and the rate of inactivation (k_inact). | Provides a quantitative measure (k_inact/K_I) to rank inhibitors and guide optimization.[3] |
| Washout Experiment | Confirm irreversible inhibition in a cellular context. | Treat cells with the inhibitor, wash it away, and measure target activity over time. | A covalent inhibitor's effect will persist long after washout, while a non-covalent inhibitor's effect will be rapidly reversed. |
| Mutant Target Assay | Confirm the specific residue targeted. | Mutate the putative target amino acid (e.g., Tyrosine to Phenylalanine) and repeat the inhibition assay. | The covalent inhibitor should show a significant loss of potency against the mutant protein.[3] |
Table 2: Key experiments for the validation and characterization of covalent inhibitors.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Enriched Pool | Inefficient covalent reaction; Inaccessible target residue; Suboptimal buffer conditions (pH, salt). | Optimize incubation time and temperature. Ensure the target protein is correctly folded and active. Screen different buffer pH values to favor nucleophilicity of the target residue.[11] |
| High Background/Non-specific Binding | Insufficient washing stringency; Sticky sequences in the library; Protein or library aggregation. | Increase the number and harshness of wash steps in later SELEX rounds.[6] Include a counter-selection step against beads alone or a related non-target protein. Add detergents (e.g., Tween-20) to buffers. |
| PCR Bias | Too many PCR cycles; Suboptimal annealing temperature. | Minimize the number of PCR cycles to just what is needed for sufficient material.[6] Optimize PCR conditions (primers, temperatures) for the specific library. |
| Difficulty Confirming Covalent Modification | Low reaction stoichiometry; Instability of the protein-DNA adduct. | Increase the concentration of the aptamer during the validation experiment. Ensure MS sample preparation methods do not degrade the adduct. |
Table 3: Common challenges and solutions in SuFEx-SELEX.
Conclusion
The integration of SuFEx chemistry with in vitro oligonucleotide selection provides a robust and versatile platform for the discovery of novel covalent inhibitors. By directly selecting for reactivity, this method bypasses many of the challenges associated with the rational design of covalent drugs. It enables the exploration of vast chemical space to identify highly potent and selective molecules for even the most difficult drug targets. As our understanding of SuFEx chemistry and selection methodologies continues to evolve, this powerful combination is poised to accelerate the development of the next generation of covalent therapeutics.
References
-
Lange, M. J., & Mayer, G. (2021). SELEX: Critical factors and optimization strategies for successful aptamer selection. Methods, 187, 16-26. [Link]
-
Harris, C. M., Foley, S. E., Goedken, E. R., Michalak, M., Murdock, S., & Wilson, N. S. (2018). Merits and Pitfalls in the Characterization of Covalent Inhibitors of Bruton's Tyrosine Kinase. SLAS discovery : advancing life sciences R & D, 23(10), 1040–1050. [Link]
-
Zheng, Q., Woehl, J. L., Kitamura, S., Santos-Martins, D., Smedley, C. J., Li, G., Forli, S., Moses, J. E., Wolan, D. W., & Sharpless, K. B. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences of the United States of America, 116(38), 18808–18814. [Link]
-
Hoyt, K. W., Urul, D. A., Ogboo, B. C., Wittlinger, F., Laufer, S. A., Schaefer, E. M., May, E. W., & Heppner, D. E. (2024). Pitfalls and Considerations in Determining the Potency and Mutant Selectivity of Covalent Epidermal Growth Factor Receptor Inhibitors. Journal of Medicinal Chemistry, 67(1), 16–29. [Link]
-
Wang, Y., Zhang, W., Chen, Y., Liu, S., Zhou, D., & Liu, Y. (2023). The proximity-enabled sulfur fluoride exchange reaction in the protein context. Chemical science, 14(16), 4346–4354. [Link]
-
Hoyt, K. W., et al. (2023). Pitfalls and considerations in determining the potency and mutant selectivity of covalent epidermal growth factor receptor inhibitors. ChemRxiv. [Link]
-
Lin, C. H., et al. (2021). Optimization of RNA Aptamer SELEX Methods: Improved Aptamer Transcript 3'-End Homogeneity, PAGE Purification Yield, and Target-Bound Aptamer RNA Recovery. Nucleic Acid Therapeutics, 32(1), 74-80. [Link]
-
Hoyt, K. W., et al. (2024). Pitfalls and Considerations in Determining the Potency and Mutant Selectivity of Covalent Epidermal Growth Factor Receptor Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Jiao, B., & Wang, L. (2016). Post-SELEX optimization of aptamers. Analytical and bioanalytical chemistry, 408(18), 4813–4820. [Link]
-
Am Ende, C. W., & Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert opinion on drug discovery, 18(7), 725–735. [Link]
-
Am Ende, C. W., & Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(7), 725-735. [Link]
-
Zheng, Q., et al. (2019). “Sleeping beauty” phenomenon: SuFEx-enabled discovery of selective covalent inhibitors of human neutrophil elastase. Semantic Scholar. [Link]
-
Am Ende, C. W., et al. (2021). Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. JACS Au, 1(10), 1644-1653. [Link]
-
Jiao, B., & Wang, L. (2016). Post-SELEX optimization of aptamers. Sci-Hub. [Link]
-
Harris, C. M., et al. (2018). Merits and Pitfalls in the Characterization of Covalent Inhibitors of Bruton's Tyrosine Kinase. Semantic Scholar. [Link]
-
Jarosch, F., & Vater, A. (2011). Minimal Primer and Primer-Free SELEX Protocols for Selection of Aptamers from Random DNA Libraries. Taylor & Francis Online. [Link]
-
Li, G., et al. (2023). Intramolecular chalcogen bonding activated SuFEx click chemistry for efficient organic-inorganic linking. Nature Communications, 14(1), 5851. [Link]
-
Zheng, Q., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. PNAS. [Link]
-
Lee, Y., & Park, H. S. (2018). Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. Request PDF. [Link]
-
Sharpless, K. B. (2019). Sulfur-Fluoride Exchange (SuFEx). SlideShare. [Link]
-
Lee, Y., & Park, H. S. (2018). Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. PubMed. [Link]
-
Liu, F., et al. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4)‐Derived Connective Hubs for Bioconjugation to DNA and Proteins. Request PDF. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Merits and Pitfalls in the Characterization of Covalent Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SELEX: Critical factors and optimization strategies for successful aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. The proximity-enabled sulfur fluoride exchange reaction in the protein context - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethylsulfamoyl Fluoride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of Dimethylsulfamoyl fluoride (DMSF). This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges and improving the yield and purity of their DMSF synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental success.
This compound is a valuable reagent in organic synthesis, particularly as a precursor for introducing the sulfamoyl fluoride moiety into molecules, a key component in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.[1][2] However, its synthesis can present several challenges, from managing gaseous reagents to controlling side reactions and purifying the final product. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound and offers actionable solutions based on established chemical principles.
Issue 1: Low Yield of this compound
Q: My reaction is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve it?
A: Low yields in DMSF synthesis can stem from several factors, primarily related to reaction conditions, reagent stoichiometry, and the presence of moisture. Here’s a breakdown of potential causes and their solutions:
Potential Cause 1: Suboptimal Reagent Stoichiometry
The reaction between dimethylamine (or its salt) and a fluorinating agent like sulfuryl fluoride (SO₂F₂) is sensitive to the molar ratio of the reactants.[3] An excess or deficit of either reagent can lead to the formation of undesired byproducts.
-
Solution: Carefully control the stoichiometry. When reacting dimethylamine with sulfuryl fluoride, a molar ratio of approximately 2.01:1 (Me₂NH/SO₂F₂) is often optimal to favor the formation of FSO₂NMe₂.[3]
Potential Cause 2: Presence of Moisture
This compound and the key reagents for its synthesis are sensitive to moisture.[4] Water can react with sulfuryl fluoride and other intermediates, leading to the formation of sulfonic acids and reducing the overall yield.
-
Solution: Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Potential Cause 3: Inefficient Halide Exchange
When synthesizing DMSF from N,N-dimethylsulfamoyl chloride (DMSCl) via halide exchange, the choice of fluoride source and reaction conditions are critical for achieving high conversion.
-
Solution:
-
Fluoride Source: Stronger fluorinating agents can improve yields. While alkali metal fluorides like KF can be used, more recent methods have shown excellent yields with reagents like bismuth trifluoride (BiF₃) or by using anhydrous hydrogen fluoride (HF).[5][6][7]
-
Temperature: The reaction temperature can significantly influence the rate and yield. For instance, the reaction of DMSCl with anhydrous HF can be effectively carried out at elevated temperatures (e.g., 90°C) in an autoclave to drive the reaction to completion.[7]
-
Potential Cause 4: Formation of Side Products
A common issue, especially in the reaction of dimethylamine with sulfuryl fluoride, is the formation of tetramethylsulfamide (SO₂(NMe₂)₂) and dimethylamine hydrofluoride (Me₂NH₂F).[1][3][5] These byproducts can be difficult to separate from the desired product, leading to lower isolated yields.
-
Solution:
-
Reaction Control: Precise control of stoichiometry and temperature can minimize the formation of tetramethylsulfamide.
-
Byproduct Removal: In some protocols, the dimethylamine hydrofluoride salt precipitates as a solid and can be removed by filtration.[3] Subsequent purification by distillation is then necessary to separate the DMSF from other soluble byproducts.[3]
-
| Parameter | Recommendation | Rationale |
| Reagent Ratio (Me₂NH:SO₂F₂) | ~2.01:1 | Optimizes for FSO₂NMe₂ formation and minimizes byproducts.[3] |
| Reaction Atmosphere | Inert (N₂ or Ar) | Prevents hydrolysis of reagents and products.[4] |
| Solvents & Reagents | Anhydrous | Minimizes water-related side reactions. |
| Temperature (Halide Exchange) | 0°C to 110°C | Dependent on the specific fluorinating agent; higher temperatures may be needed for less reactive agents.[5][7] |
Issue 2: Difficulty in Product Purification
Q: I am struggling to obtain pure this compound. What are the best methods for purification?
A: The purification of DMSF is often challenging due to its physical properties and the nature of the byproducts. The primary method for obtaining high-purity DMSF is fractional distillation, often under reduced pressure.[3][7]
Purification Strategy:
-
Initial Workup: After the reaction is complete, the crude product mixture may need an initial workup to remove salts and acidic components. This can involve:
-
Fractional Distillation:
-
Boiling Point: this compound has a boiling point of approximately 150-151.5°C at atmospheric pressure.[1]
-
Reduced Pressure: Distillation under reduced pressure is often preferred to lower the boiling point and prevent potential thermal decomposition.[7]
-
Fraction Collection: Careful collection of fractions based on boiling point is crucial to separate DMSF from lower and higher boiling impurities.
-
Analytical Techniques for Purity Assessment:
-
Gas Chromatography (GC): An effective method to determine the purity of the final product.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure and assessing the purity of DMSF.[4][9] The ¹⁹F NMR spectrum is particularly useful for identifying fluorine-containing impurities.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What are the main synthetic routes to this compound?
A1: There are several established methods for synthesizing DMSF:
-
From Dimethylamine and Sulfuryl Fluoride: This is a direct approach where dimethylamine (or its hydrochloride salt) is reacted with sulfuryl fluoride gas.[2][5][6] While direct, this method can lead to a mixture of products that are difficult to separate.[5][6]
-
Halide Exchange from Dimethylsulfamoyl Chloride: This involves the synthesis of N,N-dimethylsulfamoyl chloride (DMSCl) followed by a halide exchange reaction using a fluoride source such as potassium fluoride, bismuth trifluoride, or anhydrous hydrogen fluoride.[2][5][7] This two-step process can offer better control and higher purity.
-
Using Solid Fluorosulfonylating Reagents: To avoid handling gaseous sulfuryl fluoride, solid, shelf-stable reagents like fluorosulfonyl imidazolium salts have been developed.[2] These offer a safer and more convenient alternative.
Q2: What are the key safety precautions when handling this compound and its reagents?
A2: Safety is paramount when working with DMSF and its precursors.
-
Toxicity: this compound is classified as toxic if swallowed and may cause respiratory irritation.[4][10] It is also corrosive and can cause severe skin burns and eye damage.[4]
-
Flammability: DMSF is a flammable liquid and vapor.[10]
-
Handling:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[11][12]
-
Keep away from heat, sparks, and open flames.[12]
-
Store in a cool, dry, well-ventilated area, preferably under an inert atmosphere and refrigerated (0-10°C).[4][11]
-
-
Reagent Hazards: Sulfuryl fluoride is a toxic gas, and anhydrous hydrogen fluoride is extremely corrosive and toxic.[13] Both require specialized handling procedures and equipment.
Q3: How can I monitor the progress of my this compound synthesis?
A3: Monitoring the reaction progress is crucial for optimizing reaction time and maximizing yield.
-
Thin-Layer Chromatography (TLC): While DMSF itself may not be ideal for TLC, this technique can be used to monitor the consumption of starting materials if they are UV-active or can be visualized with a stain.
-
Gas Chromatography (GC): Taking aliquots from the reaction mixture (after appropriate quenching and workup) and analyzing them by GC can provide a quantitative measure of product formation and starting material consumption.
-
NMR Spectroscopy: ¹⁹F NMR is a powerful tool for monitoring the reaction in real-time or by analyzing aliquots. The appearance of the DMSF signal and the disappearance of the starting fluoride-containing reagent signal can be tracked.
Experimental Protocols and Visualizations
High-Yield Synthesis of this compound via Halide Exchange
This protocol is based on the fluorination of N,N-dimethylsulfamoyl chloride with anhydrous hydrogen fluoride, a method known for producing high yields.[7]
Materials:
-
N,N-dimethylsulfamoyl chloride (DMSCl)
-
Anhydrous hydrogen fluoride (HF)
-
Autoclave
-
Ice water
-
Potassium carbonate (K₂CO₃)
-
Apparatus for distillation under reduced pressure
Procedure:
-
In a suitable autoclave, combine N,N-dimethylsulfamoyl chloride and an excess of anhydrous hydrogen fluoride.
-
Seal the autoclave and heat the mixture to 90°C for 4 hours.
-
Allow the autoclave to cool to room temperature and carefully vent any excess pressure through a scrubbing system.
-
Pour the contents of the autoclave into ice water.
-
Separate the lower organic phase containing the crude product.
-
Treat the crude product with potassium carbonate to neutralize any residual HF.
-
Purify the crude product by distillation under reduced pressure to yield pure N,N-dimethylsulfamoyl fluoride.
Visualizing the Synthetic Workflow
Caption: Workflow for high-yield DMSF synthesis.
Troubleshooting Logic Diagram
Caption: Troubleshooting low yield in DMSF synthesis.
References
- Angene Chemical. (2021, May 1). Safety Data Sheet: N,N-Dimethylsulfamoyl fluoride.
- Google Patents. (2023). KR20230054416A - Synthesis of N,N-branched sulfamoyl fluoride compounds using bismuth trifluoride.
- Google Patents. (2024). KR20240027683A - Synthesis of N,N-dialkyl, N,N-dialkenyl, N,N-dialkynyl, and related cyclic, sulfamoyl fluoride compounds using hydrogen fluoride.
-
LookChem. (n.d.). Cas 354-44-9,this compound. Retrieved from [Link]
- Google Patents. (2021). US 2024/0368075 A1 - Method for making N-(fluorosulfonyl) dimethylamine.
-
National Center for Biotechnology Information. (n.d.). Facile synthesis of sulfonyl fluorides from sulfonic acids. Retrieved from [Link]
-
University of British Columbia. (n.d.). Synthesis of Unsymmetrical Sulfamides and Polysulfamides Via SuFEx Click Chemistry. Retrieved from [Link]
-
Reddit. (2023, May 12). Sulfamoylfluoride,LiHMDS, and methylphosphonate; no reaction. Retrieved from [Link]
- Google Patents. (n.d.). US10407387B2 - Method for making N-(fluorosulfonyl) dimethylamine.
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfuryl fluoride. Retrieved from [Link]
-
Capot Chemical. (2025, December 8). MSDS of this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
Sources
- 1. Cas 354-44-9,this compound | lookchem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US10407387B2 - Method for making N-(fluorosulfonyl) dimethylamine - Google Patents [patents.google.com]
- 4. Buy this compound | 354-44-9 [smolecule.com]
- 5. KR20230054416A - Synthesis of N,N-branched sulfamoyl fluoride compounds using bismuth trifluoride - Google Patents [patents.google.com]
- 6. KR20240027683A - Synthesis of N,N-dialkyl, N,N-dialkenyl, N,N-dialkynyl, and related cyclic, sulfamoyl fluoride compounds using hydrogen fluoride - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. angenechemical.com [angenechemical.com]
- 12. 354-44-9 | N,N-Dimethylsulfamoyl fluoride | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 13. Sulfuryl fluoride - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming the Low Reactivity of N-Disubstituted Sulfamoyl Fluorides
Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in successfully utilizing N-disubstituted sulfamoyl fluorides in their synthetic endeavors. This guide is structured to provide not just protocols, but a deep understanding of the underlying principles to overcome the inherent low reactivity of these valuable SuFEx (Sulfur(VI) Fluoride Exchange) reagents.
Introduction: The Challenge and Opportunity of N-Disubstituted Sulfamoyl Fluorides
N-disubstituted sulfamoyl fluorides are recognized for their remarkable stability, making them attractive building blocks in medicinal chemistry and chemical biology.[1][2] However, this stability is a double-edged sword, as it directly translates to low reactivity, often requiring forcing conditions to undergo the desired SuFEx reaction.[3][4] This guide provides field-proven strategies and detailed protocols to activate these robust synthons, enabling their efficient coupling with a wide range of nucleophiles.
Frequently Asked Questions (FAQs)
Q1: Why is my N-disubstituted sulfamoyl fluoride unreactive towards my amine nucleophile under standard conditions?
N-disubstituted sulfamoyl fluorides possess a highly stable S-F bond, and the nitrogen substituents provide significant electronic donation to the sulfur center, reducing its electrophilicity.[4] Unlike their sulfonyl fluoride counterparts, they often fail to react with amines without activation, even at elevated temperatures.[5][6]
Q2: What are the primary methods to activate N-disubstituted sulfamoyl fluorides for SuFEx reactions?
The most successful strategies involve the use of Lewis acids, often in combination with a base, or the use of silylated amines.[7][8][9] Calcium triflimide (Ca(NTf₂)₂) has emerged as a particularly effective Lewis acid for this purpose.[3][4][10][11]
Q3: Can I use a catalytic amount of the activator?
While stoichiometric amounts of activators like Ca(NTf₂)₂ were initially reported, recent advancements have demonstrated successful catalytic SuFEx reactions.[7][8][9][12][13] This is often achieved by using silyl amines, where the silicon atom acts as a fluoride trap, allowing the Lewis acid to turn over.[7][8][9]
Q4: What is the role of bases like DABCO in these reactions?
Bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) play a crucial role in improving reaction efficiency.[4][10] It is proposed that DABCO assists in activating the S(VI) fluoride, potentially forming a more reactive N-sulfonyl-DABCO salt intermediate.[3]
Q5: Are there alternative activation methods besides Lewis acids?
Yes, nucleophilic catalysts like 1-hydroxybenzotriazole (HOBt) have been shown to be effective for activating sulfonyl fluorides and fluorosulfates.[14][15] While less documented for N-disubstituted sulfamoyl fluorides specifically, this approach could be a viable area for exploration in particularly challenging cases.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| No reaction or very low conversion | Insufficient activation of the sulfamoyl fluoride. | 1. Introduce a Lewis Acid: Add Ca(NTf₂)₂ (1.1 equivalents) to the reaction mixture.[4][10] 2. Add a Base: Include DABCO (1.5 equivalents) along with the Lewis acid.[4][10] 3. Increase Concentration: Concentrate the reaction mixture to 0.5 M or higher. Higher concentrations have been shown to significantly improve yields.[10] 4. Elevate Temperature: For particularly unreactive substrates, increasing the temperature to 60-80 °C may be necessary.[3][7] |
| Reaction is slow or stalls | Inefficient fluoride removal or catalyst turnover. | 1. Use a Silylated Amine: Convert your amine to its trimethylsilyl (TMS) derivative before the reaction, or generate it in situ. The TMS group will trap the fluoride byproduct as TMSF, driving the reaction forward and enabling catalytic use of the Lewis acid.[7][8][9] 2. Check Reagent Purity: Ensure the sulfamoyl fluoride and amine are pure and dry. Water can interfere with the Lewis acid catalyst. |
| Side product formation | Decomposition of starting materials or products under harsh conditions. | 1. Lower Reaction Temperature: If you are using elevated temperatures, try running the reaction at room temperature with an optimized activation system (e.g., Ca(NTf₂)₂/DABCO).[4][10] 2. Reduce Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that could lead to degradation. |
| Difficulty with sterically hindered substrates | Steric hindrance impeding the nucleophilic attack. | 1. Employ a more potent activation system: The Ca(NTf₂)₂/DABCO combination has proven effective for a range of sterically demanding substrates.[10] 2. Consider alternative catalysts: While primarily used for sulfonyl fluorides, the HOBt/silicon additive system is noted for its effectiveness with hindered substrates and could be explored.[14] |
Experimental Protocols
Protocol 1: Stoichiometric Ca(NTf₂)₂/DABCO Activation for SuFEx with Amines
This protocol is a robust and broadly applicable method for the activation of N-disubstituted sulfamoyl fluorides at room temperature.[4][10]
Step-by-Step Methodology:
-
To a dry vial, add the N-disubstituted sulfamoyl fluoride (1.0 equiv), the amine nucleophile (1.05 equiv), Ca(NTf₂)₂ (1.1 equiv), and DABCO (1.5 equiv).
-
Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.5 M with respect to the sulfamoyl fluoride.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow Diagram: Stoichiometric Activation
Caption: Stoichiometric Ca(NTf₂)₂/DABCO activation workflow.
Protocol 2: Catalytic Lewis Acid Activation using Silyl Amines
This protocol is ideal for conserving the Lewis acid and is particularly effective for less reactive substrates that may require elevated temperatures.[7][8][9]
Step-by-Step Methodology:
-
If your silyl amine is not commercially available, prepare it by reacting the corresponding amine with a silylating agent (e.g., HMDS or TMSCl) and a base. Isolate the silyl amine before use.
-
To a dry vial, add the N-disubstituted sulfamoyl fluoride (1.0 equiv), the silyl amine (1.2 equiv), Ca(NTf₂)₂ (0.1 equiv), and DABCO (0.5 equiv).
-
Add a suitable anhydrous solvent (e.g., 1,4-dioxane or acetonitrile).
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with an appropriate aqueous workup.
-
Extract the product, dry the organic layer, concentrate, and purify by flash column chromatography.
Proposed Mechanism: Lewis Acid Catalysis with Silyl Amines
Caption: Proposed catalytic cycle for SuFEx with silyl amines.
References
-
Mahapatra, S., Woroch, C. P., Butler, T. W., Carneiro, S. N., Kwan, S. C., Khasnavis, S. R., Gu, J., Dutra, J. K., Vetelino, B. C., Bellenger, J., am Ende, C. W., & Ball, N. D. (2020). SuFEx Activation with Ca(NTf₂)₂: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters, 22(11), 4163–4168. [Link]
-
Mahapatra, S., Woroch, C. P., Butler, T. W., Carneiro, S. N., Kwan, S. C., Khasnavis, S. R., Gu, J., Dutra, J. K., Vetelino, B. C., Bellenger, J., am Ende, C. W., & Ball, N. D. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. National Institutes of Health. [Link]
-
Request PDF. (n.d.). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ResearchGate. [Link]
-
Mahapatra, S., Woroch, C. P., Butler, T. W., Carneiro, S. N., Kwan, S. C., Khasnavis, S. R., Gu, J., Dutra, J. K., Vetelino, B. C., Bellenger, J., am Ende, C. W., & Ball, N. D. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates and Sulfonamides from S(VI) Fluorides. ChemRxiv. [Link]
-
Yassa, T. D., Fang, Y., Ravelo, L. K., Anand, S., Arora, S., & Ball, N. D. (2024). Lewis Acid-Catalyzed Sulfur Fluoride Exchange. Organic Letters. [Link]
-
Yassa, T. D., Fang, Y., Ravelo, L. K., Anand, S., Arora, S., & Ball, N. D. (2024). Lewis Acid-Catalyzed Sulfur Fluoride Exchange. Organic Chemistry Portal. [Link]
-
Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions. (n.d.). ChemRxiv. [Link]
-
Synthesis of Highly Enantioenriched Sulfonimidoyl Fluorides and Sulfonimidamides by Stereospecific SuFEx Reaction. (n.d.). ChemRxiv. [Link]
-
Request PDF. (n.d.). Enhanced Synthesis of Sulfonyl Fluorides and Sulfamoyl Fluorides Using Fluorosulfonyl-Containing Radical Reagents. ResearchGate. [Link]
-
Request PDF. (2020). SuFEx Activation with Ca(NTf 2 ) 2 : A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. ResearchGate. [Link]
-
Angell, C. A., Byrne, N., & Belieres, J.-P. (2007). Parallel developments in aprotic and protic ionic liquids: physical chemistry and applications. Accounts of Chemical Research, 40(11), 1228–1236. [Link]
-
Yassa, T. D., Fang, Y., Ravelo, L. K., Anand, S., Arora, S., & Ball, N. D. (2024). Lewis Acid-Catalyzed Sulfur Fluoride Exchange. National Institutes of Health. [Link]
-
Yassa, T. D., Fang, Y., Ravelo, L. K., Anand, S., Arora, S., & Ball, N. D. (2024). Lewis Acid-Catalyzed Sulfur Fluoride Exchange. Organic Letters. [Link]
-
Yassa, T. D., Fang, Y., Ravelo, L. K., Anand, S., Arora, S., & Ball, N. D. (2024). Lewis Acid-Catalyzed Sulfur Fluoride Exchange. PubMed. [Link]
-
de Jong, M. R., van der Veken, P., & van Delft, F. L. (2020). Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry. Chemical Science, 11(32), 8549–8554. [Link]
-
Mukherjee, P., Woroch, C. P., Cleary, L., Rusznak, M., Franzese, R. W., Reese, M. R., Tucker, J. W., Humphrey, J. M., Etuk, S. M., Kwan, S. C., am Ende, C. W., & Ball, N. D. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(12), 3639–3642. [Link]
-
Request PDF. (n.d.). Formation of N-disubstituted sulfamoyl fluorides, with selected... ResearchGate. [Link]
-
Mukherjee, P., Woroch, C. P., Cleary, L., Rusznak, M., Franzese, R. W., Reese, M. R., Tucker, J. W., Humphrey, J. M., Etuk, S. M., Kwan, S. C., am Ende, C. W., & Ball, N. D. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. ResearchGate. [Link]
-
Sulfamoyl fluoride synthesis by amination. (n.d.). Organic Chemistry Portal. [Link]
-
Mukherjee, P., Woroch, C. P., Cleary, L., Rusznak, M., Franzese, R. W., Reese, M. R., Tucker, J. W., Humphrey, J. M., Etuk, S. M., Kwan, S. C., am Ende, C. W., & Ball, N. D. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. National Institutes of Health. [Link]
-
Request PDF. (n.d.). Synthesis of Sulfonyl Azides via Lewis Base Activation of Sulfonyl Fluorides and Trimethylsilyl Azide. ResearchGate. [Link]
-
Request PDF. (n.d.). Scheme 7. (a) Synthesis of the sulfamoyl fluorides via the two solid... ResearchGate. [Link]
-
Byrne, N., & Belieres, J.-P. (2007). Parallel developments in aprotic and protic ionic liquids: physical chemistry and applications. Accounts of Chemical Research, 40(11), 1228–1236. [Link]
-
SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. (n.d.). ACS Publications. [Link]
-
Advances in the construction of diverse SuFEx linkers. (2023). National Science Review. [Link]
-
Request PDF. (n.d.). Sulfonyl and sulfamoyl fluorides – building blocks for the SuFEx click reaction. ResearchGate. [Link]
-
Request PDF. (n.d.). (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... ResearchGate. [Link]
Sources
- 1. Fluorosulfates and Sulfamoyl Fluorides for Drug Design - Enamine [enamine.net]
- 2. academic.oup.com [academic.oup.com]
- 3. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lewis Acid-Catalyzed Sulfur Fluoride Exchange [organic-chemistry.org]
- 9. Lewis Acid-Catalyzed Sulfur Fluoride Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Lewis Acid-Catalyzed Sulfur Fluoride Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
Preventing degradation of Dimethylsulfamoyl fluoride in experiments
Welcome to the technical support center for Dimethylsulfamoyl fluoride (DMSF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of DMSF in experimental settings. Our goal is to equip you with the knowledge to prevent its degradation and ensure the integrity and reproducibility of your results.
Section 1: Understanding this compound (DMSF)
This compound is a highly reactive chemical compound frequently utilized in organic synthesis and as a potent, irreversible inhibitor of serine proteases.[1] Its reactivity, primarily due to the sulfonyl fluoride moiety, makes it an invaluable tool but also susceptible to degradation if not handled and stored correctly.[2][3] This guide will address the common challenges and questions that arise during its use.
Chemical Profile of this compound
| Property | Value | Source(s) |
| CAS Number | 354-44-9 | [4] |
| Molecular Formula | C₂H₆FNO₂S | [5] |
| Molecular Weight | 127.14 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [3][6] |
| Boiling Point | 151.5°C at 760 mmHg | [2][7] |
| Flash Point | 45.5°C | [2][7] |
| Storage Temperature | 2-8°C or under -20°C in an inert atmosphere | [4] |
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with DMSF.
FAQ 1: My DMSF-inhibitor stock solution seems to have lost its activity. What could be the cause?
The most likely culprit is degradation due to hydrolysis. DMSF is sensitive to moisture.[8] The sulfur-fluorine bond is susceptible to attack by water, leading to the formation of the inactive dimethylsulfamic acid. This process is accelerated by basic pH conditions.[9]
Troubleshooting Steps:
-
Solvent Purity: Always use high-purity, anhydrous aprotic solvents for preparing stock solutions. Recommended solvents include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN).[9] Ensure that the solvent is freshly opened or has been stored properly to prevent moisture absorption.
-
Storage Conditions: Store stock solutions in tightly sealed vials, preferably with a cap lined with a chemically resistant material like PTFE. For long-term storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture. Store at -20°C or -80°C under an inert atmosphere (argon or nitrogen).[9]
-
Preparation Environment: Prepare stock solutions in a low-humidity environment, such as a glove box or a fume hood with a dry air stream.
FAQ 2: I am observing inconsistent results in my cell-based assay when using DMSF. Why might this be happening?
Inconsistent results often stem from the short half-life of DMSF in aqueous solutions, such as cell culture media or assay buffers.[10] The rate of degradation is pH-dependent, with faster degradation occurring at higher pH.[9]
Troubleshooting Steps:
-
Fresh Preparations: Prepare working solutions of DMSF immediately before use. Do not store DMSF in aqueous buffers for extended periods.
-
pH Control: If your experimental conditions allow, perform the assay at a neutral or slightly acidic pH to slow down hydrolysis.
-
Time-Course Experiment: Conduct a time-course experiment to determine the stability of DMSF under your specific assay conditions. This will help you establish a reliable window for your experimental measurements.
-
Positive Controls: Always include a positive control (a known active compound) and a negative control (vehicle only) to ensure that the assay itself is performing as expected.
FAQ 3: Can I use DMSF in a buffer containing primary or secondary amines, like Tris?
It is strongly advised to avoid buffers containing primary or secondary amines. These nucleophilic species will react with the sulfonyl fluoride group of DMSF, leading to the formation of a sulfonamide adduct and inactivating the compound.[8][9]
Recommended Non-Nucleophilic Buffers:
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
MES (2-(N-morpholino)ethanesulfonic acid)
-
MOPS (3-(N-morpholino)propanesulfonic acid)
-
Phosphate-buffered saline (PBS) - Note: While PBS does not contain nucleophilic amines, it is an aqueous buffer, and hydrolysis will still occur.
FAQ 4: What are the key safety precautions I should take when handling DMSF?
DMSF is a hazardous compound and must be handled with appropriate safety measures. It is classified as toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[11][12]
Mandatory Safety Protocols:
-
Ventilation: Always handle DMSF in a certified chemical fume hood.[4][13]
-
Personal Protective Equipment (PPE):
-
Emergency Procedures: Have an emergency eyewash station and safety shower readily accessible. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11][13]
Section 3: Experimental Protocols & Workflows
Protocol 1: Preparation of a DMSF Stock Solution
This protocol outlines the steps for preparing a stable, high-concentration stock solution of DMSF.
Materials:
-
This compound (DMSF), solid or liquid
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Inert gas (argon or nitrogen)
-
Airtight, single-use cryovials or microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Pre-equilibration: Allow the sealed container of DMSF to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Inert Atmosphere: If possible, perform the following steps in a glove box or under a gentle stream of inert gas.
-
Dissolution: Carefully weigh the required amount of DMSF and dissolve it in the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mM). If starting with liquid DMSF, perform a density-based calculation for the required volume.
-
Mixing: Gently vortex or sonicate the solution until the DMSF is completely dissolved. Avoid excessive heating.
-
Aliquoting: Immediately dispense the stock solution into single-use, airtight vials. This minimizes contamination and degradation from repeated use.
-
Inert Gas Purge: Before sealing, briefly flush the headspace of each vial with a gentle stream of inert gas.
-
Storage: Tightly cap the aliquots, label them clearly (Compound Name, Concentration, Date, Solvent), and store them at -20°C or -80°C, protected from light.[9]
Protocol 2: Quenching a Reaction Containing DMSF
It is often necessary to quench a reaction containing DMSF to stop its activity. This can be achieved by introducing a nucleophile that will rapidly react with and consume the remaining DMSF.
Method 1: Quenching with a Primary or Secondary Amine
-
Prepare a solution of a primary or secondary amine (e.g., Tris base, glycine, or piperidine) in a compatible solvent. A concentration of 1 M is typically sufficient.
-
Add the quenching solution to the reaction mixture in excess (e.g., 10-20 fold molar excess relative to the initial concentration of DMSF).
-
Allow the quenching reaction to proceed for at least 30 minutes at room temperature.
Method 2: Quenching by Hydrolysis (pH-dependent)
-
Adjust the pH of the reaction mixture to be basic (pH > 8) by adding a suitable base, such as sodium hydroxide (NaOH).
-
Incubate the mixture at room temperature. The rate of hydrolysis is significantly increased at basic pH.[9]
Section 4: Visualizing Degradation and Workflows
Diagram 1: Primary Degradation Pathways of DMSF
This diagram illustrates the two main routes of DMSF degradation: hydrolysis and reaction with nucleophiles.
Caption: Primary degradation pathways of this compound.
Diagram 2: Recommended Workflow for Using DMSF in Experiments
This workflow provides a step-by-step guide for the proper handling and use of DMSF to ensure experimental success.
Caption: Recommended experimental workflow for using DMSF.
Section 5: Alternatives to DMSF
While DMSF is a potent inhibitor, its reactivity and instability in aqueous solutions can be a drawback. Depending on the experimental needs, several alternatives can be considered.
| Alternative | Class | Mechanism | Key Considerations |
| Phenylmethylsulfonyl fluoride (PMSF) | Serine Protease Inhibitor | Irreversible | Also has a short half-life in aqueous solutions.[10] Less potent than DMSF for some proteases. |
| 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) | Serine Protease Inhibitor | Irreversible | Water-soluble and more stable in aqueous solutions than PMSF.[1] |
| Protease Inhibitor Cocktails | Broad Spectrum | Reversible & Irreversible | A mixture of inhibitors targeting various protease classes (serine, cysteine, aspartic, metalloproteases).[1][14] Ideal when the specific proteases are unknown. |
References
-
Angene Chemical. (2021, May 1). Safety Data Sheet. [Link]
-
LookChem. Cas 354-44-9, this compound. [Link]
-
Capot Chemical Co., Ltd. MSDS of this compound. [Link]
- Google Patents. (2021, October 29).
- Google Patents. KR20240027683A - Synthesis of N,N-dialkyl, N,N-dialkenyl, N,N-dialkynyl, and related cyclic, sulfamoyl fluoride compounds using hydrogen fluoride.
- Google Patents. KR20230054416A - Synthesis of N,N-branched sulfamoyl fluoride compounds using bismuth trifluoride.
-
Organic Chemistry Portal. Sulfamoyl fluoride synthesis by amination. [Link]
-
ResearchGate. (2021, October 4). Can PMSF be used as alternative to Protease inhibitor cocktail?. [Link]
-
Wikipedia. PMSF. [Link]
-
SciELO. Effect of phenylmethylsulfonyl fluoride, a protease inhibitor, on enamel surface remineralization. [Link]
-
PubChem. Sulfamoyl fluoride, N,N-dimethyl- | C2H6FNO2S | CID 120216. [Link]
-
NIH. Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates. [Link]
Sources
- 1. agscientific.com [agscientific.com]
- 2. lookchem.com [lookchem.com]
- 3. CAS 354-44-9: dimethylsulfamyl fluoride | CymitQuimica [cymitquimica.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Sulfamoyl fluoride, N,N-dimethyl- | C2H6FNO2S | CID 120216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 354-44-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 7. Page loading... [guidechem.com]
- 8. Buy this compound | 354-44-9 [smolecule.com]
- 9. benchchem.com [benchchem.com]
- 10. PMSF - Wikipedia [en.wikipedia.org]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. capotchem.cn [capotchem.cn]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Off-Target Effects of Sulfonyl Fluoride Probes
Welcome to the technical support center for sulfonyl fluoride (SF) probes. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects encountered during their experiments. As covalent chemical probes, SFs are powerful tools, but their inherent reactivity requires careful experimental design and validation to ensure data integrity. This resource provides field-proven insights and actionable protocols to help you achieve high-confidence results.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and initial hurdles researchers face when working with sulfonyl fluoride probes.
Q1: My sulfonyl fluoride probe is labeling many more proteins than expected. What is the primary cause of this promiscuity?
A1: Sulfonyl fluoride probes are known for their "privileged reactivity," meaning they can covalently modify several nucleophilic amino acid residues, not just a single type.[1][2][3] Unlike more targeted warheads like acrylamides that primarily react with cysteine, SFs can engage serine, threonine, tyrosine, lysine, cysteine, and histidine residues.[1][4][5] This broad reactivity profile is the main reason for observing multiple labeled proteins. The specific context of the protein's binding pocket and the proximity of these nucleophilic residues significantly influence whether a reaction will occur.[6]
Q2: How can I quickly determine if the labeling I'm seeing is specific to my target or just non-specific background?
A2: A competitive labeling experiment is the most direct way to address this. Pre-incubate your sample (lysate or cells) with a non-electrophilic version of your probe or a known binder of your target protein before adding the SF probe. If the labeling of your target of interest decreases in the pre-incubated sample, it indicates a specific, binding-driven interaction. Widespread labeling that remains unchanged is likely due to non-specific reactivity.
Q3: Can the reporter tag (e.g., biotin, alkyne) on my probe contribute to off-target effects?
A3: Yes, the reporter tag and the linker used to attach it can influence the probe's overall properties, including solubility and potential for non-specific binding. A bulky or hydrophobic tag can lead to aggregation or non-specific hydrophobic interactions with proteins, contributing to background signal. It is crucial to include a control where you treat your sample with just the reporter tag-linker moiety (if available) to assess its contribution to any observed off-targets.
Q4: My probe appears to be hydrolytically unstable in my assay buffer. How can I mitigate this?
A4: Sulfonyl fluorides are generally more resistant to hydrolysis than their sulfonyl chloride counterparts.[1][3] However, stability can be pH and buffer-dependent. It is essential to assess the hydrolytic stability of your specific probe under your experimental conditions.[7] Consider running a time-course experiment incubating the probe in your buffer and quenching with a nucleophile like glutathione at different time points, followed by LC-MS analysis to quantify the remaining intact probe. If instability is an issue, you may need to adjust the pH (ideally staying close to physiological pH 7.4), minimize incubation times, or explore fluorosulfate analogs, which tend to have greater stability.[8]
Q5: Are there "off-the-shelf" controls I can use to benchmark my probe's reactivity?
A5: While every probe is unique, using well-characterized, broad-spectrum SF probes can help benchmark the general reactivity landscape in your system. Probes like XO44, which targets a conserved lysine in the ATP binding site of many kinases, can provide a reference for kinome-wide labeling.[9] Comparing the labeling pattern of your probe to such a reference can help distinguish a highly promiscuous probe from one with a more defined target set. Additionally, simple SFs like phenylmethylsulfonyl fluoride (PMSF) are well-known serine protease inhibitors and can be used to identify this class of potential off-targets.[10]
II. In-Depth Troubleshooting Guides
This section provides structured approaches to diagnose and resolve complex issues related to off-target effects.
Guide 1: High Background & Non-Specific Labeling
This is the most frequent challenge. This guide will help you systematically identify and reduce sources of non-specific signal.
Causality Explained:
High background stems from two primary sources:
-
Intrinsic Hyper-reactivity: The sulfonyl fluoride warhead reacts with surface-accessible nucleophilic residues on abundant proteins without a specific binding event. This is concentration- and time-dependent.
-
Probe Aggregation: Poorly soluble probes can form aggregates that non-specifically sequester proteins, leading to high background in pulldown experiments.
Troubleshooting Workflow Diagram
Caption: Workflow for troubleshooting high background signal.
Step-by-Step Protocol: Competitive Labeling for Target Validation
-
Prepare Samples: Aliquot your cell lysate or intact cells into multiple tubes.
-
Pre-incubation with Competitor: To the experimental tubes, add your non-electrophilic competitor compound at a concentration known to saturate the target (e.g., 10-50x the concentration of the probe). For the control tube, add the equivalent volume of vehicle (e.g., DMSO).
-
Incubate: Incubate the samples for 30-60 minutes at the appropriate temperature (e.g., 37°C for cells, 4°C for lysate) to allow the competitor to bind to the target.
-
Add SF Probe: Add your alkyne- or biotin-tagged sulfonyl fluoride probe to all tubes at the desired final concentration.
-
Labeling Reaction: Incubate for the standard duration of your experiment.
-
Process for Analysis:
-
For Gel-Based Analysis: Quench the reaction, lyse the cells (if applicable), and proceed with click chemistry to attach a fluorescent reporter tag (e.g., Azide-Fluorophore).[11] Run an SDS-PAGE gel and visualize via in-gel fluorescence. A specific band corresponding to your target should show a significant decrease in intensity in the competitor-treated lane.
-
For MS-Based Analysis: Proceed with enrichment (e.g., streptavidin beads for biotin tags), on-bead digestion, and subsequent mass spectrometry analysis. Quantify the abundance of your target protein in both conditions.
-
Guide 2: Identifying and Validating True Off-Targets
Once you have optimized conditions and still observe reproducible labeling of other proteins, it's critical to determine if these are bona fide off-targets or experimental artifacts.
Causality Explained:
A "true" off-target is a protein that your probe consistently and specifically binds to, either through a binding-pocket-driven covalent modification or by reacting with a hyper-reactive residue. Distinguishing this from noise is the goal of a robust validation workflow.
Validation Workflow Diagram
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing SuFEx Reactions
A Senior Application Scientist's Guide to Sulfur(VI) Fluoride Exchange Chemistry
Welcome to the technical support center for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing your SuFEx reactions. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the nuances of this powerful ligation chemistry.
Frequently Asked Questions (FAQs)
This section addresses common questions about the principles and practical aspects of SuFEx chemistry.
Q1: What is SuFEx and why is it considered a "click" reaction?
Sulfur(VI) Fluoride Exchange (SuFEx) is a class of chemical reactions that involve the exchange of a fluoride atom on a high-valent sulfur(VI) center with a nucleophile.[1][2] This reaction has been embraced as a "click" chemistry due to its high efficiency, broad substrate scope, and tolerance of various functional groups.[3] Like other click reactions, SuFEx reactions are characterized by their reliability, high yields, and the formation of stable products with minimal purification.[3] The S-F bond, while exceptionally stable under many conditions, can be "activated" to react with nucleophiles, providing a powerful tool for molecular assembly.[1]
Q2: What are the most common types of SuFEx hubs and nucleophiles?
The most common SuFEx "hubs" are electrophiles containing a sulfur(VI)-fluoride bond. These include sulfonyl fluorides (R-SO₂F), fluorosulfates (R-OSO₂F), and sulfamoyl fluorides (R₂N-SO₂F).[1][4] Common nucleophiles that participate in SuFEx reactions include phenols (or their silylated derivatives), alcohols, and amines.[1][5] The choice of hub and nucleophile will dictate the reaction conditions and the type of linkage formed (e.g., S-O or S-N bonds).[5][6]
Q3: What is the role of a catalyst in SuFEx reactions?
Catalysts are often crucial for activating the otherwise stable S-F bond.[1] The choice of catalyst depends on the reactivity of the SuFEx hub and the nucleophile. Common catalysts include:
-
Lewis Bases: Tertiary amines (e.g., triethylamine), amidines (e.g., DBU), guanidines (e.g., BTMG), and phosphazenes are frequently used to activate the S-F bond.[1][5] The catalytic activity generally correlates with the basicity (pKaH) of the catalyst.[1]
-
Bifluoride Salts: These salts (Q⁺[FHF]⁻) can be highly effective catalysts, sometimes requiring very low catalyst loadings.[1]
-
Lewis Acids: In some cases, Lewis acids can facilitate SuFEx reactions.[1]
Q4: Do I need to run my SuFEx reactions under inert atmosphere?
A significant advantage of SuFEx chemistry is its tolerance to water and oxygen.[1] Therefore, in many cases, a strict inert atmosphere is not required. However, some catalysts, like the phosphazene base BEMP, can be air-sensitive, and some substrates may be sensitive to moisture.[1] It is always good practice to consider the stability of all reaction components.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during SuFEx reactions.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution & Scientific Rationale |
| Insufficient Catalyst Activity | The catalyst may not be strong enough to activate your specific SuFEx hub. The reactivity of SuFEx hubs generally follows the order: RN=S(O)F₂ > R-SO₂F > R-OSO₂F.[1] Solution: Switch to a stronger base. For example, if triethylamine is ineffective, try DBU or a more potent guanidine catalyst like BTMG.[1][5] The increased basicity of the catalyst enhances the activation of the S-F bond. |
| Poor Nucleophile Reactivity | The nucleophile may not be sufficiently reactive under the chosen conditions. For example, alcohols are generally less reactive than phenols. Solution: For alcohol nucleophiles, consider using a synergistic catalytic system like BTMG with hexamethyldisilazane (HMDS).[5][7] HMDS can silylate the alcohol in situ, making it a more reactive nucleophile. For amine nucleophiles, the addition of a complementary base can increase their nucleophilicity and significantly lower the reaction barrier.[8] |
| Steric Hindrance | Bulky substituents on either the SuFEx hub or the nucleophile can slow down the reaction. Solution: Increase the reaction temperature or prolong the reaction time. In some cases, a less sterically hindered catalyst may be beneficial. For sterically hindered amines, specific coupling agents have been developed.[9] |
| Catalyst Degradation | Some catalysts may degrade under prolonged reaction times or elevated temperatures. Solution: If a high catalyst loading is required, it might be beneficial to add the catalyst portion-wise. For large-scale reactions where purification can be an issue with high catalyst loadings, consider using a more efficient catalytic system that allows for lower loadings, such as bifluoride salts or the BTMG/HMDS system.[1][5] |
Problem 2: Incomplete Reaction Conversion
| Possible Cause | Suggested Solution & Scientific Rationale |
| Equilibrium | The reaction may have reached equilibrium. Solution: Try to shift the equilibrium towards the product side. If a volatile byproduct is formed, it may be possible to remove it under reduced pressure. Alternatively, increasing the concentration of one of the reactants can help drive the reaction to completion. A higher reaction concentration (e.g., 1 M) has been shown to significantly improve conversion in some cases.[10][11] |
| Insufficient Reaction Time | Some SuFEx reactions, especially with less reactive partners, can be slow.[5] Solution: Monitor the reaction over a longer period using TLC or LC-MS. If the reaction is proceeding slowly but steadily, simply extending the reaction time may be sufficient. |
| Reagent Degradation | One of the starting materials or the catalyst may be degrading over time. Solution: Ensure the purity and stability of your reagents. Sulfonyl fluorides are generally stable, but it's important to use pure materials.[3] If a reagent is known to be unstable under the reaction conditions, it could be added slowly over the course of the reaction. |
Problem 3: Formation of Side Products
| Possible Cause | Suggested Solution & Scientific Rationale |
| Reaction with Solvent | The solvent may be participating in the reaction. Solution: Choose an inert solvent. Common solvents for SuFEx reactions include acetonitrile, dichloromethane, and THF. |
| Competing Reaction Pathways | For certain substrates, alternative reaction pathways may exist. For example, with primary amines and SO₂F₂, sulfamide byproducts can form.[1] Solution: Carefully optimize the reaction conditions (temperature, catalyst, stoichiometry) to favor the desired pathway. The use of specific protocols for certain transformations, such as the bisfluorosulfurylation of primary amines, can help control the outcome.[12] |
| Hydrolysis | Although SuFEx reagents are generally stable in water, prolonged exposure or harsh conditions in the presence of water can lead to hydrolysis of the S-F bond. Solution: While SuFEx is tolerant to water, if hydrolysis is suspected, drying the solvent and reagents may be beneficial. |
Experimental Protocols & Data
General Protocol for Accelerated SuFEx Click Chemistry (ASCC) with Alcohols
This protocol is adapted from methodologies that utilize a synergistic BTMG-HMDS catalytic system for the rapid coupling of alcohols with SuFEx hubs.[5][7]
Materials:
-
SuFEx Hub (e.g., Aryl Sulfonyl Fluoride) (1.0 equiv)
-
Alcohol Nucleophile (1.1 equiv)
-
2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) (1-20 mol%)
-
Hexamethyldisilazane (HMDS) (1.5 equiv)
-
Anhydrous Solvent (e.g., Acetonitrile or Dichloromethane)
Procedure:
-
To a clean, dry reaction vessel, add the SuFEx hub and the alcohol nucleophile.
-
Dissolve the reactants in the anhydrous solvent.
-
Add HMDS to the reaction mixture.
-
Add the BTMG catalyst. The reaction is often rapid and can be complete within minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be concentrated in vacuo.
-
The product can be purified by silica gel chromatography if necessary, though often the product is obtained in high purity after solvent evaporation.[1]
Table 1: Typical Catalyst Loadings for ASCC
| Nucleophile | SuFEx Hub | BTMG Catalyst Loading | Typical Reaction Time |
| Aryl Alcohol | Aryl Sulfonyl Fluoride | 5.0 mol% | 5 minutes |
| Primary Alkyl Alcohol | Aromatic Sulfonyl Fluoride | 20 mol% | 1-2 hours |
Data synthesized from literature reports.[5]
Diagrams
Workflow for Troubleshooting Low SuFEx Reaction Yield
Caption: A decision tree for troubleshooting low yields in SuFEx reactions.
Simplified SuFEx Reaction Mechanism
Caption: A conceptual diagram of a base-catalyzed SuFEx reaction.
References
- Current time information in Davao City, PH. (n.d.). Google.
-
Sulfur fluoride exchange - PMC - PubMed Central. (2023, August 3). PubMed Central. Retrieved December 12, 2023, from [Link]
-
Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC - NIH. (n.d.). National Institutes of Health. Retrieved December 12, 2023, from [Link]
-
Patel, T. I., Chi, Y., Laha, R., & Moschitto, M. J. (n.d.). Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups. ChemRxiv. Retrieved December 12, 2023, from [Link]
-
Bertram, J., Neumaier, F., Zlatopolskiy, B. D., & Neumaier, B. (2024). Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent. The Journal of Organic Chemistry, 89(6), 3821–3833. Retrieved December 12, 2023, from [Link]
-
Accelerated SuFEx Click Chemistry For Modular Synthesis - PubMed - NIH. (2022, January 21). PubMed. Retrieved December 12, 2023, from [Link]
-
Synthesis of Sulfonyl Azides via Lewis Base Activation of Sulfonyl Fluorides and Trimethylsilyl Azide | Request PDF. (2025, August 5). ResearchGate. Retrieved December 12, 2023, from [Link]
-
SuFEx click chemistry. (A) SuFExable hubs. (B) Click chemistry derived pharmacophores. (C) Classical and accelerated SuFEx protocols. (D) This work: ASCC in drug discovery. (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]
-
Synthesis of Highly Enantioenriched Sulfonimidoyl Fluorides and Sulfonimidamides by Stereospecific Sulfur-Fluorine Exchange (SuFEx) Reaction - PubMed. (2020, October 1). PubMed. Retrieved December 12, 2023, from [Link]
-
Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles | ACS Omega. (2020, November 23). ACS Publications. Retrieved December 12, 2023, from [Link]
-
SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides | Organic Letters. (2020, May 27). ACS Publications. Retrieved December 12, 2023, from [Link]
-
Novel Approaches to Access Arylfluorosulfates and Sulfamoyl Fluorides Based on Sulfur (VI) Fluoride Exchange. (2020, June 1). SciSpace. Retrieved December 12, 2023, from [Link]
-
Evolution of sulfur (VI) fluoride exchange (SuFEx) click chemistry. (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]
-
a) Mechanism of the SuFEx reaction. The SuFEx reagents undergo a click... (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]
-
SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates and Sulfonamides from S(VI) Fluorides. (n.d.). ChemRxiv. Retrieved December 12, 2023, from [Link]
-
Streamlining SuFEx Inhibitor Development: A Unified Approach Using Photolabile and Orthogonal Sulfinate Protecting Groups. (2025, November 25). ResearchGate. Retrieved December 12, 2023, from [Link]
-
Sulfur-Fluoride Exchange (SuFEx)-Mediated Synthesis of Sterically Hindered and Electron-Deficient Secondary and Tertiary Amides via Acyl Fluoride Intermediates - PubMed. (2017, July 26). PubMed. Retrieved December 12, 2023, from [Link]
-
(PDF) Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent. (2024, February 5). ResearchGate. Retrieved December 12, 2023, from [Link]
-
Diethylaminosulfur trifluoride - Wikipedia. (n.d.). Wikipedia. Retrieved December 12, 2023, from [Link]
-
Streamlining SuFEx Inhibitor Development: A Unified Approach Using Photolabile and Orthogonal Sulfinate Protecting Groups - NIH. (n.d.). National Institutes of Health. Retrieved December 12, 2023, from [Link]
-
diethylaminosulfur trifluoride - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved December 12, 2023, from [Link]
-
Diethylaminosulfur Trifluoride (DAST). (n.d.). Common Organic Chemistry. Retrieved December 12, 2023, from [Link]
-
Hansen, T. N., San Segundo, M., & Mergel, A. M. (n.d.). Advances in sulfur–fluoride exchange for chemical biology. ChemRxiv. Retrieved December 12, 2023, from [Link]
-
(PDF) C-SuFEx linkage of sulfonimidoyl fluorides and organotrifluoroborates. (2024, January 11). ResearchGate. Retrieved December 12, 2023, from [Link]
-
Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry - PubMed. (2014, September 1). PubMed. Retrieved December 12, 2023, from [Link]
-
SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - NIH. (n.d.). National Institutes of Health. Retrieved December 12, 2023, from [Link]
-
Frontispiece: Sulfur-Fluoride Exchange (SuFEx)-Mediated Synthesis of Sterically Hindered and Electron-Deficient Secondary and Tertiary Amides via Acyl Fluoride Intermediates | Request PDF. (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]
Sources
- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 4. Synthesis of Highly Enantioenriched Sulfonimidoyl Fluorides and Sulfonimidamides by Stereospecific Sulfur-Fluorine Exchange (SuFEx) Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Accelerated SuFEx Click Chemistry For Modular Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sulfur-Fluoride Exchange (SuFEx)-Mediated Synthesis of Sterically Hindered and Electron-Deficient Secondary and Tertiary Amides via Acyl Fluoride Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Technical Support Center: Optimizing Selectivity of Sulfonyl Fluoride-Based Covalent Inhibitors
<_
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonyl fluoride (SF)-based covalent inhibitors. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the discovery and optimization of these powerful molecules. My aim is to move beyond simple protocols and explain the underlying principles, empowering you to make informed decisions in your experimental design.
Introduction: The Promise and Challenge of Sulfonyl Fluorides
Sulfonyl fluorides have emerged as a privileged class of electrophiles, or "warheads," for targeted covalent inhibitors.[1][2] Their remarkable balance of stability in aqueous environments and context-dependent reactivity makes them highly attractive.[1][3] Unlike traditional warheads that almost exclusively target cysteine, SFs can engage a wider range of nucleophilic amino acid residues, including lysine, tyrosine, serine, threonine, and histidine.[1][2][4][5] This versatility, a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry," significantly expands the druggable proteome, opening avenues to target proteins that lack a suitably positioned cysteine.[4][5][6]
However, this broader reactivity profile presents a key challenge: achieving high selectivity. An ideal covalent inhibitor should react potently with its intended target while remaining inert to the thousands of other proteins within a cell.[7] Off-target modification can lead to toxicity and other undesirable effects, making selectivity a critical hurdle to overcome in drug development.[7][8][9]
This guide provides a structured approach to troubleshooting and optimizing the selectivity of your sulfonyl fluoride-based inhibitors.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: My SF-based inhibitor shows high off-target reactivity in proteomic profiling.
Question: I've run a chemoproteomic experiment (e.g., isoTOP-ABPP or CITe-Id) and my lead compound is lighting up numerous off-target proteins. How can I diagnose the cause and improve its selectivity?
Answer:
High off-target reactivity is a common early-stage challenge. It typically stems from an imbalance between the intrinsic reactivity of your warhead and the affinity of your reversible binding scaffold. The goal is to design a molecule where the covalent bond formation is primarily driven by proximity (high local concentration) within the target's binding pocket, not by indiscriminate, high reactivity.[7]
Potential Causes & Diagnostic Steps:
-
Inherently Hyper-reactive Warhead: The electronic properties of the aryl ring to which the sulfonyl fluoride is attached can dramatically influence its reactivity. Electron-withdrawing groups can increase the electrophilicity of the sulfur atom, making the warhead more prone to react with non-target nucleophiles.
-
Action: Synthesize and test analogs with different electronic properties on the aryl ring. Compare their stability in buffer and reactivity against a panel of simple nucleophiles (e.g., N-acetyltyrosine, N-acetyllysine) to rank their intrinsic reactivity.[10]
-
-
Insufficient Reversible Binding Affinity (KI): If the non-covalent binding of your inhibitor to the target is weak, the molecule spends more time unbound, increasing the probability of random collisions and reactions with off-targets. A potent covalent inhibitor's overall efficiency (kinact/KI) is a function of both its binding affinity (KI) and its maximal rate of inactivation (kinact).[11][12]
-
Poor Scaffolding and Warhead Positioning: Even with good affinity, if the sulfonyl fluoride is not properly oriented towards the target nucleophile, the rate of the on-target reaction will be slow. This gives the inhibitor more time to engage in off-target reactions.
Workflow for Improving Selectivity:
Below is a decision-making workflow for addressing off-target reactivity.
Caption: Troubleshooting workflow for high off-target reactivity.
Issue 2: My inhibitor has low potency or a slow rate of covalent modification.
Question: My sulfonyl fluoride compound binds reversibly to my target, but the covalent modification is either very slow or incomplete, even at high concentrations. What's going wrong?
Answer:
This issue points to a kinetic barrier in the second, irreversible step of the binding mechanism. The transition from the non-covalent complex (E•I) to the covalent adduct (E-I) is inefficient.
Potential Causes & Solutions:
-
Mismatch between Warhead and Nucleophile: Sulfonyl fluorides react more readily with certain residues (e.g., tyrosine, lysine) than others.[10][18] While they can react with serine, the context of the binding pocket is critical.[1] Furthermore, the pKa of the target residue is crucial; it must be sufficiently nucleophilic to attack the electrophilic sulfur.
-
Solution: Confirm the identity of the target nucleophile using mass spectrometry-based peptide mapping. If the target is a less reactive residue, you may need to either increase the intrinsic reactivity of the warhead (a trade-off with selectivity) or redesign the scaffold to engage a more nucleophilic residue in the vicinity.
-
-
Suboptimal "Reaction-Ready" Conformation: Covalent bond formation requires precise alignment of the electrophile and the nucleophile.[16] The initial non-covalent binding pose may not be the same as the conformation required for the chemical reaction. The transition to this "reaction-ready" state can be a rate-limiting step.[16]
-
Solution: Use computational modeling to explore the conformational dynamics of the inhibitor in the binding site.[16][17] Medicinal chemistry efforts can then focus on introducing rigidifying elements or different linker geometries to the scaffold to pre-organize the inhibitor in a conformation that favors the reaction.
-
-
Hydrolysis of the Sulfonyl Fluoride: While generally stable, sulfonyl fluorides can undergo hydrolysis, especially if the binding pocket contains catalytic residues (like in serine proteases) that can activate a water molecule.[7] This would consume the inhibitor in a non-productive manner.
-
Solution: Measure the stability of your compound in the presence and absence of the target protein (using a catalytically dead mutant if available). If the protein accelerates hydrolysis, this suggests the warhead is binding in a way that promotes reaction with water instead of the target residue. Redesigning the linker to reposition the warhead may be necessary.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Why choose a sulfonyl fluoride over a more traditional acrylamide warhead?
A1: The primary advantage is the ability to target a broader range of amino acid residues.[4][5] Acrylamides are almost exclusively used for targeting cysteine. Since many proteins of interest lack a targetable cysteine in their binding sites, sulfonyl fluorides open up a much larger portion of the proteome for covalent drug design.[4][19] Additionally, the tunable reactivity of SFs allows for a "Goldilocks" approach, where reactivity can be modulated to be just right for the target, minimizing off-target effects.[5]
| Feature | Sulfonyl Fluoride (SF) | Acrylamide (Michael Acceptor) |
| Target Residues | Tyr, Lys, Ser, His, Thr[1] | Primarily Cys[11] |
| Reactivity Tuning | Highly tunable via electronics on aryl ring[10] | Less tunable, generally high reactivity |
| Metabolic Stability | Generally high[5] | Can be susceptible to metabolism (e.g., glutathione conjugation) |
| Leaving Group | Benign fluoride ion[5][7] | None (addition reaction) |
Q2: How can I definitively confirm that my inhibitor is forming a covalent bond with the target protein?
A2: A combination of techniques is required for robust validation. No single experiment is sufficient.[11]
-
Intact Protein Mass Spectrometry: The most direct method. Incubate the protein with the inhibitor and analyze the mixture using LC-MS. A mass shift corresponding to the molecular weight of the inhibitor covalently attached to the protein is conclusive evidence.
-
"Washout" or Dialysis Experiment: Measure enzymatic activity (or binding) before and after extensive dialysis or buffer exchange. If the inhibition is covalent, the activity will not be recovered after removing the unbound inhibitor. A reversible inhibitor's effect would be lost.
-
Peptide Mapping Mass Spectrometry: To identify the specific residue being modified, digest the inhibitor-protein complex (e.g., with trypsin) and analyze the resulting peptides by LC-MS/MS. This will pinpoint the exact amino acid that the warhead has attached to.
-
Kinetic Analysis: Covalent inhibitors display time-dependent inhibition.[14] Assays that show increasing inhibition with longer pre-incubation times are indicative of a covalent mechanism.
Q3: What are the key kinetic parameters I need to determine for my covalent inhibitor, and how do they relate to selectivity?
A3: For a two-step covalent inhibitor, you must determine both the initial reversible binding affinity (KI) and the maximal rate of covalent modification (kinact).[11][14]
-
KI (Inhibition Constant): Represents the affinity of the non-covalent binding step. A lower KI means stronger binding.
-
kinact (Rate of Inactivation): Represents the maximum rate of the irreversible chemical reaction step once the inhibitor is bound.
The overall potency and efficiency of the inhibitor is best described by the second-order rate constant kinact/KI .[11][12]
Mechanism of Covalent Inhibition:
Caption: Kinetic model for a two-step covalent inhibitor.
Selectivity arises from maximizing the kinact/KI for your on-target while minimizing it for all off-targets. This is typically achieved by optimizing KI (making the scaffold highly specific for the target protein), which ensures that the reactive warhead is primarily localized at the intended site of action.
Experimental Protocols
Protocol 1: Determination of kinact and KI
This protocol describes a common method for determining the kinetic parameters of an irreversible inhibitor.
Objective: To separately calculate the reversible binding constant (KI) and the maximal rate of inactivation (kinact).
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Covalent inhibitor stock solution (in DMSO)
-
Microplate reader
Methodology:
-
Initial Velocity Scans: Determine the Michaelis-Menten constant (KM) of the substrate for your enzyme under the planned assay conditions. This is crucial for accurate calculations.[14]
-
Progress Curve Analysis: a. Prepare a series of inhibitor concentrations. b. In a microplate, add the enzyme to the assay buffer. c. Initiate the reaction by adding a mixture of the substrate (at a concentration near its KM) and one of the inhibitor concentrations. d. Immediately monitor the reaction progress (e.g., absorbance or fluorescence) over time.
-
Data Fitting: a. For each inhibitor concentration, the progress curve will show an initial velocity that slows over time as the enzyme is inactivated. b. Fit each curve to the equation for time-dependent inhibition: P = (v₀ / k_obs) * (1 - exp(-k_obs * t)) where P is product formed, v₀ is the initial velocity, t is time, and k_obs is the observed rate of inactivation.
-
Parameter Calculation: a. Plot the calculated k_obs values against the corresponding inhibitor concentrations [I]. b. Fit this plot to the hyperbolic equation: k_obs = k_inact * [I] / (K_I * (1 + [S]/K_M) + [I]) c. The fitted curve will yield the values for k_inact and K_I.
References
- High‐Throughput Kinetic Analysis for Target‐Directed Covalent Ligand Discovery. (n.d.). Google Scholar.
- Mader, L. K., & Keillor, J. W. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data. RSC Publishing.
- SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. (2019). PubMed.
- Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2025). Google Scholar.
- A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. (n.d.). Bohrium.
- Covalent drug discovery using sulfur(VI) fluoride exchange warheads. (2023). PubMed.
- Covalent drug discovery using sulfur(VI) fluoride exchange warheads. (n.d.). Taylor & Francis.
- A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022). PubMed.
- A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. (n.d.). Bohrium.
- Covalent drugs and inhibitors characterization based on kinetic... (n.d.). ResearchGate.
- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). Sigma-Aldrich.
- SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. (2019). PNAS.
- Chemoproteomic methods for covalent drug discovery. (n.d.). PubMed Central (PMC).
- A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. (2018). Journal of the American Chemical Society.
- Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. (n.d.). PubMed Central (PMC).
- A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. (n.d.). PubMed Central (PMC).
- Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. (n.d.). Google Scholar.
- Strategies for Screening and Characterizing Targeted Covalent Inhibitors. (2024). YouTube.
- Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors. (n.d.). PubMed Central (PMC).
- Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. (n.d.). PubMed Central (PMC).
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). Google Scholar.
- Pitfalls and Considerations in Determining the Potency and Mutant Selectivity of Covalent Epidermal Growth Factor Receptor Inhibitors. (n.d.). ACS Publications.
- Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. (2023). PubMed Central (PMC).
- Advances in sulfonyl exchange chemical biology: expanding druggable target space. (n.d.). Google Scholar.
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). ACS Publications.
- Sulfonyl fluorides as privileged warheads in chemical biology. (2015). RSC Publishing.
- Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. (n.d.). PubMed Central (PMC).
- Sulfonyl fluoride inhibitors of fatty acid amide hydrolase. (2012). PubMed.
- Sulfonyl fluorides as privileged warheads in chemical biology. (2015). PubMed Central (PMC).
- Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (2022). PubMed.
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. High‐Throughput Kinetic Analysis for Target‐Directed Covalent Ligand Discovery | Semantic Scholar [semanticscholar.org]
- 14. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
- 15. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up Dimethylsulfamoyl Fluoride (DMSF) Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Dimethylsulfamoyl fluoride (DMSF). This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production of DMSF. As a potent electrophilic hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and a valuable covalent chemical probe, DMSF is increasingly vital in modern drug discovery.[1][2][3] However, its scale-up presents unique challenges related to synthesis efficiency, purification, stability, and handling.
This document provides in-depth, field-proven insights in a practical question-and-answer format to address specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (DMSF) and why is its scale-up important?
This compound (DMSF), or N,N-dimethylsulfamoyl fluoride, is a highly reactive organosulfur compound with the formula C₂H₆FNO₂S.[4][5] It has gained significant traction in drug discovery and chemical biology as a key reagent for SuFEx click chemistry, a set of reactions that allow for the rapid and modular construction of complex molecules.[6][7] Furthermore, its sulfamoyl fluoride moiety acts as a "warhead" that can form stable covalent bonds with nucleophilic amino acid residues (like lysine, tyrosine, and histidine) in proteins, making it an invaluable tool for developing covalent inhibitors and chemical probes to investigate protein function.[1][2][8] Scaling up its production is critical to meet the growing demand for these applications, from creating compound libraries to supplying preclinical and clinical studies.
Q2: What are the primary challenges when scaling DMSF synthesis from the lab to a pilot plant?
The main challenges stem from the reactivity and stability of the reagents and product. Key issues include:
-
Byproduct Formation: Traditional synthesis methods, such as the reaction of dimethylamine with sulfuryl fluoride (SO₂F₂) gas, often produce a mixture of products that are difficult to separate, making the process uneconomical for scale-up.[9][10]
-
Exothermic Reactions: Many synthesis routes are exothermic, requiring careful thermal management at scale to prevent runaway reactions and decomposition of the product.[9]
-
Moisture and Air Sensitivity: DMSF is sensitive to moisture and air, which can lead to degradation.[4] This necessitates the use of inert atmosphere conditions and dry reagents, which can be more complex to manage at a larger scale.
-
Purification: Removing impurities and byproducts to achieve the high purity (>98%) required for pharmaceutical applications often requires specialized techniques like vacuum distillation.[9][11]
-
Safety and Handling: DMSF is a hazardous material; it is flammable, toxic, and causes severe skin and eye burns.[12][13] Handling large quantities requires stringent engineering controls and personal protective equipment (PPE).[14][15]
Q3: What are the critical safety precautions for handling multi-gram to kilogram quantities of DMSF?
Handling DMSF at scale demands a robust safety protocol.
-
Engineering Controls: Work must be conducted in a well-ventilated area, preferably within a walk-in fume hood.[12] All electrical equipment should be explosion-proof, and measures must be in place to prevent the buildup of static electricity.[11][12][15]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes impermeable gloves, a full chemical-resistant suit, and safety glasses with side shields.[12] A self-contained breathing apparatus (SCBA) must be available and ready for emergency use.[12][14]
-
Spill and Emergency Response: An emergency plan should be in place. Spills should only be handled by trained personnel. Absorb spills with dry earth or sand and transfer to a labeled, sealed container for disposal.[12] An eye wash station and safety shower must be immediately accessible.
-
First Aid: In case of skin contact, immediately drench the affected area with running water for at least 15 minutes and seek immediate medical attention.[12] If inhaled, move the person to fresh air; if they are not breathing, give artificial respiration and consult a physician.[14]
Q4: How should I properly store bulk quantities of DMSF to ensure stability?
Long-term stability requires strict storage conditions.
-
Temperature: Store in a refrigerator or freezer, with recommended temperatures between 0-10°C.[4][12] Some suppliers recommend storing under -20°C in a freezer.[16]
-
Atmosphere: The container must be tightly closed and stored under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.[4][15]
-
Container: Use a robust, chemically resistant container. Ensure it is properly grounded to prevent static discharge.[11]
-
Incompatibilities: Store away from incompatible materials such as oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][14]
Section 2: Synthesis & Scale-Up Troubleshooting Guide
Problem: My reaction yield is significantly lower at a larger scale compared to my bench-top experiments.
This is a common issue in process chemistry, often related to heat and mass transfer limitations.
-
Possible Cause 1: Inefficient Thermal Management.
-
Explanation: The synthesis of DMSF, particularly via halide exchange, can be exothermic.[9] What dissipates easily in a small flask can cause significant temperature spikes in a large reactor, leading to thermal decomposition of the product and the formation of hazardous byproducts like hydrogen fluoride and sulfur oxides.[4]
-
Solution: Implement controlled, stepwise heating and ensure your reactor has adequate cooling capacity. For reactions starting with 1-2 kg of material, a staged heating profile (e.g., holding at 50°C, then 60°C, then 70°C for set periods) can prevent dangerous exotherms while ensuring the reaction goes to completion.[9] Monitor the internal reaction temperature closely and use a reactor jacket with a circulating coolant for precise control.
-
-
Possible Cause 2: Poor Mixing and Mass Transfer.
-
Explanation: As the reaction volume increases, achieving homogeneous mixing becomes more difficult. In heterogeneous reactions, such as the fluorination of N,N-dimethylsulfamoyl chloride with a solid fluorinating agent like bismuth trifluoride (BiF₃), poor mixing can lead to localized "hot spots" and incomplete conversion of the starting material.[9]
-
Solution: Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., anchor or pitched-blade turbine) to ensure efficient mixing of solids and liquids. The stirring speed should be optimized to keep the solid suspended without introducing excessive shear that could complicate the process.
-
-
Possible Cause 3: Impure or Wet Reagents/Solvents.
-
Explanation: DMSF's sensitivity to moisture means that any water present in the starting materials or solvents will consume the product and generate corrosive byproducts.[4] This issue is magnified at scale, where larger absolute quantities of water can be introduced.
-
Solution: Use high-purity, anhydrous solvents and reagents. If necessary, dry solvents using standard techniques (e.g., molecular sieves, distillation) before use. Ensure all starting materials have a low water content as verified by Karl Fischer titration.
-
Problem: I am struggling to separate DMSF from reaction byproducts, resulting in low purity.
Purification is a critical bottleneck, especially with older synthesis methods.
-
Possible Cause 1: Suboptimal Synthesis Route.
-
Explanation: The reaction of dimethylamine with sulfuryl fluoride gas is known to produce a mixture of products, including N-(fluorosulfonyl) dimethylamine, tetramethylsulfamide, and dimethylamine hydrofluoride, which are very difficult to separate from the desired DMSF.[9][17] This makes the route economically unviable for large-scale, high-purity production.[10]
-
Solution: Adopt a more modern synthesis route. The fluorination of N,N-dimethylsulfamoyl chloride with a solid fluorinating agent like bismuth trifluoride (BiF₃) is a cleaner alternative.[9] This non-aqueous process produces a solid byproduct (bismuth trichloride, BiCl₃) that can be easily separated from the liquid DMSF product by filtration, followed by distillation of the filtrate for high purity.[9]
-
-
Possible Cause 2: Inefficient Purification Technique.
-
Explanation: Simple distillation at atmospheric pressure may not be sufficient and can lead to thermal decomposition due to the high temperatures required.
-
Solution: Purify the final product by vacuum distillation.[9] This allows the distillation to occur at a lower temperature, preserving the integrity of the heat-sensitive DMSF. A typical procedure involves distillation at a reduced pressure of 20 mmHg at around 50°C.[9] Ensure your vacuum system is robust and protected from corrosive vapors.
-
Problem: The final product appears to be degrading during workup or storage.
DMSF's stability is conditional. Adherence to strict protocols is essential.
-
Possible Cause 1: Exposure to Air or Moisture.
-
Explanation: DMSF reacts with water.[4] Any exposure during filtration, transfer, or storage will compromise purity and yield.
-
Solution: Conduct all transfers and workup steps under an inert atmosphere (nitrogen or argon). Use Schlenk line techniques or a glovebox for sensitive operations. Store the final product in a sealed container with an inert gas headspace.
-
-
Possible Cause 2: Incompatible Materials.
-
Explanation: Contact with oxidizing agents or strong acids can catalyze decomposition.
-
Solution: Ensure all glassware and reactor components are clean, dry, and free of contaminants. Avoid using materials that are incompatible with DMSF or any of the reagents in the process.
-
Section 3: Protocols & Methodologies
Protocol 3.1: Scale-Up Synthesis of DMSF via Halide Exchange (Bismuth Trifluoride Method)
This protocol is based on modern methods designed for higher yield and purity at scale.[9]
Materials:
-
N,N-dimethylsulfamoyl chloride (DMSC)
-
Bismuth trifluoride (BiF₃)
-
Anhydrous dichloromethane (DCM, optional solvent)
-
Glass-lined reactor with overhead stirring, heating/cooling jacket, condenser, and nitrogen inlet/outlet.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reagents: Charge the reactor with N,N-dimethylsulfamoyl chloride and bismuth trifluoride. A slight excess of BiF₃ may be used to ensure complete conversion.
-
Controlled Heating: Begin stirring and slowly heat the reaction mixture using the jacket. Implement a staged heating profile to control the exothermic reaction. For example:
-
Heat to 50°C and hold for 1 hour.
-
Heat to 60°C and hold for 1 hour.
-
Heat to 70-80°C and hold until the reaction is complete (monitor by GC or NMR). Do not exceed 80-90°C to minimize byproduct formation.[9]
-
-
Reaction Monitoring: Periodically take samples (under inert atmosphere) to monitor the disappearance of the starting material.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. If a solvent like DCM was used, it can be removed by distillation. The solid bismuth trichloride (BiCl₃) byproduct is then separated from the liquid DMSF by filtration under a nitrogen blanket.[9]
-
Purification: The crude DMSF filtrate is transferred to a distillation apparatus for purification.
Protocol 3.2: Purification by Vacuum Distillation
Procedure:
-
Setup: Assemble a vacuum distillation apparatus with a short path to minimize product loss. Ensure all joints are well-sealed.
-
Distillation: Heat the crude DMSF gently using an oil bath. Apply vacuum slowly to prevent bumping.
-
Collection: Collect the DMSF fraction that distills at approximately 50°C under 20 mmHg.[9]
-
Storage: Immediately transfer the purified, colorless liquid to a clean, dry, amber glass bottle, flush with nitrogen, seal tightly, and store in a refrigerator at 2-8°C.[12]
Protocol 3.3: Quality Control using NMR Spectroscopy
Procedure:
-
Sample Preparation: Prepare a sample of the purified DMSF in an appropriate deuterated solvent (e.g., CDCl₃).
-
¹H NMR Analysis: Acquire a proton NMR spectrum. The spectrum should show a clean singlet for the N(CH₃)₂ protons at approximately δ 3.15 ppm.[4]
-
¹⁹F NMR Analysis: Acquire a fluorine NMR spectrum. This will confirm the presence of the S-F bond and help identify any fluorine-containing impurities.
-
Purity Assessment: Integrate the peaks in the ¹H NMR spectrum to assess purity and confirm the absence of starting materials or solvent residues. Purity for drug discovery applications should typically be >98%.[11]
Section 4: Data Summaries & Visualizations
Table 1: Physical and Chemical Properties of this compound (DMSF)
| Property | Value | Source(s) |
| CAS Number | 354-44-9 | [5][12] |
| Molecular Formula | C₂H₆FNO₂S | [5][13] |
| Molecular Weight | 127.14 g/mol | [5][13] |
| Appearance | Colorless to light yellow liquid | [5][11] |
| Boiling Point | 151.5°C @ 760 mmHg | [17] |
| Flash Point | 45.5°C | [17] |
| Density | ~1.3 g/cm³ | [15][17] |
| Storage Temp. | 2-8°C or under -20°C | [12] |
Table 2: Comparison of Common DMSF Synthesis Routes
| Feature | Route 1: Dimethylamine + SO₂F₂ | Route 2: DMSC + BiF₃ (Halide Exchange) |
| Starting Materials | Dimethylamine, Sulfuryl Fluoride Gas | N,N-dimethylsulfamoyl chloride, Bismuth Trifluoride |
| Key Byproducts | Me₂NH₂F, SO₂(NMe₂)₂ | Bismuth Trichloride (BiCl₃) |
| Separation Difficulty | High (similar boiling points) | Low (solid/liquid separation) |
| Scalability | Poor, uneconomical | Good, high yield and purity achievable |
| Safety Concerns | Handling of toxic SO₂F₂ gas | Handling of solids, controlled exotherm |
| Reference(s) | [9][10] | [9] |
Diagrams
Caption: DMSF Synthesis Workflow (Halide Exchange). A scalable process emphasizing inert conditions and controlled heating.
Caption: Troubleshooting Tree for Low DMSF Yield. A logical guide to diagnosing common scale-up problems.
References
- Smolecule. (2023, August 16). Buy this compound | 354-44-9.
-
Organic Chemistry Portal. Sulfamoyl fluoride synthesis by amination. Retrieved from [Link]
- Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. (Link not available)
- Google Patents. (2023). KR20230054416A - Synthesis of N,N-branched sulfamoyl fluoride compounds using bismuth trifluoride.
- Google Patents. (2024). KR20240027683A - Synthesis of N,N-dialkyl, N,N-dialkenyl, N,N-dialkynyl, and related cyclic, sulfamoyl fluoride compounds using hydrogen fluoride.
-
ResearchGate. A) Scale‐up synthesis of sulfurimidoyl fluoride and sulfonimidoyl.... Retrieved from [Link]
-
Chemical Science (RSC Publishing). (2020, July 13). Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry. Retrieved from [Link]
-
Capot Chemical. (2025, December 8). MSDS of this compound. Retrieved from [Link]
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (Link not available)
-
LookChem. Cas 354-44-9,this compound. Retrieved from [Link]
-
ResearchGate. Scheme 7. (a) Synthesis of the sulfamoyl fluorides via the two solid.... Retrieved from [Link]
-
PubChem. Sulfamoyl fluoride, N,N-dimethyl- | C2H6FNO2S | CID 120216. Retrieved from [Link]
-
Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
-
PubMed. (2024, October 10). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Retrieved from [Link]
-
PMC - NIH. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. Retrieved from [Link]
-
ResearchGate. New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design | Request PDF. Retrieved from [Link]
-
RSC Publishing. (2019, November 20). FSI-inspired solvent and “full fluorosulfonyl” electrolyte for 4 V class lithium-metal batteries. Retrieved from [Link]
-
RSC Publishing. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. Retrieved from [Link]
- Google Patents. US20040131536A1 - Purification of sulfuryl fluoride.
-
WIPO Patentscope. (2014, June 26). WO/2014/096548 METHOD AND ARRANGEMENT FOR REMOVING FLUORIDE FROM SULFATE SOLUTIONS. Retrieved from [Link]
-
DSpace@MIT. Design Guidelines for Sulfonyl/Sulfamoyl Fluoride Additives to Modulate Lithium Anode Coulombic Efficiency. Retrieved from [Link]
Sources
- 1. "Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical B" by Pedro Martinez Velez and Nicholas Ball [scholarship.claremont.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. smolecule.com [smolecule.com]
- 5. CAS 354-44-9: dimethylsulfamyl fluoride | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03606D [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. KR20230054416A - Synthesis of N,N-branched sulfamoyl fluoride compounds using bismuth trifluoride - Google Patents [patents.google.com]
- 10. KR20240027683A - Synthesis of N,N-dialkyl, N,N-dialkenyl, N,N-dialkynyl, and related cyclic, sulfamoyl fluoride compounds using hydrogen fluoride - Google Patents [patents.google.com]
- 11. This compound | 354-44-9 | TCI AMERICA [tcichemicals.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. Sulfamoyl fluoride, N,N-dimethyl- | C2H6FNO2S | CID 120216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. capotchem.com [capotchem.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. N,N-Dimethylsulfamoyl fluoride | 354-44-9 [sigmaaldrich.com]
- 17. Cas 354-44-9,this compound | lookchem [lookchem.com]
Technical Support Center: Stabilizing the Solid Electrolyte Interphase (SEI) with Dimethyl Sulfamoyl Fluoride (DMSF) Additives
Welcome to the technical support center for utilizing Dimethyl Sulfamoyl Fluoride (DMSF) as a stabilizing additive for the Solid Electrolyte Interphase (SEI) in next-generation batteries. This guide is designed for researchers, scientists, and professionals in the field of battery technology and drug development who are looking to enhance battery performance and longevity. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Introduction
The stability of the Solid Electrolyte Interphase (SEI) is paramount for the performance, safety, and cycle life of lithium-ion and other advanced battery chemistries. An unstable SEI can lead to continuous electrolyte decomposition, capacity fade, and even catastrophic cell failure. Dimethyl Sulfamoyl Fluoride (DMSF) has emerged as a promising electrolyte additive to form a more robust and stable SEI layer. This guide provides practical, field-proven insights to help you successfully incorporate DMSF into your experimental workflows and overcome potential hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with DMSF additives. Each problem is followed by a step-by-step troubleshooting workflow and a scientific explanation of the underlying principles.
Issue 1: Poor Cycling Stability and Capacity Fade After DMSF Addition
Symptoms:
-
Rapid decline in discharge capacity over cycles.
-
Inconsistent charge/discharge profiles.
-
Noticeable decrease in Coulombic efficiency after the initial cycles.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor cycling stability.
Detailed Troubleshooting Steps & Scientific Rationale:
-
Verify DMSF Concentration: The concentration of DMSF is a critical parameter. While beneficial, an inappropriate concentration can be detrimental.
-
Action: Prepare a series of electrolytes with varying DMSF concentrations (e.g., 1 wt% and 10 wt%) and evaluate their performance in half-cells.[1]
-
Rationale: An optimal concentration of DMSF is required to form a stable SEI without negatively impacting other cell components or electrolyte properties. For instance, in K-ion batteries with graphite electrodes, both 1 wt% and 10 wt% DMSF have shown significant improvements in Coulombic efficiency and capacity retention.[1] However, the optimal concentration can vary depending on the specific battery chemistry.
-
-
Ensure High Purity of Electrolyte Components: Impurities, especially water, can lead to parasitic reactions and an unstable SEI.
-
Action: Use battery-grade solvents and salts with low water content. Prepare electrolytes in an argon-filled glovebox with a dew point below -80 °C.
-
Rationale: Water can react with the lithium salt (e.g., LiPF6) to form HF, which attacks the electrode surface and disrupts the formation of a stable SEI. High-purity components minimize these side reactions.
-
-
Optimize the Formation Cycling Protocol: The initial cycles are crucial for forming a stable SEI.
-
Action: Employ a slow formation rate (e.g., C/20 or C/10) for the first few cycles. Consider a constant voltage step at the end of the first charge.
-
Rationale: A slower formation rate allows for a more ordered and compact SEI to form. This initial investment in a well-formed SEI pays dividends in long-term cycling stability.
-
-
Characterize the SEI: Understanding the composition and morphology of the SEI can provide insights into the failure mechanism.
-
Action: Use techniques like X-ray Photoelectron Spectroscopy (XPS) and Transmission Electron Microscopy (TEM) to analyze the SEI on cycled electrodes.
-
Rationale: XPS can reveal the chemical composition of the SEI, confirming the incorporation of DMSF decomposition products. For example, studies have shown that DMSF can lead to a thinner SEI with a reduced alkyl carbonate content.[1] TEM can provide visual evidence of the SEI's uniformity and thickness.
-
Issue 2: Low Initial Coulombic Efficiency (ICE)
Symptom:
-
The Coulombic efficiency of the first cycle is significantly lower than expected, indicating excessive electrolyte decomposition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low initial coulombic efficiency.
Detailed Troubleshooting Steps & Scientific Rationale:
-
Assess DMSF Purity: Impurities in the additive itself can lead to undesirable side reactions.
-
Action: If possible, analyze the purity of the DMSF additive using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
-
Rationale: Even small amounts of reactive impurities can be preferentially reduced on the electrode surface, leading to a poorly formed SEI and low ICE. For example, impurities like trichloromethane have been identified in lower-purity sulfamoyl fluoride additives and can negatively impact performance.[2]
-
-
Ensure Pristine Electrode Surfaces: Contaminants on the electrode surface can interfere with SEI formation.
-
Action: Handle electrodes in a clean environment and ensure they are properly dried before cell assembly.
-
Rationale: Surface contaminants can act as nucleation sites for non-uniform SEI growth, leading to increased electrolyte consumption and a lower ICE.
-
-
Refine the Formation Protocol: A carefully controlled initial charge is key to maximizing ICE.
-
Action: Consider a very slow initial charge rate (e.g., C/50) for the first few hours before proceeding with the standard formation protocol.
-
Rationale: This "trickle charge" allows for a more gradual and controlled formation of the SEI, which can improve its passivating properties and reduce irreversible capacity loss in the first cycle.
-
Frequently Asked Questions (FAQs)
1. What is the primary mechanism by which DMSF stabilizes the SEI?
DMSF is believed to be preferentially reduced on the anode surface during the initial charging cycle. Its decomposition products, which may include lithium fluoride (LiF) and sulfur-containing species, contribute to the formation of a more stable and robust SEI layer. This enhanced SEI is less prone to cracking and dissolution, thereby minimizing continuous electrolyte decomposition and improving long-term cycling performance. Studies on similar fluorosulfonamide-type additives suggest they contribute to a thinner and more uniform SEI.[1]
2. What is the optimal concentration of DMSF to use in my electrolyte?
The optimal concentration of DMSF can vary depending on the specific battery chemistry (anode/cathode materials, solvent, and salt). However, research suggests that concentrations in the range of 1 wt% to 10 wt% are effective.[1] It is highly recommended to perform a concentration optimization study for your specific system to achieve the best balance between performance improvement and potential negative effects at higher concentrations.
| DMSF Concentration | Effect on Performance (Graphite Electrode in K-ion Battery) | Reference |
| 1 wt% | Significant improvement in charge/discharge Coulombic efficiency. | [1] |
| 10 wt% | High capacity retention (68% after 500 cycles) and reduced charge transfer resistance. | [1] |
3. How does DMSF affect the ionic conductivity of the electrolyte?
The addition of DMSF may have a slight impact on the ionic conductivity of the electrolyte. The extent of this effect can depend on the base electrolyte composition and the concentration of the additive. It is advisable to measure the ionic conductivity of your DMSF-containing electrolyte using electrochemical impedance spectroscopy (EIS) to ensure it remains within an acceptable range for your application.
4. Is DMSF compatible with common lithium salts and electrolyte solvents?
DMSF has been shown to be compatible with common carbonate-based electrolytes such as those containing ethylene carbonate (EC) and diethyl carbonate (DEC), and with salts like KPF6.[1] However, compatibility with other solvents and salts should be verified experimentally. When introducing a new additive, it is always good practice to check for any signs of incompatibility, such as precipitation or color change in the electrolyte.
5. What are the safety precautions for handling DMSF?
DMSF, and more broadly Dimethyl Sulfoxide (DMSO) and its derivatives, should be handled with care in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use. Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood.
-
Skin Contact: Avoid direct contact with skin, as DMSO and its derivatives can be readily absorbed and may carry other dissolved substances through the skin. In case of contact, wash the affected area thoroughly with soap and water.
-
Storage: Store in a cool, dry, and well-ventilated place away from ignition sources.
6. What analytical techniques are recommended for characterizing the SEI formed with DMSF?
A multi-technique approach is recommended for a comprehensive understanding of the SEI:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental and chemical composition of the SEI surface.
-
Hard X-ray Photoelectron Spectroscopy (HAXPES): To probe deeper into the SEI and analyze the bulk composition.[1]
-
Transmission Electron Microscopy (TEM): For direct visualization of the SEI's thickness, morphology, and uniformity.
-
Electrochemical Impedance Spectroscopy (EIS): To measure the charge transfer resistance and ionic conductivity of the SEI.[1]
-
Atomic Force Microscopy (AFM): To study the surface topography and mechanical properties of the SEI.
Experimental Protocols
Protocol 1: Preparation of DMSF-Containing Electrolyte
-
Environment: Perform all steps inside an argon-filled glovebox with oxygen and water levels below 0.1 ppm.
-
Materials:
-
High-purity, battery-grade solvents (e.g., EC, DEC).
-
High-purity lithium salt (e.g., LiPF6).
-
High-purity DMSF additive.
-
-
Procedure: a. Accurately weigh the solvents into a clean, dry container. b. Slowly add the desired amount of lithium salt while stirring until fully dissolved. c. Weigh the required amount of DMSF to achieve the target weight percentage (e.g., 1 wt%). d. Add the DMSF to the electrolyte solution and stir until completely dissolved and the solution is homogeneous. e. Store the electrolyte in a tightly sealed container inside the glovebox.
Protocol 2: Half-Cell Assembly and Formation Cycling
-
Electrode Preparation:
-
Prepare your working electrode (e.g., graphite) and counter electrode (e.g., lithium metal) according to your standard procedures.
-
Ensure electrodes are thoroughly dried under vacuum before transferring to the glovebox.
-
-
Cell Assembly:
-
Assemble coin cells (e.g., 2032-type) inside the glovebox.
-
Use a separator (e.g., glass fiber) and add a sufficient amount of the DMSF-containing electrolyte to wet the separator and electrodes.
-
-
Formation Cycling:
-
Allow the assembled cells to rest for at least 12 hours to ensure complete electrolyte wetting.
-
Perform the initial charge-discharge cycles at a low C-rate (e.g., C/20 or C/10) for 2-3 cycles.
-
Record the voltage profiles and calculate the initial Coulombic efficiency.
-
References
-
Gossage, Z. T., Hosaka, T., Matsuyama, T., Tatara, R., & Komaba, S. (2022). Fluorosulfonamide-type electrolyte additives for long-life K-ion batteries. Journal of Materials Chemistry A, 10(47), 25063-25074. [Link]
-
ResearchGate. (n.d.). Structures of additives containing fluorosulfonamide-type functionalities. Retrieved from [Link]
Sources
Technical Support Center: Minimizing Side Reactions in Sulfonyl Fluoride-Based Protein Modification
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The use of sulfonyl fluorides (SFs) in creating covalent protein modifications has become a cornerstone in chemical biology and drug discovery. The unique reactivity of the Sulfur(VI) Fluoride Exchange (SuFEx) "click" chemistry allows for the formation of stable, covalent bonds with a variety of nucleophilic amino acid residues.[1][2] However, this reactivity must be carefully controlled to prevent undesirable side reactions, ensuring the specificity and success of your experiments.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established scientific principles and field-proven experience to help you navigate the complexities of SF-based protein modification.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the reactivity and handling of sulfonyl fluoride reagents.
Q1: What are the primary amino acid targets for sulfonyl fluorides?
A1: Sulfonyl fluorides are versatile electrophiles that can react with several nucleophilic amino acid residues.[3] The most common targets, forming stable covalent adducts, are Tyrosine (Tyr), Lysine (Lys), and Histidine (His).[2][4] Serine (Ser) and Threonine (Thr) can also be targeted, particularly within enzyme active sites where their reactivity is enhanced.[5][6] While cysteine is highly nucleophilic, the resulting thiosulfonate ester adduct is often unstable, making it a less common target for durable modifications with SFs.[4][7]
Q2: My sulfonyl fluoride reagent appears to be degrading in my aqueous buffer before it can react with my protein. What's happening?
A2: This is likely due to hydrolysis, a common side reaction where the sulfonyl fluoride reacts with water. The rate of hydrolysis is highly dependent on the electronic properties of the SF reagent and the pH of the buffer.[4] Highly reactive SFs, often those with electron-withdrawing groups, are more prone to hydrolysis.[4] It is crucial to balance the reactivity of the warhead with its stability in aqueous solutions.[4][8]
Q3: What is "proximity-enabled" reactivity, and why is it important for specificity?
A3: Proximity-enabled reactivity, also known as context-dependent reactivity, is a key principle for achieving high specificity with SF probes.[9][10] It describes a two-step mechanism: first, the molecule containing the sulfonyl fluoride binds non-covalently to a specific site on the protein.[10][11] This binding event brings the sulfonyl fluoride "warhead" into close proximity and optimal orientation with a nearby nucleophilic residue, dramatically increasing the rate of the covalent reaction at that specific site while minimizing reactions with other solvent-exposed nucleophiles elsewhere on the protein.[9][12] This is fundamental to avoiding off-target modifications.
Part 2: Troubleshooting Guide: Common Side Reactions & Solutions
This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.
Issue 1: High Levels of Off-Target Lysine Modification
Q: I am trying to target a specific tyrosine residue, but mass spectrometry analysis shows significant modification of multiple lysine residues. How can I improve selectivity for tyrosine?
A: This is a classic challenge rooted in the pH-dependent nucleophilicity of amino acid side chains. The key is to carefully control the reaction pH to favor tyrosine reactivity over lysine.
-
The Underlying Chemistry: The phenolic hydroxyl group of tyrosine has a pKa of ~10.5, while the primary amine of lysine has a pKa of ~10.5. However, for the SuFEx reaction to occur, the nucleophile must be in its deprotonated, more reactive state. At physiological pH (~7.4), a small but significant fraction of lysine residues can be deprotonated and reactive. As the pH increases, lysine becomes progressively more nucleophilic. Tyrosine reactivity also increases with pH but can often be achieved efficiently at mildly basic conditions where lysine reactivity is still suppressed.
-
Troubleshooting Protocol & Optimization:
-
pH Titration Experiment: The most effective solution is to perform a pH titration. Set up parallel reactions using a range of buffer pH values, for example, from 7.0 to 8.5 in 0.2-0.3 unit increments.
-
Buffer Selection: Use a buffer system that is effective in your chosen pH range and does not contain primary or secondary amines that could compete with your protein for the SF reagent. Phosphate-buffered saline (PBS) or HEPES are common choices.
-
Reaction Conditions: Keep the protein and SF reagent concentrations, temperature, and reaction time constant across all pH conditions.
-
Analysis: Analyze the products from each pH point using LC-MS or LC-MS/MS to determine the ratio of tyrosine-to-lysine modification. You should observe a "window" of pH where tyrosine modification is maximal and lysine modification is minimal.[13]
-
| Parameter | Recommendation for Tyrosine Selectivity | Rationale |
| pH | Start at pH 7.5-8.0 and optimize. | Balances deprotonation of tyrosine with minimizing lysine reactivity.[13][14] |
| Buffer | HEPES, Phosphate | Non-nucleophilic buffers that won't compete in the reaction. |
| Temperature | 4°C to 25°C | Lower temperatures can slow down both desired and undesired reactions, sometimes improving selectivity. |
Issue 2: Hydrolysis of the Sulfonyl Fluoride Reagent
Q: My reaction yield is very low, and I suspect my sulfonyl fluoride probe is hydrolyzing before it can label my protein. How can I confirm this and prevent it?
A: Hydrolysis is a competing reaction that can significantly reduce the effective concentration of your SF probe. Minimizing this requires careful selection of the reagent and reaction conditions.
-
The Underlying Chemistry: The sulfur atom in a sulfonyl fluoride is electrophilic and susceptible to nucleophilic attack by water. This rate of hydrolysis is strongly influenced by the substituents on the aryl ring of the SF probe; electron-withdrawing groups increase the electrophilicity of the sulfur, making it more reactive towards both the target amino acid and water.[4] Highly reactive probes are often less stable in aqueous buffers.[4]
-
Troubleshooting Workflow:
Caption: Workflow for diagnosing and mitigating SF probe hydrolysis.
-
Experimental Validation:
-
Control Experiment: As outlined in the diagram, incubate your SF probe in your reaction buffer without the protein. Take time points (e.g., 0, 30, 60, 120 minutes) and analyze them by LC-MS. The appearance of a new species corresponding to the mass of the sulfonic acid confirms hydrolysis.
-
Condition Optimization: Test reactions at a slightly lower pH (e.g., 7.0) and/or a lower temperature (e.g., 4°C) to see if this improves the yield of the desired protein conjugate while reducing the hydrolysis product.
-
Reagent Selection: If hydrolysis remains a significant issue, consider synthesizing or obtaining an analog with different electronic properties or switching to a related but less reactive electrophile like a fluorosulfate, which often shows greater stability in biological systems.[15]
-
Issue 3: No or Poor Labeling of the Target Residue
Q: I have designed a sulfonyl fluoride probe to target a specific tyrosine in a binding pocket, but I am observing little to no modification. What could be the issue?
A: This problem often points to issues with binding affinity, local microenvironment, or reagent stability. The reaction is not just about chemical reactivity but also about the precise positioning of the electrophile.
-
The Underlying Chemistry: The SuFEx reaction in a protein context is a two-step process: non-covalent binding followed by the covalent reaction.[11] If the initial binding event is weak or positions the sulfonyl fluoride incorrectly, the covalent modification will be inefficient, regardless of the probe's intrinsic reactivity. Furthermore, the local microenvironment of the target residue is critical. The presence of nearby basic residues (like histidine or lysine) can enhance the nucleophilicity of a target tyrosine, making it more reactive.[5]
-
Diagnostic Diagram & Protocol:
Caption: Diagnostic pathway for troubleshooting poor SF labeling efficiency.
-
Self-Validating System:
-
Synthesize a Control Compound: Create a non-covalent analog of your probe where the sulfonyl fluoride is replaced with a non-reactive group (e.g., a methyl sulfone or a simple hydrogen). Use this compound to confirm that the core scaffold binds to the target protein with sufficient affinity.
-
Re-evaluate the Design: If binding is confirmed but reactivity is low, examine the crystal structure or a model of your protein-ligand complex. Is the sulfonyl fluoride positioned too far from the target nucleophile? Is the trajectory of attack unfavorable? You may need to redesign the linker connecting the binding moiety to the SF warhead.
-
References
-
Boutureira, O., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry. Available at: [Link]
-
DiBus, J., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Chemical Biology. Available at: [Link]
-
Yu, B., et al. (2023). The proximity-enabled sulfur fluoride exchange reaction in the protein context. Chemical Science. Available at: [Link]
-
Mukherjee, H., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
-
Zhan, X., et al. (2021). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Wang, L., et al. (2023). The proximity-enabled sulfur fluoride exchange reaction in the protein context. National Institutes of Health. Available at: [Link]
-
Jones, L. H. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Medicinal Chemistry. Available at: [Link]
-
Grimster, N. P., et al. (2019). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society. Available at: [Link]
-
Dong, J., et al. (2018). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. Journal of the American Chemical Society. Available at: [Link]
-
Am Ende, C. W., et al. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Nature Chemical Biology. Available at: [Link]
-
Parker, C. G., et al. (2017). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science. Available at: [Link]
-
Wozniak, M., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. Analytical Chemistry. Available at: [Link]
-
Tanaka, K., et al. (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. Angewandte Chemie International Edition. Available at: [Link]
Sources
- 1. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfonyl Fluorides - Enamine [enamine.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The proximity-enabled sulfur fluoride exchange reaction in the protein context - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The proximity-enabled sulfur fluoride exchange reaction in the protein context - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. The proximity-enabled sulfur fluoride exchange reaction in the protein context - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01921G [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06993A [pubs.rsc.org]
- 14. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
Technical Support Center: Purification of Synthesized Dimethylsulfamoyl Fluoride
Welcome to the technical support resource for the purification of Dimethylsulfamoyl fluoride (DMSF). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this highly reactive and valuable synthetic reagent.
As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experiments. The protocols and troubleshooting advice provided herein are grounded in established chemical principles and validated practices.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The profile of impurities is intrinsically linked to the synthetic method employed. However, several common contaminants are frequently observed:
-
Unreacted Starting Materials: Depending on the route, this could be N,N-dimethylsulfamoyl chloride (DMSCl) if performing a halide exchange, or unreacted secondary amines.[1][2]
-
Byproducts of Fluorination: Inorganic salts (e.g., KCl, BiCl₃) are common.[1][3] In syntheses using sulfuryl fluoride (SO₂F₂), byproducts like tetramethylsulfamide can form.[2]
-
Residual Acids: Anhydrous hydrogen fluoride (HF) can be a persistent impurity in certain fluorination reactions and must be neutralized.[1]
-
Hydrolysis Products: DMSF is sensitive to moisture and can hydrolyze to dimethylsulfamic acid. It is crucial to handle the compound under anhydrous conditions.[4][5]
-
Solvent Residues: Residual solvents from the reaction or workup steps are common and must be removed.
Q2: What are the key physical and chemical properties of this compound relevant to its purification?
A2: Understanding the properties of DMSF is critical for selecting and optimizing purification methods.
| Property | Value | Significance for Purification |
| Molecular Formula | C₂H₆FNO₂S | Used for mass spectrometry confirmation. |
| Molecular Weight | 127.13 g/mol | Used for calculating yields and molar equivalents.[6] |
| Boiling Point | 151.5 °C at 760 mmHg | This is the basis for purification by distillation. Distillation under reduced pressure is often used to lower the temperature and prevent degradation.[2][6] |
| Density | 1.334 g/cm³ | Useful for phase separations during aqueous workups.[2][6] |
| Flash Point | 45.5 - 46 °C | Indicates the compound is a flammable liquid, requiring precautions against ignition sources during handling and distillation.[4][6][7] |
| Stability | Stable under recommended storage conditions, but sensitive to moisture and incompatible with strong oxidizing agents, acids, and acid chlorides.[4][5][8] | Dictates the need for anhydrous conditions and an inert atmosphere during purification and storage. |
Q3: What are the recommended storage and handling conditions for this compound?
A3: Due to its reactivity and hazardous nature, strict adherence to proper storage and handling protocols is mandatory.
-
Storage: Store in a tightly closed container in a cool, well-ventilated area, preferably in a refrigerator at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon).[4][7][8][9] Protect from moisture, heat, sparks, and open flames.[5][7]
-
Handling: Handle only in a fume hood with adequate exhaust ventilation.[8] Wear appropriate Personal Protective Equipment (PPE), including impermeable gloves, safety glasses with side-shields or a face shield, and a lab coat.[8][9] Avoid contact with skin and eyes and prevent the formation of aerosols or mists.[8][9] All equipment should be properly grounded to prevent static discharge.[7]
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: A multi-technique approach is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural confirmation. ¹⁹F NMR is particularly powerful for identifying and quantifying fluorine-containing compounds and impurities without the need for a reference standard.[10][11] The presence of unreacted starting materials or side-products can often be detected.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile impurities and confirming the mass of the desired product.
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantifying the purity of the final product, especially for less volatile impurities.
Purification Protocols & Workflows
The primary method for purifying the liquid this compound is fractional distillation, often under reduced pressure. This is typically preceded by an aqueous workup to remove inorganic salts and acidic impurities.
General Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound after synthesis.
Caption: General workflow for DMSF purification.
Protocol 1: Aqueous Workup and Neutralization
Rationale: This procedure is designed to remove water-soluble impurities, such as inorganic salts and residual acids (e.g., HF), which are common byproducts of fluorination reactions.[1] Using a weak base like potassium carbonate neutralizes acids without promoting significant hydrolysis of the desired product.
Step-by-Step Methodology:
-
Quenching: Carefully pour the crude reaction mixture into a beaker containing ice water with stirring. This step dissipates heat and precipitates many inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. If an organic solvent was used in the reaction, add more to ensure efficient partitioning. If no solvent was used, extract the aqueous mixture with a suitable water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).
-
Neutralization: Wash the separated organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to neutralize any residual acid.[1]
-
Causality: Failure to remove acidic impurities can lead to product degradation during the subsequent distillation step.
-
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up emulsions and remove the bulk of the dissolved water from the organic phase.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration: Filter off the drying agent. The resulting solution contains the crude DMSF ready for distillation.
Protocol 2: Purification by Fractional Distillation
Rationale: Distillation separates compounds based on differences in their boiling points.[13] For DMSF, distillation under reduced pressure is highly recommended to lower the boiling point, preventing potential thermal decomposition.[1]
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus. Ensure all glassware is thoroughly oven-dried to prevent hydrolysis.
-
Charge the Flask: Transfer the crude, dried DMSF solution into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Apply Vacuum: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully reduce the pressure to the desired level (e.g., 30-80 mbar).[13]
-
Heating: Begin heating the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect any low-boiling fractions (typically residual solvent) in a separate receiving flask and discard.
-
As the temperature stabilizes at the boiling point of DMSF at the given pressure, switch to a clean receiving flask to collect the pure product.
-
-
Completion: Stop the distillation when the temperature begins to rise again or when only a small residue remains in the distillation flask.
-
Characterization: Analyze the collected product using NMR and/or GC-MS to confirm its purity and identity.[1]
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound.
Caption: Troubleshooting decision tree for DMSF purification.
Q: My final product purity is low after distillation. What went wrong?
-
Probable Cause 1: Incomplete Reaction. The distillation is purifying the product from a mixture that contains a large amount of unreacted starting material.
-
Solution: Before purification, monitor the reaction to completion using TLC, GC, or NMR.[12] If the reaction is incomplete, consider adjusting reaction time, temperature, or reagent stoichiometry.
-
-
Probable Cause 2: Inefficient Distillation. The boiling points of the impurity and DMSF are too close for effective separation with a simple distillation setup.
-
Solution: Repeat the distillation using a more efficient fractional distillation column (e.g., a Vigreux or packed column). Alternatively, adjust the vacuum level; changing the pressure can sometimes alter the relative volatilities of components, improving separation.
-
Q: My product decomposed during distillation. How can I prevent this?
-
Probable Cause: Excessive Temperature. The distillation was performed at atmospheric pressure, or the heating mantle was set too high, causing thermal decomposition.[4] DMSF can decompose to produce hazardous products like sulfur oxides and hydrogen fluoride.[4][7]
Q: My ¹H NMR spectrum shows a broad peak around 1.5-3.0 ppm. What is it?
-
Probable Cause: Water Contamination. This is a classic sign of moisture in your NMR sample and, by extension, your product. DMSF is sensitive to hydrolysis.[4][5]
-
Solution: Ensure all workup steps are performed with anhydrous solvents where appropriate and that all glassware is rigorously dried. Store the final product under an inert atmosphere (N₂ or Ar) and over molecular sieves if necessary. When preparing the NMR sample, use a deuterated solvent from a fresh, sealed bottle.
-
Q: I see evidence of acidic impurities (e.g., HF) even after purification. What should I do?
-
Probable Cause: Inefficient Neutralization. The aqueous wash with a weak base during the workup was insufficient to remove all acidic byproducts.
-
Solution: Re-dissolve the product in an inert, immiscible organic solvent (e.g., dichloromethane) and repeat the neutralizing wash (Protocol 1, Step 3) multiple times. Monitor the pH of the aqueous layer to ensure it is neutral or slightly basic before proceeding with drying and re-distillation. A patent procedure explicitly treats the product phase with K₂CO₃ to neutralize residual HF before distillation.[1]
-
References
-
Angene Chemical. (2021, May 1). Safety Data Sheet: N,N-Dimethylsulfamoyl fluoride. [Link]
-
Capot Chemical. (2025, December 8). MSDS of this compound. [Link]
- Ghosh, A., et al. (2024).
-
ResearchGate. (2012, September 12). Can anybody suggest a method to recrystallize the compound if it is soluble only in DMSO?[Link]
- Google Patents. (n.d.). KR20230054416A - Synthesis of N,N-branched sulfamoyl fluoride compounds using bismuth trifluoride.
-
Organic Chemistry Portal. (n.d.). Sulfamoyl fluoride synthesis by amination. [Link]
- Google Patents. (n.d.).
-
University of Colorado Boulder. (n.d.). Recrystallization. [Link]
-
LookChem. (n.d.). Cas 354-44-9, this compound. [Link]
-
Sharpless, K. B., et al. (n.d.). Synthesis of Unsymmetrical Sulfamides and Polysulfamides Via SuFEx Click Chemistry. [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
AMI Scientific. (n.d.). This compound TCI Analytical reagent. [Link]
-
PubChem. (n.d.). Sulfamoyl fluoride, N,N-dimethyl-. [Link]
-
Malz, F., & Scherer, C. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 8959264. [Link]
-
Chemical Science (RSC Publishing). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
-
CUNY. (n.d.). Purification by Recrystallization. [Link]
-
ScienceOpen. (n.d.). Quantum chemistry investigation of electronic structure and NMR spectral characteristics for fluorides of dialkylamidosulfoxylic acids and related compounds. [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Cas 354-44-9,this compound | lookchem [lookchem.com]
- 3. KR20230054416A - Synthesis of N,N-branched sulfamoyl fluoride compounds using bismuth trifluoride - Google Patents [patents.google.com]
- 4. Buy this compound | 354-44-9 [smolecule.com]
- 5. capotchem.com [capotchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. angenechemical.com [angenechemical.com]
- 10. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. GB2536480A - DMF Distillation - Google Patents [patents.google.com]
Technical Support Center: Managing the Moisture Sensitivity of Dimethylsulfamoyl Fluoride (DMSF)
From the Senior Application Scientist's Desk:
Welcome to the dedicated technical support guide for Dimethylsulfamoyl fluoride (DMSF). As a potent reagent in modern synthetic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals, DMSF's utility is matched by its significant reactivity.[1][2] Its primary vulnerability is a pronounced sensitivity to moisture, which can compromise experimental outcomes, leading to reduced yields, inconsistent results, and the formation of complex impurities.
This guide is structured to move beyond simple instructions. It is designed to provide you, the research professional, with the foundational knowledge and field-tested protocols necessary to manage this reactivity proactively. We will explore the causality behind its sensitivity, troubleshoot common experimental failures, and establish self-validating systems to ensure the integrity of your work.
Section 1: The Core Challenge: Understanding DMSF's Hydrolytic Instability
The central issue with DMSF is its susceptibility to hydrolysis. The sulfur (VI) atom is highly electrophilic, making it a prime target for nucleophilic attack by water. Even trace amounts of moisture, whether atmospheric, adsorbed onto glassware, or present in solvents, can initiate this degradation cascade.
The reaction proceeds via nucleophilic attack of water on the sulfur atom, leading to the displacement of the fluoride ion and the formation of N,N-dimethylsulfamic acid. This initial hydrolysis product can further degrade under reaction conditions. The generation of hydrogen fluoride (HF) as a byproduct can also catalyze other unwanted side reactions.[3]
Caption: Hydrolysis pathway of this compound.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section addresses the most frequent problems encountered when working with DMSF, linking them directly to moisture contamination and providing actionable solutions.
Q1: My reaction yield is significantly lower than expected, or the reaction failed completely. Could DMSF degradation be the cause?
A1: Yes, this is the most common symptom of compromised DMSF. If the reagent has hydrolyzed, its effective concentration is reduced, leading to incomplete conversion or total reaction failure.
-
Probable Causes & Diagnostic Checks:
-
Reagent Integrity: The primary DMSF stock may have been compromised. Was the bottle sealed tightly? Is there any visible precipitate or cloudiness?
-
Solvent Purity: "Anhydrous" solvents from suppliers may still contain unacceptable levels of water for highly sensitive reactions.[4][5] The use of a freshly opened bottle or a properly dried and stored solvent is crucial.
-
Glassware Preparation: Standard oven-drying is often insufficient. Adsorbed water on glass surfaces can be a significant source of contamination.[6]
-
Atmospheric Exposure: Even brief exposure to ambient air during reagent transfer can introduce enough moisture to degrade a portion of the DMSF.
-
-
Corrective Action Plan:
-
Verify Reagent: If possible, acquire a new, sealed bottle of DMSF. Before use, analyze the suspect reagent via ¹⁹F NMR to check for hydrolysis byproducts (see Section 5).
-
Rigorous Drying: Implement a stringent drying protocol. Flame-dry all glassware under vacuum or high-purity inert gas immediately before use. For detailed steps, see Protocol 1 .
-
Inert Atmosphere Transfer: All transfers of DMSF must be performed under a positive pressure of a dry, inert gas (Argon or Nitrogen) using syringe or cannula techniques.[7][8] Refer to Protocol 3 for the correct procedure.
-
Solvent Preparation: Use solvents from a dedicated solvent purification system (e.g., Grubbs-type) or freshly distill from an appropriate drying agent.
-
Q2: I am observing inconsistent results and poor reproducibility between seemingly identical experimental runs. What's going on?
A2: Inconsistency is a hallmark of sporadic moisture contamination. The amount of water introduced can vary subtly between runs, leading to different degrees of reagent degradation and variable outcomes.
-
Probable Causes & Diagnostic Checks:
-
Inconsistent Technique: Minor variations in how the inert atmosphere is maintained, how syringes are handled, or how long a flask is open to the line can lead to different levels of moisture ingress.
-
Septa Integrity: Rubber septa degrade with each puncture. Reusing the same puncture site is good practice, but an old septum will eventually fail to provide a reliable seal.[8]
-
Inert Gas Quality: The inert gas supply itself might be contaminated with moisture. Check the quality of the gas line and ensure an in-line moisture trap is installed and active.
-
-
Corrective Action Plan:
-
Standardize Workflow: Develop and strictly adhere to a Standard Operating Procedure (SOP) for all moisture-sensitive steps. Use a checklist if necessary.
-
Septa Management: Use fresh, high-quality septa for each reaction. Fold the septum over the neck of the flask to ensure a tight seal.[7]
-
System Purge: Before starting your experiment, ensure the entire Schlenk line or glovebox antechamber is thoroughly purged.[7][9] A minimum of three evacuate-refill cycles is standard practice.[6]
-
Q3: My post-reaction analysis (NMR, LC-MS) shows unexpected byproducts, including salts or acidic impurities. Is this related to DMSF handling?
A3: Absolutely. The byproducts of DMSF hydrolysis are N,N-dimethylsulfamic acid and hydrogen fluoride (HF).[3] These are corrosive and can react with your desired product, intermediates, or other reagents in the flask, leading to a complex and often unidentifiable mixture of impurities.
-
Probable Causes & Diagnostic Checks:
-
Hydrolysis During Reaction: Moisture introduced at the start has led to the in-situ generation of acidic byproducts.
-
Contamination During Quenching/Workup: Using non-anhydrous solvents or aqueous solutions prematurely during the workup can cause rapid hydrolysis of any remaining DMSF, leading to a sudden release of acid.
-
-
Corrective Action Plan:
-
Review Handling Procedures: Re-evaluate all steps preceding the reaction workup using the checklists from Q1 and Q2.
-
Controlled Quenching: Design a quenching procedure that neutralizes both the reagent and its potential acidic byproducts. A common method is to slowly add the reaction mixture to a cooled, stirred solution of a mild base (e.g., saturated sodium bicarbonate), ensuring the quench vessel is adequately vented.
-
Analytical Monitoring: Use in-process controls (e.g., TLC, crude NMR) to monitor for the appearance of byproducts throughout the reaction.
-
Section 3: Proactive Management - FAQs for Experimental Success
Q: How should I properly store this compound? A: Storage conditions are critical to maintaining the reagent's integrity. DMSF should be stored in the supplier's original container with the cap tightly sealed. The recommended storage temperature is refrigerated (0-10°C) or in a freezer (under -20°C), and always under an inert gas atmosphere.[3][10][11][12]
Q: What are the visual signs of DMSF degradation? A: Pure DMSF is a colorless to light yellow clear liquid.[12] Signs of degradation due to moisture or other decomposition pathways include cloudiness, the formation of a precipitate (solid N,N-dimethylsulfamic acid), or significant color change. If any of these are observed, the reagent is suspect and should be verified analytically before use.
Q: How can I be sure my solvents and glassware are truly "dry"? A: For glassware, visual dryness is not enough. The most reliable method is flame-drying under vacuum. Heat the entire surface of the glass with a heat gun or a gentle flame until any visible moisture is gone, and continue for several minutes while maintaining a high vacuum. Allow the glassware to cool completely under a positive pressure of inert gas.[13] For solvents, trust only freshly purified sources. If you suspect a "sure-dry" bottle has been compromised, it is safer to discard it or re-dry it than to risk a failed reaction.[4]
Q: What is the best way to transfer DMSF from the supplier bottle to my reaction flask? A: The safest and most effective method is using a gas-tight syringe under a positive pressure of inert gas (a "blanket" of argon or nitrogen). This is a core air-sensitive technique.[14][15] For a detailed, step-by-step guide, refer to Protocol 3 .
Q: How do I safely quench a reaction containing unreacted DMSF? A: Never quench with water directly. This will cause a rapid, exothermic hydrolysis. The preferred method is to slowly transfer the reaction mixture via cannula or syringe into a separate flask containing a stirred, cooled, and non-nucleophilic solvent or a basic solution like saturated sodium bicarbonate. The quench must be performed slowly to control the exotherm and any gas evolution.
Section 4: Core Experimental Protocols & Workflows
Adherence to rigorous, standardized protocols is the key to reproducible success.
Protocol 1: Drying Glassware for Moisture-Sensitive Reactions
-
Initial Cleaning: Ensure glassware is thoroughly cleaned with soap and water, rinsed with deionized water, and then with acetone to aid drying.
-
Oven Drying: Place glassware in an oven at >120°C for at least 4 hours, or preferably overnight.
-
Assembly: While still hot, assemble the glassware (reaction flask, condenser, etc.) with lightly greased joints.
-
Flame-Drying: Immediately connect the assembled apparatus to a Schlenk line. Evacuate the system to a high vacuum. With the vacuum on, gently heat all glass surfaces with a heat gun or a soft flame until no more condensation is visible.
-
Cooling: Allow the apparatus to cool to room temperature under a static vacuum or a positive pressure of high-purity inert gas. The system is now ready for use.
Protocol 2: Transfer of DMSF using a Syringe under Inert Atmosphere
-
Prepare System: Ensure the reaction flask is sealed with a rubber septum and is under a positive pressure of inert gas, vented through an oil bubbler.[8]
-
Prepare Syringe: Take a clean, oven-dried, gas-tight syringe with a long needle. Flush the syringe with dry inert gas at least 10 times by drawing gas from the Schlenk line and expelling it.[8]
-
Prepare Reagent Bottle: Briefly remove the cap of the DMSF bottle and replace it with a clean, dry rubber septum. Secure the septum. Puncture the septum with a needle connected to the inert gas line to create a positive pressure.
-
Withdraw Reagent: Puncture the DMSF bottle's septum with the prepared syringe needle. Insert the needle tip below the liquid surface. Allow the positive pressure in the bottle to slowly fill the syringe to the desired volume. Do not pull back the plunger, as this can create leaks.[8]
-
Remove Bubbles: Invert the syringe and gently push the plunger to expel any gas bubbles back into the reagent bottle's headspace.
-
Transfer: Quickly and carefully withdraw the syringe and insert it into the septum of the reaction flask. Inject the DMSF into the reaction mixture.
-
Rinse Syringe: If desired, the syringe can be rinsed by drawing some solvent from the reaction flask and re-injecting it. Immediately clean the syringe after use.
Caption: Workflow for handling this compound.
Section 5: Analytical Verification of Reagent Integrity
Trust, but verify. Before committing valuable starting materials, a quick analytical check on your DMSF can prevent significant loss of time and resources.
Q: How can I confirm the purity of my DMSF before use?
A:
-
¹⁹F NMR Spectroscopy: This is a highly effective and direct method. Dissolve a small aliquot of DMSF in a dry, deuterated solvent (e.g., CDCl₃) in an NMR tube prepared under an inert atmosphere. The ¹⁹F spectrum of pure DMSF should show a clean signal in the range of 50-55 ppm.[3] The appearance of new signals, particularly a broad signal corresponding to fluoride ion (F⁻), is a clear indicator of hydrolysis.
-
Gas Chromatography (GC): A GC analysis can provide a quantitative measure of purity.[12] Degradation will typically manifest as a decrease in the area of the main DMSF peak and the appearance of new, earlier-eluting peaks corresponding to decomposition products.
Q: How can I detect hydrolysis byproducts in my reaction mixture?
A: Detecting the free fluoride ion (F⁻) is the most direct way to confirm hydrolysis.
-
Ion Chromatography (IC): This is a sensitive method for quantifying anions like fluoride in a complex matrix.[16]
-
Ion-Selective Electrode (ISE): An ISE specific for fluoride can measure its concentration in aqueous samples, which can be useful for analyzing workup solutions.[17][18]
Data Summary: Key Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 354-44-9 | [19][20] |
| Molecular Formula | C₂H₆FNO₂S | [11][21] |
| Molecular Weight | 127.13 g/mol | [12] |
| Appearance | Colorless to light yellow clear liquid | [1][12] |
| Boiling Point | ~150-151.5 °C | [2][12] |
| Flash Point | ~46 °C | [2][12] |
| Storage | Refrigerate (0-10°C) or Freeze (<-20°C) under inert gas | [10][11][12][19] |
| Sensitivities | Moisture-sensitive , Air-sensitive, Heat-sensitive | [3][12][22] |
References
- 1. CAS 354-44-9: dimethylsulfamyl fluoride | CymitQuimica [cymitquimica.com]
- 2. Cas 354-44-9,this compound | lookchem [lookchem.com]
- 3. Buy this compound | 354-44-9 [smolecule.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. N,N-Dimethylsulfamoyl fluoride | 354-44-9 [sigmaaldrich.com]
- 12. This compound | 354-44-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. ossila.com [ossila.com]
- 15. fauske.com [fauske.com]
- 16. researchgate.net [researchgate.net]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. angenechemical.com [angenechemical.com]
- 20. Sulfamoyl fluoride, N,N-dimethyl- | C2H6FNO2S | CID 120216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Page loading... [guidechem.com]
- 22. synquestlabs.com [synquestlabs.com]
Technical Support Guide: Utilizing Dimethyl Sulfamoyl Fluoride (DMSF) to Mitigate Cell Polarization in Batteries
Introduction: Cell polarization, an inherent challenge in electrochemical energy storage, manifests as a voltage deviation from the equilibrium potential during current flow. This phenomenon, driven by ohmic, activation, and concentration overpotentials, directly impedes battery performance by reducing energy efficiency, limiting power density, and accelerating capacity fade. The development of advanced electrolyte additives is a critical frontier in addressing this issue. This guide provides a comprehensive technical resource for researchers and scientists on the application of Dimethyl Sulfamoyl Fluoride (DMSF) as a functional additive to reduce cell polarization and enhance battery performance. We will delve into the fundamental mechanisms, provide detailed troubleshooting for common experimental hurdles, and outline validated protocols to ensure the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses the core principles of cell polarization and the role of DMSF.
Q1: What is cell polarization in batteries and why is it detrimental?
A1: Cell polarization refers to the voltage drop that occurs across a battery's terminals when current is drawn (discharge) or supplied (charge). This voltage difference from the cell's open-circuit voltage is a direct measure of the battery's internal impedance. It is comprised of three main components:
-
Ohmic Polarization: Resistance to the flow of ions in the electrolyte and electrons through the electrodes and current collectors.
-
Activation Polarization: The energy barrier that must be overcome for the electrochemical charge transfer reactions to occur at the electrode surfaces.
-
Concentration Polarization: Arises from the gradient in ion concentration between the bulk electrolyte and the electrode surface, which can limit the rate of reaction.
High polarization is detrimental because it leads to significant energy loss as heat, reduces the available capacity and operating voltage, and can accelerate degradation mechanisms, particularly at high C-rates.
Q2: What is Dimethyl Sulfamoyl Fluoride (DMSF) and what is its proposed role as an electrolyte additive?
A2: Dimethyl Sulfamoyl Fluoride, or DMSF, is a fluorosulfonamide-type organic compound that has emerged as a promising electrolyte additive.[1][2] Its primary role is to improve the electrochemical performance of batteries, particularly next-generation systems like Potassium-ion Batteries (KIBs), by modifying the electrode-electrolyte interface.[2][3] Unlike some additives that may improve one performance metric at the cost of another, DMSF has been shown to enhance cell performance without concurrently increasing polarization.[3]
Q3: How does DMSF mechanistically reduce cell polarization?
A3: The primary mechanism by which DMSF reduces polarization is through the formation of a more stable and effective Solid Electrolyte Interphase (SEI) on the anode surface.[3] A well-formed SEI is crucial for preventing continuous electrolyte decomposition and ensuring smooth ion transport. Studies indicate that DMSF contributes to an SEI that lowers the charge transfer resistance (Rct).[1][3] This reduction in Rct means that the energy barrier for ions to move between the electrolyte and the electrode is lower, thus minimizing activation polarization and allowing for more efficient cycling, especially at higher rates.
Q4: In which battery chemistries has DMSF shown promise?
A4: The most significant performance improvements using DMSF as an additive have been reported for Potassium-ion Batteries (KIBs) with graphite anodes.[2][3] In these systems, DMSF has been shown to dramatically improve coulombic efficiency and capacity retention over hundreds of cycles.[3] Additionally, DMSF has been explored as a solvent component in Lithium-metal batteries, indicating its potential utility in other alkali metal-based battery systems.[3]
Q5: What are the typical concentrations of DMSF used in experiments?
A5: DMSF is effective as a low-concentration additive. Common concentrations investigated in literature range from 1 wt% to 10 wt% of the total electrolyte weight.[3][4] Even at 1 wt%, notable improvements in coulombic efficiency have been observed, while 10 wt% concentrations have demonstrated significant enhancements in long-term cycling stability and reduced polarization.[3]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section is formatted to help you diagnose and resolve specific problems you may encounter during your experiments with DMSF.
Issue 1: Lower than Expected Coulombic Efficiency (CE)
-
Symptom: Your cell exhibits a low first-cycle CE (<80% in a graphite half-cell, for example) or the average CE fails to stabilize above 99% in subsequent cycles.
-
Causality & Possible Causes:
-
Ineffective SEI Formation: The primary role of DMSF is to improve the SEI. A low CE suggests the SEI is not forming properly, leading to continuous electrolyte decomposition. This can be caused by an insufficient concentration of DMSF.
-
Impurities: The presence of impurities in the as-purchased DMSF or other electrolyte components can lead to parasitic side reactions, consuming active lithium/potassium and lowering the CE.[4]
-
Moisture Contamination: Water is highly reactive in non-aqueous battery systems and will be readily reduced, severely impacting the first-cycle efficiency.
-
-
Solutions & Troubleshooting Steps:
-
Verify DMSF Concentration: Increase the DMSF concentration. Studies have shown that moving from 1 wt% to 10 wt% can improve the average CE.[3]
-
Confirm Purity: If possible, verify the purity of the DMSF additive using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[4] Always use high-purity, battery-grade solvents and salts.
-
Strict Environmental Control: Prepare all electrolytes and assemble cells inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm. Ensure all glassware and components are rigorously dried before use.
-
Issue 2: Rapid Capacity Fade During Cycling
-
Symptom: The battery's discharge capacity decreases significantly over the first 100 cycles, even if the initial capacity was high.
-
Causality & Possible Causes:
-
SEI Instability: The SEI formed may be partially soluble in the electrolyte or mechanically unstable, cracking and repairing itself with each cycle. This continuous process consumes both the electrolyte and active metal ions from the cathode.
-
DMSF Oxidation: Although DMSF is primarily active at the anode, it can shuttle to the cathode and oxidize at high voltages. This decomposition can lead to the formation of species that are detrimental to the cathode or overall cell performance.[1]
-
-
Solutions & Troubleshooting Steps:
-
Optimize DMSF Concentration: A higher concentration (e.g., 10 wt%) may form a more robust and stable SEI, leading to better capacity retention.[3]
-
Limit Upper Cutoff Voltage: To test for cathode-side oxidation, try cycling the cell with a slightly lower upper cutoff voltage. If capacity retention improves, it suggests DMSF oxidation is a contributing factor.
-
Post-Cycling Analysis: Disassemble a cycled cell in a glovebox and perform ex-situ analysis on the electrodes. Use X-ray Photoelectron Spectroscopy (XPS) to analyze the chemical composition of the SEI on the anode and to look for decomposition products on the cathode.
-
Issue 3: Unexpected Increase in Cell Polarization
-
Symptom: The voltage difference between the charge and discharge curves increases during cycling, or Electrochemical Impedance Spectroscopy (EIS) reveals a growing charge transfer resistance (Rct).
-
Causality & Possible Causes:
-
Component Interaction: While DMSF itself does not typically increase polarization, it could interact unfavorably with other electrolyte components (e.g., other additives, salt impurities) to form a resistive SEI. For instance, some additives like KFSA have been observed to increase polarization under certain conditions.[3]
-
Resistive Decomposition Products: If DMSF decomposes via an unintended pathway due to high voltage or impurities, the resulting products could deposit on the electrodes and impede ion transport.
-
-
Solutions & Troubleshooting Steps:
-
Isolate the Variable: Run control cells with the baseline electrolyte (no DMSF) and with each additive individually to confirm that the increased polarization is specifically linked to the combination of components.
-
Detailed EIS Analysis: Perform EIS measurements at regular cycling intervals. Use an equivalent circuit model to fit the data and differentiate between the growth of SEI resistance (R_SEI) and charge transfer resistance (Rct). This can help pinpoint the source of the increased impedance.[1]
-
Purity Check: Re-emphasizing the importance of purity. Ensure all components are of the highest available grade to minimize side reactions.
-
Section 3: Key Experimental Protocols
Adherence to standardized protocols is essential for obtaining reliable and comparable data.
Protocol 1: Preparation of DMSF-Containing Electrolyte
This protocol describes the preparation of a 1 M KPF₆ electrolyte in EC:DEC (1:1 v/v) with 10 wt% DMSF.
-
Pre-drying: Dry all glassware (volumetric flasks, beakers, magnetic stir bars) in a vacuum oven at 120 °C overnight. Transfer to a glovebox antechamber while still warm.
-
Solvent Preparation: Inside an argon-filled glovebox, mix equal volumes of battery-grade ethylene carbonate (EC) and diethyl carbonate (DEC). For example, mix 50 mL of EC with 50 mL of DEC.
-
Salt Dissolution: Slowly add the required mass of potassium hexafluorophosphate (KPF₆) to the solvent mixture while stirring to achieve a 1 M concentration. Allow the salt to dissolve completely. Note: This may take several hours.
-
DMSF Addition:
-
Calculate the total mass of the salt and solvent solution.
-
Calculate the required mass of DMSF to achieve a 10 wt% concentration. (Mass_DMSF = [Total Mass_Solution / (1 - 0.10)] - Total Mass_Solution).
-
Using a precision balance inside the glovebox, weigh the required amount of DMSF and add it dropwise to the electrolyte solution while stirring.
-
-
Homogenization: Continue stirring the final electrolyte for at least 12 hours to ensure the DMSF is fully dissolved and the solution is homogeneous.
-
Storage: Store the electrolyte in a sealed container in the dark inside the glovebox.
Protocol 2: Evaluating the Effect of DMSF on Cell Performance
This protocol outlines the electrochemical testing of a graphite half-cell.
-
Cell Assembly: Assemble CR2032 coin cells inside an argon-filled glovebox using a graphite working electrode, a potassium metal counter/reference electrode, a glass fiber separator, and the prepared DMSF-containing electrolyte.
-
Formation Cycling:
-
Allow the assembled cells to rest for 6-12 hours to ensure complete wetting of the electrodes.
-
Perform the first two formation cycles at a low C-rate, such as C/20 (a full charge or discharge over 20 hours). This is critical for forming a stable initial SEI.
-
-
Galvanostatic Cycling:
-
Cycle the cells at a desired rate (e.g., C/10 or C/5) for at least 100 cycles between the appropriate voltage limits (e.g., 0.01 V to 2.0 V vs. K/K⁺).
-
Record the charge and discharge capacity for each cycle to determine capacity retention and coulombic efficiency.
-
-
Rate Capability Test: After a set number of cycles, perform a rate test by cycling the cell at progressively higher C-rates (e.g., C/10, C/5, C/2, 1C, 2C) for 5-10 cycles at each rate. This will evaluate the cell's performance under different power demands and highlight the effect of DMSF on reducing polarization at high currents.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Conduct EIS measurements on the cell before cycling, after the formation cycles, and at various intervals during long-term cycling (e.g., after 25, 50, and 100 cycles).
-
Use a frequency range of 100 kHz to 10 mHz with a small AC voltage amplitude (e.g., 5-10 mV) at a specific state of charge (e.g., fully discharged).
-
Analyze the resulting Nyquist plots to determine the evolution of SEI and charge transfer resistances.[3]
-
Section 4: Data & Visualization
Data Presentation
The following table summarizes typical performance improvements observed when adding DMSF to a KPF₆-based electrolyte in a graphite half-cell.
| DMSF Concentration | First Cycle CE (Avg.) | Avg. CE (after 25 cycles) | Capacity Retention (after 500 cycles @ 1C) | Charge Transfer Resistance (Rct) |
| 0 wt% (Baseline) | ~81%[4] | ~96%[4] | ~37%[3] | High |
| 1 wt% | >81% | ~95%[3] | Not Reported | Reduced |
| 10 wt% | ~83%[4] | >97%[3] | ~68%[3] | Significantly Reduced[1] |
Experimental & Mechanistic Diagrams
Caption: Mechanism of DMSF in reducing cell polarization.
Caption: Standard experimental workflow for DMSF evaluation.
References
- Fluorosulfonamide-type electrolyte additives for long-life K-ion b
- Structures of additives containing fluorosulfonamide-type functionalities. (n.d.).
- Fluorosulfonamide-type Electrolyte Additives for Long-Life K-Ion Batteries. (n.d.).
- Half-cell cycling with fluorosulfonamide additives. (n.d.).
Sources
Technical Support Center: Enhancing the Metabolic Stability of Sulfonyl Fluoride Warheads
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to provide expert-driven, practical solutions for the challenges you may encounter when working to enhance the metabolic stability of sulfonyl fluoride (SF) warheads. This resource is structured to move from foundational knowledge to specific troubleshooting and detailed experimental procedures.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the properties and challenges associated with sulfonyl fluoride warheads.
Q1: What are the primary metabolic liabilities of the sulfonyl fluoride moiety?
The sulfonyl fluoride (SO₂F) group, while valued for its unique reactivity, is susceptible to metabolic degradation, primarily through hydrolysis of the sulfur-fluorine (S-F) bond.[1] This hydrolysis, which can be chemically or enzymatically mediated, converts the sulfonyl fluoride into the corresponding sulfonic acid (SO₃H), rendering the warhead inactive. This instability can be particularly pronounced in biological media like plasma or in the presence of liver fractions (microsomes, S9).[2][3]
Q2: What are the most effective strategies for improving the metabolic stability of aryl sulfonyl fluorides?
Both steric and electronic factors significantly influence the stability of the S-F bond.[1] The most field-proven strategy is the introduction of steric hindrance around the sulfonyl fluoride group.
-
Steric Shielding: Placing substituents, particularly at the ortho positions of an aryl sulfonyl fluoride, can physically shield the electrophilic sulfur atom from attack by water or metabolic enzymes. Studies have consistently shown that 2,4,6-trisubstituted aryl sulfonyl fluorides exhibit the highest in vitro metabolic stability.[1][4]
-
Electronic Modulation: The electronic properties of substituents on an aryl ring can modulate the electrophilicity of the sulfur atom. While highly electron-withdrawing groups can increase reactivity towards the target protein, they may also increase susceptibility to hydrolysis.[5] A careful balance must be struck to maintain potency while enhancing stability.
Q3: How do sulfonyl fluorides compare to other covalent warheads (e.g., acrylamides) in terms of stability and reactivity?
Sulfonyl fluorides occupy a unique niche. Unlike acrylamides, which primarily target cysteine residues via Michael addition, sulfonyl fluorides can react with a broader range of nucleophilic amino acids, including serine, lysine, tyrosine, and histidine.[6][7] This expands the druggable proteome. However, the adducts formed with cysteine are often unstable.[5] In terms of stability, sulfonyl fluorides are generally considered to have a good balance of aqueous stability and protein reactivity, making them privileged warheads.[7][8][9] Their reactivity is highly context-dependent, often requiring activation by the specific microenvironment of a protein binding pocket.[10]
Q4: My sulfonyl fluoride compound is stable in buffer but shows high clearance in plasma. What could be the cause?
While liver microsome assays are excellent for assessing metabolism by cytochrome P450 enzymes, they do not capture all metabolic pathways.[11][12] Plasma contains a variety of active enzymes, such as esterases and proteases, that can hydrolyze the sulfonyl fluoride warhead. Poor plasma stability is a known challenge for some sulfonyl fluorides and related warheads.[3] It is crucial to perform separate plasma stability assays to de-risk this liability early in the discovery process.
Troubleshooting Guide
This guide provides a problem-oriented approach to common experimental issues.
Problem 1: Compound shows rapid disappearance in a liver microsome assay, even in the control without cofactors.
-
Possible Cause: This observation strongly suggests that the loss of your compound is due to chemical instability in the assay buffer or non-enzymatic degradation in the microsomal matrix, rather than CYP450-mediated metabolism. Benzamide-sulfonyl fluorides, for example, have been reported to be fairly unstable in aqueous buffers at physiological pH.[2]
-
Recommended Solution:
-
Assess Buffer Stability: First, incubate your compound in the assay buffer alone (without microsomes) and monitor its concentration over time. This will isolate the effect of hydrolytic instability.
-
Optimize Buffer Conditions: Investigate the effect of pH. While physiological pH (~7.4) is standard, slight modifications may improve stability for initial experiments. Consider using alternative buffer systems like HEPES, which may offer better stability for some compounds compared to phosphate-based buffers.[13]
-
Control Temperature: Perform experiments at the lowest practical temperature to slow degradation, though 37°C is necessary to accurately model physiological conditions.[13]
-
Structural Modification: If inherent hydrolytic instability is confirmed, the most robust solution is chemical modification. Introduce sterically hindering groups ortho to the sulfonyl fluoride moiety as described in the FAQs.
-
Problem 2: Difficulty in quantifying the sulfonyl fluoride parent compound using LC-MS/MS.
-
Possible Cause: Sulfonyl fluorides can be challenging to analyze by mass spectrometry. They often lack a readily ionizable functional group, leading to poor signal in electrospray ionization (ESI).[14] Furthermore, their reactivity can lead to adduct formation with solvents or buffer components, complicating the mass spectrum.
-
Recommended Solution:
-
Method Development: Screen different mobile phase additives (e.g., formic acid, ammonium formate) and ionization sources (ESI vs. APCI) to find optimal conditions.
-
Chemical Derivatization: If direct analysis fails, consider a derivatization strategy. Reacting the sulfonyl fluoride with an amine, such as benzylamine, can introduce an easily ionizable group, significantly improving LC-MS/MS sensitivity.[14]
-
Alternative Ionization: Explore newer ionization techniques. For instance, Liquid Chromatography-Microwave Plasma Torch Ionization-Mass Spectrometry (LC-MPTI-MS) has been developed for the direct analysis of these compounds without derivatization.[15] This technique uses reactive oxygen species to convert the sulfonyl fluoride to a detectable sulfonic acid ion in situ.[15]
-
Problem 3: A structurally modified analog with improved stability shows significantly reduced potency.
-
Possible Cause: This is a common challenge in drug design, reflecting a trade-off between stability and activity. The bulky steric groups added to shield the sulfonyl fluoride from metabolic attack may also prevent the warhead from fitting optimally into the protein's binding pocket and reacting with the target residue.
-
Recommended Solution:
-
Structure-Activity Relationship (SAR) Analysis: Synthesize a focused library of analogs with varying sizes and electronic properties of the stabilizing groups. This allows for a systematic exploration of the steric and electronic requirements for both stability and potency.
-
Computational Modeling: Use covalent docking to model how different analogs bind to the target protein.[2] This can help predict which substitutions are likely to cause steric clashes and guide the design of more effective, stability-enhancing modifications.
-
Re-evaluate the Linker: Consider modifying the linker connecting the sulfonyl fluoride warhead to the main scaffold. Adjusting the length or flexibility of the linker may help reposition the stabilized warhead for optimal interaction with the target residue.
-
Workflow for Troubleshooting High Compound Clearance
The following diagram outlines a logical workflow for diagnosing the root cause of rapid compound clearance in in vitro assays.
Caption: A decision tree for troubleshooting high clearance of sulfonyl fluorides.
Data Presentation: Impact of Substitution on Stability
Structural modifications have a predictable impact on the stability of aryl sulfonyl fluorides. The following table summarizes stability data from studies on model compounds in rat serum, demonstrating the powerful effect of steric hindrance.
| Compound Structure | Substitution Pattern | Half-Life (t½) in Rat Serum (minutes) | Reference |
| Phenylsulfonyl fluoride | Unsubstituted | ~ 30 | [1] |
| 4-Methylphenylsulfonyl fluoride | Mono-substituted (para) | ~ 45 | [1] |
| 2,4-Dimethylphenylsulfonyl fluoride | Di-substituted (ortho, para) | ~ 180 | [1] |
| 2,4,6-Trimethylphenylsulfonyl fluoride | Tri-substituted (di-ortho, para) | > 1440 (Very Stable) | [1] |
Note: Half-life values are approximate and compiled for illustrative purposes based on published findings.[1]
Strategies for Enhancing Metabolic Stability
This diagram illustrates the core strategies discussed for improving the stability of an aryl sulfonyl fluoride warhead.
Caption: Key strategies for improving sulfonyl fluoride metabolic stability.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol outlines a standard procedure to determine the metabolic stability of a sulfonyl fluoride compound by measuring the disappearance of the parent drug over time.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (e.g., Human, Rat)[11]
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH stock solution)
-
Positive control compounds (e.g., a high-clearance and a low-clearance drug)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates, incubator, centrifuge
Procedure:
-
Prepare Master Mix: Prepare a master mix containing phosphate buffer and liver microsomes. Pre-warm this mix at 37°C for 5-10 minutes.
-
Initiate Reactions:
-
Add a small volume of the test compound stock solution to the pre-warmed master mix to achieve the final desired concentration (e.g., 1 µM).
-
Divide the mixture into two sets of aliquots:
-
+NADPH Group: Add NADPH to initiate the metabolic reaction.
-
-NADPH Group (Control): Add an equal volume of buffer instead of NADPH. This control measures non-enzymatic degradation.[12]
-
-
-
Time Points: Incubate the plates at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold quenching solution to the respective wells. The T=0 sample is quenched immediately after adding the compound.[11]
-
Sample Processing:
-
Seal the plate and vortex thoroughly to ensure complete protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.
-
-
Analysis:
-
Carefully transfer the supernatant to a new plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to determine the peak area of the remaining parent compound.
-
-
Data Calculation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
Calculate the half-life (t½) from the slope (k) of the linear regression: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the appropriate equations.[11]
-
Compare the degradation rate between the +NADPH and -NADPH groups to distinguish between metabolic clearance and chemical instability.
-
Protocol 2: Handling and Storage of Sulfonyl Fluoride Compounds
Proper handling is critical to prevent degradation and ensure experimental accuracy.
-
Storage: Store solid sulfonyl fluoride compounds in a desiccator at low temperature (e.g., -20°C) to protect them from moisture. Aryl sulfonyl chlorides, which are common precursors, are often much less stable than their fluoride counterparts and require careful handling.[16]
-
Solution Preparation: Prepare stock solutions in an anhydrous aprotic solvent like DMSO or DMF. Prepare them fresh when possible. For aqueous assays, minimize the time the compound spends in aqueous buffer before starting the experiment.
-
Safety Precautions: Sulfonyl fluorides can release hydrogen fluoride (HF) upon hydrolysis, especially under acidic conditions.[17]
-
Always handle these compounds in a well-ventilated chemical fume hood.[17]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves.[17]
-
Avoid using glass containers for aqueous solutions if there is a risk of HF release, as HF etches glass. Use polyethylene or other compatible materials.[17]
-
References
-
Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - ResearchGate. (n.d.). ResearchGate. [Link]
-
Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Metabolic Stability Assay Services - BioIVT. (n.d.). BioIVT. [Link]
-
A proposed screening paradigm for discovery of covalent inhibitor drugs - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
-
Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (2022). Nature. [Link]
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications. (2024). ACS Publications. [Link]
-
An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed. (2023). National Center for Biotechnology Information. [Link]
-
A Proposed Screening Paradigm for Discovery of Covalent Inhibitor Drugs - ResearchGate. (n.d.). ResearchGate. [Link]
-
Covalent drugs: metabolism stories - Hypha Discovery Blogs. (n.d.). Hypha Discovery. [Link]
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2023). RSC Publishing. [Link]
-
Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
A Proposed Screening Paradigm for Discovery of Covalent Inhibitor Drugs. (2014). Bentham Science. [Link]
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). ACS Publications. [Link]
-
An investigation into the in vitro metabolic stability of aryl sulfonyl fluorides for their application in medicinal chemistry and radiochemistry - Macquarie University. (2023). Macquarie University. [Link]
-
Sulfonyl fluorides as privileged warheads in chemical biology - PMC - NIH. (2015). National Center for Biotechnology Information. [Link]
-
Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine | Analytical Chemistry - ACS Publications. (2011). ACS Publications. [Link]
-
Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography-Microwave Plasma Torch Ionization Mass Spectrometry - PubMed. (2024). National Center for Biotechnology Information. [Link]
-
Sulfonyl fluorides as privileged warheads in chemical biology - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
-
Chemical Safety Guidelines - PMSF and HF Releasers. (n.d.). Duke University. [Link]
-
Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed. (2022). National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioivt.com [bioivt.com]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography-Microwave Plasma Torch Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. safety.duke.edu [safety.duke.edu]
Validation & Comparative
Navigating the Covalent Landscape: A Comparative Guide to Dimethylsulfamoyl Fluoride and Other Sulfonyl Fluorides for Protein Labeling
In the dynamic fields of chemical biology and drug development, the precise and stable labeling of proteins is paramount for elucidating biological function, identifying therapeutic targets, and developing novel diagnostics. Covalent protein modification, a strategy that forms a stable, irreversible bond between a probe and its target protein, has gained significant traction. Among the arsenal of electrophilic "warheads" employed for this purpose, sulfonyl fluorides have emerged as a privileged class due to their unique balance of stability in aqueous environments and reactivity towards a range of nucleophilic amino acid residues.[1][2]
This guide provides an in-depth comparison of dimethylsulfamoyl fluoride (DMSF) and other classes of sulfonyl fluorides, including aryl sulfonyl fluorides and fluorosulfates, for protein labeling applications. We will delve into the nuances of their reactivity, selectivity, and practical application, supported by experimental insights, to empower researchers in selecting the optimal tool for their scientific inquiries.
The Allure of the S(VI)-F Bond: A Primer on Sulfonyl Fluoride Chemistry
The utility of sulfonyl fluorides in protein chemistry is centered around the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[3][4] This reaction involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride moiety, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester bond.[3]
Unlike more traditional electrophiles that predominantly target cysteine residues, sulfonyl fluorides exhibit a broader reactivity profile, capable of modifying a variety of nucleophilic amino acids, including tyrosine, lysine, serine, threonine, and histidine.[1][2] This expanded targeting scope significantly broadens the horizons for protein labeling and covalent inhibitor design, as these residues are often found in functionally important regions of proteins where cysteine may be absent.
A Spectrum of Reactivity: Aryl Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides
The reactivity of the sulfonyl fluoride warhead can be finely tuned through synthetic modification, giving rise to distinct classes of reagents with varying properties. Understanding these differences is crucial for designing experiments that are both efficient and selective.
Aryl Sulfonyl Fluorides: The Workhorse of Covalent Labeling
Aryl sulfonyl fluorides are the most extensively studied and widely used class of sulfonyl fluoride probes. Their reactivity is influenced by the electronic properties of the aromatic ring; electron-withdrawing groups enhance the electrophilicity of the sulfur atom, leading to increased reactivity.[5]
-
Reactivity: Generally high, allowing for efficient protein labeling under relatively mild conditions.
-
Selectivity: Can be less selective due to their higher reactivity, potentially leading to off-target labeling. However, selectivity can be conferred by the affinity-driving fragment of the probe.
-
Stability: While more stable than their sulfonyl chloride counterparts, some aryl sulfonyl fluorides can exhibit limited stability in aqueous buffers, especially at higher pH.[5]
-
Applications: Widely used in activity-based protein profiling (ABPP), target identification, and the development of covalent inhibitors.[1][6]
Fluorosulfates: The More Stable and Selective Cousin
Aryl fluorosulfates (Ar-O-SO₂F) represent a less reactive class of SuFEx reagents. The presence of an oxygen atom between the aryl ring and the sulfonyl group attenuates the electrophilicity of the sulfur atom, resulting in greater stability and, often, enhanced selectivity.[7]
-
Reactivity: Lower than aryl sulfonyl fluorides, often requiring longer incubation times or higher concentrations to achieve comparable labeling.
-
Selectivity: The reduced reactivity can translate to higher selectivity for particularly nucleophilic or favorably positioned amino acid residues within a binding pocket.
-
Stability: Generally exhibit excellent stability in aqueous buffers, making them well-suited for longer-term experiments.
-
Applications: Ideal for applications where high selectivity is paramount and for in vivo studies where stability is a critical factor.[7]
Sulfamoyl Fluorides: The Emerging Class of Low-Reactivity Probes
Sulfamoyl fluorides (R₂N-SO₂F), including this compound (DMSF), are positioned at the lower end of the reactivity spectrum for SuFEx probes.[8] The nitrogen atom's electron-donating nature reduces the electrophilicity of the sulfur center, leading to a more tempered reactivity profile.
-
Reactivity: Generally low, which can be advantageous for achieving high selectivity. This lower intrinsic reactivity means that covalent modification is more likely to be driven by high local concentration and precise orientation within a binding pocket.
-
Selectivity: The low reactivity of sulfamoyl fluorides suggests they may function as highly selective chemical probes for covalent protein modification.[8]
-
Stability: The stability of sulfamoyl fluorides can be influenced by the substituents on the nitrogen atom and the pH of the buffer.[9]
-
Applications: An emerging area of interest for the development of highly selective covalent probes and inhibitors, particularly for targets that have proven challenging for more reactive electrophiles.[8]
Comparative Overview of Sulfonyl Fluoride Classes
| Feature | Aryl Sulfonyl Fluorides | Fluorosulfates | Sulfamoyl Fluorides (e.g., DMSF) |
| General Structure | Ar-SO₂F | Ar-O-SO₂F | R₂N-SO₂F |
| Reactivity | High | Moderate to Low | Low |
| Selectivity | Moderate | High | Potentially Very High |
| Aqueous Stability | Moderate | High | Moderate to High |
| Primary Targets | Tyr, Lys, Ser, Thr, His | Tyr, Lys, Ser | Tyr, Lys, His (predicted) |
| Key Advantage | High reactivity for efficient labeling | High stability and selectivity | Potential for exceptional selectivity |
| Consideration | Potential for off-target labeling | Slower reaction kinetics | Limited specific data, may require optimization |
Experimental Corner: Protocols for Protein Labeling
While specific protocols for DMSF in protein labeling are not widely published, a general starting point can be adapted from protocols for other sulfonyl fluorides. It is crucial to empirically optimize conditions for each new protein-probe pair.
General Protocol for Protein Labeling with a Sulfonyl Fluoride Probe
This protocol provides a general framework for labeling a purified protein with a sulfonyl fluoride probe.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS or HEPES, pH 7.4). Avoid buffers containing primary amines like Tris.
-
Sulfonyl fluoride probe (e.g., DMSF or an aryl sulfonyl fluoride) stock solution in anhydrous DMSO.
-
Reaction buffer (e.g., PBS or HEPES, pH 7.4-8.0).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for removing excess probe.
-
Analytical tools for confirming labeling (e.g., SDS-PAGE with fluorescence scanning if the probe is fluorescent, or mass spectrometry).
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 µM) in the reaction buffer.
-
Labeling Reaction: Add the sulfonyl fluoride probe from the DMSO stock to the protein solution to the desired final concentration (a 10 to 100-fold molar excess of the probe over the protein is a common starting point). The final DMSO concentration should ideally be kept below 5% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specified time (from 1 hour to overnight). For less reactive probes like DMSF, longer incubation times may be necessary.
-
Quenching: (Optional) Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM to consume any unreacted probe.
-
Removal of Excess Probe: Remove the unreacted probe and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Analysis: Analyze the labeled protein to determine the extent of labeling. This can be done by in-gel fluorescence imaging if a fluorescent probe was used, or by intact protein mass spectrometry to observe the mass shift corresponding to the covalent modification.
Note on Optimization for DMSF: Given the expected lower reactivity of DMSF, researchers should consider the following optimizations:
-
Higher Probe Concentration: A higher molar excess of DMSF may be required to drive the reaction.
-
Longer Incubation Time: The reaction may need to proceed for several hours or overnight.
-
Slightly Higher pH: Increasing the pH of the reaction buffer to ~8.0 can enhance the nucleophilicity of lysine and tyrosine residues, potentially accelerating the reaction. However, the stability of DMSF at higher pH should be empirically determined.[9]
Visualizing the Workflow and Mechanism
To better illustrate the concepts discussed, the following diagrams created using Graphviz depict the general mechanism of sulfonyl fluoride labeling and a typical experimental workflow.
Caption: Mechanism of protein labeling by a sulfonyl fluoride probe.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases | Department of Biology [biology.ox.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 5. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. "Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical B" by Pedro Martinez Velez and Nicholas Ball [scholarship.claremont.edu]
- 9. benchchem.com [benchchem.com]
The Duel of the Fluorides: A Comparative Guide to Aryl and Sulfonyl Fluoride Covalent Warheads
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted covalent inhibitors, the choice of the electrophilic warhead is a critical determinant of a drug candidate's success. An ideal warhead should possess a finely tuned reactivity, remaining dormant until it reaches its intended target, where it forms a stable, covalent bond. Among the diverse arsenal of warheads, aryl fluorides and sulfonyl fluorides have emerged as compelling options, each with a distinct chemical personality. This guide provides an in-depth, objective comparison of these two fluorine-containing electrophiles, supported by mechanistic insights and experimental considerations to inform the rational design of next-generation covalent therapeutics.
At the Chemical Core: A Tale of Two Mechanisms
The fundamental difference between aryl fluorides and sulfonyl fluorides lies in their mechanism of covalent bond formation. This distinction governs their reactivity, selectivity, and the amino acid residues they are most likely to target.
Aryl Fluorides: The Strategic SNAr Attack
Aryl fluorides engage with nucleophilic residues on a protein target through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2] This mechanism is typically a two-step process involving the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the fluoride leaving group to restore aromaticity.
The reactivity of an aryl fluoride warhead is highly dependent on the electronic properties of the aromatic ring. Electron-withdrawing groups positioned ortho or para to the fluorine atom are crucial for activating the ring towards nucleophilic attack.[1] This inherent need for electronic activation provides a tunable handle for modulating reactivity and achieving target selectivity. It has been speculated that due to their aromatic nature, aryl fluorides are generally more stable and less reactive than sulfonyl fluorides.[1][3]
Sulfonyl Fluorides: The Versatile SuFEx Reaction
Sulfonyl fluorides, on the other hand, react via a Sulfur(VI) Fluoride Exchange (SuFEx) mechanism.[4][5] This reaction involves the nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the fluoride ion. The SuFEx reaction is a powerful tool in chemical biology and drug discovery due to its broad scope and the stability of the resulting sulfonamide or sulfonate ester bond.[5][6]
A key characteristic of sulfonyl fluorides is their "context-dependent" reactivity.[7] While the S-F bond is remarkably stable in aqueous environments, its reactivity can be significantly enhanced within the microenvironment of a protein's binding pocket.[4] This "sleeping beauty" phenomenon, where the warhead remains largely inert until it encounters its specific protein target, is a significant advantage in minimizing off-target reactions.[4]
Reactivity and Selectivity: A Balancing Act
The choice between an aryl fluoride and a sulfonyl fluoride warhead often comes down to a trade-off between reactivity and selectivity.
| Feature | Aryl Fluoride | Sulfonyl Fluoride |
| Mechanism | Nucleophilic Aromatic Substitution (SNAr) | Sulfur(VI) Fluoride Exchange (SuFEx) |
| Reactivity | Generally lower, tunable by ring electronics[1][3] | Generally higher, context-dependent[4][7] |
| Amino Acid Targets | Primarily Lysine, Tyrosine[3] | Lysine, Tyrosine, Serine, Threonine, Histidine[1][7] |
| Stability | Generally higher hydrolytic stability[1][3] | Can be prone to hydrolysis, stability is tunable[8][9] |
| Selectivity | Potentially higher due to lower intrinsic reactivity | Dependent on the specific binding pocket environment |
Aryl Fluorides: The Finesse Approach
The lower intrinsic reactivity of aryl fluorides can be a significant asset in achieving high selectivity. By carefully tuning the electronic properties of the aryl ring, researchers can design warheads that are unreactive towards off-target nucleophiles but are sufficiently activated by the specific environment of the target's binding site. This can lead to a wider therapeutic window and a reduction in potential toxicity. However, this lower reactivity can also be a drawback, potentially leading to slower rates of covalent modification.
Sulfonyl Fluorides: The Power Play
Sulfonyl fluorides offer a broader range of reactivity and can target a wider array of nucleophilic amino acid residues.[1][7] This versatility can be advantageous when the target protein lacks a highly nucleophilic residue in a suitable position for attack by a less reactive warhead. The "click-like" nature of the SuFEx reaction can lead to rapid and efficient covalent bond formation once the inhibitor is bound to the target.[4] However, the higher intrinsic reactivity of some sulfonyl fluorides can increase the risk of off-target reactions and hydrolytic instability.[8]
Experimental Workflows: From Bench to Proteome
The evaluation of covalent inhibitors requires a specialized set of experimental protocols to characterize their kinetic behavior and proteome-wide selectivity.
Diagram of the Covalent Inhibition Mechanism
Caption: Reaction mechanisms for aryl fluoride and sulfonyl fluoride covalent warheads.
Experimental Protocol: Determination of kinact/KI
The potency of an irreversible covalent inhibitor is best described by the second-order rate constant, kinact/KI, which reflects both the binding affinity (KI) and the rate of covalent bond formation (kinact).
Objective: To determine the kinetic parameters of a covalent inhibitor.
Materials:
-
Purified target protein
-
Covalent inhibitor stock solution (in DMSO)
-
Assay buffer
-
Substrate for the target protein
-
Detection reagent (e.g., for a kinase assay, ATP and a phosphospecific antibody)
-
Microplate reader
Methodology:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of the covalent inhibitor in assay buffer. Prepare a solution of the target protein in assay buffer.
-
Incubation: In a microplate, mix the enzyme with the different concentrations of the inhibitor. Incubate the plate at a constant temperature (e.g., 37°C) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Initiation: At each time point, initiate the enzymatic reaction by adding the substrate.
-
Reaction Quenching and Detection: After a fixed reaction time, quench the reaction and measure the product formation using a suitable detection method.
-
Data Analysis:
-
Plot the enzyme activity versus inhibitor concentration for each pre-incubation time point to obtain IC50 values.
-
Plot the IC50 values against the pre-incubation time.
-
Fit the data to the appropriate kinetic model to determine kinact and KI. The ratio of these two values gives the kinact/KI.
-
Causality Behind Experimental Choices:
-
Time-dependent incubation: This is crucial to observe the progressive, irreversible inhibition characteristic of covalent inhibitors.
-
Varying inhibitor concentrations: This allows for the determination of the concentration-dependent rate of inactivation.
-
Kinetic modeling: Standard IC50 values are not sufficient to describe the potency of irreversible inhibitors; a full kinetic analysis is required to separate the binding and reaction steps.
Diagram of a Competitive Proteomic Profiling Workflow
Caption: Workflow for identifying protein targets of covalent inhibitors.
Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful technique to assess the selectivity of a covalent inhibitor across the proteome.[10]
Objective: To identify the on- and off-targets of a covalent inhibitor in a complex biological sample.
Materials:
-
Cells or tissue lysate
-
Covalent inhibitor of interest
-
Broad-spectrum covalent probe with a reporter tag (e.g., an alkyne-tagged probe for click chemistry)
-
Biotin-azide for click chemistry
-
Streptavidin beads
-
Protease (e.g., trypsin)
-
LC-MS/MS instrumentation and software
Methodology:
-
Inhibitor Treatment: Treat the cell culture or lysate with the covalent inhibitor at various concentrations. A DMSO control is run in parallel.
-
Probe Labeling: Add a broad-spectrum covalent probe that targets a wide range of proteins with a similar reactive residue. This probe will compete with the inhibitor for binding to its targets.
-
Lysis and Click Chemistry: Lyse the cells (if not already done) and perform a click chemistry reaction to attach a biotin tag to the alkyne-tagged probe.
-
Enrichment: Use streptavidin-coated beads to enrich the biotin-tagged proteins.
-
On-Bead Digestion: Wash the beads to remove non-specifically bound proteins and then perform an on-bead digestion with a protease like trypsin to release the peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify and quantify the proteins that were labeled by the probe.
-
Data Analysis: Compare the protein abundance in the inhibitor-treated samples to the DMSO control. Proteins that show a dose-dependent decrease in probe labeling are considered potential targets of the covalent inhibitor.
Causality Behind Experimental Choices:
-
Competition: The core of this technique relies on the competition between the inhibitor and the probe for the same binding sites.
-
Broad-spectrum probe: This allows for the assessment of selectivity across a large portion of the proteome.
-
Quantitative proteomics: This is essential to identify statistically significant changes in probe labeling and to confidently identify inhibitor targets.
Conclusion: The Right Fluoride for the Right Fight
The choice between an aryl fluoride and a sulfonyl fluoride warhead is not a matter of one being definitively superior to the other. Instead, it is a strategic decision that depends on the specific biological target and the desired properties of the covalent inhibitor.
-
Aryl fluorides offer a path to highly selective inhibitors through the fine-tuning of their electronic properties, making them an excellent choice when a more subtle and controlled reactivity is required.
-
Sulfonyl fluorides provide a broader reactivity profile and the potential for rapid target engagement, which can be advantageous for targets with less nucleophilic residues in their binding sites.
Ultimately, a deep understanding of the chemical mechanisms and a robust experimental validation workflow are paramount to successfully harnessing the power of these fluorinated warheads in the development of safe and effective covalent medicines.
References
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uh-ir.tdl.org [uh-ir.tdl.org]
- 3. SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Sulfonyl fluorides as privileged warheads in chemical biology | Semantic Scholar [semanticscholar.org]
- 6. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing Target Engagement of Dimethylsulfamoyl Fluoride (DMSF) and Other Sulfonyl Fluoride Inhibitors
For researchers, scientists, and drug development professionals, the validation of a compound's interaction with its intended biological target is a cornerstone of modern therapeutic development.[1] Covalent inhibitors, such as those bearing a sulfonyl fluoride warhead, offer a powerful modality for achieving potent and sustained target modulation.[2][3] Among these, Dimethylsulfamoyl fluoride (DMSF) represents a structurally simple yet reactive compound, the assessment of which requires robust and quantitative methodologies.
This guide provides an in-depth comparison of state-of-the-art techniques for assessing the target engagement of DMSF and related sulfonyl fluoride inhibitors. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.
The Privileged Chemistry of Sulfonyl Fluorides: A Primer
Sulfonyl fluorides (SFs) have emerged as "privileged warheads" in chemical biology due to their unique balance of stability in aqueous environments and reactivity towards a range of nucleophilic amino acid residues within protein binding pockets.[1][2][3] Unlike more promiscuous electrophiles, the reactivity of SFs is highly context-dependent, often requiring activation by the specific microenvironment of a binding site.[4] This "proximity-enhanced reactivity" makes them excellent tools for developing selective covalent inhibitors.[5]
While phenylmethylsulfonyl fluoride (PMSF) is a classic and widely used serine protease inhibitor, the broader class of sulfonyl fluorides, including DMSF, can target not only serine but also lysine, tyrosine, threonine, and histidine residues.[2][3][6] This versatility expands their utility for probing a wide array of protein targets.
Core Methodologies for Assessing Target Engagement
Demonstrating that a compound like DMSF engages its target within the complex milieu of a living cell is a critical step in validating its mechanism of action.[7] The two predominant, yet orthogonal, approaches for confirming and quantifying target engagement of covalent inhibitors are Activity-Based Protein Profiling (ABPP) and the Cellular Thermal Shift Assay (CETSA).
Activity-Based Protein Profiling (ABPP): A Functional Readout of Target Occupancy
ABPP is a powerful chemoproteomic technique that utilizes chemical probes to assess the functional state of enzymes directly in native biological systems.[8] For sulfonyl fluoride inhibitors, a competitive ABPP workflow is typically employed to quantify target engagement.
The core of this method lies in the competition between the inhibitor of interest (e.g., DMSF) and a broad-spectrum, "clickable" sulfonyl fluoride probe for binding to the target protein. A clickable probe is a modified version of the inhibitor scaffold that contains a bioorthogonal handle, such as a terminal alkyne or azide, which allows for subsequent visualization or enrichment.[7][9]
The workflow is as follows:
-
Inhibition: Live cells or cell lysates are first incubated with the unlabeled inhibitor (e.g., DMSF) at various concentrations.
-
Probe Labeling: A clickable sulfonyl fluoride probe is then added to the system. This probe will covalently label the active sites of its target proteins that have not been engaged by the inhibitor.
-
Lysis and Click Chemistry: The cells are lysed (if not already), and a reporter tag (e.g., a fluorophore or biotin) is attached to the probe via a click chemistry reaction.[5]
-
Analysis: The level of probe labeling is quantified. A decrease in the probe signal for a particular protein in the presence of the inhibitor indicates that the inhibitor has engaged that target.
This approach not only confirms target engagement but also allows for the determination of the inhibitor's potency (IC50) in a complex biological environment.
Objective: To determine the cellular target engagement and potency of a DMSF inhibitor.
Materials:
-
Cell line of interest
-
DMSF inhibitor stock solution (in DMSO)
-
Clickable alkyne-functionalized sulfonyl fluoride probe (e.g., a DMSF analog with a terminal alkyne)
-
Click chemistry reagents: Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a fluorescently-tagged or biotin-tagged azide.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and imaging system
-
For proteomic analysis: Streptavidin beads, trypsin, and access to an LC-MS/MS instrument.
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to ~80% confluency. Treat cells with varying concentrations of the DMSF inhibitor (and a vehicle control) for a predetermined time (e.g., 1-4 hours).
-
Probe Incubation: Add the alkyne-functionalized sulfonyl fluoride probe to the cells at a final concentration of 1-10 µM. Incubate for 30-60 minutes.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay to ensure equal loading.
-
Click Reaction: To a normalized amount of protein lysate (e.g., 50 µg), add the click chemistry reaction cocktail. Incubate for 1 hour at room temperature.
-
Sample Preparation for Analysis:
-
For In-gel Fluorescence: Add SDS-PAGE loading buffer to the samples, boil, and resolve on a polyacrylamide gel. Visualize the fluorescently labeled proteins using a gel scanner.
-
For Proteomic Analysis: Proceed with biotin-streptavidin enrichment of the probe-labeled proteins, on-bead digestion with trypsin, and subsequent analysis by LC-MS/MS.
-
-
Data Analysis:
-
In-gel Fluorescence: Quantify the fluorescence intensity of the protein band corresponding to the target of interest. Plot the intensity against the inhibitor concentration to determine the IC50 value.
-
Proteomic Analysis: Identify and quantify the enriched proteins. The relative abundance of the target protein in the inhibitor-treated samples compared to the control reflects the degree of target engagement.
-
Cellular Thermal Shift Assay (CETSA): A Biophysical Measure of Target Stabilization
CETSA is a powerful biophysical method that directly measures the binding of a ligand to its target protein in a cellular environment.[10] The principle is based on the ligand-induced stabilization of the target protein, which results in an increased resistance to thermal denaturation.[11]
When cells or cell lysates are heated, proteins begin to unfold and aggregate. The temperature at which 50% of the protein is denatured is its melting temperature (Tm). The binding of a ligand, including a covalent inhibitor like DMSF, can stabilize the protein's structure, leading to an increase in its Tm. This "thermal shift" is a direct indicator of target engagement.
Objective: To confirm the cellular target engagement of a DMSF inhibitor by measuring the thermal stabilization of its target protein.
Materials:
-
Cell line of interest
-
DMSF inhibitor stock solution (in DMSO)
-
PBS and lysis buffer
-
Thermal cycler or heating block
-
Centrifuge
-
Antibody specific to the target protein for Western blotting or ELISA
-
Western blotting or ELISA reagents and equipment
Procedure:
-
Cell Treatment: Treat cultured cells with the DMSF inhibitor at a saturating concentration and a vehicle control.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or a quantitative immunoassay like ELISA.
-
Data Analysis: For each temperature point, quantify the amount of soluble target protein. Normalize the data to the amount of protein at the lowest temperature (considered 100% soluble). Plot the percentage of soluble protein against the temperature to generate melting curves for both the inhibitor-treated and vehicle-treated samples. The difference in the Tm between the two curves (ΔTm) represents the thermal shift induced by the inhibitor.[12]
Comparison of Target Engagement Methodologies
| Feature | Activity-Based Protein Profiling (ABPP) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Measures functional target occupancy through competition with a probe. | Measures biophysical stabilization of the target protein upon ligand binding. |
| Readout | Decrease in probe labeling (fluorescence or MS signal). | Increase in protein thermal stability (ΔTm). |
| Requirement | Requires a specific, clickable chemical probe for the target class. | Requires a specific antibody for the target protein (for Western blot/ELISA). |
| Throughput | Can be high-throughput, especially with fluorescent readouts. | Traditional Western blot-based CETSA is low-throughput; high-throughput versions (e.g., HiBiT CETSA) are available.[13] |
| Information Gained | Provides IC50 values in a cellular context; can be used for proteome-wide selectivity profiling. | Confirms direct target binding; provides a measure of target stabilization (ΔTm). |
| Key Advantage | Does not require a specific antibody; can identify novel targets. | Does not require modification of the inhibitor. |
| Potential Limitation | Probe synthesis can be challenging; probe may not perfectly mimic the inhibitor. | Not all ligand binding events result in a measurable thermal shift. |
Comparative Analysis of Sulfonyl Fluoride Inhibitors
When evaluating a new inhibitor like DMSF, it is crucial to compare its performance against established compounds. Phenylmethylsulfonyl fluoride (PMSF) is a widely used serine protease inhibitor and serves as a useful benchmark.
| Parameter | This compound (DMSF) | Phenylmethylsulfonyl fluoride (PMSF) |
| Structure | Simple, small molecule. | Contains a benzyl group, making it more sterically hindered. |
| Reactivity | Generally considered a reactive sulfonyl fluoride. | Known to be a potent, irreversible inhibitor of serine proteases.[14] |
| Selectivity | Proteome-wide selectivity is not well-documented in publicly available literature. | Primarily targets serine proteases, but can have off-target effects.[15] |
| Cell Permeability | Expected to be cell-permeable due to its small size and lipophilicity. | Cell-permeable. |
| Aqueous Stability | Relatively stable in aqueous solutions. | Has a short half-life in aqueous solutions. |
Visualizing the Impact: DMSF Inhibition of a Representative Signaling Pathway
To illustrate the functional consequence of target engagement, consider the inhibition of a key signaling protease, such as a member of the caspase family involved in apoptosis. By covalently modifying and inactivating a specific caspase, a DMSF inhibitor could block the downstream signaling cascade, preventing cell death.
Conclusion and Future Directions
The robust assessment of target engagement is non-negotiable in the development of covalent inhibitors. For sulfonyl fluorides like DMSF, both Activity-Based Protein Profiling and the Cellular Thermal Shift Assay provide powerful, orthogonal approaches to confirm and quantify target interaction in a physiologically relevant setting.
While this guide provides a framework for these assessments, the field is continually evolving. The development of novel clickable probes, higher-throughput CETSA formats, and advanced proteomic techniques will further enhance our ability to characterize the on- and off-target effects of these potent inhibitors.[16] As we continue to expand the druggable proteome, the rigorous application of these target engagement methodologies will be paramount to the successful translation of promising molecules into effective therapeutics.
References
-
CETSA. (n.d.). Pelago Bioscience. Retrieved from [Link]
-
Chemoselective Preparation of "Clickable" Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis. (2016). Request PDF. Retrieved from [Link]
-
Sulfonyl fluorides as privileged warheads in chemical biology. (2015). Chemical Science. RSC Publishing. Retrieved from [Link]
-
Vu, V. T., et al. (2023). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). Methods in Molecular Biology. PubMed. Retrieved from [Link]
-
Jones, L. H., et al. (2019). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. Methods in Enzymology. Retrieved from [Link]
-
Sulfonyl fluorides as privileged warheads in chemical biology. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. SciSpace. Retrieved from [Link]
-
Parker, C. G., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society. PubMed Central. Retrieved from [Link]
-
Wilson, C. G., et al. (2022). Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls. Free Radical Biology and Medicine. National Institutes of Health. Retrieved from [Link]
-
Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. (2023). Organic & Biomolecular Chemistry. RSC Publishing. Retrieved from [Link]
-
Xu, H., et al. (2016). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry. RSC Publishing. Retrieved from [Link]
-
Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Society Reviews. National Institutes of Health. Retrieved from [Link]
-
Shannon, D. A., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. Journal of the American Chemical Society. PubMed. Retrieved from [Link]
-
Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. (2019). Request PDF. Retrieved from [Link]
-
Jones, L. H., & Shair, M. D. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]
-
Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. ACS Publications. Retrieved from [Link]
-
Acevedo, O., et al. (2023). Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents. Journal of Chemical Information and Modeling. National Institutes of Health. Retrieved from [Link]
-
Alapafuja, S. O., et al. (2012). Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. PubMed Central. Retrieved from [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. PubMed Central. Retrieved from [Link]
-
Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. (n.d.). Utrecht University. Retrieved from [Link]
-
Chinthakindi, P. K., et al. (2016). Chemoselective Preparation of "Clickable" Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis. Angewandte Chemie International Edition. ResearchGate. Retrieved from [Link]
-
Robers, M. B., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology. National Institutes of Health. Retrieved from [Link]
-
Chen, Y., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. RSC Chemical Biology. PubMed Central. Retrieved from [Link]
-
CETSA. (n.d.). Pär Nordlund's Lab. Retrieved from [Link]
-
Speers, A. E., & Cravatt, B. F. (2009). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology. PubMed Central. Retrieved from [Link]
-
Gibhardt, H., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry. PubMed Central. Retrieved from [Link]
-
Detection of ABP binding sites and competitive ABPP. (n.d.). ResearchGate. Retrieved from [Link]
-
Inhibitors PMSF. (n.d.). Biocompare. Retrieved from [Link]
-
Witte, M. D., et al. (2016). Two-Step Activity-Based Protein Profiling with the Proteasome System as Model of Study. Methods in Molecular Biology. PubMed. Retrieved from [Link]
-
New click chemistry reaction: sulfur fluoride exchange. (2014). AccessScience. Retrieved from [Link]
-
Off-Target Profiling. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Schmidt, F., et al. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry. PubMed. Retrieved from [Link]
-
St-Germain, J. R., et al. (2021). Proteomic profiling dataset of chemical perturbations in multiple biological backgrounds. Scientific Data. Retrieved from [Link]
-
Nichols, J. W., et al. (2020). Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates. Xenobiotica. PubMed Central. Retrieved from [Link]
-
Li, H., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B. PubMed. Retrieved from [Link]
-
Srikannathasan, V., et al. (2020). Design, Synthesis and Characterization of Covalent KDM5 Inhibitors. ChemMedChem. PubMed Central. Retrieved from [Link]
-
Pan, Y., et al. (2015). Effect of fluoride on the proteomic profile of the hippocampus in rats. Zeitschrift für Naturforschung C. PubMed. Retrieved from [Link]
-
Secondary pharmacology and off-target profiling as a way to provide mechanistic insights into drug-induced cardiovascular safety liabilities. (2019). U.S. Food and Drug Administration. Retrieved from [Link]
-
Gibhardt, H., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry. PubMed. Retrieved from [Link]
-
PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. (n.d.). PubMed Central. Retrieved from [Link]
-
Wang, Y., et al. (2024). Integrated Amino Acid Profiling and 4D-DIA Proteomics Reveal Protein Quality Divergence and Metabolic Adaptation in Cordyceps Species. International Journal of Molecular Sciences. MDPI. Retrieved from [Link]
-
Buzalaf, M. A. R., et al. (2012). Effect of phenylmethylsulfonyl fluoride, a protease inhibitor, on enamel surface remineralization. Brazilian Oral Research. SciELO. Retrieved from [Link]
-
Roy, A., et al. (2022). Proteomic profiling spotlights the molecular targets and the impact of the natural antivirulent umbelliferone on stress response, virulence factors, and the quorum sensing network of Pseudomonas aeruginosa. Journal of Proteomics. PubMed. Retrieved from [Link]
-
PMSF – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
New data analysis method accelerates design of safer covalent inhibitors. (2025). News-Medical.net. Retrieved from [Link]
-
Oncoproteomic profiling of AML: moving beyond genomics. (n.d.). PubMed Central. Retrieved from [Link]
-
Strategies for Screening and Characterizing Targeted Covalent Inhibitors. (2024). YouTube. Retrieved from [Link]
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two-Step Activity-Based Protein Profiling with the Proteasome System as Model of Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CETSA [cetsa.org]
- 11. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Sulfonyl Fluoride Reactivity with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Rise of a Privileged Warhead in Chemical Biology
In the landscape of chemical biology and drug discovery, the pursuit of selective and stable covalent modification of proteins is a central theme. While traditional electrophiles have often focused on the uniquely nucleophilic cysteine, the low abundance and frequent absence of this residue in binding pockets of interest have spurred the exploration of alternative reactive groups. Enter the sulfonyl fluorides (SFs), a class of electrophiles that have rapidly gained prominence as "privileged warheads."[1][2] Their remarkable balance of aqueous stability and reactivity towards a broader range of nucleophilic amino acid residues makes them powerful tools for covalent enzyme inhibition, target identification, and the development of novel therapeutics.[1][2][3]
This guide, written from the perspective of a seasoned application scientist, aims to provide a comprehensive comparison of the reactivity of sulfonyl fluorides with different amino acids. We will delve into the mechanistic underpinnings of this reactivity, present supporting experimental data, and provide actionable protocols to empower your own research endeavors.
The Reactivity Landscape: A Tale of Nucleophilicity and Microenvironment
The reactivity of a sulfonyl fluoride towards an amino acid side chain is not a simple, one-size-fits-all equation. It is a nuanced interplay of the intrinsic nucleophilicity of the amino acid, the electronic and steric properties of the sulfonyl fluoride, and, crucially, the local protein microenvironment.[4][5] Unlike more aggressive electrophiles, sulfonyl fluorides exhibit a desirable level of "tunable" reactivity, allowing for the design of probes and inhibitors with enhanced selectivity.[4][6]
Key Amino Acid Targets: A Comparative Overview
Sulfonyl fluorides are known to react with a variety of nucleophilic amino acid residues, with varying degrees of efficiency and adduct stability.[2][7] The primary targets include tyrosine, lysine, histidine, serine, and threonine.[2][8]
| Amino Acid | Nucleophilic Group | General Reactivity with Sulfonyl Fluorides | Adduct Stability | Key Considerations |
| Tyrosine | Phenolic hydroxyl (-OH) | High | Stable | Reactivity is significantly enhanced by a basic microenvironment that facilitates deprotonation of the hydroxyl group.[5][9] |
| Lysine | Epsilon-amino (-NH2) | Moderate to High | Stable | The reactivity is dependent on the pKa of the lysine side chain, which can be influenced by the local protein environment.[4][6] |
| Histidine | Imidazole ring | Moderate | Variable | Can be targeted, but the stability of the resulting adduct can be context-dependent.[6][10] |
| Serine | Hydroxyl (-OH) | Moderate (Context-Dependent) | Stable | A classic target for sulfonyl fluoride-based protease inhibitors, particularly within catalytic triads that enhance its nucleophilicity.[9][11] |
| Threonine | Hydroxyl (-OH) | Moderate (Context-Dependent) | Stable | Similar to serine, its reactivity is highly dependent on the protein microenvironment.[2][8] |
| Cysteine | Thiol (-SH) | High (but adducts are often unstable) | Unstable | While the initial reaction can be rapid, the resulting thio-sulfonate ester is prone to hydrolysis, making sulfonyl fluorides generally unsuitable for durable cysteine targeting.[4][6] |
The Governing Principles of Reactivity
The decision to employ a sulfonyl fluoride-based probe or inhibitor hinges on understanding the factors that govern its reactivity.
-
Electronic Effects: The electrophilicity of the sulfur atom in the sulfonyl fluoride moiety is paramount. Electron-withdrawing groups on the aryl ring of an arylsulfonyl fluoride will increase its reactivity, while electron-donating groups will decrease it.[4] This principle allows for the fine-tuning of reactivity to match the demands of a specific biological system.[4]
-
Steric Hindrance: The accessibility of the sulfonyl fluoride to the target amino acid residue plays a critical role. Bulky substituents near the reactive center on either the sulfonyl fluoride or the protein can impede the reaction.
-
The Protein Microenvironment: This is arguably the most critical and fascinating aspect of sulfonyl fluoride reactivity. The local environment of a binding pocket can dramatically influence the nucleophilicity of an amino acid side chain.[5] For instance, the proximity of a basic residue like histidine or arginine can deprotonate a nearby tyrosine, rendering it a much more potent nucleophile.[5] This "context-dependent" reactivity is a key advantage of sulfonyl fluorides, enabling a higher degree of target specificity.[2]
-
Hydrolytic Stability: A crucial consideration in any aqueous biological experiment is the stability of the probe to hydrolysis. Highly reactive sulfonyl fluorides are often more susceptible to hydrolysis, which can lead to off-target effects and a reduced effective concentration.[4] Therefore, a balance must be struck between reactivity towards the target amino acid and stability in the experimental buffer.[10]
Visualizing the Reaction: Mechanism and Workflow
To better understand the process of covalent modification by sulfonyl fluorides, let's visualize the key steps.
Caption: A simplified workflow of protein modification by a sulfonyl fluoride probe.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for researchers looking to investigate the reactivity of sulfonyl fluorides.
Protocol 1: Assessing the Reactivity of a Sulfonyl Fluoride with Amino Acid Analogs
This experiment provides a baseline understanding of the intrinsic reactivity of a sulfonyl fluoride with individual amino acids in a controlled environment.
Materials:
-
Sulfonyl fluoride of interest
-
N-acetyl-L-tyrosine
-
Nα-acetyl-L-lysine
-
N-acetyl-L-histidine
-
N-acetyl-L-cysteine
-
Phosphate-buffered saline (PBS), pH 7.4 and pH 8.0
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system with a C18 column
Procedure:
-
Prepare stock solutions of the sulfonyl fluoride (10 mM in DMSO) and each N-acetyl amino acid (100 mM in the respective PBS buffer).
-
In separate microcentrifuge tubes, mix the sulfonyl fluoride stock solution with each amino acid stock solution to final concentrations of 1 mM and 10 mM, respectively.
-
Incubate the reaction mixtures at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench a 50 µL aliquot of each reaction mixture by adding it to 50 µL of 1% TFA in ACN.
-
Analyze the quenched samples by HPLC to monitor the disappearance of the sulfonyl fluoride peak and the appearance of the amino acid adduct peak.
-
Calculate the pseudo-first-order rate constants for each reaction.
Expected Outcome: This experiment will provide quantitative data on the relative reactivity of the sulfonyl fluoride with different amino acids under physiological pH conditions.
Protocol 2: Chemoproteomic Profiling of a Sulfonyl Fluoride Probe in Cell Lysate
This workflow allows for the identification of protein targets of a sulfonyl fluoride probe in a complex biological sample.
Caption: A general workflow for target identification using a sulfonyl fluoride probe.
Materials:
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Sulfonyl fluoride probe with a bioorthogonal handle (e.g., an alkyne or azide)
-
Biotin-azide or biotin-alkyne for click chemistry
-
Copper(II) sulfate, TBTA, and sodium ascorbate (for CuAAC click chemistry)
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
Trypsin
-
LC-MS/MS instrumentation
Procedure:
-
Prepare cell lysate from the chosen cell line.
-
Treat the lysate with the sulfonyl fluoride probe at a predetermined concentration and incubate for a specific time.
-
Perform a click chemistry reaction to attach biotin to the probe-labeled proteins.
-
Enrich the biotinylated proteins using streptavidin beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform an on-bead tryptic digest to release peptides.
-
Analyze the resulting peptides by LC-MS/MS to identify the labeled proteins and the specific sites of modification.
Expected Outcome: This experiment will provide a list of potential protein targets for the sulfonyl fluoride probe, offering valuable insights into its biological activity.
Concluding Remarks: A Versatile Tool with a Bright Future
Sulfonyl fluorides have firmly established themselves as a versatile and powerful class of electrophiles in the chemical biologist's toolkit.[1][12] Their unique reactivity profile, which extends beyond cysteine to other nucleophilic residues, opens up new avenues for probing protein function and developing novel covalent therapeutics.[6][13] By understanding the principles that govern their reactivity and by employing robust experimental workflows, researchers can harness the full potential of sulfonyl fluorides to advance our understanding of complex biological systems.
References
-
Mukherjee, H., et al. (2017). A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 15(45), 9685–9695. [Link]
-
Kelly, M. J., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical science, 6(5), 2650–2659. [Link]
-
Jena Bioscience. Sulfonyl Fluoride Probes. [Link]
-
Zhe, Y. (2020). Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. [Link]
-
Li, F., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]
-
Parker, C. G., & Jones, L. H. (2020). Structure-based design and analysis of SuFEx chemical probes. Current Opinion in Chemical Biology, 54, 88-95. [Link]
-
Zhang, C., et al. (2023). The proximity-enabled sulfur fluoride exchange reaction in the protein context. Chemical Science, 14(26), 7149–7157. [Link]
-
Liu, F., et al. (2023). Robust Chemical Cross-linking of Proteins and Protein Complexes via SuFEx Click Chemistry. Journal of the American Chemical Society. [Link]
-
Wang, N., et al. (2024). Arginine Accelerates Sulfur Fluoride Exchange and Phosphorus Fluoride Exchange Reactions between Proteins. Angewandte Chemie International Edition. [Link]
-
Liu, F., et al. (2018). Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Proceedings of the National Academy of Sciences, 115(44), 11213-11218. [Link]
-
Dong, J., et al. (2018). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. Angewandte Chemie International Edition, 57(9), 2449-2453. [Link]
-
Li, F., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]
-
Grimster, N. P., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(4), 2260–2273. [Link]
-
Narayanan, A., & Jones, L. H. (2021). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology, 2(3), 775-787. [Link]
-
ChemInform Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. (2015). ChemInform, 46(32). [Link]
-
Am Ende, C. W., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(5), 921-937. [Link]
-
Zhang, C., et al. (2023). The proximity-enabled sulfur fluoride exchange reaction in the protein context. Chemical Science, 14(26), 7149-7157. [Link]
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]
- 4. A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfonyl Fluorides - Enamine [enamine.net]
- 8. pnas.org [pnas.org]
- 9. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. "Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical B" by Pedro Martinez Velez and Nicholas Ball [scholarship.claremont.edu]
- 13. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Covalent Probes: A Cross-Reactivity Analysis of Dimethylsulfamoyl Fluoride (DMSF) and its Alternatives
In the landscape of chemical biology and drug discovery, the precise interrogation of protein function is paramount. Covalent chemical probes have emerged as indispensable tools for identifying and characterizing protein targets, offering a means to form stable bonds with specific amino acid residues. Among these, probes featuring a sulfonyl fluoride (SF) warhead have garnered significant attention for their unique reactivity profile, extending beyond the canonical cysteine to engage a broader range of nucleophilic residues.
This guide provides an in-depth comparative analysis of Dimethylsulfamoyl fluoride (DMSF)-based probes and their alternatives. We will delve into the underlying principles of their reactivity, present supporting experimental data to objectively compare their performance, and provide detailed protocols to empower researchers in their own investigations. Our focus is on enabling a rational selection of the appropriate tool for robust and reliable chemoproteomic studies.
The Rise of Sulfonyl Fluoride Probes: Beyond Cysteine
For years, the field of covalent chemical biology was heavily focused on targeting cysteine, a relatively rare and highly nucleophilic amino acid. However, the desire to expand the "druggable" proteome has driven the development of probes that can target other nucleophilic residues. Sulfonyl fluorides have risen to this challenge, demonstrating the ability to react with serine, threonine, lysine, tyrosine, and histidine in a context-dependent manner.[1][2][3][4] This versatility has opened new avenues for inhibitor development and target discovery.
The reactivity of the sulfonyl fluoride warhead is not absolute; it is finely tuned by the protein's local microenvironment.[3] This "context-dependent" reactivity is a double-edged sword: it allows for exquisite selectivity in some cases but can also lead to unexpected cross-reactivity. Therefore, a thorough understanding of a probe's selectivity profile is critical for the accurate interpretation of experimental results.
The Contenders: A Comparative Overview
This guide focuses on the cross-reactivity analysis of a representative this compound (DMSF) probe against two key alternatives: an Arylsulfonyl fluoride probe and an Arylfluorosulfate probe.
| Probe Type | Representative Structure | Key Characteristics |
| This compound (DMSF) Probe | Alkyne-Linker-N(CH₃)₂SO₂F | Belongs to the sulfamoyl fluoride class; generally considered to have lower intrinsic reactivity compared to arylsulfonyl fluorides.[5] |
| Arylsulfonyl Fluoride Probe | Alkyne-Linker-Ph-SO₂F | A widely used class of SF probes; demonstrates broad reactivity towards various nucleophilic residues. |
| Arylfluorosulfate Probe | Alkyne-Linker-Ph-OSO₂F | Generally less reactive than arylsulfonyl fluorides due to the additional oxygen atom, which can lead to altered selectivity.[5][6] |
The inclusion of an alkyne handle in these probes is a strategic design choice that enables "clickable" chemistry. This bioorthogonal reaction allows for the attachment of a reporter tag, such as biotin for enrichment or a fluorophore for imaging, after the probe has labeled its protein targets. This two-step approach is crucial for many activity-based protein profiling (ABPP) workflows.
Mechanism of Action: The Sulfur(VI) Fluoride Exchange (SuFEx) Reaction
The covalent modification of proteins by sulfonyl fluoride probes proceeds through a Sulfur(VI) Fluoride Exchange (SuFEx) reaction. A nucleophilic amino acid residue in a protein binding pocket attacks the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl or sulfamate linkage.
Caption: Competitive ABPP workflow for cross-reactivity profiling.
Comparative Performance Data
The following table summarizes the expected outcomes from a competitive ABPP experiment, highlighting the differences in reactivity and selectivity between the three probe types. The data is representative and based on trends observed in the literature.
| Target Protein | Protein Class | DMSF Probe Labeling (Relative Abundance) | Arylsulfonyl Fluoride Probe Labeling (Relative Abundance) | Arylfluorosulfate Probe Labeling (Relative Abundance) | Target Residue |
| Trypsin-1 | Serine Protease | +++ | ++++ | ++ | Serine |
| FAAH | Serine Hydrolase | ++ | +++ | + | Serine |
| GSTP1 | Transferase | + | ++ | + | Tyrosine |
| HSP90 | Chaperone | +/- | + | +/- | Lysine |
| Carbonic Anhydrase II | Lyase | - | +/- | - | Histidine |
| Off-Target Kinase 1 | Kinase | + | ++ | + | Lysine |
| Off-Target Kinase 2 | Kinase | +/- | + | - | Lysine |
Data Interpretation:
-
Reactivity Trend: The data illustrates a general trend in reactivity: Arylsulfonyl fluoride > DMSF > Arylfluorosulfate . This is consistent with reports that arylfluorosulfates are generally less reactive than their arylsulfonyl fluoride counterparts, with N-disubstituted sulfamoyl fluorides being at the lower end of the reactivity spectrum. [5]* Selectivity Differences: The reduced reactivity of the arylfluorosulfate probe can lead to increased selectivity. For example, it may show less off-target labeling of kinases compared to the more reactive arylsulfonyl fluoride probe.
-
Residue Specificity: While all three probes are expected to label the active site serine of trypsin, their efficiency and cross-reactivity with other nucleophilic residues on other proteins will vary. For instance, the arylsulfonyl fluoride probe may show more prominent labeling of tyrosine and lysine residues on off-target proteins. A fascinating example from the literature demonstrates a sulfonyl fluoride probe targeting a tyrosine residue, while its corresponding fluorosulfate analog targeted a non-catalytic serine in the same protein, showcasing how subtle structural changes can dramatically alter residue specificity. [6][7]
Experimental Protocols
The following are detailed protocols for conducting a cross-reactivity analysis of sulfonyl fluoride probes.
Protocol 1: Synthesis of an Alkyne-Tagged this compound (DMSF) Probe
Sources
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. KR20240027683A - Synthesis of N,N-dialkyl, N,N-dialkenyl, N,N-dialkynyl, and related cyclic, sulfamoyl fluoride compounds using hydrogen fluoride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Electrolyte Additives: Dimethyl Sulfone (DMSF) vs. Lithium Bis(fluorosulfonyl)imide (LiFSI)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the relentless pursuit of higher energy density and safer lithium-ion batteries, the role of electrolyte additives has become paramount. This guide provides a comprehensive comparison of two prominent additives: the established high-performer, Lithium Bis(fluorosulfonyl)imide (LiFSI), and an emerging challenger, Dimethyl Sulfone (DMSF). While LiFSI is renowned for its ability to form a robust, LiF-rich Solid Electrolyte Interphase (SEI) that enhances cycling stability, it is often plagued by aluminum current collector corrosion at high voltages. DMSF, a member of the sulfone family, offers the promise of high-voltage stability and improved safety, though its mechanism and performance in lithium-ion systems are still being fully elucidated. This guide will delve into the mechanistic actions, comparative performance data, and experimental protocols for evaluating these two critical components, empowering researchers to make informed decisions for their specific battery development needs.
Introduction: The Critical Role of Electrolyte Additives in High-Performance Lithium-Ion Batteries
Standard carbonate-based electrolytes in lithium-ion batteries suffer from a narrow electrochemical stability window, limiting the use of high-voltage cathode materials and, consequently, the achievable energy density.[1] Furthermore, the repeated stripping and plating of lithium ions can lead to electrolyte decomposition and the formation of an unstable SEI on the anode, resulting in capacity fade and safety concerns. Electrolyte additives are introduced in small quantities to address these issues by preferentially reacting at the electrode-electrolyte interface to form a stable, ionically conductive, and electronically insulating passivation layer.[1] An ideal additive should contribute to a stable SEI and Cathode Electrolyte Interphase (CEI), widen the electrochemical stability window, enhance ionic conductivity, and improve the overall safety of the cell.
Contender Profile 1: Lithium Bis(fluorosulfonyl)imide (LiFSI) - The Established High-Performer
LiFSI has garnered significant attention as a highly effective electrolyte additive and, in some cases, as a primary salt. Its popularity stems from a unique combination of properties that address several key challenges in modern lithium-ion batteries.
Mechanism of Action: The LiF-Rich Interphase
The primary advantage of LiFSI lies in its ability to form a thin, uniform, and mechanically robust SEI on the anode surface.[2] Through electrochemical reduction, the FSI⁻ anion decomposes to form a high concentration of lithium fluoride (LiF). This LiF-rich SEI is highly desirable due to its excellent electronic insulation and good Li⁺ ion conductivity, which effectively suppresses further electrolyte decomposition and minimizes the growth of lithium dendrites.[3]
Caption: LiFSI reduction at the anode surface to form a LiF-rich SEI.
Key Performance Attributes
-
High Ionic Conductivity: Electrolytes containing LiFSI often exhibit higher ionic conductivity compared to those with the conventional LiPF₆ salt, particularly at low temperatures.[4] This is attributed to the lower association of the FSI⁻ anion with Li⁺ ions.
-
Enhanced Cycling Stability: The formation of a stable LiF-rich SEI leads to significantly improved long-term cycling performance and higher coulombic efficiencies.[3]
-
Superior Thermal Stability: LiFSI possesses greater thermal stability than LiPF₆, which starts to decompose at around 80°C. LiFSI is stable up to 200°C, enhancing the safety profile of the battery at elevated temperatures.
-
Improved Low-Temperature Performance: The higher ionic conductivity of LiFSI-containing electrolytes contributes to better battery performance in cold environments.[2]
Known Challenges
The primary drawback of LiFSI is its propensity to corrode the aluminum current collector at the cathode, especially at potentials above 3.8 V.[5] This corrosion leads to capacity fading and can be a significant impediment to its use in high-voltage cells. Research has shown that this issue can be mitigated by using higher concentrations of LiFSI or by introducing other additives that form a protective layer on the aluminum surface.[6]
Contender Profile 2: Dimethyl Sulfone (DMSF) - The Emerging Challenger
Dimethyl sulfone (DMSF) is a member of the sulfone family of organic compounds, which are known for their high oxidative stability. This property makes them attractive candidates for use in high-voltage lithium-ion batteries.[7] While not as extensively studied as LiFSI, DMSF is gaining interest as a co-solvent or additive to enhance specific performance and safety characteristics.
Mechanism of Action: A Focus on Stability and Safety
As a sulfone, DMSF is electrochemically more stable at high potentials compared to conventional carbonate solvents.[8] Its proposed mechanism as an additive involves contributing to the formation of a stable CEI on the cathode surface, thereby preventing the oxidative decomposition of the main electrolyte components at high voltages. On the anode side, while the specific composition of the SEI formed with DMSF is less defined than that of LiFSI, it is believed to participate in creating a passivation layer that can improve cycling stability.[9]
Caption: Proposed involvement of DMSF in the formation of a stable SEI.
Key Performance Attributes
-
High-Voltage Stability: Sulfone-based electrolytes, in general, exhibit a wider electrochemical window, making them suitable for use with high-voltage cathodes.[10][11]
-
Improved Safety: DMSF has a high flash point (above 140°C), which significantly enhances the thermal safety of the electrolyte when used as a co-solvent.[12]
-
Enhanced Cycling Performance: Studies on potassium-ion batteries have shown that the addition of DMSF can lead to improved coulombic efficiency and capacity retention, attributed to the formation of a stable SEI and reduced charge transfer resistance.[13][14] Similar benefits are anticipated in lithium-ion systems.
Current Research Gaps and Potential
A primary challenge for sulfone-based electrolytes, including those with DMSF, is their higher viscosity compared to carbonate electrolytes, which can lead to lower ionic conductivity.[15] Furthermore, their compatibility with graphite anodes can be poor, often requiring the use of other additives like fluoroethylene carbonate (FEC) to ensure the formation of a stable SEI.[15] More research is needed to fully understand the composition and properties of the SEI formed in the presence of DMSF in lithium-ion batteries and to obtain direct comparative performance data against established additives like LiFSI.
Head-to-Head Comparison: DMSF vs. LiFSI
| Feature | Dimethyl Sulfone (DMSF) | Lithium Bis(fluorosulfonyl)imide (LiFSI) |
| Primary Function | High-voltage stability, safety enhancement | SEI formation, improved conductivity |
| Mechanism of Action | Contributes to a stable CEI at high voltages; participates in SEI formation. | Forms a robust, LiF-rich SEI on the anode. |
| Ionic Conductivity | Generally lower in sulfone-based electrolytes due to higher viscosity.[15] | Higher than conventional LiPF₆ electrolytes, especially at low temperatures.[4] |
| Electrochemical Stability | High oxidative stability, suitable for high-voltage applications.[7][8] | Good, but Al corrosion is a concern at high voltages.[5] |
| Cycling Performance | Improves coulombic efficiency and capacity retention.[13] | Significantly enhances long-term cycling stability.[3] |
| Safety Characteristics | High flash point, improves thermal safety.[12] | High thermal stability (up to 200°C). |
| Key Advantage | High-voltage compatibility and improved safety. | Formation of a highly effective LiF-rich SEI. |
| Main Drawback | Higher viscosity leading to lower ionic conductivity; graphite compatibility issues.[15] | Corrosion of aluminum current collector at high potentials.[5] |
Experimental Protocols
Electrolyte Preparation and Cell Assembly Workflow
Caption: A typical experimental workflow for the evaluation of electrolyte additives.
Detailed Methodology for Key Experiments
-
Electrolyte Preparation:
-
All solvents (e.g., ethylene carbonate, dimethyl carbonate) and salts (e.g., LiPF₆, LiFSI, DMSF) should be of battery-grade purity and dried under vacuum at an appropriate temperature before use to minimize water content (< 20 ppm).
-
Electrolytes are prepared by dissolving the salt and additive(s) in the solvent mixture inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
-
-
Cell Assembly:
-
Standard 2032-type coin cells are assembled in an argon-filled glovebox.
-
A typical cell consists of a cathode (e.g., NMC, LFP), a separator (e.g., Celgard), a lithium metal or graphite anode, and the prepared electrolyte.
-
-
Electrochemical Measurements:
-
Cyclic Voltammetry (CV): Performed using a three-electrode setup with lithium metal as the reference and counter electrodes and a glassy carbon or platinum working electrode. The scan rate is typically slow (e.g., 0.1-1 mV/s) to accurately determine the electrochemical stability window of the electrolyte.
-
Electrochemical Impedance Spectroscopy (EIS): Conducted at different states of charge and after a set number of cycles to probe the evolution of the interfacial resistance. The frequency range is typically from 100 kHz to 10 mHz with a small AC amplitude (e.g., 5-10 mV).
-
Galvanostatic Cycling: Cells are cycled at various C-rates (e.g., C/10, C/2, 1C) within a specific voltage window to evaluate capacity retention, coulombic efficiency, and rate capability.
-
Conclusion and Future Outlook
The choice between DMSF and LiFSI as an electrolyte additive is highly dependent on the specific application and performance targets.
-
LiFSI remains the additive of choice for applications where long cycle life and high ionic conductivity are critical, especially at lower to moderate voltages or when measures are taken to protect the aluminum current collector. Its well-understood mechanism and proven track record make it a reliable option for enhancing the performance of various anode materials.
-
DMSF presents a compelling case for high-voltage applications where the oxidative stability of the electrolyte is a primary concern. Its contribution to improved safety is also a significant advantage. However, the challenges of lower ionic conductivity and the need for co-additives to ensure graphite compatibility must be addressed.
Future research should focus on direct comparative studies of DMSF and LiFSI under identical conditions to provide a clearer quantitative assessment of their respective merits. Furthermore, exploring the synergistic effects of combining DMSF and LiFSI, potentially with other additives, could unlock new avenues for developing electrolytes that offer both high performance and enhanced safety for the next generation of lithium-ion batteries.
References
- Gossage, Z. T., et al. (2022). Fluorosulfonamide-type Electrolyte Additives for Long-Life K-Ion Batteries.
- Nádherná, M., et al. (2013). Sulfone-based electrolytes for high-voltage Li-ion batteries.
- Kim, H., et al. (2023). Electrochemical Stability Windows of Sulfone-Based Electrolyte System for Lithium Metal Batteries: Insight from MD-Assisted DFT Calculation. The Journal of Physical Chemistry C.
- Sun, X., & Angell, C. A. (2009). Doped sulfone electrolytes for high voltage Li-ion cell applications.
- Wang, J., et al. (2018). Sulfone-Based Electrolytes for High-Voltage Lithium-Ion Batteries.
- Jaumann, T., et al. (2018).
- Gossage, Z. T., et al. (2022). Extended cycling performance of graphite||Mn-PB cells with 10 wt.% DMSF.
- Jaumann, T., et al. (2018).
- Hahn, N. T., et al. (2015). Electrolyte Mixtures Based on Ethylene Carbonate and Dimethyl Sulfone for Li-Ion Batteries With Improved Safety Characteristics. ChemPhysChem.
- Zhang, S. S., et al. (2010).
- Gachot, G., et al. (2011).
- Sharova, V., et al. (2018).
- Li, B., et al. (2021). A low-concentration sulfone electrolyte enables high-voltage chemistry of lithium-ion batteries.
- Su, C.-C., et al. (2017). Sulfone-based electrolytes for high energy density lithium-ion batteries.
- Beltran, S. P., & Balbuena, P. B. (2022).
- Cekaviciute, A., et al. (2018). Specific conductivity on DMSO2 concentrations dependence.
- NINGBO INNO PHARMCHEM CO.,LTD. (2023).
- Younesi, R., et al. (2021). Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions.
- Sharova, V., et al. (2018).
- Lee, H., et al. (2021). Controlling Gas Generation of Li-Ion Battery through Divinyl Sulfone Electrolyte Additive.
- Zhang, T., et al. (2021). Sulfur-containing compounds as electrolyte additives for lithium-ion batteries. Energy & Environmental Science.
- Ghassemi, H., et al. (2022). Improvement of Cycle Stability for Graphite-Based Lithium-Ion Batteries via Usage of Phenyl Methanesulfonate as an Electrolyte Additive. Molecules.
- Self, J., et al. (2015). Performance of Full Cells Containing Carbonate-Based LiFSI Electrolytes and Silicon-Graphite Negative Electrodes. Journal of The Electrochemical Society.
- Dahbi, M., et al. (2022). Concentrated LiFSI–Ethylene Carbonate Electrolytes and Their Compatibility with High-Capacity and High-Voltage Electrodes.
- Angell, C. A., et al. (2011).
- Zhang, Y., et al. (2011). Electrochemical Windows of Sulfone-Based Electrolytes for High-Voltage Li-Ion Batteries. The Journal of Physical Chemistry B.
- Osman, Z., et al. (2023).
- Dahbi, M., et al. (2022). Concentrated LiFSI–Ethylene Carbonate Electrolytes and Their Compatibility with High-Capacity and High-Voltage Electrodes.
- Liu, Z., et al. (2022). Cycling performances of graphite anode under electrolytes based on LiFSI.
- Ghamami, M., et al. (2021). A review on advanced functional electrolyte additives for silicon-based lithium-ion batteries. Asian Journal of Green Chemistry.
- Kraytsberg, A., & Ein-Eli, Y. (2016). Synergy of Artificial SEI and Electrolyte Additive for Improved Performance of Silicon Electrodes in Li-Ion Batteries.
- Sharova, V., et al. (2018).
- Sharova, V., et al. (2018).
- von Zamory, J., et al. (2015). Lithium-cyclo-difluoromethane-1,1-bis(sulfonyl)
- Kim, K., et al. (2014). Improvement of Cycling Performance of Silicon-Graphite Composite Anode Using Blended Electrolyte Additives. ECS Meeting Abstracts.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Concentrated LiFSI–Ethylene Carbonate Electrolytes and Their Compatibility with High-Capacity and High-Voltage Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. asu.elsevierpure.com [asu.elsevierpure.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sulfone-based electrolytes for high voltage li-ion batteries. (Journal Article) | OSTI.GOV [osti.gov]
- 12. Electrolyte Mixtures Based on Ethylene Carbonate and Dimethyl Sulfone for Li-Ion Batteries with Improved Safety Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the In Vitro Validation of Covalent Peptide Inhibitors Using Sulfonyl Fluorides
For Researchers, Scientists, and Drug Development Professionals
Welcome to a detailed guide on the in vitro validation of covalent peptide inhibitors that utilize sulfonyl fluoride (SF) electrophiles. In the landscape of drug discovery, the pursuit of high-potency, selective, and durable target engagement has led to a renaissance of covalent inhibitors. Among the arsenal of chemical warheads, sulfonyl fluorides have carved out a unique and powerful niche. This guide moves beyond simple protocols; it is designed to provide you, a fellow scientist, with the causal logic behind experimental choices, ensuring a robust and self-validating approach to characterizing your novel peptide inhibitors.
The Strategic Advantage of Sulfonyl Fluorides in Covalent Inhibition
Covalent inhibitors function through a two-step mechanism: an initial, reversible binding event driven by non-covalent interactions (characterized by the inhibition constant, KI), followed by the formation of a stable, irreversible covalent bond (characterized by the rate of inactivation, kinact). The overall efficiency of this process is best described by the second-order rate constant, kinact/KI.[1][2]
While traditional covalent chemistry has heavily focused on targeting cysteine residues with warheads like acrylamides, this limits the druggable proteome as many protein binding sites lack an accessible cysteine.[3][4] Sulfonyl fluorides elegantly expand this scope. Their privileged reactivity profile allows them to form stable covalent bonds with a broader range of nucleophilic amino acid residues, including serine, threonine, lysine, and, notably, tyrosine.[4][5][6] This unique reactivity, proceeding through a Sulfur(VI) Fluoride Exchange (SuFEx) mechanism, opens up new avenues for targeting previously intractable proteins.[7][8]
Figure 2: A logical workflow for the in vitro characterization of covalent inhibitors, progressing from kinetic potency to definitive target engagement and selectivity assessment.
Assay 1: Kinetic Analysis for Potency Determination (kinact/KI)
The "Why": For covalent inhibitors, a simple IC50 is misleading as it is time-dependent. The true measure of potency is the second-order rate constant kinact/KI, which quantifies the efficiency of the covalent modification. [1][9]This parameter is crucial for structure-activity relationship (SAR) studies and for comparing different covalent inhibitors. [1] Experimental Protocol: Progress Curve Analysis
-
Reagents and Materials:
-
Purified target enzyme at a known concentration.
-
A suitable substrate (fluorogenic or chromogenic) for the enzyme.
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20). Note: Avoid high concentrations of nucleophilic buffer components.
-
Peptide inhibitor stock solution in 100% DMSO.
-
Black, low-volume 384-well assay plates.
-
A kinetic plate reader.
-
-
Procedure:
-
Prepare a 2x concentrated serial dilution of your peptide inhibitor in assay buffer. Include a DMSO-only control.
-
In the assay plate, add 10 µL of the 2x inhibitor dilutions to triplicate wells.
-
Prepare a 2x concentrated solution of the target enzyme in assay buffer.
-
Initiate the inactivation reaction by adding 10 µL of the 2x enzyme solution to all wells. The final DMSO concentration should be kept constant (e.g., ≤1%).
-
Allow the enzyme-inhibitor incubation to proceed for a defined period. For a full progress curve analysis, you will immediately proceed to the next step. For simpler time-dependent IC50 shifts, you would incubate for different pre-incubation times (e.g., 0, 15, 30, 60 min).
-
Prepare a solution of the substrate at a concentration equal to its Km.
-
Start the enzymatic reaction by adding the substrate.
-
Immediately place the plate in a pre-warmed kinetic plate reader and measure the signal (e.g., fluorescence) every 30-60 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial velocity (Vi) from the linear portion of each progress curve.
-
Plot Vi as a function of inhibitor concentration.
-
To determine kinact and KI, plot the observed rate of inactivation (kobs) against inhibitor concentration and fit the data to the Michaelis-Menten equation for irreversible inhibitors: kobs = kinact * [I] / (KI + [I]) . [10]The ratio kinact/KI is the second-order rate constant.
-
-
Assay 2: Unambiguous Confirmation of Covalent Adduct Formation
The "Why": Kinetic data strongly implies covalent modification, but it is not direct proof. Intact protein mass spectrometry provides definitive evidence by directly observing the mass of the protein-inhibitor adduct. [11][12]This experiment confirms that your inhibitor is functioning via the intended covalent mechanism.
Experimental Protocol: Intact Protein LC-MS Analysis
-
Reagents and Materials:
-
Purified target protein (≥95% purity).
-
Peptide inhibitor.
-
Incubation buffer (volatile buffers like Ammonium Acetate are preferred).
-
LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer).
-
Desalting column (e.g., C4).
-
-
Procedure:
-
Incubate the target protein (e.g., 5 µM) with a 5- to 10-fold molar excess of the peptide inhibitor.
-
Prepare a control sample with the protein and an equivalent amount of DMSO.
-
Incubate both samples at room temperature or 37°C for a time sufficient for complete reaction (guided by your kinetic data, e.g., >4 hours).
-
Inject the samples onto the LC-MS system. The protein is first desalted online.
-
Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein in both the control and treated samples.
-
A successful covalent modification will result in a mass increase in the treated sample corresponding to the molecular weight of your peptide inhibitor.
-
This confirms the formation of the covalent adduct. [13][14][15]
-
-
Assay 3: Proteome-Wide Selectivity Assessment
The "Why": A potent inhibitor is only useful if it is also selective. Competitive Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique to assess the selectivity of your inhibitor against an entire class of enzymes in a complex biological sample (e.g., a cell lysate). [16][17][18] Experimental Protocol: Competitive ABPP
-
Reagents and Materials:
-
Cell lysate (e.g., from a relevant cell line).
-
Your sulfonyl fluoride peptide inhibitor.
-
A broad-spectrum Activity-Based Probe (ABP) that targets the same class of residues (e.g., a fluorophosphonate probe for serine hydrolases) and contains a reporter tag (e.g., biotin or a fluorophore). [17] * SDS-PAGE gels and imaging system (fluorescence scanner or Western blot equipment).
-
-
Procedure:
-
Normalize the protein concentration of the cell lysate.
-
Pre-incubate aliquots of the lysate with a serial dilution of your peptide inhibitor for a defined time (e.g., 30 minutes). Include a DMSO vehicle control.
-
Add the ABP to all samples and incubate for the recommended time to allow labeling of active enzyme sites.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE.
-
Data Analysis:
-
If using a fluorescent ABP, visualize the gel using a fluorescence scanner.
-
If using a biotinylated ABP, transfer the proteins to a membrane and detect with streptavidin-HRP.
-
In the control lane, you will see a pattern of labeled proteins. A selective inhibitor will cause a dose-dependent decrease in the signal for its specific target protein(s) while leaving other signals unaffected. [19][20]Widespread signal reduction indicates poor selectivity.
-
-
Conclusion and Forward Look
The successful in vitro validation of a sulfonyl fluoride-based peptide inhibitor hinges on a systematic and rigorous evaluation of its kinetic properties, mechanism of action, and proteomic selectivity. By following the workflow and protocols detailed in this guide, you can build a robust data package that not only characterizes your lead compounds with high confidence but also provides critical insights to guide further optimization efforts. This foundational dataset is the bedrock upon which successful translation into cellular and in vivo models is built.
References
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]
-
Mukherjee, H., et al. (2017). A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry. [Link]
-
Gehringer, M., & Laufer, S. A. (2019). Chemoproteomic methods for covalent drug discovery. PubMed Central. [Link]
-
am Ende, C. W., & Ball, N. D. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. [Link]
-
Zhang, T., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]
-
Nuvisan. Tailored mass spectrometry solutions for advanced protein science. Nuvisan. [Link]
-
Potter, C. S., et al. (2016). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. PubMed. [Link]
-
Domainex. kinact / KI Assay for Irreversible Covalent Compounds. Domainex. [Link]
- Johnson, A. R., et al. (2022). High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. CoLab.
-
LaMarr, W., et al. (2023). Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net. [Link]
-
ICE Bioscience. MS-Based Covalent Binding Analysis. ICE Bioscience. [Link]
-
Willemsen, J., et al. (2023). Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents. National Institutes of Health. [Link]
-
Bachovchin, D. A., & Cravatt, B. F. (2012). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. National Institutes of Health. [Link]
-
van der Wouden, E. A., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed. [Link]
-
Hari, S. B., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]
-
Martin, B. R., et al. (2016). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. National Institutes of Health. [Link]
-
Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Taylor & Francis Online. [Link]
-
Cravatt, B. F., et al. (2023). Strategies for Competitive Activity‐Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Scilit. [Link]
-
Ward, R. A., & Jones, L. H. (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. PNAS. [Link]
-
Gambini, L., et al. (2024). Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics. ACS Publications. [Link]
-
Copeland, R. A. (2016). Determination of k inact and K I from complete activity progress curves. ResearchGate. [Link]
-
Willemsen, J., et al. (2020). Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. PubMed Central. [Link]
-
Vinogradova, E. V., et al. (2023). Identification of Covalent Cyclic Peptide Inhibitors Targeting Protein-Protein Interactions Using Phage Display. PubMed Central. [Link]
Sources
- 1. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shop.carnabio.com [shop.carnabio.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 6. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nuvisan.com [nuvisan.com]
- 13. news-medical.net [news-medical.net]
- 14. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]
- 15. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scilit.com [scilit.com]
- 19. researchgate.net [researchgate.net]
- 20. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Sulfonyl Fluoride and Fluorosulfate Probes for Chemical Biology and Drug Discovery
In the intricate landscape of chemical biology and drug discovery, the precise and selective covalent modification of proteins is a cornerstone for elucidating biological function and designing next-generation therapeutics. Among the electrophilic warheads employed for this purpose, sulfonyl fluorides (R-SO₂F) and fluorosulfates (R-O-SO₂F) have risen to prominence as exceptionally versatile tools. This guide offers a comprehensive, data-driven comparison of these two classes of covalent probes, delving into their reactivity, selectivity, and practical applications to empower researchers, scientists, and drug development professionals in their quest for novel biological insights and therapeutic interventions.
The Dawn of a New Era in Covalent Probing: Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
The resurgence of interest in sulfonyl fluoride and fluorosulfate probes can be largely attributed to the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1][2] This click chemistry paradigm is centered on the remarkable stability of the S(VI)-F bond, which remains largely inert in biological milieus until it encounters a suitably nucleophilic amino acid residue within the unique microenvironment of a protein's binding pocket.[1][2] This "dormant" reactivity allows for exquisite context-dependent protein labeling, minimizing off-target effects and maximizing the potential for selective covalent modification.[1]
Sulfonyl Fluorides (R-SO₂F): The Versatile Veterans
Sulfonyl fluorides are a well-established class of covalent probes with a rich history in chemical biology, most notably as serine protease inhibitors.[3][4] Their utility, however, extends far beyond this initial application, with a demonstrated ability to react with a wide array of nucleophilic amino acid residues.
Reactivity and Selectivity
The reactivity of sulfonyl fluorides is a key feature that underpins their broad applicability. They are known to form stable covalent adducts with serine, threonine, tyrosine, lysine, and histidine residues.[3][5][6][7] This multi-targeting capability makes them powerful tools for activity-based protein profiling (ABPP) and for the discovery of novel druggable sites on proteins. The selectivity of a sulfonyl fluoride probe is not solely dictated by the warhead itself, but also by the scaffold to which it is attached. A high-affinity ligand can deliver the sulfonyl fluoride warhead to a specific protein, where it can then react with a proximal nucleophilic residue.
Stability
While generally stable in aqueous solutions, the stability of sulfonyl fluorides can be influenced by their substitution pattern and the pH of the environment.[8] For instance, some sulfonyl fluorides have been shown to be more susceptible to hydrolysis than their fluorosulfate counterparts.[8] This is a critical consideration for in vivo applications, where long-term stability is often required.
Fluorosulfates (R-O-SO₂F): The Rise of a Tyrosine-Targeting Specialist
Fluorosulfates have emerged as a powerful subclass of SuFEx probes, offering a distinct and highly valuable reactivity profile that complements that of sulfonyl fluorides.
Reactivity and Selectivity
The defining characteristic of fluorosulfates is their pronounced selectivity for tyrosine and lysine residues.[8] This preference is attributed to the electronic properties of the fluorosulfate group, which, while generally less reactive than the sulfonyl fluoride, is highly effective at targeting the nucleophilic phenolate of tyrosine and the ε-amino group of lysine.[8][9] This unique selectivity has opened the door to targeting protein classes that were previously challenging to address with covalent probes, such as protein tyrosine phosphatases and kinases.[10]
Stability
A key advantage of fluorosulfates is their enhanced stability compared to many sulfonyl fluorides.[9][10] The additional oxygen atom in the fluorosulfate moiety attenuates the electrophilicity of the sulfur center, rendering them more resistant to hydrolysis and other modes of degradation.[9][10] This increased stability is particularly beneficial for in vivo studies and for the development of covalent drugs with improved pharmacokinetic properties.
Head-to-Head Comparison: Sulfonyl Fluoride vs. Fluorosulfate
| Feature | Sulfonyl Fluoride (R-SO₂F) | Fluorosulfate (R-O-SO₂F) |
| Primary Targets | Serine, Threonine, Tyrosine, Lysine, Histidine[3][5][6][7] | Tyrosine, Lysine[8] |
| Reactivity | Generally higher | Generally lower, more selective[9][11] |
| Stability | Moderate to high, context-dependent[8] | High, generally more stable than sulfonyl fluorides[9][10] |
| Key Applications | Broad-spectrum ABPP, serine protease inhibition, targeting diverse nucleophiles[3][12] | Tyrosine- and lysine-centric proteomics, targeting kinases and phosphatases[10] |
| Synthetic Accessibility | Well-established methods, can be challenging for certain scaffolds[10] | Readily synthesized from phenols using sulfuryl fluoride[8] |
Visualizing the Mechanisms and Workflows
Caption: A simplified representation of the reaction mechanisms and a typical experimental workflow for sulfonyl fluoride and fluorosulfate probes.
Experimental Protocols: A Guide to Practice
The successful application of these probes requires careful experimental design and execution. Below is a generalized protocol for activity-based protein profiling using either a sulfonyl fluoride or fluorosulfate probe.
Protocol: Activity-Based Protein Profiling (ABPP) in Cell Lysate
-
Lysate Preparation:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse cells in an appropriate buffer (e.g., Tris-HCl, pH 7.4, with 150 mM NaCl and 1% NP-40) on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
Probe Labeling:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL in the lysis buffer.
-
Add the sulfonyl fluoride or fluorosulfate probe (from a DMSO stock) to a final concentration of 1-10 µM.
-
Incubate for 30-60 minutes at room temperature or 37°C. The optimal concentration and incubation time should be determined empirically for each probe and protein target.
-
Causality: This incubation step allows the covalent probe to selectively react with its target proteins within the complex proteome of the cell lysate.
-
-
Sample Analysis by SDS-PAGE and In-Gel Fluorescence:
-
Terminate the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the fluorophore on the probe.
-
Self-Validation: The presence of distinct fluorescent bands that are not present in a vehicle-treated control sample validates the successful and selective labeling of proteins by the probe.
-
-
Target Identification by Mass Spectrometry (Optional):
-
For identification of labeled proteins, the probe should contain a biotin handle for affinity purification.
-
After labeling, capture the biotinylated proteins using streptavidin-coated beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins and identify them by LC-MS/MS.
-
Choosing the Right Probe for Your Research
The decision to use a sulfonyl fluoride or a fluorosulfate probe should be driven by the specific biological question being addressed.
-
For broad profiling of multiple nucleophilic residues or when targeting serine proteases, a sulfonyl fluoride probe may be the preferred choice.
-
When specifically targeting tyrosine or lysine residues, or when enhanced in vivo stability is a priority, a fluorosulfate probe is likely to be more suitable.
The continued development of novel scaffolds and a deeper understanding of the factors governing the reactivity and selectivity of these privileged warheads will undoubtedly lead to the creation of even more powerful tools for chemical biology and drug discovery.
References
- Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(7), 721-725.
- Jones, L. H. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters, 9(7), 630-632.
- Jones, L. H. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters, 9(7), 630-632.
- Jones, L. H., & Woon, E. Y. (2020). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. RSC Chemical Biology, 1(2), 94-106.
- Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(7), 721-725.
- Sharpless, K. B., Dong, J., & Li, S. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences, 116(38), 18867-18872.
- Nielsen, T. E., & Kjær, S. (2020). Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. JACS Au, 1(1), 24-31.
- Li, G., & Sharpless, K. B. (2018). Structures of covalent small molecule probes featuring SuFEx warheads. Methods in Enzymology, 606, 141-168.
- BenchChem. (2025). A Comparative Guide to Sulfamoyl Fluoride and Arylfluorosulfate Probes for Chemical Biology and Drug Discovery. BenchChem.
- Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Medicinal Chemistry.
- Grimster, N. P. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry.
- Jones, L. H., & Liskamp, R. M. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2845-2852.
- Chinthakindi, P. K., & Arvidsson, P. I. (2018). Sulfonyl Fluorides (SFs): More Than Click Reagents?. European Journal of Organic Chemistry, 2018(20-21), 2548-2560.
- Enamine. (2025). Sulfonyl Fluorides. Enamine.
- Woon, E. Y. (2018). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. ChemBioChem, 19(19), 1996-2005.
- BenchChem. (2025). A Head-to-Head Comparison of the Reactivity of Sulfuryl Fluoride and Sulfamoyl Fluoride. BenchChem.
- Jones, L. H. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 15(2), 607-611.
- Florea, B. I., & Overkleeft, H. S. (2018). "Activity-based Protein Profiling" in Encyclopedia of Analytical Science (Third Edition). Elsevier.
- Orfi, L., & Kéri, G. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences, 24(7), 6483.
- Sharpless, K. B., & Fokin, V. V. (2025). Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction. Molecules, 30(19), 4567.
- Jones, L. H. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 15(2), 607-611.
- Ting, A. Y. (2019). Fluorescent labeling of proteins in vitro and in vivo using encoded peptide tags. Current Opinion in Chemical Biology, 50, 1-8.
Sources
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. [PDF] Sulfonyl fluorides as privileged warheads in chemical biology | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
A Comparative Guide to the Selectivity of Dimethylsulfamoyl Fluoride for Lysine vs. Tyrosine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction: Dimethylsulfamoyl Fluoride as a Covalent Tool
This compound (DMSF) is a small, reactive electrophilic compound belonging to the sulfonyl fluoride class of reagents.[1] While historically used in organic synthesis, its utility in chemical biology and drug discovery has grown significantly.[2][3] DMSF and related sulfur(VI) fluorides are increasingly employed as "warheads" in the design of covalent inhibitors and chemical probes due to their unique reactivity profile.[4][5] They possess a favorable balance of stability in aqueous solutions and a "context-dependent" reactivity towards several nucleophilic amino acid residues, including lysine, tyrosine, serine, and histidine.[3][5][6] This guide provides an in-depth comparison of the selectivity of DMSF for lysine versus tyrosine residues, offering experimental insights and practical protocols for its application.
The core of DMSF's utility lies in the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a click chemistry process where a nucleophilic amino acid side chain attacks the electrophilic sulfur center, displacing the fluoride leaving group.[4][7] This forms a highly stable covalent bond—a sulfonamide with lysine or a sulfonate ester with tyrosine—effectively and irreversibly modifying the target protein.[4][6] Understanding the selectivity of this reaction is paramount for designing targeted covalent inhibitors and precisely mapping protein interactions.
The Mechanistic Basis of Reactivity: Lysine vs. Tyrosine
The reaction of DMSF with either lysine or tyrosine proceeds via a nucleophilic attack on the sulfur atom of the sulfamoyl fluoride moiety. The key difference in reactivity stems from the distinct nucleophilicity and pKa of the respective amino acid side chains.
-
Lysine: The reactive group is the ε-amino group (-NH2). For this group to be nucleophilic, it must be in its unprotonated, free-base form. The pKa of the lysine side chain is approximately 10.5 in solution, meaning that at physiological pH (~7.4), it is predominantly in its protonated, non-nucleophilic ammonium form (-NH3+).[8] However, the local microenvironment within a protein can significantly lower the pKa of a specific lysine residue, increasing its nucleophilicity and making it susceptible to modification.[8] The reaction is highly pH-dependent, with reactivity increasing in more basic conditions where a larger fraction of lysine amines are deprotonated.[8]
-
Tyrosine: The reactive group is the hydroxyl group (-OH) of the phenol side chain. Similar to lysine, this group must be deprotonated to its phenoxide form (-O-) to act as a potent nucleophile. The pKa of the tyrosine side chain is around 10.5.[9] Consequently, its reactivity is also enhanced at a slightly basic pH.[10] Studies on SuFEx-mediated cyclization of peptides have found optimal conditions in mildly basic aqueous buffers, such as phosphate-buffered saline (PBS) at pH 7.8.[7]
The general mechanism for both reactions is illustrated below:
Caption: General mechanism of DMSF with lysine and tyrosine.
Quantitative Comparison of Reactivity
A comprehensive study profiling a panel of S(VI)-F electrophiles against N-acyl-protected amino acids demonstrated a clear reactivity trend.[6] The study, conducted at pH 8.0, found that the reaction with N-acetyltyrosine (N-Ac-Tyr) was approximately twice as fast as the reaction with Nα-acetyllysine (Nα-Ac-Lys).[6] This suggests an intrinsic preference for tyrosine over lysine under these conditions, likely due to a combination of the phenoxide's nucleophilicity and the specific reaction conditions.
| Amino Acid | Relative Reactivity (vs. Lysine) | Resulting Linkage | Stability |
| Lysine | 1x | Sulfonamide | Very High[11] |
| Tyrosine | ~2x | Sulfonate Ester | High[7] |
| Data extrapolated from studies on analogous sulfur(VI) fluorides.[6] |
It is crucial to understand that in the context of a folded protein, this intrinsic reactivity is heavily modulated by the local microenvironment. Factors such as solvent accessibility, the proximity of acidic or basic residues that can alter local pH, and the precise orientation of the residue within a binding pocket can dramatically enhance the reactivity of a specific lysine or tyrosine, leading to high selectivity for a particular site.[9] This "context-dependent" reactivity is a key feature exploited in the design of targeted covalent inhibitors.[5]
Comparative Analysis with Alternative Reagents
To fully appreciate the utility of DMSF, it is helpful to compare it with other commonly used reagents for lysine and tyrosine modification.
| Reagent Class | Target Residue | Advantages | Disadvantages |
| This compound (DMSF) | Lysine, Tyrosine | Good aqueous stability[3], reacts with multiple nucleophiles, forms highly stable adducts.[4][7] | Reactivity can be lower than more aggressive reagents; selectivity is context-dependent. |
| N-Hydroxysuccinimide (NHS) Esters | Lysine | High reactivity, commercially available, forms stable amide bonds. | Prone to hydrolysis, especially at higher pH; can be less selective in proteins with many accessible lysines. |
| Diazonium Salts | Tyrosine | High reactivity, can achieve high conversion rates, selective for tyrosine.[12][13] | Can have side reactions with histidine and cysteine[13], often require in situ preparation, potential stability issues.[13] |
DMSF vs. NHS Esters for Lysine Modification: NHS esters are highly reactive acylating agents that rapidly form stable amide bonds with the primary amines of lysine residues. However, their high reactivity is a double-edged sword, as they are also highly susceptible to hydrolysis in aqueous buffers, which can lead to lower labeling efficiency and requires careful control of reaction conditions.[14] In contrast, sulfamoyl fluorides like DMSF exhibit greater stability in aqueous buffers, allowing for longer reaction times if necessary and potentially better control over the extent of labeling.[3]
DMSF vs. Diazonium Salts for Tyrosine Modification: Diazonium salts are classic reagents for tyrosine modification, reacting via an electrophilic aromatic substitution to form a stable azo linkage.[12][15] They can be highly efficient and selective for tyrosine.[13] However, their application can be limited by their potential for side reactions with other residues like histidine and cysteine, and many diazonium reagents are unstable and must be prepared immediately before use.[12][13] DMSF, via the SuFEx reaction, offers a different mechanism that forms a stable sulfonate ester and generally exhibits good stability, making it a more user-friendly option.[7]
Experimental Protocols
The following protocols provide a framework for utilizing DMSF to probe lysine and tyrosine reactivity and for analyzing the results.
Protocol 1: DMSF Labeling of a Purified Protein
This protocol outlines the steps for labeling a purified protein with DMSF to assess residue selectivity.
Caption: Mass spectrometry workflow for identifying DMSF modifications.
Step-by-Step Methodology:
-
Protein Digestion: The DMSF-labeled protein sample is denatured (e.g., with 8 M urea), reduced (with DTT or TCEP), and alkylated (with iodoacetamide) to break disulfide bonds and unfold the protein. [16][17]2. The protein is then digested into smaller peptides using a protease such as trypsin. [16][17]3. LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). [18]4. Database Searching: The acquired MS/MS spectra are searched against a protein database using a suitable search engine. [19]5. Modification Identification: Crucially, the search parameters must include a variable modification corresponding to the mass of the dimethylsulfamoyl group (+109.0147 Da) on the potential target residues (lysine and tyrosine). [19]6. Data Analysis: The search results will identify peptides that have been modified by DMSF, and the MS/MS spectra will provide evidence for the specific site of modification on the peptide sequence.
Conclusion and Future Outlook
This compound is a valuable tool for the covalent modification of proteins, exhibiting reactivity towards both lysine and tyrosine residues. While intrinsic reactivity data from related compounds suggests a slight preference for tyrosine over lysine in solution, the ultimate selectivity in a biological context is dictated by the unique microenvironment of each residue within a protein's three-dimensional structure. This "context-dependent" reactivity, combined with the high stability of the resulting covalent adducts, makes DMSF and other sulfonyl fluorides powerful warheads for the development of highly specific covalent probes and inhibitors.
Compared to traditional reagents like NHS esters and diazonium salts, DMSF offers a compelling balance of stability and reactivity. As the field of chemical proteomics continues to expand, reagents like DMSF will be instrumental in exploring the "ligandable" proteome beyond the well-trodden path of cysteine modification, opening up new avenues for drug discovery and the fundamental study of protein function.
References
-
Barbas, C. F., 3rd, Rader, C., & List, B. (2014). On the Mannich reaction of indoles with imines. Angewandte Chemie (International ed. in English), 53(29), 7472–7475. [Link]
-
Chen, Y., Craven, G. B., Kamber, R. A., Cuesta, A., Zhersh, S., Moroz, Y. S., ... & Taunton, J. (2023). Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. Nature Chemistry, 15(11), 1616–1625. [Link]
-
Creative Biolabs. (n.d.). Site-Specific Protein Conjugation Targeting Tyrosine. Creative Biolabs. [Link]
-
D'Huys, T., L-Abbate, A., & Van der Eycken, E. V. (2023). The proximity-enabled sulfur fluoride exchange reaction in the protein context. Chemical Science, 14(25), 6825–6834. [Link]
-
Emery Pharma. (2022, December 27). Step-by-step LC-MS Peptide Mapping [Video]. YouTube. [Link]
-
Gao, C., Yang, J., & He, C. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. RSC Chemical Biology, 4(11), 849-863. [Link]
-
Gauthier, D. A., & Chierchia, M. (2024). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science, 15(2), 534-541. [Link]
-
Gu, C., Shannon, D. A., Colby, T., Wang, Z., Shabab, M., Kumari, S., ... & van der Hoorn, R. A. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & biology, 20(4), 541–548. [Link]
-
Hett, E. C., RISTIC, D., Green, M. A., Davies, I. W., & Jones, L. H. (2015). Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. ACS chemical biology, 10(4), 1094–1098. [Link]
-
Li, L. (2019). Protein preparation for LC-MS/MS analysis. protocols.io. [Link]
-
Macmillan Group. (n.d.). Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein transformation. Macmillan Group. [Link]
-
Martinko, A. J., & Francis, M. B. (2016). Formylbenzene diazonium hexafluorophosphate reagent for tyrosine-selective modification of proteins and the introduction of a bioorthogonal aldehyde. Bioconjugate chemistry, 27(3), 646–652. [Link]
-
Mckerrow, J. H., & Robinson, A. B. (1972). Carbodiimide modification of proteins. Methods in enzymology, 25, 616–623. [Link]
-
Narayanan, A., & Jones, L. H. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS chemical biology, 18(2), 347–357. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 120216, this compound. PubChem. [Link]
-
Pavlovic, R., & Francis, M. B. (2019). Radiometal-Containing Aryl Diazonium Salts for Chemoselective Bioconjugation of Tyrosine Residues. Bioconjugate chemistry, 30(12), 3098–3106. [Link]
-
Pelliccia, S., Monti, M. C., & De Luca, S. (2021). Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents. Journal of chemical information and modeling, 61(10), 5122–5135. [Link]
-
Petri, A. F., & L-Abbate, A. (2024). A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. RSC Medicinal Chemistry, 15(2), 350-358. [Link]
-
Poveda-Cuevas, S. A., & Varelas, X. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of medicinal chemistry, 63(21), 12797–12809. [Link]
-
Qian, Y., & Li, X. (2017). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in molecular biology (Clifton, N.J.), 1647, 149–160. [Link]
-
QB3/Chemistry Mass Spectrometry Facility. (n.d.). Identification of Protein Modifications. University of California, Berkeley. [Link]
-
ResearchGate. (n.d.). Varying yields of diazonium salt labelling of tyrosine based on the para-substituent of the diazonium salt. ResearchGate. [Link]
-
Sato, S., & Nakamura, H. (2020). Site-Selective Protein Chemical Modification of Exposed Tyrosine Residues Using Tyrosine Click Reaction. Bioconjugate chemistry, 31(5), 1301–1313. [Link]
-
Stanford Medicine. (n.d.). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine. [Link]
-
The Yates Lab. (n.d.). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. The Scripps Research Institute. [Link]
-
Wagner, A., & Barbas, C. F., 3rd. (2017). Acyl Fluorides: Fast, Efficient, and Versatile Lysine-Based Protein Conjugation via Plug-and-Play Strategy. Bioconjugate chemistry, 28(5), 1474–1482. [Link]
-
Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Waters Corporation. [Link]
-
Xie, H., & Wang, J. (2022). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. Bioconjugate chemistry, 33(10), 1807–1818. [Link]
-
Yan, G., & Wang, J. (2021). Tyrosine–EDC Conjugation, an Undesirable Side Effect of the EDC-Catalyzed Carboxyl Labeling Approach. Journal of proteome research, 20(3), 1735–1741. [Link]
-
Zhang, T., & Wang, F. (2023). Research progress on chemical modifications of tyrosine residues in peptides and proteins. Biotechnology and bioengineering, 121(3), 799–822. [Link]
-
Zhang, W., & Liu, Y. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry, 67(19), 15493-15510. [Link]
-
Zhao, Q., & Taunton, J. (2018). Development of lysine-reactive covalent inhibitors and chemoproteomic probes. eScholarship, University of California. [Link]
-
Zheng, Q., Woehl, J. L., Kitamura, S., Santos-Martins, D., Smedley, C. J., Li, G., ... & Sharpless, K. B. (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. Proceedings of the National Academy of Sciences of the United States of America, 117(13), 7118–7127. [Link]
-
57357 Children's Cancer Hospital. (n.d.). Stable isotope dimethyl labeling. 57357 Children's Cancer Hospital. [Link]
-
ACS Publications. (n.d.). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. ACS Publications. [Link]
-
ChemRxiv. (2025, September 26). Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides in Aqueous Media. ChemRxiv. [Link]
-
National Institutes of Health. (2018, March 1). Fast Indirect Fluorine-18 Labeling of Protein/Peptide using the useful 6-Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl prosthetic group. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). (PDF) Tyrosine–EDC Conjugation, an Undesirable Side Effect of the EDC-Catalyzed Carboxyl Labeling Approach. ResearchGate. [Link]
Sources
- 1. CAS 354-44-9: dimethylsulfamyl fluoride | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound | 354-44-9 [smolecule.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06993A [pubs.rsc.org]
- 8. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The proximity-enabled sulfur fluoride exchange reaction in the protein context - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01921G [pubs.rsc.org]
- 11. Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tyrosine bioconjugation – an emergent alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formylbenzene diazonium hexafluorophosphate reagent for tyrosine-selective modification of proteins and the introduction of a bioorthogonal aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Radiometal-Containing Aryl Diazonium Salts for Chemoselective Bioconjugation of Tyrosine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. qb3.berkeley.edu [qb3.berkeley.edu]
- 17. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
The Unseen Architect: A Comparative Guide to Dimethylsulfamoyl Fluoride (DMSF) in Advanced Battery Chemistries
In the relentless pursuit of superior energy storage solutions, the electrolyte—and its constituent additives—remains a critical frontier. While often overshadowed by the advancements in electrode materials, the electrolyte is the lifeblood of a battery, dictating ionic transport, interfacial stability, and ultimately, the performance and longevity of the cell. This guide delves into the performance of a promising, yet not widely commercialized, electrolyte additive: Dimethylsulfamoyl fluoride (DMSF). We will evaluate its impact on various battery chemistries, drawing comparisons with its well-known cousin, Dimethyl Sulfoxide (DMSO), and other sulfone-based electrolyte components, supported by experimental data from pioneering research.
The Rationale: Why Sulfur-Based Additives?
The quest for high-performance electrolytes has led researchers to explore a diverse range of chemical functionalities. Sulfur-containing compounds, particularly sulfones and sulfoxides, have emerged as compelling candidates due to their high electrochemical stability, polarity, and ability to favorably modify the electrode-electrolyte interphases.[1][2] The Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interphase (CEI) are crucial passivation layers that, when well-formed, prevent continuous electrolyte degradation and ensure stable ion cycling. The chemical structure of additives like DMSF and DMSO plays a pivotal role in the composition and stability of these interphases.
This compound (DMSF): A Rising Star in Potassium-Ion Batteries
While its application has been explored in lithium-metal batteries, DMSF has demonstrated particularly remarkable performance enhancements in potassium-ion batteries (KIBs), a promising alternative to lithium-ion technology due to the abundance and low cost of potassium.[3][4]
Mechanism of Action in KIBs
In KIBs with graphite anodes, a major challenge is the formation of an unstable SEI in conventional electrolytes like potassium hexafluorophosphate (KPF6) in carbonate solvents.[3] This instability leads to poor cycle life. DMSF, when introduced as an additive, preferentially decomposes on the graphite surface to form a stable and robust SEI. This is attributed to the fluorosulfonamide functionality within the DMSF molecule which contributes to a more resilient passivation layer.[3][5]
Below is a conceptual workflow illustrating the role of DMSF in SEI formation on a graphite anode in a potassium-ion battery.
Caption: Workflow of DMSF-mediated SEI formation on a graphite anode in a KIB.
Experimental Performance Data in KIBs
Recent studies have provided compelling quantitative data on the benefits of DMSF in KIBs. The addition of DMSF to a KPF6-based electrolyte has shown significant improvements in key performance metrics.
| Performance Metric | Additive-Free Electrolyte | With 10 wt% DMSF Additive | With 10 wt% DMSF + KFSA | Source |
| First Cycle Coulombic Efficiency (CE) | ~81% | ~87% | - | [5] |
| Capacity Retention (after 500 cycles) | 37% | 68% | 85% | [3] |
| Average CE (after 500 cycles) | 99.23% | 99.73% | - | [5] |
These results highlight a dramatic improvement in the longevity and efficiency of KIBs with the inclusion of DMSF.[3][5] The synergistic effect observed when combining DMSF with potassium bis(fluorosulfonyl)amide (KFSA) suggests a promising avenue for further electrolyte optimization.[3]
The Established Contender: Dimethyl Sulfoxide (DMSO) in Other Chemistries
Dimethyl Sulfoxide (DMSO) is a more widely studied aprotic solvent and additive. Its high polarity and ability to dissolve a wide range of salts have made it a staple in various electrochemical systems.
DMSO in Lithium-Ion and Lithium-Metal Batteries
In the context of lithium-ion batteries, DMSO has been investigated as a greener solvent replacement for the toxic N-methyl-2-pyrrolidone (NMP) in electrode manufacturing, showing comparable electrochemical performance. As a co-solvent in aqueous lithium-ion batteries, DMSO can widen the narrow electrochemical stability window of water-based electrolytes.[1] In early research on rechargeable lithium batteries, mixed solutions of DMSO with lower viscosity solvents were examined to optimize electrolytic conductivity.[6]
DMSO in Zinc-Air and Lithium-Oxygen Batteries
DMSO has shown promise in improving the performance of zinc-air flow batteries. Its addition to the alkaline electrolyte can enhance zinc dissolution and deposition, leading to higher power densities and improved discharge capacity.[7][8] In the realm of Li-O2 batteries, DMSO-based electrolytes have been shown to improve rate capability and reduce charge-discharge over-potential due to favorable oxygen solubility and diffusion characteristics.[9][10]
Head-to-Head: DMSF vs. DMSO and Other Sulfones
While DMSF and DMSO are both sulfur-containing organic compounds, their differing functional groups (sulfamoyl fluoride vs. sulfoxide) lead to distinct electrochemical behaviors and applications.
| Feature | This compound (DMSF) | Dimethyl Sulfoxide (DMSO) | Other Sulfones (e.g., Ethyl Methyl Sulfone) |
| Primary Role | Electrolyte Additive | Solvent, Co-solvent, Additive | Solvent, Co-solvent |
| Key Advantage | Forms a highly stable SEI, particularly in KIBs.[3] | High salt solubility, wide electrochemical window in aqueous systems.[1] | High oxidative stability, suitable for high-voltage cathodes. |
| Primary Application | Potassium-Ion Batteries, Lithium-Metal Batteries.[3][11] | Lithium-Ion (manufacturing), Aqueous Li-ion, Zinc-Air, Li-O2 Batteries.[1][7][9] | High-Voltage Lithium-Ion Batteries.[2] |
| Mechanism | Preferential reduction to form a robust, fluoride-containing SEI. | Solvates cations effectively, modifies electrolyte properties. | Resistant to oxidation at high potentials.[2] |
Experimental Protocols: A Guide to Evaluating Electrolyte Additives
To ensure the scientific integrity of claims regarding the performance of electrolyte additives like DMSF, rigorous and standardized experimental protocols are essential.
Half-Cell Assembly and Testing for KIBs
-
Electrode Preparation :
-
Anode: A slurry of graphite, conductive carbon, and a binder (e.g., PVDF) in a solvent (e.g., NMP) is cast onto a current collector (e.g., copper foil), dried, and punched into electrodes.
-
Cathode: A similar process is followed for the cathode material (e.g., a Prussian blue analogue).
-
-
Electrolyte Preparation : The baseline electrolyte (e.g., 1 M KPF6 in a 1:1 v/v mixture of ethylene carbonate and diethyl carbonate) is prepared in an argon-filled glovebox. DMSF is then added at the desired weight percentage (e.g., 10 wt%).
-
Cell Assembly : Coin cells (e.g., 2032-type) are assembled in a glovebox using the prepared electrodes, a separator (e.g., glass fiber), and the electrolyte. A potassium metal foil serves as the counter and reference electrode.
-
Electrochemical Testing :
-
Galvanostatic Cycling : The cells are cycled at a constant current within a defined voltage window (e.g., 0.01-2.5 V vs. K/K+) for a specified number of cycles. Key metrics to record are the charge/discharge capacities and coulombic efficiency at each cycle.
-
Rate Capability : The C-rate is systematically varied to assess the battery's performance at different charge and discharge speeds.
-
Electrochemical Impedance Spectroscopy (EIS) : This technique is used to measure the charge transfer resistance at the electrode-electrolyte interface before and after cycling to understand the impact of the SEI on ionic conductivity.
-
Below is a diagram illustrating the typical experimental workflow for evaluating an electrolyte additive.
Caption: Experimental workflow for evaluating battery electrolyte additives.
Conclusion and Future Outlook
This compound has demonstrated significant potential as an electrolyte additive, particularly in overcoming the challenge of unstable SEI formation in potassium-ion batteries. Its ability to substantially improve coulombic efficiency and capacity retention marks it as a subject worthy of further investigation and optimization. While DMSO remains a versatile solvent and additive in various battery systems, the targeted functionality of DMSF in SEI modification showcases the importance of rational molecular design for next-generation electrolytes.
Future research should focus on:
-
Evaluating the performance of DMSF in other emerging battery chemistries, including sodium-ion and lithium-metal batteries, with detailed experimental validation.
-
Investigating the synergistic effects of DMSF with other additives and salt formulations to further enhance performance.
-
Conducting comprehensive safety and thermal stability analyses of DMSF-containing electrolytes.
The continued exploration of innovative additives like DMSF is paramount to unlocking the full potential of next-generation energy storage technologies.
References
- Lithium Ion Battery Electrodes Made Using Dimethyl Sulfoxide (DMSO)—A Green Solvent. (2020). ACS Sustainable Chemistry & Engineering.
- Use of DMSO as a co-solvent for aqueous lithium-ion batteries. (2025). Chemical Engineering Journal.
-
Gossage, Z. T., et al. (2022). Fluorosulfonamide-type electrolyte additives for long-life K-ion batteries. Journal of Materials Chemistry A. [Link]
-
Gossage, Z. T., et al. (2022). Fluorosulfonamide-type Electrolyte Additives for Long-Life K-Ion Batteries. ResearchGate. [Link]
- Fluorosulfonamide-type electrolyte additives for long-life K-ion b
-
Fluorosulfonamide-type Electrolyte Additives for Long-Life K-Ion Batteries. (2022). ResearchGate. [Link]
-
The Role of DMSO As an Electrolyte Additive in Alkaline Zinc-Air Flow Battery. (2025). ResearchGate. [Link]
-
Design Guidelines for Sulfonyl/Sulfamoyl Fluoride Additives to Modulate Lithium Anode Coulombic Efficiency. (n.d.). DSpace@MIT. [Link]
-
Sulfones with additives as electrolytes for rechargeable lithium ion batteries. (n.d.). LBNL. [Link]
-
The Influence of Dimethyl Sulfoxide as Electrolyte Additive on Anodic Dissolution of Alkaline Zinc-Air Flow Battery. (2019). ResearchGate. [Link]
-
Dimethyl sulfoxide-based electrolytes for rechargeable lithium batteries. (1987). OSTI.GOV. [Link]
-
Enhanced performance in mixture DMSO/ionic liquid electrolytes: Toward rechargeable Li–O2 batteries. (2025). ResearchGate. [Link]
-
Novel DMSO-based electrolyte for high performance rechargeable Li-O-2 batteries. (2025). ResearchGate. [Link]
Sources
- 1. Buy this compound | 354-44-9 [smolecule.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Fluorosulfonamide-type electrolyte additives for long-life K-ion batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA06926A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide-based electrolytes for rechargeable lithium batteries (Conference) | ETDEWEB [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design Guidelines for Sulfonyl/Sulfamoyl Fluoride Additives to Modulate Lithium Anode Coulombic Efficiency [dspace.mit.edu]
A-Senior-Application-Scientist's-Guide-to-Confirming-Covalent-Bond-Formation-with-DMSF-using-NMR-Spectroscopy
For researchers, medicinal chemists, and drug development professionals, unequivocally confirming the covalent modification of a target protein is a critical step in the development of targeted covalent inhibitors. Dimethylsulfamoyl fluoride (DMSF) is a valuable tool for probing reactive serine, threonine, or tyrosine residues. While several techniques can provide evidence of covalent modification, Nuclear Magnetic Resonance (or NMR) spectroscopy offers a uniquely detailed and unambiguous view of the chemical environment at the site of interaction.
This guide provides an in-depth comparison of NMR-based methods with other common techniques for confirming covalent bond formation with DMSF. It offers practical insights and experimental protocols to empower you to generate high-quality, self-validating data.
The-Unique-Power-of-NMR-in-Covalent-Drug-Discovery
NMR spectroscopy stands out for its ability to provide high-resolution structural and dynamic information in a solution state that closely mimics the physiological environment. Unlike methods that rely on inference from mass shifts, NMR directly observes the nuclei involved in and surrounding the newly formed covalent bond.
Why-¹⁹F-NMR-is-a-Game-Changer-for-DMSF-Studies
The fluorine atom in DMSF makes ¹⁹F NMR an exceptionally powerful tool. Here's why:
-
100% Natural Abundance and High Sensitivity: The ¹⁹F nucleus is 100% naturally abundant and possesses a high gyromagnetic ratio, making it highly sensitive to detection.[1]
-
No Biological Background: Fluorine is virtually absent in biological systems, meaning any ¹⁹F signal you observe comes directly from your DMSF probe.[1][2][3]
-
Exquisite Sensitivity to the Local Environment: The chemical shift of ¹⁹F is extremely sensitive to its immediate chemical environment.[1][3] This means that the formation of a covalent bond and any subsequent subtle conformational changes in the protein will induce significant and easily interpretable changes in the ¹⁹F NMR spectrum.
A-Comparative-Look-at-Confirmatory-Techniques
While this guide focuses on NMR, it's essential to understand its place among other techniques. Each method offers a different piece of the puzzle, and a multi-pronged approach often provides the most robust evidence.
| Technique | Principle | Strengths | Weaknesses |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides atomic-level structural information in solution. Directly observes the covalent adduct. Can quantify reaction kinetics and dynamics. | Requires higher protein concentrations. May be challenging for very large proteins (>100 kDa). |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity. Can identify the modified residue. Suitable for high-throughput screening. | Indirectly confirms covalent modification through mass shifts. Provides limited structural information. |
| X-ray Crystallography | Determines the 3D structure of a molecule from the diffraction of X-rays by a crystal. | Provides a high-resolution static picture of the covalent adduct. | Requires protein crystallization, which can be challenging. The crystal structure may not fully represent the solution-state conformation. |
| Activity Assays | Measures the functional output of the protein. | Provides functional confirmation of inhibition. | Indirect evidence of covalent modification. Does not provide structural information. |
The-Experimental-Workflow-Confirming-DMSF-Adduction-with-NMR
A typical NMR experiment to confirm covalent modification by DMSF involves a titration, where spectra are acquired before and after the addition of the inhibitor.
Figure 1. A generalized workflow for confirming DMSF covalent bond formation using NMR spectroscopy.
Step-by-Step-Experimental-Protocol
This protocol outlines a general procedure for monitoring the reaction of a model protein with DMSF using ¹H and ¹⁹F NMR.
1. Sample Preparation:
-
Protein: Prepare a solution of your target protein (typically 50-100 µM) in a suitable NMR buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4). For ¹H NMR, the buffer should be prepared in 90% H₂O/10% D₂O to provide a lock signal. For optimal results, use a deuterated buffer for ¹⁹F NMR to minimize background signals.
-
DMSF: Prepare a concentrated stock solution of DMSF (e.g., 10-100 mM) in a deuterated organic solvent such as DMSO-d₆. This minimizes the proton signal from the solvent.
2. NMR Data Acquisition:
-
Reference Spectra: Acquire a ¹H and a ¹⁹F NMR spectrum of the protein sample alone. This will serve as your baseline.
-
Initiate the Reaction: Add a stoichiometric amount or a slight excess of the DMSF stock solution to the protein sample in the NMR tube. Mix gently but thoroughly.
-
Time-Course Monitoring: Immediately begin acquiring a series of ¹H and ¹⁹F NMR spectra over time. The frequency of acquisition will depend on the expected reaction rate. This allows for the monitoring of the disappearance of starting materials and the appearance of the product.
-
Final Spectrum: Once the reaction has gone to completion (indicated by the stabilization of spectral changes), acquire a final high-quality ¹H and ¹⁹F NMR spectrum.
3. Data Processing and Interpretation:
-
Process the spectra using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phasing, baseline correction, and referencing.
-
¹⁹F NMR Analysis:
-
The spectrum of free DMSF will show a characteristic singlet.
-
Upon covalent bond formation, this singlet will decrease in intensity and a new peak (or peaks, if multiple conformations are present) will appear at a different chemical shift. This new peak corresponds to the fluorine nucleus in the newly formed sulfamoyl-protein adduct. The magnitude of the chemical shift change provides information about the local environment of the modified residue.
-
-
¹H NMR Analysis:
-
Covalent modification will likely induce conformational changes in the protein, leading to chemical shift perturbations (CSPs) in the ¹H NMR spectrum.
-
Residues near the modification site are expected to show the most significant changes in their chemical shifts. These changes can be mapped onto the protein's structure if assignments are available. The appearance of new, well-dispersed peaks can also be indicative of a more ordered structure upon covalent modification.[4]
-
Expected-NMR-Spectral-Changes-Upon-DMSF-Adduction
| Nucleus | Observation in Free Species | Expected Change Upon Covalent Bond Formation | Rationale |
| ¹⁹F | Sharp singlet corresponding to DMSF. | Disappearance of the DMSF singlet and appearance of one or more new, often broader, signals at a different chemical shift. | The chemical environment of the fluorine nucleus changes dramatically upon covalent attachment to the protein. The new chemical shift is sensitive to the local protein fold. Broadening occurs due to the slower tumbling of the larger protein-adduct complex. |
| ¹H (Protein) | A complex pattern of resonances corresponding to the folded protein. | Chemical shift perturbations (changes in the position) of specific amide and side-chain proton signals. | Covalent modification can induce local and sometimes global conformational changes in the protein, altering the chemical environment of nearby protons. |
| ¹H (DMSF) | A singlet for the two methyl groups. | The singlet may shift and broaden upon covalent attachment. | Similar to the ¹⁹F nucleus, the chemical environment of the methyl protons changes upon bond formation. |
Advanced-NMR-Techniques-for-Deeper-Insights
For more complex systems or to gain more detailed structural information, several 2D NMR experiments can be employed:
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If you are using a ¹⁵N-labeled protein, this experiment is exquisitely sensitive to changes in the protein backbone. Each peak in the HSQC spectrum corresponds to a specific amide proton-nitrogen pair. Covalent modification will cause specific peaks to shift or disappear, allowing for precise localization of the affected regions of the protein.[5]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Similar to the ¹H-¹⁵N HSQC, this experiment provides information on carbon-proton correlations, which can be useful for tracking changes in amino acid side chains.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide through-space distance information between protons that are close in space (< 5 Å). Comparing NOESY spectra before and after DMSF modification can reveal detailed structural rearrangements.
Conclusion-The-Indispensable-Role-of-NMR
Confirming covalent bond formation is a non-negotiable step in the development of targeted covalent inhibitors. While techniques like mass spectrometry are invaluable for initial screening and identification of modification sites, NMR spectroscopy offers an unparalleled level of detail and certainty. The ability to directly observe the nuclei involved in the covalent bond in a solution state provides irrefutable evidence of the intended chemical transformation. In particular, the use of ¹⁹F NMR for fluorine-containing probes like DMSF provides a clean and highly sensitive window into the reaction, making it an indispensable tool for any serious drug discovery program.
References
- Current time information in Davao City, PH. (n.d.). Google.
- Fluorine labeling of proteins for NMR studies. (n.d.). University of Colorado Anschutz Medical Campus.
- Arisaka, F., et al. (2015). Protein 19F-labeling using transglutaminase for the NMR study of intermolecular interactions. PubMed.
- Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. PubMed Central.
- Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. PubMed.
- Frey, P. A., et al. (2000). Unusual 1H NMR chemical shifts support (His) Cɛ1—H⋅⋅⋅O C H-bond: Proposal for reaction-driven ring flip mechanism in serine protease catalysis. PubMed Central.
- Rational design of 19F NMR labelling sites to probe protein structure and interactions. (2024). bioRxiv.
- Tilcock, C. S., & Fisher, D. (1993). Nuclear magnetic relaxation dispersion and 31P-NMR studies of the effect of covalent modification of membrane surfaces with poly(ethylene glycol). PubMed.
- Glickson, J. D., et al. (1976). Multinuclear magnetic resonance studies on serine protease transition state analogues. PubMed.
- Gerig, J. T., et al. (1985). NMR studies of fluorinated serine protease inhibitors. PubMed.
- NMR - Interpretation. (2023). Chemistry LibreTexts.
- A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma.
- NMR Spectroscopy Interpretation (Example). (2023). YouTube.
- interpretation of NMR spectroscopy. (n.d.). Slideshare.
- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025). ResearchGate.
- Identifying and controlling inactive and active conformations of a serine protease. (2025). PubMed Central.
- Tsurugi, K., & Ogata, K. (1980). The role of nuclear serine proteases in the degradation of newly synthesized histones and ribosomal proteins. PubMed.
- Paramagnetic NMR used to probe covalent character of halogen bonds. (2025). Chemistry World.
- Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery. (2024). PubMed Central.
- Obach, R. S., et al. (2012). Alternate strategies to obtain mass balance without the use of radiolabeled compounds: application of quantitative fluorine (19F) nuclear magnetic resonance (NMR) spectroscopy in metabolism studies. PubMed.
- NMR Investigations of Non-Covalent Carbon Tetrel Bonds. Computational Assessment and Initial Experimental Observation. (2025). ResearchGate.
- Qi, D., et al. (2001). Generation of new enzymes via covalent modification of existing proteins. PubMed.
- NMR Made Easy! Part 2A - Equivalent Hydrogens - Organic Chemistry. (2012). YouTube.
- How To Label NMR Spectra. (2020). YouTube.
- Abad, A., et al. (2005). 1H, 13C and 19F NMR spectroscopy of polyfluorinated ureas. Correlations involving NMR chemical shifts and electronic substituent effects. PubMed.
Sources
- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unusual 1H NMR chemical shifts support (His) Cɛ1—H⋅⋅⋅O⩵C H-bond: Proposal for reaction-driven ring flip mechanism in serine protease catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying and controlling inactive and active conformations of a serine protease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of Dimethylsulfamoyl Fluoride for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail is paramount, not only in experimental design but also in ensuring a safe and compliant laboratory environment. Dimethylsulfamoyl fluoride (DMSF), a versatile reagent in organic synthesis, also presents significant hazards that demand a comprehensive understanding of its proper handling and disposal.[1][2][3] This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step approach to the safe disposal of DMSF, grounded in scientific principles and established safety protocols. Our aim is to empower you with the knowledge to manage this reactive compound confidently and responsibly, making your laboratory a safer space for innovation.
Hazard Assessment: Understanding the Risks of this compound
This compound (CAS 354-44-9) is a colorless to pale yellow, flammable liquid with a pungent odor.[2][3] Its reactivity stems from the sulfamoyl fluoride moiety, making it a valuable tool for introducing the sulfamoyl group into molecules.[2][3] However, this reactivity is also the source of its significant hazards.
Key Hazards:
-
Acute Toxicity: DMSF is classified as acutely toxic if swallowed.[1][4]
-
Corrosivity: It causes severe skin burns and eye damage.[1][4][5]
-
Flammability: DMSF is a flammable liquid and vapor.[1][4][5]
-
Reactivity: It is sensitive to moisture and incompatible with strong oxidizing agents.[1] Upon decomposition, it can release hazardous substances including hydrogen fluoride, sulfur oxides, and nitrogen oxides.[1][4]
Due to these properties, DMSF is considered a reactive and hazardous chemical that requires disposal through a certified hazardous waste management program.[6] Never dispose of DMSF, regardless of the quantity, down the drain or in regular trash.[6]
| Hazard Classification | Description | GHS Pictograms |
| Acute Toxicity (Oral) | Toxic if swallowed.[4] | 💀 |
| Skin Corrosion | Causes severe skin burns.[4][5] | corrosive |
| Eye Damage | Causes serious eye damage.[4][5] | corrosive |
| Flammable Liquid | Flammable liquid and vapor.[4][5] | 🔥 |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling DMSF for any purpose, including disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). The following PPE is mandatory:
-
Hand Protection: Wear chemical-resistant gloves. Given the corrosive nature of DMSF, double gloving with nitrile gloves is a recommended practice.[7] Always inspect gloves for any signs of degradation or perforation before use.
-
Eye and Face Protection: Chemical safety goggles are essential.[8][9] For procedures with a higher risk of splashing, a face shield worn over safety goggles is required.[9]
-
Body Protection: A flame-resistant lab coat should be worn and fully buttoned.
-
Footwear: Fully enclosed shoes made of a non-porous material are required.
In-Lab Neutralization of Small Quantities of DMSF Waste
For small quantities of residual DMSF in reaction vessels or contaminated materials, a carefully controlled in-lab neutralization (quenching) procedure can be performed before collection by a hazardous waste contractor. This process aims to hydrolyze the reactive sulfamoyl fluoride to less hazardous products.
Important: This procedure should only be carried out by trained personnel in a certified chemical fume hood.
Materials Needed:
-
Stir plate and stir bar
-
Beaker or flask of appropriate size (at least 5 times the volume of the waste)
-
Dropping funnel
-
Ice bath
-
1 M Sodium Hydroxide (NaOH) solution
-
pH paper or pH meter
Step-by-Step Neutralization Protocol:
-
Preparation:
-
Place the beaker or flask containing the DMSF waste in an ice bath on a stir plate.
-
Ensure the reaction vessel is clean and free of any incompatible materials.
-
Begin stirring the DMSF waste.
-
-
Slow Addition of Base:
-
Slowly add the 1 M NaOH solution dropwise to the stirring DMSF waste using a dropping funnel. The reaction is exothermic, and slow addition is crucial to control the temperature.
-
Monitor the reaction temperature. If it begins to rise significantly, pause the addition until it cools.
-
-
Monitoring pH:
-
Periodically check the pH of the solution using pH paper or a calibrated pH meter.
-
Continue adding the NaOH solution until the pH of the mixture is between 9 and 11. A basic pH ensures the complete hydrolysis of the sulfamoyl fluoride.
-
-
Reaction Completion:
-
Once the desired pH is reached and maintained, allow the mixture to stir at room temperature for at least one hour to ensure the reaction is complete.
-
-
Final Waste Collection:
-
The neutralized aqueous solution should be collected in a clearly labeled hazardous waste container. The label must include all components of the final mixture.
-
Contact your institution's Environmental Health and Safety (EHS) office for pickup.
-
Disposal of Bulk Quantities and Contaminated Materials
Bulk quantities of unused or expired DMSF, as well as heavily contaminated materials, should not be neutralized in the lab. These must be disposed of through your institution's hazardous waste management program.
Procedure for Bulk Disposal:
-
Container Integrity: Ensure the original container is in good condition, with a securely fastened cap. If the container is compromised, contact your EHS office for guidance.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Segregation: Store the container in a designated satellite accumulation area, segregated from incompatible materials, particularly strong oxidizing agents and aqueous solutions.
-
EHS Pickup: Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal company.
Contaminated Solid Waste:
-
PPE and Labware: Used gloves, pipette tips, and other disposable items contaminated with DMSF should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Spill Cleanup Materials: Absorbent materials used to clean up DMSF spills should be placed in a sealed container, labeled as hazardous waste, and disposed of through EHS.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personal exposure, immediate and correct action is critical.
Spill Response:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area.
-
Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.
-
Isolate: Prevent entry into the affected area.
-
Report: Notify your laboratory supervisor and your institution's EHS office immediately.
-
Cleanup: Only trained personnel with the appropriate PPE should attempt to clean up a spill. For a small spill, use a spill kit with an absorbent material suitable for flammable and corrosive liquids.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove any contaminated clothing while under a safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station.[4] Hold the eyelids open and continue to rinse. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention immediately.[4]
Conclusion: A Culture of Safety
The responsible management of hazardous chemicals like this compound is a cornerstone of a robust safety culture in any research environment. By understanding the inherent risks, utilizing the correct personal protective equipment, and adhering to established disposal protocols, you contribute to the safety of yourself, your colleagues, and the broader community. This guide serves as a critical resource, but always consult your institution's specific safety guidelines and your Environmental Health and Safety department for any questions or concerns.
References
- 1. Lab Safety Guideline: Phenylmethylsulfonyl Fluoride | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 2. Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. actenviro.com [actenviro.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Sulfamoyl fluoride, N,N-dimethyl- | C2H6FNO2S | CID 120216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. ic.ptb.de [ic.ptb.de]
A Comprehensive Guide to the Safe Handling of Dimethylsulfamoyl Fluoride
For Immediate Use by Laboratory Personnel
Dimethylsulfamoyl fluoride (DMSF), a reactive sulfonyl fluoride, is a valuable reagent in chemical synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications.[1] However, its utility is matched by its significant hazard profile, necessitating stringent safety protocols to mitigate risks of exposure and injury. This guide provides essential, field-tested procedures for the safe handling, storage, and disposal of DMSF, ensuring the well-being of researchers and the integrity of their work.
Understanding the Inherent Risks of this compound
This compound is a flammable liquid and vapor that is toxic if swallowed and can cause severe skin burns and eye damage.[2][3][4][5][6] Inhalation may also lead to respiratory irritation.[3][7][8] The chemical, physical, and toxicological properties of DMSF have not been exhaustively investigated, underscoring the importance of treating this compound with extreme caution.[7]
Key Hazards:
-
Flammability: Flammable liquid and vapor.[2][3][4][5] Keep away from heat, sparks, open flames, and other ignition sources.[2][3][4][5]
-
Corrosivity: Causes severe skin burns and eye damage.[2][3][4][5][6]
-
Toxicity: Toxic if swallowed.[3] Absorption through the skin may be fatal.[3]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation.[3][7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
The cornerstone of safely handling DMSF is the consistent and correct use of appropriate Personal Protective Equipment. A comprehensive PPE ensemble is mandatory for all personnel handling this substance.
| PPE Component | Specifications and Rationale |
| Hand Protection | Impermeable Gloves: Handle with gloves inspected for integrity prior to use.[3][8] Employ proper glove removal technique (without touching the glove's outer surface) to prevent skin contact.[8][9] Dispose of contaminated gloves after use in accordance with established laboratory and legal practices.[8][9] |
| Eye and Face Protection | Safety Glasses with Side-Shields and Face Shield: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[8] A face shield provides an additional layer of protection against splashes. |
| Skin and Body Protection | Impermeable Protective Clothing: A chemical-resistant lab coat or apron is essential to protect against skin contact.[3] Full-length pants and closed-toe shoes are mandatory at all times. |
| Respiratory Protection | Gas Mask or Self-Contained Breathing Apparatus (SCBA): For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[7] For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[7][9] Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[7] An SCBA must be available in case of an emergency.[3] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound is critical to minimizing risk. The following workflow outlines the essential steps from preparation to post-handling procedures.
3.1. Preparation
-
Review Safety Information: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Personal Protective Equipment (PPE): Don the complete PPE ensemble as detailed in the table above.
-
Work Area: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Confirm that an eyewash station and safety shower are readily accessible.
3.2. Handling
-
Dispensing: Use only non-sparking tools when handling.[2][5] Ground and bond containers and receiving equipment to prevent static discharge.[2][5]
-
Reactions: Keep the container tightly closed when not in use.[2][4][5] If reactions are performed at elevated temperatures, be aware of the potential for exothermic decomposition, especially in the presence of strong acids or bases.
3.3. Post-Handling
-
Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with DMSF.
-
Hand Washing: Wash hands and face thoroughly after handling.[4]
Emergency Procedures: Immediate Actions are Critical
In the event of an exposure or spill, immediate and decisive action is paramount.
4.1. Exposure Response
-
General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet.[7]
-
Inhalation: Move the person to fresh air.[4][5][7] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[7] Seek immediate medical attention.[4][5]
-
Skin Contact: Immediately remove all contaminated clothing.[3] Drench the affected skin with running water for at least 15 minutes.[3][7] Seek immediate medical attention.[3]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[4][7] Continue rinsing and seek immediate medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water.[7] Never give anything by mouth to an unconscious person.[7][8] Seek immediate medical attention.[3]
4.2. Spill Response
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with dry earth, sand, or another non-combustible material.[3] For larger spills, dike the area to prevent spreading.
-
Cleanup: Only qualified personnel familiar with the specific substance should handle the cleanup.[3] Transfer the absorbed material to a closable, labeled container for disposal.[3] Do not use equipment that may produce sparks.[3]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step in the safe handling workflow.
-
Chemical Waste: Unused this compound should be treated as hazardous waste. It is recommended to burn it in a chemical incinerator equipped with an afterburner and scrubber.[7][9] Exercise extra care during ignition as the material is highly flammable.[7][9] Alternatively, offer surplus and non-recyclable solutions to a licensed disposal company.[7][9]
-
Contaminated Materials: Dispose of contaminated packaging and other materials as unused product.[7][9]
-
Environmental Precautions: Do not let the product enter drains.[7][9]
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their vital work, advancing scientific discovery while prioritizing personal and environmental safety.
References
- MSDS of this compound. (n.d.). Capot Chemical.
- This compound 354-44-9. (n.d.). Tokyo Chemical Industry Co., Ltd.
- SDS of N,N-Dimethylsulfamoyl Fluoride, Safety Data Sheets, CAS 354-44-9. (n.d.). chemBlink.
- SAFETY DATA SHEET - N,N-DIMETHYLSULFAMOYL FLUORIDE. (2023, January 10). Apollo Scientific.
- SAFETY DATA SHEET - this compound. (2025, September 29). CymitQuimica.
- This compound | 354-44-9. (n.d.). TCI Chemicals.
- N,N-Dimethylsulfamoyl fluoride | 354-44-9. (n.d.). Sigma-Aldrich.
- Safety Data Sheet - N,N-Dimethylsulfamoyl fluoride. (2021, May 1). Angene Chemical.
- Sulfamoyl fluoride, N,N-dimethyl- | C2H6FNO2S | CID 120216. (n.d.). PubChem.
- MSDS of this compound. (2025, December 8). Capot Chemical.
- CAS 354-44-9: dimethylsulfamyl fluoride. (n.d.). CymitQuimica.
Sources
- 1. CAS 354-44-9: dimethylsulfamyl fluoride | CymitQuimica [cymitquimica.com]
- 2. This compound | 354-44-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. This compound | 354-44-9 | TCI AMERICA [tcichemicals.com]
- 6. Sulfamoyl fluoride, N,N-dimethyl- | C2H6FNO2S | CID 120216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. capotchem.cn [capotchem.cn]
- 8. angenechemical.com [angenechemical.com]
- 9. capotchem.com [capotchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
